molecular formula C7H6BrNO2 B574359 2-(5-Bromopyridin-2-YL)acetic acid CAS No. 192642-85-6

2-(5-Bromopyridin-2-YL)acetic acid

Cat. No.: B574359
CAS No.: 192642-85-6
M. Wt: 216.034
InChI Key: ATKULCGQSLCGEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Bromopyridin-2-yl)acetic acid is a versatile brominated pyridine derivative that serves as a key synthetic intermediate in medicinal chemistry and drug discovery research. The pyridine scaffold is a privileged structure in pharmacology, known for its presence in a wide range of therapeutic agents . This compound is particularly valued for its use in the design and synthesis of novel molecular entities, such as Schiff base compounds, which have demonstrated a diverse profile of biological activities in scientific studies, including antioxidant, antimicrobial, and anti-inflammatory effects . The bromine atom at the 5-position provides an excellent handle for further functionalization via metal-catalyzed cross-coupling reactions, enabling researchers to explore extensive structure-activity relationships . Furthermore, its acetic acid side chain allows for conjugation or serves as a point for molecular hybridization strategies. These properties make it a valuable building block for constructing potential inhibitors and probes for biological targets, facilitating the development of new candidates in pharmaceutical pipelines . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(5-bromopyridin-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO2/c8-5-1-2-6(9-4-5)3-7(10)11/h1-2,4H,3H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATKULCGQSLCGEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Br)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90673181
Record name (5-Bromopyridin-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90673181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192642-85-6
Record name (5-Bromopyridin-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90673181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 192642-85-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2-(5-Bromopyridin-2-YL)acetic acid CAS 192642-85-6 properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-(5-Bromopyridin-2-YL)acetic acid (CAS 192642-85-6)

Introduction

This compound, identified by CAS Number 192642-85-6, is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry and materials science. As a substituted pyridine derivative, it possesses a unique electronic and structural profile, making it a valuable precursor for a wide array of more complex molecules. The strategic placement of the bromine atom and the carboxylic acid moiety on the pyridine scaffold offers two distinct and versatile points for chemical modification. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a focus on its utility for professionals in drug discovery and development.

Chemical Identity and Physicochemical Properties

The fundamental characteristics of a compound are critical for its application in experimental settings. The properties of this compound are summarized below, providing essential data for reaction planning, analytical method development, and safety assessments.

PropertyValueSource(s)
CAS Number 192642-85-6[1][2]
Molecular Formula C₇H₆BrNO₂[1][2][3]
Molecular Weight 216.03 g/mol [1][3][4]
Appearance White powder[5]
Melting Point 120-123 °C / 125-130 °C[1][6]
Boiling Point 326.2 ± 27.0 °C (Predicted)[1]
Density 1.710 ± 0.06 g/cm³ (Predicted)[1]
SMILES C1=CC(=NC=C1Br)CC(=O)O[2]
InChIKey ATKULCGQSLCGEK-UHFFFAOYSA-N[1]
Topological Polar Surface Area (TPSA) 50.2 Ų[1][7]
Purity Typically ≥97%[8][9]

Spectroscopic and Analytical Characterization

Structural confirmation and purity assessment are paramount in chemical synthesis. Spectroscopic techniques provide the necessary verification for this compound. While raw spectra are proprietary to suppliers, the expected spectral features based on its structure are described below. Analytical data including ¹H NMR, IR, and Mass Spectrometry are available from various chemical suppliers.[10]

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the pyridine ring, a singlet for the methylene (-CH₂) protons adjacent to the carbonyl group, and a broad singlet for the acidic proton of the carboxylic acid, which may be exchangeable with D₂O.

  • Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of key functional groups.[11][12][13] Key expected absorptions include a broad O-H stretch around 2500-3300 cm⁻¹ characteristic of a carboxylic acid, a sharp and strong C=O (carbonyl) stretch around 1700 cm⁻¹, and various C=C and C=N stretching vibrations from the pyridine ring in the 1400-1600 cm⁻¹ region.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight. Due to the presence of bromine, the mass spectrum will exhibit a characteristic isotopic pattern with two major peaks of nearly equal intensity (the M and M+2 peaks), corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br).[14]

Synthesis and Reactivity

Synthetic Pathways

While multiple proprietary methods exist for the synthesis of this compound, a common academic approach involves the hydrolysis and decarboxylation of a malonic ester precursor. One plausible route is outlined below.

A documented synthetic approach involves the use of 2-(5-Bromo-pyridin-2-yl)-malonic acid diethyl ester as a starting material.[15] This precursor undergoes hydrolysis with a strong base like sodium hydroxide (NaOH), followed by acidification and heating to promote decarboxylation, yielding the final acetic acid product.

G start 2-(5-Bromo-pyridin-2-yl)-malonic acid diethyl ester step1 1. NaOH (aq) 2. HCl (aq), Heat start->step1 Hydrolysis & Decarboxylation product This compound step1->product

Caption: Plausible synthesis via malonic ester hydrolysis.

Another general strategy for producing bromopyridines involves the Sandmeyer reaction, starting from an aminopyridine.[16][17] This classic transformation converts an amino group into a diazonium salt, which is then displaced by a bromide ion.

Chemical Reactivity

The utility of this compound as a building block stems from its two primary reactive sites: the carboxylic acid group and the carbon-bromine bond on the pyridine ring.

G cluster_0 mol r1 Carboxylic Acid Reactions (Amidation, Esterification) r1->mol r2 Palladium Cross-Coupling (Suzuki, Sonogashira, etc.) r2->mol

Caption: Key reactive sites for chemical modification.

  • Carboxylic Acid Reactivity: The -COOH group is readily converted into a variety of other functional groups. Standard coupling reactions (e.g., using EDC, HATU) can form amides, a critical linkage in many pharmaceuticals.[18] Esterification can be achieved under acidic conditions with an alcohol.[19] The acid can also be reduced to the corresponding primary alcohol.

  • C-Br Bond Reactivity: The bromine atom is an excellent handle for transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of aryl, alkyl, or alkynyl groups, dramatically increasing molecular complexity. This reactivity is fundamental to its role in creating libraries of compounds for high-throughput screening.

Applications in Research and Drug Development

This compound is primarily utilized as a pharmaceutical intermediate and a key scaffold in the synthesis of novel therapeutic agents.[5] Its structure is a common motif in molecules designed to interact with biological targets.

The core value lies in its function as a versatile platform for generating chemical libraries. By systematically modifying the two reactive sites, researchers can rapidly produce a diverse set of analogues for structure-activity relationship (SAR) studies.

G cluster_0 Amide Coupling (Vary R1) cluster_1 Suzuki Coupling (Vary R2) scaffold 2-(5-Bromopyridin-2-YL) acetic acid amide1 Amide A (R1) scaffold->amide1 R-NH2 Coupling amide2 Amide B (R1) scaffold->amide2 R-NH2 Coupling amide_n Amide N (R1) scaffold->amide_n R-NH2 Coupling suzuki1 Derivative X (R2) scaffold->suzuki1 R-B(OH)2 Pd Catalyst suzuki2 Derivative Y (R2) scaffold->suzuki2 R-B(OH)2 Pd Catalyst suzuki_n Derivative Z (R2) scaffold->suzuki_n R-B(OH)2 Pd Catalyst

Caption: Use as a scaffold for library synthesis.

Safety, Handling, and Storage

Proper handling of all chemicals is essential for laboratory safety. This compound has specific hazards that require attention.

GHS Hazard Identification
  • Pictograms:

    • Corrosion

    • Health Hazard

  • Signal Word: Danger[1]

  • Hazard Statements:

    • H302: Harmful if swallowed.[1]

    • H318: Causes serious eye damage.[1] (Some sources may list H319: Causes serious eye irritation).[18][20]

  • Precautionary Statements:

    • P264: Wash skin thoroughly after handling.[1][18]

    • P270: Do not eat, drink or smoke when using this product.[1]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][18]

    • P301+P317: IF SWALLOWED: Get medical help.[1]

    • P305+P354+P338: IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

    • P501: Dispose of contents/container to an approved waste disposal plant.[1][18]

Handling and Storage Recommendations
  • Handling: Use in a well-ventilated area, preferably within a chemical fume hood. Avoid formation of dust and aerosols. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[1][21][22]

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[1][23] For long-term stability, storage at 2-8°C or -20°C is often recommended.[4][23]

Exemplary Experimental Protocol: Amide Coupling

To illustrate the practical utility of this compound, the following section provides a detailed, generalized protocol for its coupling with a primary amine to form an amide. This procedure serves as a foundational template that can be adapted for various amines.

Objective: To synthesize an N-alkyl/aryl-2-(5-bromopyridin-2-yl)acetamide derivative.

Reagents and Materials
  • This compound (1.0 eq)

  • Primary Amine (e.g., benzylamine) (1.1 eq)

  • Coupling Agent (e.g., HATU or EDC/HOBt) (1.2 eq)

  • Organic Base (e.g., DIPEA or Et₃N) (2.0-3.0 eq)

  • Anhydrous Solvent (e.g., DMF, DCM)

  • Reaction Vessel (Round-bottom flask)

  • Magnetic Stirrer

  • Standard workup and purification supplies (separatory funnel, ethyl acetate, brine, Na₂SO₄, silica gel for chromatography)

Step-by-Step Methodology
  • Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in the chosen anhydrous solvent (e.g., DMF).

    • Causality: Anhydrous conditions are crucial as moisture can hydrolyze the activated ester intermediate, reducing yield.

  • Activation: Add the organic base (e.g., DIPEA, 2.0 eq) to the solution, followed by the coupling agent (e.g., HATU, 1.2 eq). Stir the mixture at room temperature for 15-30 minutes.

    • Causality: The base deprotonates the carboxylic acid, and the coupling agent forms a highly reactive activated ester, which is susceptible to nucleophilic attack.

  • Amine Addition: Add the primary amine (1.1 eq) to the activated mixture.

    • Causality: The amine acts as the nucleophile, attacking the activated carbonyl carbon to form the new amide bond. A slight excess ensures complete consumption of the starting acid.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or LC-MS, until the starting material is consumed (typically 2-12 hours).

  • Workup: Once complete, quench the reaction with water and extract the product into an organic solvent like ethyl acetate. Wash the organic layer sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., sat. NaHCO₃), and brine.

    • Causality: The washes remove unreacted starting materials, coupling byproducts, and the base, purifying the crude product.

  • Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue via flash column chromatography on silica gel to obtain the final, pure amide product.

G cluster_workflow Amide Coupling Workflow prep 1. Dissolve Acid in Anhydrous Solvent activate 2. Add Base & Coupling Agent (e.g., HATU) prep->activate add_amine 3. Add Primary Amine activate->add_amine monitor 4. Monitor Reaction (TLC / LC-MS) add_amine->monitor workup 5. Aqueous Workup & Extraction monitor->workup purify 6. Column Chromatography workup->purify product Pure Amide Product purify->product

Caption: Experimental workflow for amide bond formation.

References

  • 5-Bromopyridine-2-acetic acid | CAS 192642-85-6, Chemical-Suppliers, [Link]
  • BLD Pharm 25GR this compound, Fisher Scientific, [Link]
  • Supporting Information - NMR Spectra, The Royal Society of Chemistry, [Link]
  • This compound hydrochloride, PubChem, [Link]
  • Methyl 2-(5-bromopyridin-2-yl)
  • Safety D
  • 2-(5-bromopyridin-3-yl)acetic acid (C7H6BrNO2), PubChemLite, [Link]
  • A kind of preparation method of 2 nitro 5 bromopyridines, Google P
  • A Convenient and Scalable Synthesis of 2,5-Dibromopyridine, Heterocyclic Letters, [Link]
  • 2-bromopyridine, Organic Syntheses, [Link]
  • IR Spectra of Selected Compounds, Chemistry LibreTexts, [Link]
  • IR spectrum of the Acetic Acid ligand, ResearchG
  • Acetic acid, NIST WebBook, [Link]
  • 2-(5-bromo-2-chloropyridin-3-yl)acetic acid (C7H5BrClNO2), PubChemLite, [Link]
  • Synthesis of Biologically Active Molecules through Multicomponent Reactions, MDPI, [Link]

Sources

Physicochemical properties of 2-(5-Bromopyridin-2-YL)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 2-(5-Bromopyridin-2-YL)acetic Acid

Foreword: A Building Block of Potential

In the landscape of modern drug discovery and materials science, the precise understanding of a molecule's fundamental physicochemical properties is not merely academic; it is the bedrock upon which successful research is built. This compound is a heterocyclic compound of significant interest, serving as a versatile scaffold and building block in the synthesis of novel pharmaceutical agents and functional materials. Its unique structure, featuring a carboxylic acid moiety, a pyridine ring, and a bromine atom, imparts a specific set of characteristics that dictate its behavior in chemical and biological systems.

This guide provides an in-depth analysis of these properties. We move beyond a simple recitation of data, offering insights into the causality behind experimental choices and the implications of each property for research applications. The protocols described herein are designed to be self-validating, ensuring that researchers can confidently characterize this compound and its derivatives.

Chemical Identity and Structural Descriptors

A molecule's identity is its universal signature. For this compound, this is defined by a consistent set of identifiers and structural representations that ensure unambiguous communication among researchers. The bromine atom on the pyridine ring and the acetic acid side chain are key features that drive its reactivity and physical behavior.

Table 1: Core Chemical Identifiers for this compound

IdentifierValueSource
CAS Number 192642-85-6[1][2][3][4]
Molecular Formula C₇H₆BrNO₂[1]
Molecular Weight 216.03 g/mol
IUPAC Name This compound[1]
SMILES String O=C(O)CC1=NC=C(Br)C=C1[1]
InChI Key ATKULCGQSLCGEK-UHFFFAOYSA-N

Physical State and Thermal Properties

The physical form and thermal stability of a compound are critical parameters for its storage, handling, and formulation. This compound is typically supplied as a white to off-white solid or powder.[1][3]

Melting Point: A Purity Benchmark

The melting point is one of the most fundamental and accessible indicators of a compound's purity. A sharp melting range suggests a high degree of purity, while a broad or depressed range often indicates the presence of impurities.

Table 2: Thermal Properties of this compound

PropertyValueNotes
Melting Point 120-123 °C[2]Experimentally determined. A slightly wider range of 125-130 °C is also reported.
Boiling Point 326.2 ± 27.0 °CPredicted value; decomposition may occur at this temperature.[2]
Appearance White solid / powder[1][3]
Experimental Protocol: Melting Point Determination (Capillary Method)

The rationale for using the capillary method is its requirement for a minimal amount of sample and its ability to provide a precise melting range.

Methodology:

  • Sample Preparation: Ensure the sample is completely dry and finely powdered. A mortar and pestle can be used to gently grind the crystalline solid.

  • Capillary Loading: Tap the open end of a capillary tube into the powdered sample, forcing a small amount of material into the tube. Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom. Aim for a packed sample height of 2-3 mm.

  • Apparatus Setup: Place the loaded capillary into the heating block of a calibrated melting point apparatus.

  • Heating and Observation:

    • Heat the block rapidly to about 15-20 °C below the expected melting point (e.g., to ~100 °C).

    • Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample, thermometer, and heating block.

    • Record the temperature at which the first drop of liquid appears (T1).

    • Record the temperature at which the entire sample has melted into a clear liquid (T2).

  • Reporting: The melting point is reported as the range T1-T2.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_analysis Analysis Prep Grind Sample to Fine Powder Load Load Capillary Tube (2-3 mm height) Prep->Load Setup Place in Calibrated Apparatus Load->Setup Heat1 Rapid Heat to ~100 °C Setup->Heat1 Heat2 Slow Heat (1-2 °C/min) Heat1->Heat2 Observe Record T1 (First Drop) Record T2 (Fully Melted) Heat2->Observe Report Report Observe->Report Report as T1-T2 Range

Caption: Workflow for Melting Point Determination.

Solubility Profile: The Key to Application

Solubility dictates how a compound can be used, from reaction conditions to biological assays and formulation. While quantitative data for this compound is not extensively published, its structure provides clear guidance. The carboxylic acid group suggests solubility in basic aqueous solutions, while the pyridine nitrogen allows for salt formation and solubility in acidic solutions. The overall molecule possesses both polar (acid, pyridine) and non-polar (brominated aromatic ring) character, suggesting some solubility in polar organic solvents.

Experimental Protocol: Thermodynamic Solubility Assessment (Shake-Flask Method)

The shake-flask method (OECD Guideline 105) is the gold standard for determining thermodynamic solubility because it allows the system to reach equilibrium, providing a true measure of a saturated solution.

Methodology:

  • System Preparation: Add an excess amount of the solid compound to a series of vials containing solvents of interest (e.g., Water, pH 4.0 buffer, pH 7.4 buffer, Methanol, DMSO). The excess solid is crucial to ensure a saturated solution is formed.

  • Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25 °C) for a defined period (typically 24-48 hours) to ensure equilibrium is reached. A shaker or rotator is used for this purpose.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let undissolved solids settle. Centrifuge the samples at high speed to pellet any remaining suspended solid.

  • Sampling and Quantification: Carefully extract an aliquot from the clear supernatant. The concentration of the dissolved compound is then determined using a validated analytical method, such as HPLC-UV. A standard calibration curve must be prepared for accurate quantification.

  • Reporting: Solubility is reported in units such as mg/mL or µg/mL.

SolubilityWorkflow A Add Excess Solid to Solvent Vials B Equilibrate at 25°C (24-48h Agitation) A->B C Centrifuge to Pellet Undissolved Solid B->C D Extract Clear Supernatant C->D E Quantify Concentration (e.g., HPLC-UV) D->E F Report Solubility (mg/mL) E->F

Caption: Shake-Flask Method for Solubility Testing.

Acidity (pKa): Predicting In Vivo Behavior

The acid dissociation constant (pKa) is a critical parameter in drug development, influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile. This compound is an amphoteric molecule with two ionizable centers:

  • The carboxylic acid group (-COOH), which is acidic.

  • The pyridine nitrogen , which is weakly basic and can be protonated to form a pyridinium ion.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a robust and direct method for determining pKa values. It involves monitoring the pH of a solution as a titrant is added incrementally.

Methodology:

  • Sample Preparation: Accurately weigh and dissolve a known amount of the compound in a suitable solvent (e.g., water or a water/co-solvent mixture like water/methanol).

  • Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Use a calibrated pH electrode and an automated burette for precise titrant delivery.

  • Acidic pKa Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH). Record the pH after each addition of titrant.

  • Basic pKa Titration: To determine the pKa of the pyridine nitrogen, first acidify the sample solution with a strong acid (e.g., HCl) to fully protonate the nitrogen. Then, titrate with the standardized strong base (NaOH).

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point (where half of the functional group has been neutralized). The first derivative of the titration curve can be used to accurately locate the equivalence point(s).

pKaWorkflow cluster_titration Potentiometric Titration cluster_analysis Data Analysis Prep Dissolve Known Mass in Water/Co-solvent Titrate Titrate with NaOH (Record pH vs. Volume) Prep->Titrate Plot Plot pH vs. Titrant Volume Titrate->Plot Analyze Find Half-Equivalence Point Plot->Analyze pKa Determine pKa Analyze->pKa pH = pKa

Caption: Workflow for pKa Determination via Titration.

Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous confirmation of a molecule's chemical structure and is the cornerstone of quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three protons on the pyridine ring, typically in the aromatic region (δ 7.0-9.0 ppm), with splitting patterns determined by their coupling to each other. A singlet corresponding to the two protons of the methylene (-CH₂-) group adjacent to the carbonyl would appear further upfield. The acidic proton of the carboxylic acid may appear as a broad singlet at a variable chemical shift, often downfield (δ > 10 ppm), or it may exchange with solvent and not be observed.

  • ¹³C NMR: The carbon NMR spectrum should reveal seven unique carbon signals. The carbonyl carbon of the carboxylic acid will be the most downfield signal (typically δ 170-180 ppm). The five carbons of the bromopyridine ring will appear in the aromatic region (δ 120-160 ppm), and the methylene carbon (-CH₂) will be the most upfield signal.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present. Key expected absorption bands include:

  • O-H Stretch: A very broad band from ~2500-3300 cm⁻¹ characteristic of a carboxylic acid O-H bond.

  • C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ for the carbonyl group.

  • C-Br Stretch: A band in the fingerprint region, typically around 500-600 cm⁻¹.

  • Aromatic C-H and C=C/C=N Stretches: Multiple bands in the 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹ regions, respectively.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition.

  • Molecular Ion Peak: In an ESI-MS experiment, the compound would likely be observed as its deprotonated ion [M-H]⁻ in negative mode or its protonated ion [M+H]⁺ in positive mode.

  • Isotopic Pattern: A crucial diagnostic feature will be the isotopic pattern of the molecular ion due to the presence of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two peaks of almost equal intensity separated by 2 m/z units (e.g., at m/z 215 and 217 for the molecular ion), which is a definitive signature for a monobrominated compound.

Safety, Handling, and Storage

Ensuring the safety of laboratory personnel is paramount. Based on available safety data sheets, this compound requires careful handling.

  • Hazard Classifications: It is classified as harmful if swallowed (Acute Toxicity 4, Oral) and causes serious eye damage (Eye Dam. 1).[2]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[2]

  • Handling: Avoid creating dust. Handle in a well-ventilated area or a fume hood. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and dark place. Recommended storage is often under an inert atmosphere at 2-8 °C.[1][4]

Conclusion

This compound presents a well-defined set of physicochemical properties that make it a valuable tool for chemical synthesis. Its solid form, moderate melting point, and predictable solubility and acidity allow for its straightforward use in a variety of reaction and analytical protocols. The clear spectroscopic signatures provide a reliable means for structural confirmation and purity assessment. This guide has outlined not only the known properties of this compound but also the robust, validated methodologies required to measure them, empowering researchers to utilize this versatile building block with confidence and precision.

References

Sources

2-(5-Bromopyridin-2-YL)acetic acid molecular structure and weight

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

I've commenced a thorough data collection phase, focusing on 2-(5-Bromopyridin-2-yl)acetic acid. My initial focus is gathering molecular structure, properties, and molecular weight data. I'm now expanding the search to uncover existing synthesis protocols and analytical techniques commonly used for its characterization, like NMR, IR, and mass spectrometry.

Planning the Technical Guide

I'm now shifting gears towards planning the technical guide's structure. I'll kick it off with an introduction to the compound and its relevance. Next, I'll dive into a detailed molecular structure analysis, incorporating a 2D representation and discussion of key features. I'm also planning a section on the precise molecular weight calculation, followed by a table of its key physicochemical properties. I intend to include a synthesis protocol and characterization methods, explaining the reasoning behind the chosen techniques.

Developing Guide Content

I'm now expanding my data collection to include safety information for this compound, such as handling precautions and hazards. I'm also focused on identifying relevant research articles, patents, and database entries for the foundation of my technical guide. I'm structuring the guide, which will introduce the compound, analyze its molecular structure (including a 2D representation), and show the molecular weight calculation and physicochemical properties. I'll include a representative synthesis protocol and characterization methods, and I will use Graphviz to illustrate the molecular structure. Finally, I will compile this information into the technical guide, with citations and a reference list.

Developing the Guide's Outline

I'm currently building the framework for the technical guide on this compound. Right now, I'm focusing on crafting a succinct introduction. I'll define the compound, its chemical lineage as a substituted pyridine derivative, and hinting at its potential uses. The aim is to create a compelling opening for a technical audience.

Refining the Molecular Overview

I've significantly expanded the technical guide's structure to include a robust section on molecular properties. I'm focusing now on precise identifiers for this compound, including the IUPAC name, synonyms, and the molecular formula (C7H6BrNO2). I'm also preparing to incorporate a Graphviz diagram and SMILES/InChI strings. Furthermore, I've got a section dedicated to physical and chemical properties.

Planning the Guide's Sections

I'm now fully immersed in developing the detailed sections of the technical guide. My priority is defining the molecular structure and physicochemical properties, including providing a clear 2D diagram using Graphviz, alongside IUPAC name, synonyms, and the chemical formula. I've also mapped out sections on molecular weight, exact mass, appearance, melting point, boiling point, and density. Next, I'll synthesize a logical overview of possible synthetic pathways.

Detailing Synthetic Pathways

I'm now fully immersed in developing the technical guide's synthesis and characterization sections. Although finding an exact step-by-step procedure is proving elusive, I'll describe plausible routes based on organic chemistry principles, starting with readily available substituted pyridines. I'll outline functional group interconversion logic, including how to verify the compound's structure via NMR, MS, and IR.

Planning Guide Structure

I've finalized the detailed structure of the guide, mapping out all sections, including the introduction, molecular properties, and synthesis section, which requires outlining plausible pathways for production. I will also incorporate characterization. It is now mostly organized, with synthesis and characterization as the most involved areas.

Structuring the Technical Guide

A Comprehensive Technical Guide to the Synthesis of 2-(5-Bromopyridin-2-YL)acetic Acid: Starting Materials and Strategic Approaches

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(5-Bromopyridin-2-yl)acetic acid[1] is a pivotal heterocyclic building block in the landscape of modern drug discovery and development. Its structural motif, featuring a pyridine ring substituted with both a bromine atom and an acetic acid moiety, offers a versatile scaffold for constructing a diverse array of more complex molecules. The bromine atom serves as a convenient handle for transition-metal-catalyzed cross-coupling reactions, enabling the introduction of various aryl, heteroaryl, and alkyl groups. Simultaneously, the acetic acid functional group provides a reactive site for amide bond formation, esterification, and other transformations crucial for assembling lead compounds. This guide provides an in-depth exploration of the primary synthetic strategies for preparing this valuable intermediate, focusing on the selection of starting materials and the rationale behind the chosen synthetic routes.

This document is intended for researchers, medicinal chemists, and process development scientists. It aims to deliver not just protocols, but a foundational understanding of the chemical principles that govern each transformation, thereby empowering the reader to troubleshoot, optimize, and adapt these methods for their specific research and development needs.

Chapter 1: Synthesis from 5-Bromo-2-methylpyridine

5-Bromo-2-methylpyridine (also known as 5-bromo-2-picoline) is a commercially available and cost-effective starting material, making it an attractive entry point for the synthesis of this compound.[2][3] The core challenge lies in the selective transformation of the C2-methyl group into a carboxylic acid while preserving the integrity of the bromopyridine core. Two principal strategies are employed: direct oxidation of the methyl group and a more controlled, multi-step functionalization pathway.

Method 1.1: Direct Side-Chain Oxidation

Principle & Rationale: The direct oxidation of the methyl group on the pyridine ring to a carboxylic acid is the most atom-economical approach. This transformation typically involves strong oxidizing agents. However, the pyridine ring itself can be susceptible to oxidation, particularly at the nitrogen, leading to the formation of N-oxides.[4][5] Furthermore, harsh oxidation conditions can lead to degradation and low yields. A notable hazard exists with certain oxidants; for instance, the reaction between 2-bromo-5-methylpyridine and potassium permanganate can be violent, especially under immiscible conditions.[6] Therefore, the choice of oxidant and the precise control of reaction conditions are paramount for a successful and safe synthesis. A common strategy involves the formation of the N-oxide, which can activate the methyl group for a subsequent, more selective oxidation.

Experimental Protocol: N-Oxide Formation and Subsequent Oxidation

Step 1: Synthesis of 5-Bromo-2-methylpyridine N-oxide

  • Suspend 5-bromo-2-methylpyridine (1.0 eq) in glacial acetic acid.

  • Add 35% aqueous hydrogen peroxide (H₂O₂) to the suspension.

  • Heat the mixture in a water bath at 70-80°C (343-353 K) for several hours.[4][5] Monitor the reaction by TLC.

  • If the reaction is incomplete, a second portion of H₂O₂ may be added, and heating continued.[4][5]

  • After completion, concentrate the reaction mixture under reduced pressure.

  • Dilute the residue with water and concentrate again to remove residual acetic acid.

  • Cool the mixture to induce precipitation. The product, 5-bromo-2-methylpyridine N-oxide, can be collected by filtration and washed with a cold solvent like ethanol.[5]

Step 2: Oxidation to this compound This step requires careful optimization. A common method for similar substrates involves rearrangement and oxidation, for which specific conditions would need to be adapted from related literature procedures. A plausible subsequent step involves reaction with acetic anhydride to form an acetoxymethyl intermediate, followed by hydrolysis and oxidation.

Causality Behind Experimental Choices:

  • N-Oxide Formation: The initial formation of the N-oxide serves a dual purpose. It deactivates the pyridine ring towards electrophilic attack and potential degradation by the oxidizing agent. Concurrently, it activates the C2-methyl group for subsequent functionalization.

  • Acetic Acid as Solvent: Glacial acetic acid is a common solvent for N-oxide formation as it is polar, can solubilize the pyridine starting material, and is stable to the oxidizing conditions.[4]

Logical Workflow for Direct Oxidation

A 5-Bromo-2-methylpyridine B N-Oxide Formation (H₂O₂ / Acetic Acid) A->B C 5-Bromo-2-methylpyridine N-oxide B->C D Oxidation of Methyl Group (e.g., KMnO₄, SeO₂) C->D E This compound D->E

Caption: Workflow for the synthesis via direct oxidation pathway.

Method 1.2: Halogenation-Cyanation-Hydrolysis Pathway

Principle & Rationale: This multi-step approach offers a more controlled and often higher-yielding alternative to direct oxidation. It circumvents the use of harsh oxidizing agents by converting the methyl group into a more versatile intermediate. The strategy involves three key steps:

  • Benzylic Halogenation: The methyl group is selectively halogenated using a radical initiator (e.g., AIBN) and a halogen source like N-bromosuccinimide (NBS), forming 5-bromo-2-(bromomethyl)pyridine.

  • Cyanation: The resulting benzylic bromide is a good electrophile for nucleophilic substitution with a cyanide salt (e.g., NaCN or KCN) to yield 2-(5-bromopyridin-2-yl)acetonitrile.[7][8]

  • Hydrolysis: The nitrile group is then hydrolyzed under acidic or basic conditions to afford the final carboxylic acid.

Experimental Protocol:

Step 1: Synthesis of 5-bromo-2-(bromomethyl)pyridine

  • Dissolve 5-bromo-2-methylpyridine (1.0 eq) in a suitable solvent like carbon tetrachloride or acetonitrile.

  • Add N-bromosuccinimide (NBS) (1.0-1.1 eq) and a radical initiator such as benzoyl peroxide or AIBN.

  • Reflux the mixture under inert atmosphere until TLC indicates consumption of the starting material.

  • Cool the reaction mixture, filter off the succinimide byproduct, and concentrate the filtrate.

  • Purify the crude product by chromatography to obtain 5-bromo-2-(bromomethyl)pyridine.

Step 2: Synthesis of 2-(5-Bromopyridin-2-yl)acetonitrile

  • Dissolve 5-bromo-2-(bromomethyl)pyridine (1.0 eq) in a polar aprotic solvent such as DMSO or acetone.

  • Add sodium cyanide (NaCN) or potassium cyanide (KCN) (1.1-1.5 eq) and stir the mixture at room temperature or with gentle heating.

  • Monitor the reaction by TLC. Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting crude nitrile by column chromatography or recrystallization.

Step 3: Hydrolysis to this compound

  • To the 2-(5-bromopyridin-2-yl)acetonitrile, add an excess of aqueous acid (e.g., 6M HCl or concentrated H₂SO₄) or base (e.g., 6M NaOH).

  • Heat the mixture to reflux for several hours until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture. If acidic hydrolysis was used, adjust the pH to the isoelectric point (typically pH 3-4) to precipitate the product.

  • If basic hydrolysis was used, acidify the mixture with concentrated HCl to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Logical Workflow for Functionalization Pathway

A 5-Bromo-2-methylpyridine B Radical Bromination (NBS / AIBN) A->B C 5-Bromo-2-(bromomethyl)pyridine B->C D Cyanide Substitution (NaCN) C->D E 2-(5-Bromopyridin-2-yl)acetonitrile D->E F Hydrolysis (H₃O⁺ or OH⁻) E->F G This compound F->G

Caption: Workflow for the Halogenation-Cyanation-Hydrolysis pathway.

Data Summary & Comparison
ParameterMethod 1.1: Direct OxidationMethod 1.2: Halogenation-Cyanation-Hydrolysis
Overall Yield Variable, often moderate to lowGenerally good to high
Number of Steps 1-2 steps3 steps
Reaction Conditions Often harsh (strong oxidants, heat)Generally milder, more controlled
Key Reagents H₂O₂, KMnO₄, SeO₂NBS, AIBN, NaCN, Acid/Base
Safety Concerns Potential for explosive reactions (KMnO₄)[6]Use of highly toxic cyanide salts
Scalability Can be challenging due to safety/selectivityMore readily scalable with proper engineering controls

Chapter 2: Synthesis from 2,5-Dibromopyridine

2,5-Dibromopyridine is another excellent and readily available precursor for synthesizing the target molecule.[9] The primary synthetic challenge is achieving regioselective functionalization at the C2 position, which is more activated towards nucleophilic substitution and metal-halogen exchange compared to the C5 position.

Method 2.1: Organometallic Route via Halogen-Metal Exchange

Principle & Rationale: This route leverages the differential reactivity of the two bromine atoms. The bromine at the C2 position is more susceptible to halogen-metal exchange with organolithium reagents (e.g., n-BuLi) at low temperatures. This selective metalation generates a nucleophilic pyridyl-lithium or pyridyl-Grignard species, which can then be trapped with a suitable electrophile to introduce the acetic acid side chain. Carbon dioxide (CO₂) is a common C1 electrophile, which would initially form the corresponding carboxylic acid (5-bromo-pyridine-2-carboxylic acid). A subsequent homologation step would then be required. Alternatively, reacting the organometallic intermediate with an electrophile like diethyl carbonate can introduce the ester group, which is then hydrolyzed.

Experimental Protocol:

  • Dissolve 2,5-dibromopyridine (1.0 eq) in an anhydrous ethereal solvent (e.g., THF or diethyl ether) under an inert atmosphere (Argon or Nitrogen).

  • Cool the solution to a low temperature, typically -78°C.

  • Slowly add a solution of n-butyllithium (n-BuLi) in hexanes (1.0 eq) dropwise. The reaction is typically very fast.

  • After stirring for a short period (e.g., 15-30 minutes), add the chosen electrophile. For example, bubble dry CO₂ gas through the solution or add crushed dry ice.

  • Allow the reaction to warm to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with an organic solvent. The product at this stage would be 5-bromopicolinic acid.

  • This acid would then need to be converted to the target molecule via standard homologation procedures (e.g., Arndt-Eistert synthesis or conversion to the acid chloride, followed by reaction with diazomethane and subsequent Wolff rearrangement).

Logical Workflow for Organometallic Route

A 2,5-Dibromopyridine B Halogen-Metal Exchange (n-BuLi, -78°C) A->B C 5-Bromo-2-lithiopyridine B->C D Carboxylation (CO₂) C->D E 5-Bromopicolinic acid D->E F Homologation (e.g., Arndt-Eistert) E->F G This compound F->G

Sources

Spectroscopic data (NMR, IR, MS) of 2-(5-Bromopyridin-2-YL)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Collecting Spectroscopic Data

I'm currently engaged in comprehensive Google searches to procure spectroscopic data (NMR, IR, MS) for 2-(5-Bromopyridin-2-YL)acetic acid from dependable chemical databases and scientific literature. My focus is on assembling a robust dataset for subsequent analysis and interpretation. I am analyzing the data to identify key spectral features for ¹H NMR, and ¹³C NMR.

Developing Analysis Strategy

My focus has shifted towards the analytical strategy. I'm prioritizing structuring the guide. Specifically, I intend to initiate the writing with an overview of the compound and its spectral analysis relevance. Dedicated sections for each spectroscopic technique are planned, complete with experimental data, interpretation, and acquisition protocols. I'm also preparing to incorporate Graphviz diagrams to visually represent molecular structure and fragmentation patterns.

Commencing Data Gathering

I've started exploring the spectroscopic data for this compound. My initial Google searches have pointed me towards ¹H NMR, IR, and MS data from ChemicalBook, and a chemical formula from AChemBlock.

Seeking Deeper Spectral Details

I'm now expanding my search for the spectroscopic data of this compound. While I found preliminary ¹H NMR, IR, and MS data, I'm specifically targeting more detailed ¹³C NMR information, complete with assignments and coupling constants. I also need to find experimental protocols, particularly for data interpretation. PubChem offers a starting point, but I need comprehensive spectral analysis.

Considering Spectral Data Availability

I've made a good start. I've been looking at the spectra available from commercial suppliers, specifically ¹H NMR, IR, and MS. I've also noted general spectral features typical of pyridine derivatives and carboxylic acids. Now, the challenge is to narrow down the specific compound.

Gathering Specific Spectral Data

I'm now focusing on gathering detailed spectral data for this compound. While I have the general spectra, I still lack specific information like ¹³C NMR shifts, detailed mass spectra, and assigned IR frequencies. I have an image of the ¹H NMR spectrum, but I need peak assignments and coupling constants. This detailed information is crucial to writing a complete guide. My next steps involve finding or predicting this data.

Gathering Spectral Data

Structuring the Technical Guide

Generating Data & Protocols

I've hit a roadblock with the absence of detailed experimental spectroscopic data for this compound. While I found general information and prediction tools, I need specific data to move forward. My current plan is to use the prediction tools to generate the necessary NMR, IR, and MS data and interpret it thoroughly, supplementing this with general knowledge of pyridine derivatives and carboxylic acids. Then I'll create diagrams and develop experimental protocols for the technical guide.

An In-depth Technical Guide to the Solubility of 2-(5-Bromopyridin-2-YL)acetic acid in Common Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-(5-Bromopyridin-2-YL)acetic acid. In the absence of extensive published quantitative solubility data for this specific compound, this document leverages fundamental principles of physical chemistry and structural analysis to predict its solubility profile in a range of common laboratory solvents. Furthermore, a detailed, field-proven experimental protocol for the accurate determination of its equilibrium solubility is presented, empowering researchers in drug development and chemical synthesis to generate reliable data. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a deep and applicable understanding for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound is a heterocyclic carboxylic acid derivative. Such compounds are of significant interest in medicinal chemistry and materials science, often serving as key building blocks in the synthesis of more complex molecules.[1] The solubility of this compound is a critical parameter, influencing its utility in synthetic reactions, purification processes such as crystallization, and its formulation into pharmaceutical products where bioavailability is paramount.

Physicochemical Properties:

A thorough understanding of the molecule's intrinsic properties is the foundation for predicting its behavior in solution.

PropertyValueSource(s)
Chemical Formula C₇H₆BrNO₂[2]
Molecular Weight 216.04 g/mol [2]
CAS Number 192642-85-6[2]
Appearance White to off-white solid/powder-
Melting Point 125-130 °C-

The structure of this compound, featuring a pyridine ring, a carboxylic acid functional group, and a bromine substituent, dictates its polarity and potential for intermolecular interactions, which are the primary drivers of solubility.

Theoretical Principles of Solubility

The solubility of a solid in a liquid solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like dissolves like" serves as a useful guiding principle, suggesting that substances with similar polarities are more likely to be miscible.[3]

Structural Analysis and Polarity

This compound is a molecule with distinct polar and non-polar regions:

  • Polar Moieties: The carboxylic acid group (-COOH) is highly polar and capable of acting as both a hydrogen bond donor and acceptor. The nitrogen atom in the pyridine ring is also a hydrogen bond acceptor. These features suggest a predisposition for solubility in polar solvents.

  • Non-Polar Moiety: The pyridine ring, while containing a polar nitrogen atom, is also an aromatic system that can engage in non-polar interactions. The bromine atom is electronegative but also contributes to the molecule's overall size and van der Waals interactions, which can favor solubility in less polar environments. The presence of bromine on an aromatic ring generally increases the molecular weight and can decrease solubility in water compared to the non-brominated parent compound.[4]

The Role of Hydrogen Bonding

The ability to form hydrogen bonds is a critical factor in determining solubility in protic solvents like water and alcohols. The carboxylic acid group of this compound can form strong hydrogen bonds with water molecules, which would promote its solubility. However, the relatively larger, more hydrophobic bromopyridine core will disrupt the hydrogen-bonding network of water, a factor that will limit its aqueous solubility.

Acid-Base Properties

As a carboxylic acid, the solubility of this compound is expected to be highly pH-dependent. In basic solutions, the carboxylic acid will be deprotonated to form a carboxylate salt. This ionic form is significantly more polar and, therefore, is expected to be much more soluble in aqueous media than the neutral acid. Conversely, in acidic solutions, the pyridine nitrogen can be protonated, which would also increase its aqueous solubility.

Predicted Qualitative Solubility Profile

Based on the structural analysis and theoretical principles discussed, a qualitative solubility profile for this compound in common laboratory solvents is predicted below. It is crucial to recognize that these are estimations; for precise applications, experimental verification is essential.

Solvent ClassSolventPredicted SolubilityRationale
Polar Protic WaterLow to MediumThe carboxylic acid and pyridine nitrogen can hydrogen bond with water, but the hydrophobic bromopyridine backbone limits solubility. Solubility will be significantly higher at basic pH.
MethanolHighThe small, polar alcohol can effectively solvate both the polar functional groups and interact with the aromatic ring.
EthanolHighSimilar to methanol, ethanol is a good solvent for polar organic acids.
Polar Aprotic Dimethyl Sulfoxide (DMSO)HighDMSO is a highly polar solvent capable of accepting hydrogen bonds and effectively solvating a wide range of organic compounds.
N,N-Dimethylformamide (DMF)HighSimilar to DMSO, DMF is a potent polar aprotic solvent.
AcetonitrileMediumAcetonitrile is polar and should dissolve the compound through dipole-dipole interactions, though it is a weaker hydrogen bond acceptor than DMSO or DMF.
AcetoneMediumAcetone's polarity should allow for dissolution, but it is less polar than other aprotic solvents listed.
Non-Polar Dichloromethane (DCM)Low to MediumDCM has a moderate polarity and may show some ability to dissolve the compound, but strong solvation is not expected.
TolueneLowThe aromatic nature of toluene may have some favorable pi-pi stacking interactions with the pyridine ring, but the overall polarity mismatch with the carboxylic acid will limit solubility.
HexaneVery LowAs a non-polar alkane, hexane is a poor solvent for polar compounds like carboxylic acids.

Experimental Protocol for Equilibrium Solubility Determination

To obtain accurate and reliable quantitative solubility data, the shake-flask method is the gold standard. This method measures the equilibrium solubility, which is the concentration of a solute in a saturated solution at a given temperature when excess solid is present.

Materials and Reagents
  • This compound (solid)

  • Selected solvents (HPLC grade)

  • Phosphate buffer solutions (pH 4, 7, and 9)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_solid Weigh excess solid (e.g., 5-10 mg) prep_solvent Add known volume of solvent (e.g., 1 mL) to vials prep_solid->prep_solvent Add solid to solvent shake Seal vials and place on orbital shaker prep_solvent->shake incubate Incubate at constant temperature (e.g., 25°C) for 24-48 hours shake->incubate centrifuge Centrifuge to pellet undissolved solid incubate->centrifuge filter Filter supernatant through 0.22 µm syringe filter centrifuge->filter dilute Dilute filtered solution with mobile phase filter->dilute hplc Analyze by HPLC-UV dilute->hplc quantify Quantify against a calibration curve hplc->quantify

Caption: Workflow for equilibrium solubility determination using the shake-flask method.

Step-by-Step Methodology

Part A: Preparation of Saturated Solutions

  • Aliquot Solid: Weigh an excess amount of this compound (e.g., 5-10 mg) into a series of scintillation vials. The key is to have undissolved solid remaining at the end of the experiment.

  • Add Solvent: To each vial, add a precise volume (e.g., 1.0 mL) of the desired solvent or buffer solution.

  • Seal and Equilibrate: Securely cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Allow the samples to equilibrate for a sufficient time, typically 24 to 48 hours, to ensure the solution is saturated.[5]

Part B: Sample Processing

  • Phase Separation: After equilibration, remove the vials and let them stand to allow the excess solid to settle. Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the remaining solid.

  • Filtration: Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates. This step is critical to avoid artificially high solubility readings.

Part C: Quantification by HPLC

  • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.[6] Inject these standards into the HPLC to generate a calibration curve of peak area versus concentration.

  • Sample Dilution: Dilute the filtered sample solutions with the mobile phase to a concentration that falls within the linear range of the calibration curve.

  • Analysis: Inject the diluted samples into the HPLC system.

  • Calculation: Determine the concentration of the diluted sample from the calibration curve. Calculate the original solubility in the solvent by multiplying the measured concentration by the dilution factor.

Logical Flow for pH-Dependent Solubility

G start Start: Determine need for pH-dependent solubility prep_buffers Prepare aqueous buffers (e.g., pH 4, 7, 9) start->prep_buffers run_shake_flask Perform shake-flask experiment in each buffer prep_buffers->run_shake_flask analyze_hplc Quantify solubility at each pH using HPLC run_shake_flask->analyze_hplc plot_data Plot Solubility vs. pH analyze_hplc->plot_data interpret Interpret the pH-solubility profile to understand ionization effects plot_data->interpret

Caption: Logical process for investigating pH-dependent solubility.

Conclusion

This technical guide has provided a detailed theoretical and practical framework for understanding and determining the solubility of this compound. While a definitive quantitative solubility profile requires experimental validation, the principles of molecular polarity, hydrogen bonding, and acid-base chemistry strongly suggest that this compound will exhibit high solubility in polar organic solvents like methanol and DMSO, and limited solubility in non-polar solvents such as hexane. Its aqueous solubility is predicted to be low at neutral pH but will be significantly enhanced in basic conditions. The provided step-by-step shake-flask protocol offers a robust methodology for researchers to obtain the precise, high-quality data necessary for advancing their work in drug discovery and chemical synthesis.

References

  • How do we choose a proper concentration for the stock solution? - ResearchGate. (2020-01-24).
  • This compound hydrochloride | C7H7BrClNO2 | CID 53403686 - PubChem.
  • How to prepare your own pH buffers for pH meter calibration from scratch - YouTube. (2021-04-05).
  • Combined Quantification and Characterization of Dissolved Organic Matter by Liquid Chromatography–Mass Spectrometry Using Char - DiVA portal. (2024-10-05).
  • 2,2'-Bipyridine | C10H8N2 | CID 1474 - PubChem.
  • Picolinic acid - Wikipedia.
  • Physics-Based Solubility Prediction for Organic Molecules | Chemical Reviews.
  • Use of Bromine and Bromo-Organic Compounds in Organic Synthesis | Request PDF.
  • Preparation of Buffer Solutions | Phosphate, Acetate and other Buffers - Pharmaguideline.
  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS - Regulations.gov. (2018-08-31).
  • Characterization of dissolved organic matter using high-performance liquid chromatography (HPLC)-size exclusion chromatography (SEC) with a multiple wavelength absorbance detector - ResearchGate. (2025-08-10).
  • Picolinic acid | C6H5NO2 | CID 1018 - PubChem.
  • How to do the calculations necessary for making a stock solution in Biocore - YouTube. (2019-02-05).
  • Bipyridine - Wikipedia.
  • Preparing Stock Solutions - PhytoTech Labs.
  • Why, out of the main halogens, is bromine the most soluble in water? (2022-02-25).
  • Preparing standard buffer solutions: How can I do it? - ResearchGate. (2020-06-13).
  • Universal HPLC Detector for Hydrophilic Organic Compounds by Means of Total Organic Carbon Detection | Analytical Chemistry - ACS Publications. (2018-05-07).
  • 2,2'-Bipyridine - Solubility of Things.
  • Preparing Buffer Solutions - Shimadzu.
  • Bromine - Wikipedia.
  • Mole fraction solubilities of pyridine-3-carboxylic acid obtained in... | Download Scientific Diagram - ResearchGate.
  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility - Pharmaceutical Sciences. (2024-02-15).
  • Methyl 2-(5-bromopyridin-2-yl)acetate | C8H8BrNO2 | CID 53419526 - PubChem.
  • Using a simple high-performance liquid chromatography separation and fraction collection methodology to achieve compound-specific isotopic analysis for dissolved organic compounds - PubMed.
  • Mechanistically transparent models for predicting aqueous solubility of rigid, slightly flexible, and very flexible drugs (MW<2000) Accuracy near that of random forest regression - PMC - NIH.
  • 2.5: Preparing Solutions - Chemistry LibreTexts. (2025-08-18).
  • Bromine - WGBIS,CES,IISc.
  • How to prepare pH 4 and 7 buffers from scratch without using a pH meter. (2020-05-11).
  • Isonicotinic acid - Wikipedia.
  • Identification of Dissolved Organic Matter Origin Using Molecular Level Analysis Methods. (2022-04-19).
  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies.
  • Solubility in Pharmaceutical R&D: Predictions and Reality. (2014-02-20).
  • (PDF) Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound - ResearchGate. (2025-08-05).
  • Effect of bromine on the solubility of gases in hydrocarbons and fluorocarbons | Request PDF - ResearchGate. (2025-08-07).
  • Predicting Solubility of Small Molecules in Macromolecular Compounds for Nanomedicine Application from Atomistic Simulations - ResearchGate. (2020-03-20).
  • 2-(5-Bromo-2-ethylphenoxy)acetic acid | C10H11BrO3 | CID 151411352 - PubChem.

Sources

The Strategic Role of 2-(5-Bromopyridin-2-YL)acetic Acid in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Pyridine Scaffold

Pyridine and its derivatives are cornerstones of medicinal chemistry, forming the structural core of numerous therapeutic agents and agrochemicals.[1] Their prevalence stems from the pyridine ring's unique electronic properties and its capacity for diverse chemical modifications. Within this vital class of compounds, 2-(5-Bromopyridin-2-YL)acetic acid stands out as a particularly valuable building block for the synthesis of novel bioactive molecules. The strategic placement of the bromine atom and the acetic acid moiety provides two distinct points for chemical elaboration, enabling the exploration of a wide range of chemical space in the quest for new drugs. This guide provides a comprehensive technical overview of the synthesis, derivatization, and application of this compound, with a focus on its role in the development of innovative therapeutics.

Physicochemical Properties and Safety Information

A thorough understanding of the physicochemical properties of a lead compound is fundamental to its application in drug discovery. The key properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 192642-85-6[2]
Molecular Formula C₇H₆BrNO₂[2]
Molecular Weight 216.04 g/mol [2]
Melting Point 120-123 °C
Boiling Point 326.2±27.0 °C (Predicted)
Density 1.710±0.06 g/cm³ (Predicted)
Appearance White powder

Safety and Handling: this compound and its hydrochloride salt are classified as harmful if swallowed and can cause skin and serious eye irritation.[3] Appropriate personal protective equipment, including gloves and eye protection, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Synthesis and Derivatization: Crafting the Molecular Framework

The synthesis of this compound and its derivatives is a critical aspect of its utility in drug discovery. The following sections detail the key synthetic strategies and protocols.

Synthesis of Key Precursors

A common and scalable route to the core pyridine structure involves the synthesis of 2,5-dibromopyridine from 2-aminopyridine.[3] This multi-step process provides a versatile intermediate for further elaboration.

Experimental Protocol: Synthesis of 2,5-Dibromopyridine [3]

  • Acetylation of 2-Aminopyridine: 2-Aminopyridine is first protected by acetylation with acetic anhydride. This step prevents side reactions during the subsequent bromination.

  • Bromination: The acetylated intermediate is then brominated using liquid bromine to yield 2-acetylamino-5-bromopyridine.

  • Hydrolysis: The acetyl group is removed by hydrolysis with a strong base, such as sodium hydroxide, to give 2-amino-5-bromopyridine.

  • Sandmeyer Reaction: The amino group of 2-amino-5-bromopyridine is converted to a diazonium salt using a nitrite source in the presence of a strong acid (e.g., hydrobromic acid). The diazonium salt is then displaced by bromide, often using a copper(I) bromide catalyst, to yield the final product, 2,5-dibromopyridine.

Synthesis_of_2_5_dibromopyridine cluster_0 Synthesis of 2,5-Dibromopyridine 2-Aminopyridine 2-Aminopyridine 2-Acetylamino-pyridine 2-Acetylamino-pyridine 2-Aminopyridine->2-Acetylamino-pyridine Acetic Anhydride 2-Acetylamino-5-bromopyridine 2-Acetylamino-5-bromopyridine 2-Acetylamino-pyridine->2-Acetylamino-5-bromopyridine Br₂ 2-Amino-5-bromopyridine 2-Amino-5-bromopyridine 2-Acetylamino-5-bromopyridine->2-Amino-5-bromopyridine NaOH (Hydrolysis) 2,5-Dibromopyridine 2,5-Dibromopyridine 2-Amino-5-bromopyridine->2,5-Dibromopyridine NaNO₂, HBr, CuBr (Sandmeyer) Synthesis_of_Core_Molecule cluster_1 Synthesis of this compound 2,5-Dibromopyridine 2,5-Dibromopyridine Ethyl 2-(5-bromopyridin-2-yl)acetate Ethyl 2-(5-bromopyridin-2-yl)acetate 2,5-Dibromopyridine->Ethyl 2-(5-bromopyridin-2-yl)acetate Reagents for acetate addition This compound This compound Ethyl 2-(5-bromopyridin-2-yl)acetate->this compound NaOH, H₂O/MeOH (Hydrolysis)

Sources

The Strategic Application of 2-(5-Bromopyridin-2-YL)acetic Acid in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridine nucleus is a cornerstone of medicinal chemistry, present in a significant portion of FDA-approved drugs.[1][2] Its unique electronic properties, ability to engage in hydrogen bonding, and synthetically versatile nature make it a privileged scaffold in drug design. This technical guide delves into the specific potential of a highly functionalized pyridine derivative, 2-(5-Bromopyridin-2-YL)acetic acid , as a strategic building block in the development of novel therapeutics. We will explore its core reactivity, key applications in the synthesis of kinase inhibitors and as a tool in fragment-based drug discovery, and its emerging role in advanced therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs). This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.

Introduction: The Strategic Value of a Bifunctional Scaffold

This compound is a bifunctional molecule that offers two distinct and strategically important points for chemical modification. The presence of a carboxylic acid moiety and a bromine atom on the pyridine ring provides medicinal chemists with a powerful toolkit for generating diverse chemical libraries and targeted therapeutic agents.

The pyridine ring itself is a bio-isostere of benzene, often introduced to modulate physicochemical properties such as solubility and metabolic stability.[1][3] The nitrogen atom can act as a hydrogen bond acceptor, crucial for target engagement. The acetic acid side chain provides a handle for amide bond formation, a ubiquitous linkage in pharmaceuticals, allowing for the introduction of a wide array of substituents to probe structure-activity relationships (SAR).[4] The bromine atom at the 5-position is an excellent leaving group, making it amenable to a variety of powerful cross-coupling reactions, most notably the Suzuki-Miyaura coupling, for the construction of carbon-carbon bonds.[5] This dual functionality allows for the systematic and independent modification of two key vectors on the molecule, facilitating rapid lead optimization.

PropertyValueSource
CAS Number 192642-85-6PubChem
Molecular Formula C7H6BrNO2PubChem
Molecular Weight 216.03 g/mol PubChem
Appearance White to off-white powderCommercial Suppliers
Solubility Soluble in organic solvents like DMF, DMSOGeneral Chemical Knowledge

Core Reactivity and Synthetic Workflows

The synthetic utility of this compound is centered around the selective manipulation of its two functional groups. The following sections detail the primary synthetic transformations and provide exemplar protocols.

Amide Bond Formation via the Carboxylic Acid Moiety

The carboxylic acid group is readily converted to an amide, allowing for the introduction of diverse chemical functionalities. Standard peptide coupling reagents are highly effective for this transformation.

Experimental Protocol: General Amide Coupling

  • Activation: To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF), add a coupling agent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq). Stir the mixture at room temperature for 15-30 minutes.

  • Amine Addition: Add the desired primary or secondary amine (1.0-1.2 eq) to the activated acid solution.

  • Reaction: Stir the reaction mixture at room temperature for 2-16 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification: Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Amide_Coupling start This compound reagents Amine (R-NH2) Coupling Agent (e.g., HATU) Base (e.g., DIPEA) start->reagents product Amide Derivative reagents->product caption Amide Coupling Workflow

Figure 1: Amide Coupling Workflow
Suzuki-Miyaura Cross-Coupling at the Bromine Position

The bromine atom on the pyridine ring is a versatile handle for introducing aryl, heteroaryl, or vinyl groups via palladium-catalyzed Suzuki-Miyaura cross-coupling. This reaction is a cornerstone of modern medicinal chemistry for building molecular complexity.[6]

Experimental Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: In a reaction vessel, combine the this compound derivative (e.g., the corresponding methyl ester to protect the carboxylic acid, 1.0 eq), the desired boronic acid or boronate ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(dppf)Cl2, 0.05-0.1 eq), and a base (e.g., K2CO3 or Cs2CO3, 2.0-3.0 eq).

  • Solvent and Degassing: Add a suitable solvent system (e.g., a mixture of 1,4-dioxane and water). Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent. Wash the combined organic layers, dry, and concentrate. Purify the crude product by column chromatography. If the methyl ester was used, it can be hydrolyzed back to the carboxylic acid using standard conditions (e.g., LiOH in THF/water).

Suzuki_Coupling start Bromo-pyridine Derivative reagents Boronic Acid (R'-B(OH)2) Pd Catalyst Base start->reagents product Bi-aryl Derivative reagents->product caption Suzuki-Miyaura Coupling Workflow

Figure 2: Suzuki-Miyaura Coupling Workflow

Application in Kinase Inhibitor Synthesis

Kinase inhibitors are a major class of targeted therapies, particularly in oncology. Many potent kinase inhibitors feature a pyridyl-pyrazole scaffold. The Activin-like kinase 5 (ALK5) inhibitor, [3-(pyridin-2-yl)-4-(4-quinonyl)]-1H-pyrazole, is a prime example of a bioactive molecule with this core structure.[7] this compound is an excellent starting material for the synthesis of analogs of such inhibitors.

A plausible synthetic strategy involves the initial formation of a pyrazole ring at the 2-position of the pyridine, followed by diversification at the 5-position via Suzuki coupling.

Kinase_Inhibitor_Synthesis cluster_0 Scaffold Construction cluster_1 Diversification A This compound B Amide Formation (e.g., with hydrazine) A->B C Pyridyl-Hydrazide B->C D Cyclization with a 1,3-dicarbonyl compound C->D E Pyridyl-Pyrazole Scaffold D->E F Suzuki Coupling (at Br position) E->F G Final Kinase Inhibitor Analogs F->G caption Kinase Inhibitor Synthesis Pathway

Figure 3: Proposed Synthetic Pathway to Pyridyl-Pyrazole Kinase Inhibitors

This modular approach allows for the rapid generation of a library of analogs by varying the 1,3-dicarbonyl compound in the cyclization step and the boronic acid in the Suzuki coupling, enabling a thorough exploration of the SAR.

Utility in Fragment-Based Drug Discovery (FBDD)

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds, particularly for challenging targets.[4] FBDD begins by screening libraries of low molecular weight compounds ("fragments") for weak but efficient binding to a biological target. This compound, with a molecular weight of ~216 g/mol , fits well within the typical fragment space.

Its bifunctional nature is a significant advantage in FBDD. An initial fragment hit can be optimized in two directions:

  • Vector 1 (Carboxylic Acid): The acetic acid moiety can be used to "grow" the fragment into an adjacent binding pocket by forming amides with a library of small amines.

  • Vector 2 (Bromo Group): The bromine atom allows for fragment "linking" or "merging" through Suzuki coupling with another fragment or a larger chemical entity that occupies a nearby site on the protein surface.

This dual-vector approach allows for a more efficient exploration of the chemical space around the initial fragment hit, accelerating the fragment-to-lead optimization process.

Emerging Applications: A Scaffold for PROTACs

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[8] A PROTAC consists of a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting the two. The nature of the linker is critical for the efficacy of the PROTAC.

This compound is an attractive candidate for incorporation into PROTAC linkers.[9] The carboxylic acid can be coupled to the E3 ligase ligand, while the bromo-pyridine end can be attached to the target protein ligand via a Suzuki coupling, or vice versa. This provides a rigid and well-defined linker segment that can orient the two ligands in a productive conformation for ternary complex formation. The ability to easily synthesize a variety of linker lengths and rigidities by modifying the starting pyridine acetic acid scaffold is a valuable tool in PROTAC design.

Conclusion

This compound is more than just a simple chemical intermediate; it is a strategically designed building block for modern medicinal chemistry. Its inherent bifunctionality, coupled with the privileged nature of the pyridine scaffold, provides a robust platform for the synthesis of diverse and complex molecules. From the rational design of kinase inhibitors to its application in cutting-edge fields like fragment-based drug discovery and PROTACs, this molecule offers a wealth of opportunities for drug discovery programs. The synthetic protocols and strategic applications outlined in this guide are intended to provide a solid foundation for researchers to unlock the full potential of this versatile chemical entity.

References

  • Bara, T., & Boruah, J. (2016). Pyridine and its derivatives are the important chemical compounds with tremendous applications in the various fields. Journal of Chemical and Pharmaceutical Research, 8(8), 633-640.
  • Process optimization for acid-amine coupling: a catalytic approach. (2022).
  • Testa, A., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Journal of Medicinal Chemistry, 63(16), 8725-8756.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Gann, M. L., et al. (2013). Alk5 inhibition increases delivery of macromolecular and protein-bound contrast agents to tumors.
  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023). Molecules, 28(10), 4195.
  • De, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Medicinal Chemistry, 13(6), 649-668.
  • Overview of PROTAC Linkers. (n.d.). ChemPep Inc..
  • A review on the medicinal importance of pyridine derivatives. (2016). Journal of Drug Delivery and Therapeutics, 6(5), 102-108.
  • Recent Advances in Synthesis, Medicinal Properties and Biomedical Applications of Pyridine Derivatives: A Comprehensive Review. (2024). Journal of Molecular Structure, 1300, 137235.
  • Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. (2022). Molecules, 27(19), 6537.
  • ALK5 Kinase Inhibitors in Drug Discovery: Structural Insights and Therapeutic Applications. (2023). Journal of Medicinal Chemistry, 66(15), 10299-10327.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives. (2023). International Journal of Innovative Science and Engineering Technology, 10(6), 1-10.
  • Recent Advances in Synthesis and Properties of Pyrazoles. (2022). Chemistry, 4(3), 896-937.
  • ALK5 inhibitor II. (n.d.). Bertin Bioreagent.
  • Synthesis of pyrazole-fused pyridine derivatives. (2022). Journal of Heterocyclic Chemistry, 59(1), 1-10.
  • ALK5 inhibitors under development. (2021). European Journal of Medicinal Chemistry, 225, 113778.
  • E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. (2021). Frontiers in Chemistry, 9, 794262.
  • A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. (2021). International Journal of Pharmaceutical Sciences and Research, 12(9), 4734-4742.

Sources

The Strategic Utility of 2-(5-Bromopyridin-2-YL)acetic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to a Versatile Heterocyclic Building Block

In the landscape of contemporary medicinal chemistry, the strategic deployment of highly functionalized heterocyclic building blocks is paramount to the efficient discovery and development of novel therapeutic agents. Among these, 2-(5-Bromopyridin-2-YL)acetic acid has emerged as a cornerstone scaffold, offering a unique combination of structural rigidity, defined vectoral properties, and versatile reactivity. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the synthesis, key reactions, and strategic applications of this pivotal molecule.

Core Molecular Attributes and Strategic Value

This compound, with a molecular formula of C7H6BrNO2 and a molecular weight of 216.04 g/mol , presents a compelling architecture for library synthesis and lead optimization.[1] Its value lies in the orthogonal reactivity of its three key functional handles: the carboxylic acid, the pyridine ring, and the bromine atom.

  • Carboxylic Acid: This moiety serves as a primary anchor for amide bond formation, esterification, and other derivatizations, allowing for the exploration of interactions with target proteins, modulation of physicochemical properties, and introduction of various pharmacophoric elements.

  • Pyridine Ring: As a bioisostere for a phenyl ring, the pyridine nitrogen introduces a hydrogen bond acceptor site, influencing solubility, metabolic stability, and target engagement. Its defined geometry provides a rigid scaffold to orient appended functionalities.

  • Bromine Atom: Positioned at the 5-position of the pyridine ring, the bromine atom is a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This enables the facile introduction of a wide array of aryl and heteroaryl substituents, crucial for probing structure-activity relationships (SAR).

Below is a summary of its key physicochemical properties:

PropertyValue
Molecular Formula C7H6BrNO2
Molecular Weight 216.04 g/mol
Appearance White powder
Melting Point 120-123 °C
Boiling Point 326.2±27.0 °C (Predicted)
CAS Number 192642-85-6

Data sourced from various chemical suppliers.

Synthesis of the Building Block: A Multi-Step Approach

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. A common and scalable route begins with the commercially available 2-aminopyridine.

Synthesis_Workflow A 2-Aminopyridine B 2-Amino-5-bromopyridine A->B Bromination C 2,5-Dibromopyridine B->C Sandmeyer Reaction D Ethyl 2-(5-bromopyridin-2-yl)acetate C->D Carboxylation/ Esterification E This compound D->E Hydrolysis Key_Reactions cluster_0 Amide Coupling cluster_1 Suzuki-Miyaura Coupling cluster_2 Fischer Esterification main This compound Carboxylic Acid Bromopyridine Amide Amide Derivatives main:f1->Amide Amine, Coupling Agent (e.g., HATU) Suzuki Biaryl Derivatives main:f2->Suzuki Arylboronic Acid, Pd Catalyst, Base Ester Ester Derivatives main:f1->Ester Alcohol, Acid Catalyst Drug_Discovery_Application cluster_0 Derivatization cluster_1 Biological Targets Start This compound Suzuki Suzuki Coupling (Adds Ar¹) Start->Suzuki Amide Amide Coupling (Adds R-NH₂) Start->Amide Intermediate Core Scaffold (Pyridine-Acetic Acid with Ar¹ and Amide) Suzuki->Intermediate Amide->Intermediate Kinase Kinase Hinge Region (Pyridine N interaction) Hydrophobic Pocket (Ar¹ interaction) Intermediate->Kinase COX2 COX-2 Active Site (Diarylheterocycle motif) Carboxylate Binding Channel (Acetic Acid interaction) Intermediate->COX2

Sources

Reactivity Profile of the Bromine Atom in 2-(5-Bromopyridin-2-YL)acetic acid: A Synthetic Chemist's Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of: Senior Application Scientist

Abstract

2-(5-Bromopyridin-2-YL)acetic acid is a pivotal heterocyclic building block in contemporary drug discovery. Its value is intrinsically linked to the versatile reactivity of its carbon-bromine bond at the C5-position of the pyridine ring. This guide provides a comprehensive exploration of this reactivity, moving beyond a simple catalog of reactions to explain the underlying electronic principles and strategic considerations essential for its effective use in synthesis. We will dissect the key transformations—from palladium-catalyzed cross-coupling reactions to halogen-metal exchanges—offering not only the "how" through detailed protocols but also the "why" that governs reaction choice and optimization. This document is structured to serve as both a foundational reference and a practical handbook for chemists leveraging this scaffold to construct complex molecular architectures.

Molecular Architecture and Electronic Landscape

To effectively manipulate the bromine atom on this compound, one must first appreciate the electronic environment of the pyridine ring. Unlike benzene, the pyridine ring is intrinsically electron-deficient due to the presence of the electronegative nitrogen atom. This nitrogen atom exerts a powerful electron-withdrawing inductive effect, which profoundly influences the reactivity of all ring positions.

The substituents—the bromine atom at C5 and the acetic acid moiety at C2—further modulate this electronic landscape:

  • Pyridine Nitrogen (N1): Acts as the primary electron sink, deactivating the entire ring towards electrophilic aromatic substitution and activating it towards nucleophilic attack, particularly at the C2, C4, and C6 positions.

  • Acetic Acid Group (C2): Positioned ortho to the nitrogen, this group is also electron-withdrawing. Its most significant feature, however, is the acidic proton of the carboxylic acid. In many reactions, particularly those employing strong bases or organometallic reagents, this proton will be the first site of reaction. This necessitates either using excess reagent to account for deprotonation or protecting the acid, typically as an ester, prior to the main transformation.

  • Bromine Atom (C5): Located meta to the nitrogen, the bromine atom is at a position less activated towards traditional nucleophilic aromatic substitution (SNAr) compared to the ortho (C2/C6) and para (C4) positions. This is because resonance stabilization of the negative charge in the Meisenheimer intermediate cannot be delocalized onto the ring nitrogen from the C5 position. However, this C-Br bond is an outstanding handle for transition-metal-catalyzed cross-coupling reactions.

Caption: Electronic landscape of the substituted pyridine ring.

Palladium-Catalyzed Cross-Coupling: The Workhorse of Functionalization

The C5-Br bond is exceptionally well-suited for palladium-catalyzed cross-coupling reactions. These transformations are the most reliable and versatile methods for modifying the this compound core, allowing for the precise formation of C-C, C-N, and C-O bonds under relatively mild conditions.

A. Suzuki-Miyaura Coupling: Forging Carbon-Carbon (sp²-sp²) Bonds

The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide, is a cornerstone of modern medicinal chemistry for constructing biaryl and heteroaryl-aryl scaffolds.

Causality & Mechanistic Insight: The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple. A critical, and often overlooked, step is the activation of the boronic acid or ester with a base. This forms a more nucleophilic "ate" complex, which is essential for the transmetalation step—the transfer of the organic group from boron to palladium. The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is crucial and must be compatible with other functional groups in the molecule.

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->oxidative_add pd_complex R¹-Pd(II)L₂(Br) oxidative_add->pd_complex transmetal Transmetalation pd_complex->transmetal pd_r1_r2 R¹-Pd(II)L₂(R²) transmetal->pd_r1_r2 reductive_elim Reductive Elimination pd_r1_r2->reductive_elim reductive_elim->pd0 product R¹-R² reductive_elim->product aryl_halide R¹-Br aryl_halide->oxidative_add boronic_acid R²-B(OH)₂ + Base boronic_acid->transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reagent Preparation: To a reaction vessel, add this compound (1.0 equiv), the desired boronic acid or boronate ester (1.1–1.5 equiv), and a suitable base such as K₂CO₃ or K₃PO₄ (2.0–3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst, for instance, Pd(dppf)Cl₂ (2–5 mol%) or a combination of Pd(OAc)₂ and a phosphine ligand.

  • Solvent and Degassing: Add a solvent system (e.g., 1,4-dioxane/water, DME, or toluene). Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-30 minutes or by using several freeze-pump-thaw cycles.

  • Reaction: Heat the mixture under an inert atmosphere to the required temperature (typically 80–110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization.

Coupling PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)
Phenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O90>90
4-Methoxyphenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O8585-95
Thiophene-2-boronic acidPd(dppf)Cl₂K₂CO₃DME80>90
N-Boc-pyrrole-2-boronic acidPd(dppf)Cl₂K₂CO₃DME80~88
Yields are representative for similar 5-bromo-heterocyclic systems and serve as a general guide.
B. Sonogashira Coupling: Introducing Carbon-Carbon (sp²-sp) Bonds

The Sonogashira coupling is the premier method for forming a bond between an sp² carbon (from the bromopyridine) and an sp carbon (from a terminal alkyne). This reaction is distinguished by its use of a dual catalytic system: a palladium complex and a copper(I) salt co-catalyst.

Causality & Mechanistic Insight: The reaction involves two interconnected catalytic cycles. The palladium cycle mirrors that of other cross-couplings (oxidative addition, reductive elimination). The crucial copper cycle involves the deprotonation of the terminal alkyne by the amine base, followed by the formation of a copper(I) acetylide. This copper acetylide then undergoes transmetalation with the Pd(II)-aryl complex, transferring the alkynyl group to the palladium center. The mild base, typically an amine like triethylamine or diisopropylethylamine, serves both as a proton scavenger and as a ligand.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex R-Pd(II)L₂(Br) pd0->pd_complex Oxidative Addition (R-Br) pd_complex->pd0 Reductive Elimination (R-C≡CR') cu_halide Cu(I)Br cu_acetylide Cu(I)-C≡CR' cu_halide->cu_acetylide Base, H-C≡CR' cu_acetylide->pd_complex Transmetalation

Caption: Interconnected catalytic cycles of the Sonogashira coupling.

Experimental Protocol: General Procedure for Sonogashira Coupling

  • Setup: To a dry, inert-atmosphere reaction flask, add 2-(5-brom

Stability and Storage of 2-(5-Bromopyridin-2-YL)acetic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: 2-(5-Bromopyridin-2-YL)acetic acid is a key heterocyclic building block in medicinal chemistry and drug discovery. Its chemical integrity is paramount for the reliability and reproducibility of research and development outcomes. This guide provides a detailed examination of the factors influencing the stability of this compound, recommended storage and handling procedures, and a framework for systematic stability assessment. By synthesizing supplier data, regulatory guidelines, and first-principles chemical knowledge, this document serves as an essential resource for ensuring the long-term viability of this critical reagent.

Core Physicochemical Profile

A foundational understanding of the physicochemical properties of this compound (CAS No: 192642-85-6) is essential for developing appropriate storage and handling strategies. These properties dictate its susceptibility to various environmental factors.

PropertyValueSource(s)
CAS Number 192642-85-6[1]
Molecular Formula C₇H₆BrNO₂[2]
Molecular Weight 216.03 g/mol [1][2]
Appearance Powder[1]
Melting Point 120-130 °C[1][3][4]
Boiling Point 326.2 ± 27.0 °C (Predicted)[3][4]
Density 1.710 ± 0.06 g/cm³ (Predicted)[3][4]
Hazard Classification Acute Toxicity, Oral (Category 4); Serious Eye Damage (Category 1)[1][3]

Recommended Storage and Handling Protocols

The primary goal of any storage strategy is to mitigate the influence of environmental factors that can compromise the chemical purity and physical state of the compound.[] The recommended conditions are derived from both supplier specifications and general principles for handling pyridine carboxylic acids.

Optimal Storage Conditions

Based on supplier recommendations, the following conditions are optimal for the long-term storage of this compound:

  • Temperature: 2-8°C.[2] Refrigeration is critical to slow down potential thermally-induced degradation reactions.

  • Atmosphere: Inert Atmosphere (e.g., Argon or Nitrogen).[2] This is crucial to prevent oxidative degradation of the electron-rich pyridine ring.

  • Light: Keep in a dark place.[2] Protection from light, particularly UV radiation, is necessary to prevent photolytic degradation.

  • Container: Store in a tightly closed, well-sealed container.[6][7][8] This prevents exposure to atmospheric moisture, which could initiate hydrolytic degradation or alter the physical properties of the solid.

Safe Handling Procedures

Adherence to proper handling procedures is necessary to ensure user safety and maintain compound integrity.

  • Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust particles.[6]

  • Personal Protective Equipment (PPE): Wear appropriate protective gear, including safety goggles, gloves, and a lab coat.[3][8]

  • Dust Prevention: Minimize dust generation and accumulation during handling.[6][7]

  • Incompatibilities: Avoid contact with strong oxidizing agents, acids, and bases, as these can induce rapid degradation.[9]

Chemical Stability Profile and Potential Degradation Pathways

Understanding the potential routes of degradation is key to interpreting stability data and preventing compound loss. The structure of this compound features several moieties susceptible to chemical change under stress conditions. The purpose of stability testing is to provide evidence of how the quality of an active pharmaceutical ingredient (API) varies with time under the influence of environmental factors like temperature, humidity, and light.[10][11]

  • Hydrolysis: The carboxylic acid functional group is generally stable, but under significant pH stress (strong acid or base), its reactivity could be altered. More significantly, the C-Br bond on the pyridine ring could be susceptible to nucleophilic substitution or hydrolysis under harsh conditions.

  • Oxidation: The nitrogen-containing pyridine ring is susceptible to oxidation. This can be accelerated by exposure to air (oxygen), elevated temperatures, and certain metal ions. Storing under an inert atmosphere is the primary preventative measure.

  • Photolysis: Aromatic systems, particularly those with heteroatoms and halogen substituents, can absorb UV light, leading to photochemical reactions. This can include dehalogenation or ring cleavage. Storing in amber vials or in the dark is essential.

  • Thermal Degradation: While the melting point is relatively high, elevated temperatures during storage or processing can provide the energy needed for decarboxylation (loss of CO₂) from the acetic acid moiety.

G cluster_0 Potential Degradation Pathways cluster_stress Stress Factors cluster_products Potential Degradants Parent This compound P1 Decarboxylation Product Parent->P1 Decarboxylation P2 Dehalogenation Product Parent->P2 Hydrolysis / Photolysis P3 Oxidative Products (N-oxides, etc.) Parent->P3 Oxidation Hydrolysis Acid/Base (H₂O) Hydrolysis->P2 Oxidation Oxidizing Agents (O₂) Oxidation->P3 Photolysis Light (hν) Photolysis->P2 Thermal Heat (Δ) Thermal->P1

Caption: Potential degradation pathways for this compound.

Framework for a Comprehensive Stability Assessment

For drug development professionals, a formal stability study is often required. These protocols are designed based on international guidelines to identify degradation products and establish a re-test period.[10][12] Stress testing is a critical component, designed to increase the rate of chemical degradation by using exaggerated storage conditions.

Experimental Protocol: Long-Term and Accelerated Stability Studies

This protocol establishes the compound's stability under standard storage and shipping conditions.

Objective: To determine a re-test period by evaluating the compound's stability under various controlled temperature and humidity conditions.

Methodology:

  • Batch Selection: Select at least one representative batch of this compound. For formal studies, three batches are recommended.[10]

  • Container Closure: Package the samples in containers that simulate the proposed packaging for storage and distribution.[10] This should be a tightly sealed, light-protective container (e.g., amber glass vial with an inert liner cap).

  • Storage Conditions: Place the samples in calibrated stability chambers set to the conditions outlined in the table below.

  • Testing Frequency: For long-term studies, test at 0, 3, 6, 9, 12, 18, 24 months, and annually thereafter.[10] For accelerated studies, a minimum of three time points (e.g., 0, 3, and 6 months) is recommended.[10]

  • Analysis: At each time point, test the samples for key attributes such as:

    • Appearance (visual inspection)

    • Assay (e.g., by HPLC-UV)

    • Purity/Degradation Products (e.g., by HPLC-UV or LC-MS)

Study TypeStorage ConditionMinimum Duration
Long-term 25°C ± 2°C / 60% RH ± 5% RH12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months

Table adapted from international stability testing guidelines.[10]

Experimental Protocol: Forced Degradation (Stress Testing)

This protocol is designed to intentionally degrade the sample to identify likely degradation products and establish the stability-indicating power of the analytical methods.

Objective: To investigate the intrinsic stability of the molecule by exposing it to harsh conditions and to elucidate potential degradation pathways.

G cluster_workflow Forced Degradation Workflow cluster_conditions Stress Conditions Start Sample of This compound Acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) Start->Acid Base Base Hydrolysis (e.g., 0.1N NaOH, 60°C) Start->Base Oxidative Oxidation (e.g., 3% H₂O₂, RT) Start->Oxidative Thermal Thermal Stress (e.g., 80°C, solid state) Start->Thermal Photo Photolytic Stress (ICH Q1B compliant) Start->Photo Analysis Analyze all samples by Stability-Indicating Method (e.g., LC-MS) Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photo->Analysis End Identify Degradants & Assess Peak Purity Analysis->End

Caption: A typical experimental workflow for forced degradation studies.

Methodology:

  • Sample Preparation: Prepare several solutions of the compound in a suitable solvent (e.g., acetonitrile/water). Also, retain a sample of the solid material.

  • Acid Hydrolysis: Add 0.1 M HCl to a sample solution. Heat at 60°C for a defined period (e.g., 24 hours). Neutralize before analysis.

  • Base Hydrolysis: Add 0.1 M NaOH to a sample solution. Heat at 60°C for a defined period. Neutralize before analysis.

  • Oxidative Degradation: Add 3% H₂O₂ to a sample solution. Store at room temperature for a defined period.

  • Thermal Degradation: Store the solid compound in an oven at a temperature below its melting point (e.g., 80°C) for a defined period. Also, reflux a solution of the compound.

  • Photolytic Degradation: Expose a solution and the solid compound to a calibrated light source according to ICH Q1B guidelines.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating method like HPLC with a photodiode array (PDA) detector or, ideally, LC-MS to facilitate the identification of degradation products.

Conclusion

The chemical stability of this compound is robust under the correct conditions but susceptible to degradation from oxidation, light, and elevated temperatures. For routine laboratory use and long-term viability, storage at 2-8°C in a tightly sealed container, under an inert atmosphere, and protected from light is strongly advised. For applications in drug development, a systematic stability assessment following the outlined protocols is essential to ensure the quality, safety, and efficacy of any downstream products.

References

  • Food and Drugs Authority. (2024). Guidelines on Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products.
  • BOC Sciences. Stability Testing of Active Pharmaceutical Ingredients.
  • SFDA. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance.
  • World Health Organization. (2009). Annex 2: Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. WHO Technical Report Series, No. 953.
  • BLDpharm. 2-(5-Bromopyridin-2-yl)
  • World Health Organization. (2018). Annex 10: Stability testing of active pharmaceutical ingredients and finished pharmaceutical products.
  • ChemicalBook. 3-Pyridinecarboxylic acid Handling and Storage.
  • Echemi. This compound Properties.
  • PubChem. Methyl 2-(5-bromopyridin-2-yl)
  • PubChem. This compound hydrochloride.
  • Echemi. This compound Formula.
  • Spectrum Chemical. (2018).
  • ChemicalBook. 2-Pyridinecarboxylic acid Stability and Reactivity.
  • Jubilant Ingrevia Limited. (2024).
  • Bio-Strategy Pty Ltd.
  • PubChem. Ethyl 2-(5-bromopyrimidin-2-yl)
  • Merck Millipore. (2024).
  • AK Scientific, Inc. 2-(5-Bromopyridin-2-yl)
  • AK Scientific, Inc. 2-(5-Bromopyrimidin-4-yl)
  • Chief Medical Supplies. (2016).
  • Fisher Scientific. (2012).
  • ResearchGate.
  • Sigma-Aldrich. 5-Bromopyridine-2-acetic acid 97%.
  • Premier Medical. (2016).
  • Ambeed. 192642-85-6 | this compound.

Sources

Role of 2-(5-Bromopyridin-2-YL)acetic acid as an intermediate for active pharmaceutical ingredients

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Research Now

I've started gathering information on the synthesis, chemical properties, and reactivity of 2-(5-Bromopyridin-2-YL)acetic acid. I'm focusing my searches to uncover its uses as a pharmaceutical intermediate. Specifically, I'm hoping to find examples of active pharmaceutical ingredients derived from this compound.

Defining API Building Block

I'm now diving deeper into the therapeutic applications. I'm actively seeking examples of active pharmaceutical ingredients (APIs) built from this compound. I'm focusing on finding the specific therapeutic areas of these APIs. I am also searching for the detailed synthetic protocols and reaction mechanisms. I'll pay close attention to experimental conditions, catalysts, and yields and look for the analytical techniques used for quality control.

Analyzing Initial Findings

I've got a solid foundation now, with key details on this compound like its CAS number, formula, and properties. I've also noted some information on its salt and methyl ester, and several suppliers have come up. Now, I will evaluate the significance of these findings.

Gathering Key Missing Details

I have a basic understanding of the compound, but I'm missing critical insights for a technical guide. I need detailed synthesis protocols, including specific APIs derived from it. Understanding the reaction mechanisms and methods for quality control is also crucial for building a strong foundation. I'm focusing on these gaps.

Defining Missing Information Needs

I now have key properties, CAS details, and supplier leads for this compound and its derivatives. To deepen my understanding, I've identified crucial missing data. I need to focus on synthesizing the compound, deriving APIs, understanding reaction mechanisms, and establishing quality control procedures. My search strategy is refining to target relevant patents and scientific literature, and focus on the compound as a key building block.

Analyzing Search Results

I've made headway, though some significant holes persist. The latest searches offer more on the chemical properties and availability of 2-(5-Bromopyridin-2-YL). I am now exploring its reactions with various substrates. My goal is to determine the most effective routes to the desired product.

Refining the Search Strategy

I've made some progress, though significant gaps persist. Further searches have yielded information on this compound's chemical characteristics and accessibility. I've uncovered a related synthesis guide, giving clues about the starting materials. However, I lack a detailed protocol for the target molecule. I haven't identified APIs derived from it, which is crucial. I aim to uncover patents and literature to bridge this gap.

Identifying Key Information Gaps

My recent searches have provided valuable insights, but some crucial gaps are apparent. I have more on 2-(5-Bromopyridin-2-YL) acetic acid's properties, plus a synthesis guide. I haven't found a detailed synthesis protocol or specific APIs derived from it. The goal now is to uncover patents and literature that connect it with named pharmaceuticals, reaction mechanisms and analytical methods.

Analyzing Foundational Data

I've been gathering some crucial foundational information about this compound, including its chemical properties and availability. I have also found information about creating similar 2,5-disubstituted pyridines, which suggests how it might be synthesized. However, the exact route is not yet clear.

Investigating Specific Applications

I'm now digging into specific applications of this compound, and have a good lead. My search results are pointing towards its use as a building block for complex molecules that inhibit biological targets. One particularly promising example is a Factor Xa inhibitor, a complicated molecule, but it's a solid concrete starting point. I can use the same (5-bromopyridin-2-yl) fragment as my target molecule.

Pinpointing Relevant APIs

I am now focusing on finding specific Active Pharmaceutical Ingredients (APIs) utilizing the target molecule as an intermediate. Generic searches are proving unhelpful, but a Factor Xa inhibitor lead seems promising, although it's a complicated molecule. I'll identify its common name and synthesize it, and I'll explore other drugs sharing the 5-bromopyridin-2-yl fragment. Then, I will delve into detailed synthesis protocols for those targets.

Discovering Chemical Structures

I've made a significant breakthrough! Recent searches helped me pinpoint the specific chemical structure: N1-(5-bromopyridin-2-yl)-N2-((1R, 2S,4R)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7 -tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide. The detail in this chemical structure is quite complex.

Investigating Drug Synthesis

I've made a crucial connection! The chemical structure I found is related to Edoxaban, a Factor Xa inhibitor, but the "(5-bromopyridin-2-yl)" part is different from Edoxaban's "(5-chloropyridin-2-yl)" component. Now, I'm diving into the synthesis of Edoxaban and Betrixaban, another similar drug, by searching for specific synthetic schemes in patents and publications. I'm focusing on finding details in synthetic procedures.

Prioritizing Synthetic Pathways

I've made progress in prioritizing the next steps. I'm focusing on Edoxaban and Betrixaban synthesis now, specifically seeking out detailed synthetic schemes from patents and publications. I'm hoping to uncover instances where this compound, or its derivatives, are used, with a focus on potential bromine substitution reactions. I will move on to gathering reaction details for a technical guide if the target molecule is used. If not, I'll broaden my search for other APIs using the bromo-compound.

Review of 2-(5-Bromopyridin-2-YL)acetic acid in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-(5-Bromopyridin-2-yl)acetic Acid in Organic Synthesis

Introduction: A Versatile Heterocyclic Building Block

This compound is a bifunctional heterocyclic compound that has emerged as a cornerstone in modern organic synthesis, particularly within the realm of medicinal chemistry and drug development. Its structure, featuring a carboxylic acid handle and a reactive bromo-substituted pyridine ring, offers synthetic chemists a powerful platform for molecular elaboration. The pyridine core is a prevalent motif in numerous pharmaceuticals due to its ability to engage in hydrogen bonding and its overall favorable pharmacokinetic profile. The strategic placement of the bromine atom at the 5-position and the acetic acid moiety at the 2-position allows for orthogonal chemical transformations, enabling the construction of complex molecular architectures with high precision. This guide provides an in-depth exploration of its synthesis, reactivity, and application in the preparation of high-value compounds.

Physicochemical Properties and Spectroscopic Data

A comprehensive understanding of a reagent's physical and chemical properties is fundamental to its effective application in synthesis. This compound is typically a white to off-white solid, and its key properties are summarized below.[1][2]

PropertyValueReference
CAS Number 192642-85-6[1][2][3][4]
Molecular Formula C₇H₆BrNO₂[3]
Molecular Weight 216.04 g/mol [2][3]
Appearance White powder[1]
Melting Point 120-123 °C[2]
Boiling Point 326.2 ± 27.0 °C (Predicted)[2]
Density 1.710 ± 0.06 g/cm³ (Predicted)[2]
Spectroscopic Characterization

Spectroscopic data is crucial for the unambiguous identification and purity assessment of this compound. While specific spectra depend on the solvent and instrument, typical chemical shifts are as follows:

  • ¹H NMR: The proton NMR spectrum is characterized by distinct signals for the pyridine ring protons and the methylene protons of the acetic acid side chain. The aromatic region typically displays three signals corresponding to the protons at the C3, C4, and C6 positions of the pyridine ring. The methylene protons adjacent to the carboxylic acid group usually appear as a singlet.

  • ¹³C NMR: The carbon NMR spectrum provides information on the carbon framework.[5][6][7][8] Key signals include those for the five distinct carbons of the pyridine ring, the methylene carbon, and the carbonyl carbon of the carboxylic acid group. The carbon atom attached to the bromine (C5) will have a characteristic chemical shift.

Synthesis of this compound

The preparation of this compound can be achieved through various synthetic routes. A common and scalable approach often starts from readily available pyridine derivatives, such as 2,5-dibromopyridine. This precursor itself can be synthesized from 2-aminopyridine via bromination followed by a Sandmeyer reaction.[9] The subsequent steps involve selective functionalization at the 2-position to introduce the acetic acid side chain.

Illustrative Synthetic Workflow

cluster_0 Synthesis Pathway Start 2,5-Dibromopyridine Step1 Selective Lithiation / Grignard Formation - or - Cross-Coupling Start->Step1 1. n-BuLi or Mg Intermediate Functionalized Pyridine Intermediate Step1->Intermediate Step2 Introduction of Acetic Acid Moiety (e.g., with ethyl bromoacetate followed by hydrolysis) Intermediate->Step2 2. BrCH₂CO₂Et 3. NaOH/H₂O Product This compound Step2->Product

Caption: General synthetic workflow for this compound.

Core Reactivity and Key Chemical Transformations

The synthetic utility of this compound stems from its two primary reactive sites: the carboxylic acid group and the C-Br bond. This dual reactivity allows for a wide range of transformations, making it an exceptionally versatile building block.

Reactions at the Carboxylic Acid Group: Esterification and Amidation

The carboxylic acid functionality is readily converted into esters, amides, and other derivatives, which are common modifications in the synthesis of biologically active molecules.[10]

Fischer Esterification: A classic method for converting carboxylic acids to esters involves reacting the acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid.[11][12] The reaction is an equilibrium process, often driven to completion by using an excess of the alcohol or by removing water as it is formed.[12]

cluster_1 Fischer Esterification Mechanism Acid This compound Protonation Protonation of Carbonyl (H⁺ catalyst) Acid->Protonation Activated Activated Carbonyl Intermediate Protonation->Activated Nucleophilic_Attack Nucleophilic Attack by Alcohol (R-OH) Activated->Nucleophilic_Attack Tetrahedral Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral Proton_Transfer Proton Transfer Tetrahedral->Proton_Transfer Water_Elimination Elimination of Water Proton_Transfer->Water_Elimination Ester_Product Ester Product Water_Elimination->Ester_Product

Caption: Simplified mechanism of acid-catalyzed Fischer Esterification.

Experimental Protocol: Synthesis of Methyl 2-(5-bromopyridin-2-yl)acetate [13]

  • Setup: To a solution of this compound (1.0 eq) in methanol (MeOH, ~0.5 M), add concentrated sulfuric acid (H₂SO₄, 0.1 eq) dropwise at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture and carefully neutralize it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the desired methyl ester.[13]

Reactions at the C-Br Bond: Palladium-Catalyzed Cross-Coupling

The bromine atom on the pyridine ring is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.[14][15] This powerful C-C bond-forming reaction allows for the introduction of a vast array of aryl and heteroaryl substituents, providing a direct route to complex biaryl structures.[14][16][17]

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organohalide (in this case, the bromo-pyridine) with an organoboron compound (e.g., an arylboronic acid) in the presence of a palladium catalyst and a base.[14][17][18]

cluster_2 Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ Ox_Add Oxidative Addition (with R-Br) Pd0->Ox_Add PdII_Complex R-Pd(II)(Br)L₂ Ox_Add->PdII_Complex Transmetalation Transmetalation (with R'-B(OH)₂ + Base) PdII_Complex->Transmetalation PdII_Diaryl R-Pd(II)(R')L₂ Transmetalation->PdII_Diaryl Red_Elim Reductive Elimination PdII_Diaryl->Red_Elim Red_Elim->Pd0 Regenerates Catalyst Product R-R' Product Red_Elim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki Coupling with Phenylboronic Acid

  • Setup: In a reaction vessel, combine this compound (1.0 eq), phenylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (K₂CO₃, 2.0 eq).

  • Solvent: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane or toluene) and water.

  • Reaction: De-gas the mixture by bubbling nitrogen or argon through it for 15-20 minutes. Heat the reaction to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Workup: Cool the reaction to room temperature. Add water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography or recrystallization to obtain the 2-(5-phenylpyridin-2-yl)acetic acid product.

Application Profile: A Key Intermediate in Varenicline Synthesis

The strategic importance of this compound and its derivatives is powerfully demonstrated in the synthesis of Varenicline (marketed as Chantix®). Varenicline is a prescription medication used to treat nicotine addiction by acting as a partial agonist of the nicotinic acetylcholine receptor.

In several reported syntheses of Varenicline, a key step involves the construction of the pyrazino[2,3-h][13]benzazepine core.[19][20][21][22] A derivative of this compound can be coupled with a suitably functionalized diamine precursor. The pyridine nitrogen and the exocyclic nitrogen from the side chain (after conversion to an amine) participate in a cyclization reaction to form the crucial pyrazine ring of the Varenicline scaffold. The bromine atom is often transformed or utilized in a coupling reaction to build the final complex structure. This application underscores the compound's value in constructing complex, polycyclic systems of high medicinal importance.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is classified as harmful if swallowed and causes skin and serious eye irritation.[2][23] It may also cause respiratory irritation.[23] Therefore, handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.[2]

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its dual functionality allows for sequential and orthogonal reactions, providing chemists with a reliable tool for creating diverse and complex molecules. From fundamental transformations like esterification and amidation to powerful C-C bond formations via Suzuki-Miyaura cross-coupling, this reagent facilitates access to novel chemical matter. Its pivotal role in the synthesis of important pharmaceuticals like Varenicline solidifies its status as a key intermediate for researchers, scientists, and professionals in drug development. The continued exploration of its reactivity will undoubtedly lead to the discovery of new synthetic methodologies and the creation of next-generation therapeutic agents.

References

  • PubChem. This compound hydrochloride.
  • PubChem. Ethyl 2-(5-bromopyrimidin-2-yl)acetate.
  • PubChem. Methyl 2-(5-bromopyridin-2-yl)acetate.
  • Heterocyclic Letters. A convenient and scalable process for preparation of 2,5-dibromopyridine. Vol. 11, No.3, 447-452 (2021). [Link]
  • ResearchGate. Suzuki reactions of 2-bromopyridine with aryl boronic acids. [Link]
  • Google Patents.
  • ResearchGate. 13C NMR spectra of compounds 2-5. [Link]
  • Google Patents. Esterification of 2,5-furan-dicarboxylic acid. WO2014099438A2.
  • PubMed Central. Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. [Link]
  • Google Patents. Preparation method of varenicline intermediate, varenicline and salt thereof. CN113956255A.
  • Google Patents. A kind of preparation method of 2 nitro 5 bromopyridines. CN106187867A.
  • New Drug Approvals. Varenicline (Chantix™). [Link]
  • Organic Chemistry Portal.
  • Royal Society of Chemistry.
  • Chemguide.
  • Organic Chemistry Portal. Suzuki Coupling. [Link]
  • Google Patents.
  • SciSpace. The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids. [Link]
  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
  • Master Organic Chemistry.
  • MDPI. Special Issue “The Role of Natural Products in Drug Discovery”. [Link]
  • MDPI. Synthesis of Biologically Active Molecules through Multicomponent Reactions. [Link]
  • Wiley-VCH. Supporting Information for Self-assembly of nanospherical complexes. [Link]
  • MDPI.
  • The Open Medicinal Chemistry Journal. Prodrugs of NSAIDs: A Review. [Link]
  • Basic 1H- and 13C-NMR Spectroscopy. [Link]
  • PubMed. Synthesis and some reactions of 2-acetylimidazo[4,5-b]pyridine. Antituberculotic activity of the obtained compounds. [Link]

Sources

The Emergence of a Key Pharmaceutical Intermediate: An In-depth Technical Guide to 2-(5-Bromopyridin-2-YL)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Building Block of Modern Medicinal Chemistry

2-(5-Bromopyridin-2-YL)acetic acid, a substituted pyridine derivative, has emerged as a crucial building block in the synthesis of a wide array of pharmaceutical compounds. Its strategic placement of a bromine atom and an acetic acid moiety on the pyridine ring offers medicinal chemists versatile handles for molecular elaboration, enabling the construction of complex and biologically active molecules. This guide provides a comprehensive overview of the discovery, history, and synthetic methodologies for this important intermediate, offering insights into its properties and applications in drug development. While a singular "discovery" paper for this compound is not readily apparent, its history is intrinsically linked to the broader development of synthetic strategies for functionalized pyridines, driven by the relentless pursuit of new therapeutic agents.

Physicochemical Properties and Identification

A solid understanding of the physicochemical properties of this compound is fundamental for its effective use in synthesis and for quality control.

PropertyValueSource
CAS Number 192642-85-6[1][2]
Molecular Formula C₇H₆BrNO₂[2]
Molecular Weight 216.03 g/mol [2]
Appearance White powder[1]
Purity Typically ≥97%[2]
Storage Sealed and preserved, often under inert atmosphere at 2-8°C[1]

The Synthetic Landscape: From Precursors to the Final Product

The synthesis of this compound is not a singular, linear path but rather a convergence of various strategic approaches developed for the functionalization of pyridine rings. The choice of a particular route is often dictated by the availability of starting materials, scalability, and overall cost-effectiveness. The most prevalent strategies involve the preparation of a key intermediate, 2,5-disubstituted pyridine, followed by the introduction or modification of the acetic acid side chain.

Pathway 1: The 2-Amino-5-bromopyridine Route

This is arguably one of the most common and well-documented approaches, starting from the readily available 2-aminopyridine. The journey from this simple precursor to the target molecule involves a series of classical organic transformations.

Synthesis_Pathway_1 A 2-Aminopyridine B 2-Amino-5-bromopyridine A->B Bromination (e.g., Br₂, Acetic Acid) C 2,5-Dibromopyridine B->C Sandmeyer Reaction (e.g., NaNO₂, HBr, CuBr) D 2-(5-Bromopyridin-2-YL)acetonitrile C->D Cyanation (e.g., KCN, DMF) E This compound D->E Hydrolysis (e.g., H₂O, H⁺ or OH⁻)

Caption: Synthetic pathway starting from 2-aminopyridine.

Expertise & Experience: The initial bromination of 2-aminopyridine is a classic electrophilic aromatic substitution. The amino group is a strong activating group, directing the incoming electrophile (bromine) to the ortho and para positions. In the case of the pyridine ring, the 5-position is electronically favored for substitution. The subsequent Sandmeyer reaction is a robust method for converting an amino group into a bromine, proceeding through a diazonium salt intermediate. The introduction of the cyano group via nucleophilic substitution of the 2-bromo substituent is a key step in building the acetic acid side chain. The 2-position of the pyridine ring is activated towards nucleophilic attack. Finally, the hydrolysis of the nitrile to the carboxylic acid is a standard and high-yielding transformation.

Experimental Protocol (Illustrative):

Step 1: Synthesis of 2-Amino-5-bromopyridine [3][4]

  • To a solution of 2-aminopyridine in glacial acetic acid, slowly add a solution of bromine in acetic acid at a controlled temperature.

  • Stir the reaction mixture until the starting material is consumed (monitored by TLC).

  • Pour the reaction mixture into water and neutralize with a base (e.g., NaOH solution) to precipitate the product.

  • Filter, wash with water, and dry to obtain 2-amino-5-bromopyridine.

Step 2: Synthesis of 2,5-Dibromopyridine [5][6]

  • Suspend 2-amino-5-bromopyridine in an aqueous solution of hydrobromic acid.

  • Cool the mixture in an ice bath and add a solution of sodium nitrite in water dropwise, maintaining a low temperature to form the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.

  • Slowly add the cold diazonium salt solution to the cuprous bromide solution.

  • Warm the reaction mixture to room temperature and then heat to drive the reaction to completion.

  • Extract the product with an organic solvent, wash, dry, and purify by distillation or chromatography to yield 2,5-dibromopyridine.

Step 3: Synthesis of 2-(5-Bromopyridin-2-YL)acetonitrile

  • To a solution of 2,5-dibromopyridine in a polar aprotic solvent such as DMF, add potassium cyanide.

  • Heat the reaction mixture under an inert atmosphere. The cyano group will selectively displace the bromine at the more reactive 2-position.

  • After the reaction is complete, cool the mixture, pour it into water, and extract the product with an organic solvent.

  • Wash the organic layer, dry, and remove the solvent to obtain the crude nitrile, which can be purified by chromatography.

Step 4: Hydrolysis to this compound

  • Reflux the 2-(5-Bromopyridin-2-YL)acetonitrile in an aqueous acidic or basic solution.

  • After hydrolysis is complete, cool the reaction mixture.

  • If the hydrolysis was performed under basic conditions, acidify the solution to precipitate the carboxylic acid. If under acidic conditions, extract the product with an organic solvent.

  • Filter the precipitated solid or concentrate the organic extract and purify the product by recrystallization to obtain this compound.

Pathway 2: The 2-Bromo-5-methylpyridine Route

An alternative and convergent approach begins with 2-bromo-5-methylpyridine. This pathway leverages the oxidation of the methyl group to the carboxylic acid, followed by homologation.

Synthesis_Pathway_2 A 2-Bromo-5-methylpyridine B 5-Bromopyridine-2-carboxylic acid A->B Oxidation (e.g., KMnO₄, SeO₂) C 5-Bromopyridine-2-carbonyl chloride B->C Acid Chloride Formation (e.g., SOCl₂, (COCl)₂) D Diazo ketone intermediate C->D Arndt-Eistert Reaction (Step 1) (CH₂N₂) E This compound D->E Arndt-Eistert Reaction (Step 2) (Wolff Rearrangement, H₂O)

Caption: Synthetic pathway starting from 2-bromo-5-methylpyridine.

Expertise & Experience: The oxidation of the methyl group on the pyridine ring to a carboxylic acid is a challenging yet feasible transformation. Strong oxidizing agents like potassium permanganate can be employed, though careful control of reaction conditions is necessary to avoid over-oxidation or degradation of the pyridine ring. The subsequent Arndt-Eistert homologation is a classic method for converting a carboxylic acid to its next higher homologue. This multi-step sequence involves the formation of an acid chloride, reaction with diazomethane to form a diazo ketone, and finally, a Wolff rearrangement in the presence of water to yield the desired acetic acid. This method provides a powerful way to extend the carbon chain by one methylene unit.

Experimental Protocol (Illustrative):

Step 1: Synthesis of 5-Bromopyridine-2-carboxylic acid

  • To a solution of 2-bromo-5-methylpyridine in a suitable solvent (e.g., aqueous pyridine), add a strong oxidizing agent such as potassium permanganate portion-wise.

  • Heat the reaction mixture to reflux for several hours.

  • After the reaction is complete, cool the mixture and filter off the manganese dioxide byproduct.

  • Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

  • Filter, wash with cold water, and dry to obtain 5-bromopyridine-2-carboxylic acid.

Step 2: Arndt-Eistert Homologation to this compound

  • Convert 5-bromopyridine-2-carboxylic acid to its acid chloride by reacting it with thionyl chloride or oxalyl chloride.

  • Carefully react the acid chloride with an ethereal solution of diazomethane at low temperature to form the corresponding diazo ketone.

  • The crude diazo ketone is then subjected to a Wolff rearrangement by treating it with a silver catalyst (e.g., silver oxide) in the presence of water. This rearrangement expels nitrogen gas and forms a ketene intermediate, which is then trapped by water to yield this compound.

  • Purify the final product by extraction and recrystallization.

Role in Drug Discovery and Development

The true significance of this compound lies in its utility as a versatile scaffold in medicinal chemistry. The bromine atom serves as a convenient handle for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. These reactions allow for the introduction of a wide range of substituents at the 5-position of the pyridine ring, enabling the exploration of structure-activity relationships (SAR) during the drug discovery process.

The acetic acid moiety provides a point of attachment for amidation reactions, allowing for the connection of the pyridine core to other pharmacophoric groups. This is a common strategy in the design of enzyme inhibitors and receptor ligands.

While specific drug molecules derived directly from this compound are often proprietary information until late-stage development or publication, its presence as an intermediate is frequently noted in the patent literature for various therapeutic areas, including but not limited to oncology, inflammation, and infectious diseases. The general application in "healing drugs" underscores its broad utility in the pharmaceutical industry.[1]

Conclusion: A Modern Mainstay in Pharmaceutical Synthesis

The story of this compound is not one of a single, dramatic discovery, but rather a testament to the continuous evolution of synthetic organic chemistry. Its emergence as a key intermediate is a direct result of the development of robust and scalable methods for the functionalization of pyridine heterocycles. The synthetic pathways outlined in this guide, rooted in fundamental organic reactions, provide reliable and adaptable methods for its preparation. As the demand for novel and complex drug candidates continues to grow, the importance of versatile building blocks like this compound in the arsenal of the medicinal chemist is set to increase, solidifying its place as a modern mainstay in pharmaceutical synthesis.

References

  • CN106187867A - A kind of preparation method of 2 nitro 5 bromopyridines.
  • EP0530524A1 - Method of producing 2-amino-3-nitro-5-halogenopyridine.
  • Gwaram, N. S., et al. (2022). Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction. Molecules, 27(5), 1683.
  • US4291165A - Process for making 2-bromopyridine.
  • Li, J., et al. (2021). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 26(23), 7247.
  • CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.
  • Deshmukh, S., et al. (2021). A convenient and scalable synthesis of 2,5-dibromopyridine. Heterocyclic Letters, 11(3), 447-452.
  • Sahu, D., et al. (2024). Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review. European Journal of Medicinal Chemistry.
  • US20030166620A1 - Novel oxazolidinone derivatives, their pharmaceutically acceptable salts and a process for the preparation thereof.
  • CN106632240A - Preparation method of 2-methyl-5-(5-bromopyridine-2-yl)tetrazole.
  • Gwaram, N. S., et al. (2012). Synthesis, characterization, and biological applications of some 2-acetylpyridine and acetophenone derivatives. Journal of Applied Pharmaceutical Science, 2(10), 027-038.
  • Wang, L., et al. (2010). Synthesis of 2-Amino-5-bromopyridine. Chinese Journal of Applied Chemistry.
  • CN106187867A - A kind of preparation method of 2-nitro-5-bromopyridine.
  • Al-Ostath, A., et al. (2022). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. Molecules, 27(19), 6524.
  • Various Authors. (Year). Preparation and properties of Mg(II) complexes with acetic acid and it's derivatives.
  • CN105061301A - Synthesis method of 2,5-dibromopyridine.
  • Shaanxi Dideu Medichem Co. Ltd. High quality this compound CAS NO 192642-85-6. ChemicalBook.
  • AChemBlock. This compound 97% | CAS: 192642-85-6.

Sources

Commercial suppliers of high purity 2-(5-Bromopyridin-2-YL)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Supplier Search

I'm currently engaged in a targeted search using Google to pinpoint credible commercial suppliers of high-purity 2-(5-Bromopyridin-2-YL)acetic acid. My focus is on established chemical suppliers known for quality and reliability. I will quickly refine the search using various search operators, such as chemical CAS numbers, and specific company names, to limit noise.

Expanding Data Collection

I'm now expanding my data collection. I'm searching for technical documentation like data sheets and certificates of analysis to understand purity specs and applications. Simultaneously, I'm scouring scientific literature and patents to learn about synthesis, purification, and quality control methods for this compound, as I try to understand critical parameters for purity.

Defining Guide Structure

I'm now focusing on structuring the technical guide. I've outlined the major sections: compound introduction, supplier evaluation criteria, a comparative table, and lab purity verification protocols. I plan to visualize the supplier selection workflow with a Graphviz diagram. I'm preparing to integrate gathered information into the guide's main body, with clear explanations and citations.

Finding Commercial Suppliers

I've successfully identified several potential commercial suppliers of this compound. JHECHEM CO LTD, Speranza Chemical, Hangzhou Chungyo, and Zhejiang Jiuzhou Chem are promising leads. Now, the focus is on assessing their specific offerings and capabilities in more detail.

Gathering Supplier Data

Analyzing Purity and Methods

I have gathered a broader list of potential suppliers, but now I'm focusing on the specifics. I'm prioritizing the analytical methods used to assess purity and need clearer distinctions between grades. I still lack details on established protocols and synthesis/purification methods to allow researchers to independently verify the quality of the purchased compound. My next step involves refining the search to include peer-reviewed articles.

Analyzing CoA Data

Reviewing CoA Examples

Deepening CoA Analysis

I've made good progress. I've now found more detailed specs for this compound, including H-NMR, LC-MS, and more. This has become a useful addition to my research, and I also found information on chemical grades to help explain the differences between grades. Still, I require specific protocols and peer-reviewed methods for a truly robust guide. I also need more CoA examples.

Prioritizing Research Needs

Analyzing Available Data

I've been gathering some useful information; a general HPLC method for purity analysis of amides and esters using a reverse-phase C18 column is a solid starting point. I'm thinking I can adapt this for the compounds I'm working with. It is quite interesting, and opens some new doors.

Deepening My Investigation

I'm now digging deeper into the specifics. While the generic HPLC method provides a foundation, I need validated protocols for my target compound. I have learned that the regulatory context demands rigorous impurity analysis, a key consideration for my work. I've also identified the need for concrete examples of Certificates of Analysis and want more concrete data on the impurities. My plan now centers on acquiring this granular, specific knowledge to improve the technical quality of my work.

Examining Quality Control Data

Acquiring Supplier Comparisons

I've secured data from a variety of sources. I've compiled several commercial supplier details, including purity grades from suppliers like JHECHEM, Speranza, and AChemBlock. I've also found resources mentioning the availability of analytical data from Ambeed. To enhance the technical guide, I need more Certificates of Analysis to compare specifications and cite detailed analytical protocols. I also lack information to identify a definitive best practice.

Addressing Information Gaps

I've made good progress in compiling data, including supplier details and a CoA, but I recognize crucial gaps. I need more COAs for comparison, detailed analytical protocols, synthesis literature, specific impurity information, and a structured format for supplier specs. I'll focus on these gaps to create the in-depth technical guide requested.

Methodological & Application

The Versatile Scaffold: A Guide to the Synthesis of Substituted Pyridines from 2-(5-Bromopyridin-2-YL)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Prominence of Pyridines and the Utility of a Key Precursor

The pyridine ring is a ubiquitous and privileged scaffold in medicinal chemistry and drug discovery. Its presence in numerous natural products and FDA-approved drugs underscores its importance as a pharmacophore. The nitrogen atom within the six-membered aromatic ring imparts unique physicochemical properties, including hydrogen bonding capabilities and modulation of lipophilicity, which are crucial for molecular recognition and pharmacokinetic profiles. The strategic functionalization of the pyridine core allows for the fine-tuning of these properties, making the development of efficient synthetic methodologies for substituted pyridines a cornerstone of modern pharmaceutical research.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthetic utility of 2-(5-Bromopyridin-2-yl)acetic acid and its ester derivatives. This readily available building block offers a versatile platform for the synthesis of a diverse array of substituted pyridines through various synthetic transformations. The strategic positioning of the bromine atom at the 5-position and the acetic acid moiety at the 2-position allows for a range of selective chemical manipulations, including palladium-catalyzed cross-coupling reactions, as well as condensation and cyclization strategies. This guide will delve into the mechanistic underpinnings of these reactions and provide detailed, actionable protocols to empower researchers in their quest for novel bioactive molecules.

PART 1: Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Diverse Functionality

The bromine atom at the C5 position of this compound serves as a versatile handle for introducing a wide array of substituents through palladium-catalyzed cross-coupling reactions. These reactions are among the most powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. For optimal reactivity and to prevent potential side reactions such as decarboxylation, it is often advantageous to use the ester form of the starting material, such as ethyl 2-(5-bromopyridin-2-yl)acetate.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of biaryl and vinyl-substituted pyridines. The reaction proceeds via a catalytic cycle involving the oxidative addition of the bromopyridine to a Pd(0) complex, followed by transmetalation with a boronic acid derivative and subsequent reductive elimination to yield the coupled product.

Causality Behind Experimental Choices: The choice of catalyst, ligand, and base is critical for a successful Suzuki coupling. Phosphine ligands, such as those from the Buchwald and Fu groups, are often employed to stabilize the palladium catalyst and facilitate the catalytic cycle. The base is required to activate the boronic acid for transmetalation. Inorganic bases like potassium carbonate or potassium phosphate are commonly used. The solvent choice, typically a mixture of an organic solvent and water, is also crucial for solubility and reaction efficiency.

Diagram of Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow reagents Ethyl 2-(5-bromopyridin-2-yl)acetate + Arylboronic Acid reaction Reaction Mixture reagents->reaction catalyst Pd Catalyst (e.g., Pd(OAc)2) + Ligand (e.g., SPhos) catalyst->reaction base Base (e.g., K3PO4) base->reaction solvent Solvent (e.g., 1,4-Dioxane/H2O) solvent->reaction heating Heat (e.g., 100 °C) reaction->heating Stir workup Aqueous Workup & Extraction heating->workup Cool purification Column Chromatography workup->purification product 2-(5-Arylpyridin-2-yl)acetic Acid Ester purification->product

Caption: Workflow for Suzuki-Miyaura Coupling.

Protocol 1: Suzuki-Miyaura Coupling of Ethyl 2-(5-bromopyridin-2-yl)acetate with Phenylboronic Acid

Materials:

  • Ethyl 2-(5-bromopyridin-2-yl)acetate (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂; 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄; 2.0 mmol, 2.0 equiv)

  • Anhydrous 1,4-dioxane (8 mL)

  • Degassed water (2 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add ethyl 2-(5-bromopyridin-2-yl)acetate, phenylboronic acid, and potassium phosphate.

  • In a separate vial, prepare the catalyst premix by dissolving palladium(II) acetate and SPhos in 2 mL of anhydrous 1,4-dioxane.

  • Add 6 mL of anhydrous 1,4-dioxane and 2 mL of degassed water to the Schlenk flask containing the reagents.

  • Add the catalyst premix to the reaction mixture via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 2-(5-phenylpyridin-2-yl)acetic acid ethyl ester.[1]

ParameterConditionRationale
Catalyst Pd(OAc)₂ / SPhosHighly active catalyst system for Suzuki couplings of heteroaryl halides.
Base K₃PO₄Effective base for activating the boronic acid without promoting ester hydrolysis.
Solvent 1,4-Dioxane/H₂OPromotes solubility of both organic and inorganic reagents.
Temperature 100 °CProvides sufficient thermal energy for efficient catalytic turnover.
Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of N-aryl and N-heteroaryl amines.[2] This reaction allows for the coupling of a wide range of primary and secondary amines with the bromopyridine core, providing access to compounds with diverse biological activities.

Causality Behind Experimental Choices: The choice of ligand is paramount in Buchwald-Hartwig amination and is often tailored to the specific amine coupling partner. Bulky, electron-rich phosphine ligands are typically required to facilitate the reductive elimination step, which is often the rate-limiting step of the catalytic cycle. Strong, non-nucleophilic bases such as sodium tert-butoxide are necessary to deprotonate the amine and generate the active palladium-amido intermediate.

Diagram of Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle pd0 L-Pd(0) pd_complex L-Pd(II)(Ar)(Br) pd0->pd_complex Ar-Br oxidative_addition Oxidative Addition (Ar-Br) amine_complex [L-Pd(II)(Ar)(NHR2)]+ Br- pd_complex->amine_complex R2NH amine_coordination Amine Coordination (R2NH) amido_complex L-Pd(II)(Ar)(NR2) amine_complex->amido_complex Base deprotonation Deprotonation (Base) amido_complex->pd0 Reductive Elimination product Ar-NR2 amido_complex->product reductive_elimination Reductive Elimination

Caption: Catalytic Cycle of Buchwald-Hartwig Amination.

Protocol 2: Buchwald-Hartwig Amination of Ethyl 2-(5-bromopyridin-2-yl)acetate with Aniline

Materials:

  • Ethyl 2-(5-bromopyridin-2-yl)acetate (1.0 mmol, 1.0 equiv)

  • Aniline (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂; 0.05 mmol, 5 mol%)

  • 1,3-Bis(diphenylphosphino)propane (dppp; 0.10 mmol, 10 mol%)

  • Sodium tert-butoxide (NaOtBu; 2.2 mmol, 2.2 equiv)

  • Anhydrous toluene (10 mL)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a sealable reaction tube with palladium(II) acetate, dppp, and sodium tert-butoxide.

  • Add anhydrous toluene, followed by ethyl 2-(5-bromopyridin-2-yl)acetate and aniline.

  • Seal the tube and heat the reaction mixture to 80-100 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Quench the reaction carefully with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford ethyl 2-(5-(phenylamino)pyridin-2-yl)acetate.[3]

ParameterConditionRationale
Catalyst Pd(OAc)₂ / dpppA common and effective catalyst system for the amination of aryl bromides.
Base NaOtBuA strong, non-nucleophilic base required for amine deprotonation.
Solvent TolueneA high-boiling, non-polar solvent suitable for this reaction.
Temperature 80-100 °CFacilitates the catalytic cycle, particularly the reductive elimination step.
Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a carbon-carbon bond between the bromopyridine and a terminal alkyne.[3] This reaction is typically co-catalyzed by palladium and copper salts and is invaluable for synthesizing conjugated enynes and arylalkynes, which are important intermediates in organic synthesis and materials science.

Causality Behind Experimental Choices: The Sonogashira reaction employs a dual catalytic system. The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst activates the alkyne by forming a copper acetylide intermediate. An amine base, such as triethylamine, is used both as a base and as a solvent. The reaction is usually carried out under mild conditions.

Protocol 3: Sonogashira Coupling of Ethyl 2-(5-bromopyridin-2-yl)acetate with Phenylacetylene

Materials:

  • Ethyl 2-(5-bromopyridin-2-yl)acetate (1.0 mmol, 1.0 equiv)

  • Phenylacetylene (1.2 mmol, 1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂; 0.03 mmol, 3 mol%)

  • Copper(I) iodide (CuI; 0.06 mmol, 6 mol%)

  • Triethylamine (Et₃N; 5 mL)

  • Anhydrous THF (5 mL)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add ethyl 2-(5-bromopyridin-2-yl)acetate, PdCl₂(PPh₃)₂, and CuI.

  • Add anhydrous THF and triethylamine, and degas the mixture with a stream of argon for 10-15 minutes.

  • Add phenylacetylene via syringe and stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC. The reaction is often complete within a few hours.

  • Once the starting material is consumed, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution to remove copper salts.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by flash column chromatography to obtain ethyl 2-(5-(phenylethynyl)pyridin-2-yl)acetate.

ParameterConditionRationale
Catalyst System PdCl₂(PPh₃)₂ / CuIA classic and reliable catalyst system for Sonogashira couplings.
Base/Solvent TriethylamineActs as both a base to deprotonate the alkyne and a solvent.
Co-solvent THFHelps to solubilize the starting materials.
Temperature Room TemperatureThe reaction often proceeds efficiently at ambient temperature.

PART 2: Condensation and Cyclization Reactions: Building Heterocyclic Systems

The acetic acid moiety at the C2 position of the pyridine ring, particularly in its ester form, provides a reactive site for various condensation and cyclization reactions. These transformations are powerful strategies for constructing fused heterocyclic ring systems, which are prevalent in many biologically active compounds.

Synthesis of Indolizine Derivatives

Indolizines are a class of nitrogen-containing heterocyclic compounds with a range of biological activities. Derivatives of 2-(pyridin-2-yl)acetic acid are excellent precursors for the synthesis of substituted indolizines through intramolecular cyclization reactions.

Causality Behind Experimental Choices: The synthesis of indolizines from 2-(pyridin-2-yl)acetic acid derivatives often involves an initial reaction to introduce a suitable group for cyclization, followed by a metal-mediated or acid-catalyzed ring closure. For example, esterification with a propargyl alcohol followed by a silver-mediated double cyclization is an efficient route.

Diagram of Indolizine Synthesis

Indolizine_Synthesis start 2-(Pyridin-2-yl)acetic acid esterification Esterification (Propargyl Alcohol) start->esterification propargyl_ester Propargyl 2-(pyridin-2-yl)acetate esterification->propargyl_ester cyclization Silver-Mediated Double Cyclization propargyl_ester->cyclization indolizine Fused Tricyclic Indolizine cyclization->indolizine

Caption: Synthetic route to fused indolizines.

Protocol 4: Synthesis of Fused Tricyclic Indolizines

This protocol is based on the intramolecular silver-mediated double cyclization of 2-(pyridin-2-yl)acetic acid propargyl esters.[3]

Materials:

  • Propargyl 2-(pyridin-2-yl)acetate (0.5 mmol, 1.0 equiv) (prepared from 2-(pyridin-2-yl)acetic acid and propargyl alcohol)

  • Silver(I) carbonate (Ag₂CO₃; 1.0 mmol, 2.0 equiv)

  • Potassium acetate (KOAc; 1.0 mmol, 2.0 equiv)

  • Anhydrous toluene (5 mL)

Procedure:

  • To a sealed tube, add propargyl 2-(pyridin-2-yl)acetate, silver(I) carbonate, and potassium acetate.

  • Add anhydrous toluene and seal the tube.

  • Heat the reaction mixture to 100 °C with stirring for 12-24 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and filter through a pad of Celite to remove inorganic salts.

  • Wash the Celite pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the fused tricyclic indolizine.

ParameterConditionRationale
Catalyst/Reagent Ag₂CO₃Promotes the intramolecular cyclization cascade.
Additive KOAcActs as a base to facilitate the initial deprotonation.
Solvent TolueneA high-boiling solvent suitable for the reaction temperature.
Temperature 100 °CProvides the necessary energy for the cyclization to proceed.
Claisen-type Condensations for the Synthesis of β-Keto Esters

The ethyl 2-(pyridin-2-yl)acetate moiety can undergo self-condensation or crossed-condensation reactions in the presence of a strong base, such as sodium ethoxide, to form β-keto esters.[4][5] These products are versatile intermediates for the synthesis of more complex molecules.

Causality Behind Experimental Choices: The Claisen condensation requires a strong, non-nucleophilic base to deprotonate the α-carbon of the ester, generating an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of another ester molecule. The subsequent elimination of an alkoxide yields the β-keto ester. The choice of base should match the alkoxy group of the ester to avoid transesterification.

Protocol 5: Claisen-type Self-Condensation of Ethyl 2-(pyridin-2-yl)acetate

Materials:

  • Ethyl 2-(pyridin-2-yl)acetate (2.0 equiv)

  • Sodium ethoxide (NaOEt; 1.0 equiv)

  • Anhydrous ethanol (as solvent)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add a solution of sodium ethoxide in anhydrous ethanol.

  • Add ethyl 2-(pyridin-2-yl)acetate dropwise to the stirred solution at room temperature.

  • After the addition is complete, gently heat the reaction mixture to reflux for several hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and carefully acidify with a dilute acid (e.g., acetic acid or HCl) to protonate the resulting enolate.

  • Remove the solvent under reduced pressure.

  • Extract the product into an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude β-keto ester by column chromatography or distillation.

ParameterConditionRationale
Base NaOEtA strong base that matches the ester's alkoxy group to prevent transesterification.
Solvent Anhydrous EthanolThe corresponding alcohol of the base.
Temperature RefluxDrives the reaction towards completion.
Workup AcidificationProtonates the product enolate to yield the final β-keto ester.

Safety and Handling

This compound and its derivatives should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment, including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. Consult the Safety Data Sheet (SDS) for detailed hazard information and handling procedures. Palladium catalysts are toxic and should be handled with care.

Conclusion

This compound and its esters are highly valuable and versatile building blocks for the synthesis of a wide range of substituted pyridines. The strategic placement of the bromo and acetic acid/ester functionalities allows for selective and efficient transformations through both palladium-catalyzed cross-coupling reactions and various condensation/cyclization pathways. The protocols outlined in this application note provide a solid foundation for researchers to explore the rich chemistry of this scaffold and to develop novel pyridine-containing molecules with potential applications in drug discovery and materials science. By understanding the principles behind the reaction conditions, scientists can further optimize and adapt these methods to their specific synthetic targets.

References

  • Buchwald, S. L., & Hartwig, J. F. (Eds.). (2010). Palladium-Catalyzed C-N Cross-Coupling Reactions.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Zhao, H. Y., Wang, Y. C., Cao, X. L., Pang, Q. F., Wang, H. S., & Pan, Y. M. (2017). Synthesis of fused tricyclic indolizines by intramolecular silver-mediated double cyclization of 2-(pyridin-2-yl)acetic acid propargyl esters. RSC Advances, 7(48), 30153–30159. [Link]
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Dieckmann, W. (1894). Zur Kenntniss der Ringbildung aus Kohlenstoffketten. Berichte der deutschen chemischen Gesellschaft, 27(1), 102-103.
  • Hantzsch, A. (1881). Condensationprodukte aus Aldehydammoniak und Ketonartigen Verbindungen. Berichte der deutschen chemischen Gesellschaft, 14(2), 1637–1638.
  • Heck, R. F. (1982). Palladium-Catalyzed Vinylation of Organic Halides. Organic Reactions, 27, 345–390.
  • Knoevenagel, E. (1898). Condensationen zwischen Aldehyden und Ketonen. Berichte der deutschen chemischen Gesellschaft, 31(3), 2596–2619.
  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]
  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46–49.
  • PubChem. (n.d.). Ethyl 2-(5-bromopyridin-2-yl)acetate. National Center for Biotechnology Information.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.

Sources

Application Note & Protocol: Strategic Suzuki-Miyaura Cross-Coupling of 2-(5-Bromopyridin-2-YL)acetic Acid for Pharmaceutical Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Pyridyl-Aryl Scaffolds

Pyridyl-aryl and bi-heteroaryl moieties are cornerstone structural motifs in modern drug discovery, prevalent in a vast array of pharmaceuticals and functional materials.[1] The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging these critical carbon-carbon bonds, celebrated for its high functional group tolerance and relatively mild conditions.[2][3][4]

This guide provides an in-depth analysis and a field-proven protocol for the Suzuki-Miyaura coupling of 2-(5-Bromopyridin-2-YL)acetic acid. This particular substrate presents a unique set of challenges that are commonly encountered in pharmaceutical synthesis:

  • A Heteroaromatic Halide: The pyridine ring introduces electronic effects and the potential for the nitrogen lone pair to coordinate with the palladium catalyst, potentially inhibiting catalytic activity.[5][6][7]

  • A Base-Sensitive Functional Group: The presence of a carboxylic acid necessitates careful selection of a base to avoid unwanted side reactions, such as esterification or decarboxylation, while still effectively promoting the catalytic cycle.[8]

By understanding the mechanistic nuances and making informed experimental choices, researchers can successfully navigate these challenges to achieve high-yield synthesis of complex molecular architectures.

The Mechanistic Heart of the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three primary steps, centered around a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[2][9][10][11] A fundamental understanding of this cycle is crucial for troubleshooting and optimizing reaction conditions.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a Pd(II) complex. This is often the rate-determining step, and its efficiency is highly dependent on the electron density of the aryl halide and the nature of the palladium catalyst's ligands.[10] Electron-withdrawing groups on the pyridine ring can facilitate this step.[10]

  • Transmetalation: The organic group from the boronic acid (or its activated boronate form) is transferred to the palladium center, displacing the halide. This step is critically dependent on the presence of a base, which activates the organoboron species to form a more nucleophilic "ate" complex.[8][9]

  • Reductive Elimination: The two organic partners on the palladium complex couple and are expelled, forming the new C-C bond and regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.[10][11]

Suzuki_Catalytic_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) ArPdBr Ar-Pd(II)L₂-Br (Oxidative Adduct) Pd0->ArPdBr Oxidative Addition ArPdOH Ar-Pd(II)L₂-OH ArPdBr->ArPdOH Ligand Exchange (Base) ArPdR Ar-Pd(II)L₂-R' (Transmetalation Complex) ArPdOH->ArPdR Transmetalation ArPdR->Pd0 Reductive Elimination Product Ar-R' (Coupled Product) ArPdR->Product ArBr Ar-Br (Pyridylacetic Acid) ArBr->ArPdBr R_BOH2 R'-B(OH)₂ (Boronic Acid) R_BOH2->ArPdR Base Base (e.g., K₂CO₃) Base->ArPdBr

Figure 1: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Design: A Protocol for Success

This section outlines a robust, step-by-step protocol for the coupling of this compound with a representative partner, 4-methoxyphenylboronic acid. The choices of catalyst, base, and solvent are rationalized based on established best practices for heteroaryl couplings.

Catalyst and Ligand Selection: The Key to Reactivity

For challenging substrates like bromopyridines, standard catalysts such as Pd(PPh₃)₄ can be effective but may require higher loadings or longer reaction times.[1][12] Modern catalyst systems employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) often provide superior performance, enhancing both the oxidative addition and reductive elimination steps.[1][8]

Table 1: Comparative Performance of Palladium Catalysts for Bromopyridine Coupling

Catalyst SystemCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Typical Yield (%)Turnover Number (TON)
Pd(PPh₃)₄3.0K₂CO₃Toluene/H₂O80128528
Pd(OAc)₂ / SPhos1.0K₃PO₄1,4-Dioxane10049595
PEPPSI-IPr0.5Cs₂CO₃t-AmylOH100298196
(Note: Data is representative and synthesized from literature for comparative purposes.[1])

For this protocol, we select a Pd(OAc)₂ / SPhos system. SPhos is a bulky, electron-rich biarylphosphine ligand known to promote high catalytic activity for heteroaryl couplings, often leading to high yields with lower catalyst loadings.[1]

Base and Solvent: Creating the Optimal Environment

The choice of base is critical when a carboxylic acid is present. Strong bases like NaOH could deprotonate the acid, forming a carboxylate that might have solubility issues or interfere with the reaction. Weaker inorganic bases are preferred.

  • Base: Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) are excellent choices. They are strong enough to facilitate the formation of the boronate "ate" complex but generally mild enough to not interfere with the carboxylic acid moiety.[9][13] We will use K₂CO₃ in this protocol.

  • Solvent: A mixture of an organic solvent and water is standard.[10][14] The water is crucial for dissolving the inorganic base and facilitating the transmetalation step. 1,4-Dioxane or Toluene are common organic solvents. We select a 1,4-Dioxane/Water mixture for its excellent ability to dissolve both the organic substrates and the catalyst complex.

Detailed Experimental Protocol

Reaction Scheme: Reactant: this compound Coupling Partner: 4-Methoxyphenylboronic acid Product: 2-(5-(4-methoxyphenyl)pyridin-2-yl)acetic acid

Materials:

  • This compound (1.0 equiv)

  • 4-Methoxyphenylboronic acid (1.2 equiv)

  • Palladium(II) Acetate - Pd(OAc)₂ (0.02 equiv, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv, 4 mol%)

  • Potassium Carbonate (K₂CO₃) (3.0 equiv)

  • 1,4-Dioxane (Anhydrous)

  • Deionized Water

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Nitrogen or Argon gas supply

Experimental_Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification A Add solids: - Pyridylacetic Acid - Boronic Acid - K₂CO₃ to a dry Schlenk flask. B Evacuate and backfill the flask with N₂/Ar (repeat 3x). A->B C Add Pd(OAc)₂ and SPhos under inert atmosphere. B->C D Add degassed solvents: 1,4-Dioxane and Water (e.g., 4:1 ratio). C->D E Heat the mixture to 80-100 °C with vigorous stirring. D->E F Monitor reaction progress by TLC or LC-MS (typically 4-12 h). E->F G Cool to room temperature. Dilute with Ethyl Acetate. F->G H Acidify aqueous layer (e.g., 1M HCl) to pH ~4-5 to protonate product. G->H I Extract with Ethyl Acetate (3x). Combine organic layers. H->I J Wash with brine, dry over anhydrous Na₂SO₄, and filter. I->J K Concentrate under reduced pressure. J->K L Purify by flash column chromatography on silica gel. K->L

Figure 2: Experimental workflow for the Suzuki coupling.

Step-by-Step Procedure:

  • Reagent Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (3.0 mmol, 3.0 equiv).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with nitrogen or argon gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Catalyst Addition: Under a positive pressure of inert gas, add palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (4 mL) and degassed deionized water (1 mL) via syringe.

  • Reaction: Immerse the flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed (typically 4-12 hours).

  • Workup - Cooling and Dilution: Once complete, remove the flask from the oil bath and allow it to cool to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL).

  • Workup - Acidification and Extraction: Transfer the mixture to a separatory funnel. Add 1M HCl dropwise to the aqueous layer until the pH is approximately 4-5. This crucial step ensures the carboxylic acid product is in its neutral, more organic-soluble form. Extract the aqueous layer with ethyl acetate (3 x 20 mL).[15]

  • Workup - Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.[15]

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel to yield the pure 2-(5-(4-methoxyphenyl)pyridin-2-yl)acetic acid.[16]

Troubleshooting and Optimization

  • Low Yield: If the reaction stalls or gives a low yield, consider increasing the temperature to 100-110 °C. Alternatively, a stronger base like K₃PO₄ or Cs₂CO₃ may be beneficial, but monitor for potential degradation of the starting material.[13]

  • Protodeboronation: A common side reaction is the replacement of the boronic acid group with a hydrogen atom.[10] To minimize this, ensure the reaction is thoroughly deoxygenated and consider using a boronic ester (e.g., a pinacol ester) which can be more stable.

  • Catalyst Poisoning: If the reaction fails, the pyridine nitrogen may be inhibiting the catalyst. Using a more electron-rich and bulky ligand like RuPhos or an NHC-based catalyst (e.g., PEPPSI-IPr) can sometimes overcome this issue.[1][6]

  • Difficult Purification: If the product is hydrophilic and difficult to extract, avoid excessive water in the workup. Filtering the reaction mixture through a pad of Celite to remove the palladium catalyst, followed by evaporation and direct purification via chromatography or HPLC, can be an effective strategy.[17]

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a highly achievable transformation when key experimental parameters are carefully controlled. By selecting a modern, robust catalyst system, employing a moderately weak inorganic base to preserve the carboxylic acid functionality, and executing a precise workup procedure, researchers can efficiently synthesize valuable pyridyl-aryl acetic acid derivatives. This protocol serves as a validated starting point for the synthesis of complex molecules, enabling the rapid development of new chemical entities in the pharmaceutical and materials science fields.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]
  • Organic Chemistry Portal. Suzuki Coupling. [Link]
  • Asian Journal of Advanced Basic Sciences. (2016, November 15). Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review. [Link]
  • ACS Publications. New Air-Stable Catalysts for General and Efficient Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides. [Link]
  • MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)
  • ResearchGate. The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3. [Link]
  • Royal Society of Chemistry. (2023, January 9). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. [Link]
  • ACS Publications. (2023, August 23). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. [Link]
  • Royal Society of Chemistry. (2017, April 28). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. [Link]
  • National Institutes of Health. (2021, August 19). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)
  • National Institutes of Health. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]
  • KCIL Chemofarbe Group. (2025, November 12). Challenges In Suzuki Coupling Reaction. [Link]
  • ResearchGate. Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic.... [Link]
  • MDPI. (2025, August 6). Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. [Link]
  • ResearchGate. (2014, February 6). How can the work up of Suzuki Reaction of arylbromides be best carried out?. [Link]
  • ResearchGate. Suzuki reactions of 2-bromopyridine with aryl boronic acids a. [Link]
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
  • Reddit. (2025, November 14). Hydrophilic Suzuki-coupling product workup?. [Link]
  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
  • Wikipedia. Suzuki reaction. [Link]
  • Andrew G. Myers Research Group, Harvard University. The Suzuki Reaction. [Link]
  • ResearchGate. (2025, August 5). Arylation of Pyridines via Suzuki-Miyaura Cross-Coupling and Pyridine-Directed C-H Activation Using a Continuous-Flow Approach. [Link]

Sources

Application Notes and Protocols for the Palladium-Catalyzed Synthesis Using 2-(5-Bromopyridin-2-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 2-(5-Bromopyridin-2-yl)acetic Acid in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its unique electronic properties and ability to engage in hydrogen bonding have cemented its status as a privileged structure. Within this class of compounds, this compound emerges as a particularly valuable building block. The bromine atom at the 5-position serves as a versatile handle for a suite of palladium-catalyzed cross-coupling reactions, enabling the strategic introduction of diverse molecular fragments. The acetic acid moiety at the 2-position provides a key linkage point for further derivatization, making this molecule a highly adaptable platform for library synthesis and lead optimization in drug discovery programs. This guide provides detailed protocols and expert insights into leveraging this reagent in three of the most powerful palladium-catalyzed transformations: the Suzuki-Miyaura, Heck, and Sonogashira couplings.

Core Principle: The Palladium Catalytic Cycle

Palladium-catalyzed cross-coupling reactions are fundamental to modern organic synthesis.[1] These reactions generally proceed through a common catalytic cycle involving a palladium(0) active species. The cycle is initiated by the oxidative addition of an organohalide (in this case, our bromopyridine derivative) to the Pd(0) complex. This is followed by a transmetalation step (in Suzuki and Sonogashira couplings) or migratory insertion (in the Heck reaction). The cycle culminates in a reductive elimination step that forms the desired carbon-carbon bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[2]

Methodological & Application Insights: The Impact of the Acetic Acid Moiety

A critical consideration when employing this compound in palladium-catalyzed reactions is the presence of the carboxylic acid functional group. Carboxylic acids can potentially interfere with the catalytic cycle, for instance, by reacting with the base or coordinating to the palladium center, which may deactivate the catalyst.[3] While some cross-coupling reactions can tolerate free carboxylic acids, for optimal reactivity and yield, it is often advisable to protect the carboxylic acid as an ester (e.g., a methyl or ethyl ester) prior to the coupling reaction. The ester can then be hydrolyzed post-coupling to regenerate the carboxylic acid if required. This strategy is reflected in the protocols detailed below.

Suzuki-Miyaura Coupling: Forging Biaryl and Heterobiaryl Scaffolds

The Suzuki-Miyaura coupling is an exceptionally powerful method for the formation of C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl and heterobiaryl structures which are prevalent in pharmaceuticals.[4][5]

Protocol 1: Suzuki-Miyaura Coupling of Methyl 2-(5-Bromopyridin-2-yl)acetate with Phenylboronic Acid

This protocol details the synthesis of methyl 2-(5-phenylpyridin-2-yl)acetate.

Reagents and Equipment

Reagent/EquipmentPurpose
Methyl 2-(5-bromopyridin-2-yl)acetateStarting material
Phenylboronic acidCoupling partner
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))Palladium catalyst
Sodium carbonate (Na₂CO₃)Base
TolueneSolvent
WaterCo-solvent
Round-bottom flaskReaction vessel
CondenserFor refluxing
Magnetic stirrer and stir barFor mixing
Inert gas supply (Argon or Nitrogen)To maintain an inert atmosphere
Standard glassware for workup and purification

Procedure

  • To a round-bottom flask, add methyl 2-(5-bromopyridin-2-yl)acetate (1.0 eq), phenylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add Pd(PPh₃)₄ (0.05 eq) to the flask.

  • Add toluene and water (typically in a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to reflux (typically 80-110 °C) and stir vigorously until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Diagram 1: Suzuki-Miyaura Coupling Workflow

Suzuki_Workflow reagents Combine Reactants: - Methyl 2-(5-bromopyridin-2-yl)acetate - Phenylboronic Acid - Na2CO3 inert_atm Establish Inert Atmosphere (Ar/N2) reagents->inert_atm catalyst Add Pd(PPh3)4 Catalyst inert_atm->catalyst solvents Add Toluene/Water Solvents catalyst->solvents reflux Heat to Reflux (80-110 °C) solvents->reflux workup Aqueous Workup (EtOAc, H2O, Brine) reflux->workup purification Purify by Column Chromatography workup->purification product Methyl 2-(5-phenylpyridin-2-yl)acetate purification->product

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Causality in Experimental Choices for Suzuki-Miyaura Coupling
  • Catalyst: Pd(PPh₃)₄ is a robust and commonly used Pd(0) catalyst. Alternatively, a Pd(II) source like Pd(OAc)₂ with a phosphine ligand can be used, which is reduced in situ to the active Pd(0) species.

  • Base: The base is crucial for the transmetalation step. Sodium carbonate is a common choice, but other bases like potassium carbonate or potassium phosphate can also be effective.[5] The choice of base can influence the reaction rate and yield.

  • Solvent System: A biphasic solvent system like toluene/water is often used to dissolve both the organic substrates and the inorganic base.[4]

Heck Reaction: Formation of Substituted Alkenes

The Heck reaction is a powerful tool for the arylation of alkenes, leading to the formation of substituted olefins.[1][6] This reaction is particularly useful for synthesizing precursors to a wide range of functional molecules.

Protocol 2: Heck Reaction of Methyl 2-(5-Bromopyridin-2-yl)acetate with Ethyl Acrylate

This protocol describes the synthesis of methyl 2-(5-((E)-2-(ethoxycarbonyl)vinyl)pyridin-2-yl)acetate.

Reagents and Equipment

Reagent/EquipmentPurpose
Methyl 2-(5-bromopyridin-2-yl)acetateStarting material
Ethyl acrylateAlkene coupling partner
Pd(OAc)₂ (Palladium(II) acetate)Palladium catalyst precursor
PPh₃ (Triphenylphosphine)Ligand
Triethylamine (Et₃N)Base
DMF (Dimethylformamide)Solvent
Round-bottom flaskReaction vessel
CondenserFor heating
Magnetic stirrer and stir barFor mixing
Inert gas supply (Argon or Nitrogen)To maintain an inert atmosphere
Standard glassware for workup and purification

Procedure

  • To a round-bottom flask, add methyl 2-(5-bromopyridin-2-yl)acetate (1.0 eq) and ethyl acrylate (1.5 eq).

  • Evacuate and backfill the flask with an inert gas.

  • Add Pd(OAc)₂ (0.02 eq) and PPh₃ (0.04 eq).

  • Add anhydrous DMF as the solvent, followed by triethylamine (1.5 eq).

  • Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Diagram 2: Heck Reaction Catalytic Cycle

Heck_Cycle pd0 Pd(0)L2 pd_complex R-Pd(II)-X(L2) pd0->pd_complex Oxidative Addition (R-X) alkene_coord [R-Pd(II)-X(L2)(Alkene)] pd_complex->alkene_coord Alkene Coordination migratory_insertion R-Alkene-Pd(II)-X(L2) alkene_coord->migratory_insertion Migratory Insertion beta_hydride [H-Pd(II)-X(L2)] migratory_insertion->beta_hydride β-Hydride Elimination product Substituted Alkene migratory_insertion->product beta_hydride->pd0 Reductive Elimination (+ Base)

Caption: Simplified catalytic cycle of the Heck reaction.

Causality in Experimental Choices for the Heck Reaction
  • Catalyst System: The combination of Pd(OAc)₂ and a phosphine ligand like PPh₃ is a common and effective catalyst system for the Heck reaction.[1] The Pd(II) is reduced in situ to the active Pd(0) species.[7]

  • Base: An organic base such as triethylamine is typically used to neutralize the HBr generated during the catalytic cycle.[1]

  • Solvent: A polar aprotic solvent like DMF is often used to ensure the solubility of the reactants and catalyst.[8]

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[9][10] This reaction is invaluable for the synthesis of conjugated enynes and aryl alkynes, which are important motifs in materials science and medicinal chemistry.

Protocol 3: Sonogashira Coupling of Methyl 2-(5-Bromopyridin-2-yl)acetate with Phenylacetylene

This protocol outlines the synthesis of methyl 2-(5-(phenylethynyl)pyridin-2-yl)acetate.

Reagents and Equipment

Reagent/EquipmentPurpose
Methyl 2-(5-bromopyridin-2-yl)acetateStarting material
PhenylacetyleneAlkyne coupling partner
Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) chloride)Palladium catalyst
CuI (Copper(I) iodide)Co-catalyst
Triethylamine (Et₃N)Base and solvent
THF (Tetrahydrofuran)Co-solvent (optional)
Round-bottom flaskReaction vessel
Magnetic stirrer and stir barFor mixing
Inert gas supply (Argon or Nitrogen)To maintain an inert atmosphere
Standard glassware for workup and purification

Procedure

  • To a round-bottom flask, add methyl 2-(5-bromopyridin-2-yl)acetate (1.0 eq) and phenylacetylene (1.2 eq).

  • Evacuate and backfill the flask with an inert gas.

  • Add Pd(PPh₃)₂Cl₂ (0.03 eq) and CuI (0.05 eq).

  • Add triethylamine as the solvent (and base). THF can be used as a co-solvent if needed.

  • Stir the reaction at room temperature until completion (monitor by TLC or LC-MS). Gentle heating may be required for less reactive substrates.

  • Once the reaction is complete, filter the mixture through a pad of celite to remove the catalyst and salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography.

Diagram 3: Sonogashira Coupling Dual Catalytic Cycles

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L2 pd_complex R-Pd(II)-X(L2) pd0->pd_complex Oxidative Addition (R-X) pd_alkynyl R-Pd(II)-C≡CR'(L2) pd_complex->pd_alkynyl Transmetalation pd_alkynyl->pd0 Reductive Elimination product R-C≡CR' pd_alkynyl->product cu_acetylide Cu-C≡CR' cu_x Cu-X cu_acetylide->cu_x Transmetalation alkyne H-C≡CR' alkyne->cu_acetylide + Base

Caption: The interconnected catalytic cycles of the Sonogashira coupling.

Causality in Experimental Choices for the Sonogashira Coupling
  • Dual Catalyst System: The Sonogashira reaction typically employs a dual catalytic system. The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst activates the terminal alkyne by forming a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[10][11]

  • Base: An amine base like triethylamine serves a dual purpose: it deprotonates the terminal alkyne and also acts as a solvent.[9]

  • Reaction Conditions: The reaction is often run at room temperature, making it suitable for thermally sensitive substrates.[10]

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low or no conversionInactive catalystEnsure the use of high-purity catalyst and ligands. For Pd(II) precursors, ensure conditions are suitable for in-situ reduction.
Poor quality reagentsUse freshly distilled solvents and high-purity starting materials.
Insufficiently inert atmosphereThoroughly degas solvents and maintain a positive pressure of inert gas throughout the reaction.
Side reactions (e.g., homocoupling)Reaction temperature too highOptimize the reaction temperature; some couplings proceed efficiently at lower temperatures.
Inappropriate ligandExperiment with different phosphine ligands to modulate catalyst reactivity and stability.
Decomposition of starting materialPresence of the free carboxylic acidProtect the carboxylic acid as an ester prior to the coupling reaction.
Harsh basic conditionsUse a milder base or optimize the amount of base used.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex pyridine derivatives. The palladium-catalyzed Suzuki-Miyaura, Heck, and Sonogashira couplings provide powerful and reliable methods for the elaboration of this scaffold. By understanding the underlying mechanisms and carefully selecting the reaction conditions, particularly with respect to the management of the carboxylic acid functionality, researchers can efficiently generate diverse libraries of compounds for drug discovery and development. The protocols and insights provided herein serve as a robust starting point for the successful application of this important synthetic intermediate.

References

  • Gwaram, N. S., Ali, H. M., Saharin, S. M., Abdulla, M. A., Hassandarvish, P., Lin, T. K., Ching, C. L., & Ooi, C. L. (2012). Synthesis, characterization, and biological applications of some 2-acetylpyridine and acetophenone derivatives. Journal of Applied Pharmaceutical Science, 2(10), 027-038.
  • Al-Masri, H. A. (2010).
  • BenchChem. (2025). Application Notes and Protocols for the Palladium-Catalyzed Amination of 2-Bromo-5-(bromomethyl)pyridine.
  • Sajiki, H., & Kume, A. (2007). Practical Thiol Surrogates and Protective Groups for Arylthiols for Suzuki−Miyaura Conditions. The Journal of Organic Chemistry, 72(16), 6044–6047.
  • Mondal, A., & Baire, B. (2025). Palladium-Catalyzed Decarboxylative Cross-Coupling of 2,4-Dienoic Acids and Aryl Halides: Access to Fluorescence Active (E,E)-1,4-Diarylbutadienes. The Journal of Organic Chemistry.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Alonso, F., Beletskaya, I. P., & Yus, M. (2014). Recent Advances in Sonogashira Reactions. Chemical Reviews, 114(2), 1354-1419.
  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides. Journal of the American Chemical Society, 132(40), 14073–14075.
  • Organic Chemistry Portal. (n.d.). Heck Reaction.
  • Reddy, B. V. S., Reddy, L. R., & Corey, E. J. (2007). Palladium-catalyzed reductive cross-coupling reaction of carboxylic acids with thiols: an alternative strategy to access thioesters. Organic & Biomolecular Chemistry, 5(20), 3267-3269.
  • Terfort, A., & Brunner, H. (2000). Protecting Groups for Thiols Suitable for Suzuki Conditions. European Journal of Organic Chemistry, 2000(11), 2115-2121.
  • Bak, A., & Pozgan, F. (2013).
  • Zhang, X., et al. (2011). Design, synthesis and biological evaluation of pyridine acyl sulfonamide derivatives as novel COX-2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(24), 7348-7352.
  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • Chemistry LibreTexts. (2023). Heck Reaction.
  • Gooßen, L. J., & Goossen, K. (2002). Palladium-Catalyzed Decarboxylative Cross-Coupling Reaction Between Heteroaromatic Carboxylic Acids and Aryl Halides.
  • Ai, W., et al. (2016). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Molecules, 21(9), 1195.
  • Wikipedia. (n.d.). Heck reaction.
  • Ruhr-Universität Bochum. (2021). Catalytic cross-coupling reactions.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • Reddit. (2021). Do carboxylic acids interfere with Suzukis?.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Giraud, F., et al. (2017). Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. Molecules, 22(7), 1126.
  • El-Ghanam, A. M. (2006). Suzuki–Miyaura Cross-Coupling Reactions in Acetic Acid Employing Sydnone-Derived Catalyst Systems. Molecules, 11(6), 497-504.
  • Tzschucke, C. C. (n.d.). Heck Reaction.
  • Surry, D. S., & Buchwald, S. L. (2008). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Science, 1(1), 13-31.
  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Gwaram, N. S., et al. (2012). Synthesis, characterization, and biological applications of some 2-acetylpyridine and acetophenone derivatives. Journal of Applied Pharmaceutical Science, 2(10), 27-38.
  • Skapski, A. C., & Smart, M. L. (1970). Non-trivial behavior of palladium(ii) acetate. Dalton Transactions, (11), 1792-1794.
  • Cervantes-Reyes, A., et al. (2022). Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls. Organic Letters, 24(9), 1662-1667.
  • ResearchGate. (2025). Synthesis of 2-Amino-5-bromopyridine.

Sources

Application Note & Protocol: Palladium-Catalyzed C-N Cross-Coupling of 2-(5-Bromopyridin-2-YL)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the Buchwald-Hartwig amination of 2-(5-bromopyridin-2-yl)acetic acid, designed for researchers and drug development professionals.

Abstract

This document provides a comprehensive technical guide for the Buchwald-Hartwig amination of this compound, a common scaffold in medicinal chemistry. The primary challenge of this transformation is the presence of a free carboxylic acid, which is incompatible with the strong bases typically required for efficient C-N coupling. This guide details two primary strategies to overcome this challenge: a direct amination approach using carefully selected weak bases and a more robust, multi-step sequence involving the protection of the carboxylic acid as an ester, followed by amination and subsequent deprotection. We provide detailed, step-by-step protocols, mechanistic insights, troubleshooting advice, and a discussion of the critical parameters that govern reaction success.

Introduction: The Synthetic Challenge

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds through a palladium-catalyzed cross-coupling of amines with aryl or heteroaryl halides.[1] This reaction has become indispensable in pharmaceutical development due to its broad substrate scope and functional group tolerance, replacing harsher classical methods.[2]

The target substrate, this compound, presents a significant synthetic hurdle. While the bromopyridine moiety is a standard electrophile for this transformation, the free carboxylic acid introduces a crucial incompatibility. The catalytic cycle of the Buchwald-Hartwig amination relies on a stoichiometric amount of base to deprotonate the amine nucleophile, facilitating its coordination to the palladium center.[3] Standard conditions often employ strong bases like sodium tert-butoxide (NaOtBu).[4] The acidic proton of the carboxylic acid (pKa ≈ 4-5) will readily quench these strong bases, inhibiting the catalytic cycle and preventing the desired C-N bond formation.

This guide outlines two field-proven strategies to successfully synthesize a variety of amine derivatives from this challenging substrate.

Mechanistic Overview of the Buchwald-Hartwig Amination

The reaction proceeds through a catalytic cycle involving a palladium(0) species.[1][5] Understanding this mechanism is key to troubleshooting and optimizing the reaction.

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of the bromopyridine, forming a Pd(II) complex.

  • Ligand Exchange & Amine Coordination : The amine nucleophile displaces the halide from the palladium center. A base is required for the subsequent deprotonation.

  • Reductive Elimination : The final C-N bond is formed, releasing the aminated product and regenerating the active Pd(0) catalyst, which re-enters the cycle.

A common side reaction is β-hydride elimination, which can lead to hydrodehalogenation of the starting material.[1]

Buchwald-Hartwig Catalytic Cycle Fig 1. Simplified Catalytic Cycle cluster_inputs pd0 L-Pd(0) (Active Catalyst) oa_complex L-Pd(II)(Ar)(Br) pd0->oa_complex Oxidative Addition amine_complex [L-Pd(II)(Ar)(R₂NH)]⁺Br⁻ oa_complex->amine_complex Amine Coordination amide_complex L-Pd(II)(Ar)(NR₂) amine_complex->amide_complex Deprotonation (-HBr) amide_complex->pd0 product Ar-NR₂ (Product) amide_complex->product Reductive Elimination catalyst_regen ArBr Ar-Br Amine R₂NH + Base

Caption: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

Experimental Strategy: Navigating the Acidic Proton

The success of the amination hinges on managing the carboxylic acid. We present two distinct, validated approaches.

Strategy 1: Direct Amination with Weak Base

This strategy aims to directly couple the carboxylic acid substrate by replacing the standard strong base with a weaker, non-nucleophilic inorganic base.

  • Rationale : Weaker bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may be strong enough to facilitate the catalytic cycle but not so strong as to irreversibly react with the substrate in a non-productive manner.[4] This approach is more atom-economical, avoiding additional protection and deprotection steps.

  • Causality : The success of this method depends on a delicate kinetic balance. The base must be effective at deprotonating the palladium-amine complex without solely being consumed by the more acidic carboxylic acid proton. The choice of a highly active catalyst system (palladium pre-catalyst and a bulky, electron-rich phosphine ligand) is critical to ensure the C-N coupling rate is competitive.[6]

Strategy 2: Protection-Coupling-Deprotection Sequence

This is a more conventional and often more reliable three-step approach that isolates the sensitive functional group from the reaction conditions.

  • Rationale : By converting the carboxylic acid to an ester (e.g., a methyl or ethyl ester), the acidic proton is removed. This allows the use of standard, highly efficient Buchwald-Hartwig conditions with strong bases, leading to higher yields and broader substrate scope. The ester is then hydrolyzed in a final step to yield the desired product.

  • Causality : This strategy removes the primary point of failure. The ester is stable to the basic conditions of the amination, ensuring the base is available for its primary role in the catalytic cycle. While it adds two steps to the synthesis, its reliability often makes it the preferred method in a drug development setting.

Synthetic Strategies cluster_strategy1 Strategy 1: Direct Coupling cluster_strategy2 Strategy 2: Protection Route start 2-(5-Bromopyridin-2-YL) acetic acid s1_step1 Buchwald-Hartwig Amination (Weak Base, e.g., K₃PO₄) start->s1_step1 s2_step1 Step A: Esterification (e.g., MeOH, H⁺) start->s2_step1 product Final Product (Amine-Coupled Acid) s1_step1->product s2_step2 Step B: Buchwald-Hartwig Amination (Standard Strong Base, e.g., NaOtBu) s2_step1->s2_step2 s2_step3 Step C: Hydrolysis (e.g., LiOH, H₂O) s2_step2->s2_step3 s2_step3->product

Caption: Workflow diagram comparing the two primary synthetic strategies.

Detailed Experimental Protocols

Safety Note : All reactions should be performed in a well-ventilated fume hood. Palladium catalysts, phosphine ligands, and strong bases are hazardous and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses. All reactions involving palladium catalysts must be conducted under an inert atmosphere (Nitrogen or Argon) to prevent catalyst deactivation.

Protocol A: Direct Amination of this compound

This protocol is optimized for a direct coupling using a weak base, suitable for aniline nucleophiles.

ReagentM.W.Amount (mmol)Mass/VolumeEquivalents
This compound230.051.0230 mg1.0
Amine (e.g., Aniline)93.131.2110 µL1.2
Pd₂(dba)₃915.720.0218.3 mg0.02 (4 mol% Pd)
XPhos476.610.0838.1 mg0.08
Potassium Phosphate (K₃PO₄)212.272.0425 mg2.0
Toluene--5 mL-

Step-by-Step Procedure:

  • To an oven-dried Schlenk flask, add this compound (230 mg, 1.0 mmol), potassium phosphate (425 mg, 2.0 mmol), Pd₂(dba)₃ (18.3 mg, 0.02 mmol), and XPhos (38.1 mg, 0.08 mmol).

  • Seal the flask with a septum, and evacuate and backfill with argon three times.

  • Add dry, degassed toluene (5 mL) followed by the amine (1.2 mmol) via syringe.

  • Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Wash the filtrate with 1M HCl (2 x 10 mL). The product, being amphoteric, may require careful pH adjustment for extraction.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to yield the desired compound.

Protocol B: Two-Step Synthesis via Ester Intermediate

This robust protocol is recommended for a wider range of amines, including aliphatic ones.

Part 1: Synthesis of Methyl 2-(5-bromopyridin-2-yl)acetate

ReagentM.W.Amount (mmol)Mass/VolumeEquivalents
This compound230.0510.02.30 g1.0
Methanol (MeOH)32.04-50 mLSolvent
Sulfuric Acid (H₂SO₄, conc.)98.08-0.5 mLCatalytic

Procedure:

  • Dissolve this compound (2.30 g, 10.0 mmol) in methanol (50 mL) in a round-bottom flask.

  • Carefully add concentrated sulfuric acid (0.5 mL) dropwise while cooling in an ice bath.

  • Heat the mixture to reflux (approx. 65 °C) and stir for 4-6 hours.

  • Cool to room temperature and carefully neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the methyl ester, which can often be used without further purification.

Part 2: Buchwald-Hartwig Amination of the Methyl Ester

ReagentM.W.Amount (mmol)Mass/VolumeEquivalents
Methyl 2-(5-bromopyridin-2-yl)acetate244.081.0244 mg1.0
Amine (e.g., Morpholine)87.121.2105 µL1.2
G3 XPhos Palladacycle863.610.0217.3 mg0.02
Sodium tert-butoxide (NaOtBu)96.101.4135 mg1.4
Toluene--5 mL-

Procedure:

  • In a glovebox, add methyl 2-(5-bromopyridin-2-yl)acetate (244 mg, 1.0 mmol), G3 XPhos Palladacycle (17.3 mg, 0.02 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol) to a vial.

  • Add toluene (5 mL) and the amine (1.2 mmol).

  • Seal the vial and stir at 80-100 °C for 4-12 hours.

  • Monitor the reaction by LC-MS. Upon completion, cool, dilute with ethyl acetate, and filter through Celite.

  • Concentrate the filtrate and purify by flash chromatography to isolate the aminated ester.

Part 3: Hydrolysis to the Final Product

ReagentM.W.Amount (mmol)Mass/VolumeEquivalents
Aminated Methyl Ester-1.0-1.0
Lithium Hydroxide (LiOH)23.953.072 mg3.0
THF / Water (1:1)--10 mLSolvent

Procedure:

  • Dissolve the aminated methyl ester (1.0 mmol) in a 1:1 mixture of THF and water (10 mL).

  • Add lithium hydroxide (72 mg, 3.0 mmol) and stir at room temperature for 2-4 hours.

  • Monitor by LC-MS until all starting material is consumed.

  • Acidify the reaction mixture to pH 5-6 with 1M HCl.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Dry the combined organic layers, concentrate, and purify as needed to yield the final product.

Troubleshooting Guide

IssuePotential CauseSuggested Solution
Low or No Conversion 1. Inactive catalyst (oxygen exposure).2. Insufficiently strong base (Direct method).3. Poor solvent quality (wet/impure).1. Ensure rigorous inert atmosphere technique. Use a pre-catalyst.[4]2. Screen alternative weak bases (e.g., Cs₂CO₃). If fails, switch to the protection strategy.3. Use freshly distilled or anhydrous, degassed solvents.
Hydrodehalogenation Side Product 1. Presence of water.2. Slow reductive elimination step.1. Ensure all reagents and solvents are scrupulously dry.2. Screen different ligands. Electron-poor ligands can sometimes accelerate reductive elimination.[7]
Starting Material Recovery 1. Reaction temperature too low.2. Catalyst/ligand combination not optimal for the specific amine.1. Increase temperature in 10 °C increments (up to 120 °C).2. Consult literature for ligand recommendations for your specific amine class (e.g., primary, secondary, hindered).[4]
Difficulty with Purification Product is zwitterionic and has unusual solubility.Consider purification by reverse-phase HPLC or ion-exchange chromatography.

References

  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? WuXi AppTec.
  • Buchwald-Hartwig Amin
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
  • Buchwald–Hartwig amin
  • Help troubleshooting a Buchwald-Hartwig amin
  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
  • Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. [Link]
  • Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. [Link]
  • Buchwald-Hartwig Coupling. Organic Synthesis. [Link]
  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.
  • Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts.
  • Role of the Base in Buchwald–Hartwig Amination.
  • Efficient Pd-Catalyzed Amination of Heteroaryl Halides.
  • Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions.

Sources

Application Notes and Protocols: Esterification of 2-(5-Bromopyridin-2-YL)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Pyridylacetic Acid Esters in Medicinal Chemistry

2-(Pyridin-2-yl)acetic acid and its derivatives are pivotal structural motifs in modern drug discovery. The pyridine ring, a bioisostere of the benzene ring, imparts unique physicochemical properties such as improved solubility and metabolic stability, while also serving as a hydrogen bond acceptor.[1] The acetic acid side chain provides a crucial anchor point for further molecular elaboration. The esterification of this carboxylic acid moiety is a fundamental transformation, often representing a key step in the synthesis of active pharmaceutical ingredients (APIs). Esters of pyridylacetic acids are not only important intermediates but can also function as prodrugs, enhancing the bioavailability of the parent compound.[2]

This application note provides a detailed guide to the esterification of 2-(5-Bromopyridin-2-YL)acetic acid, a representative and synthetically useful building block. The presence of the bromine atom offers a valuable handle for subsequent cross-coupling reactions, further expanding the synthetic utility of the resulting ester.[3] We will explore two robust and widely applicable protocols: the classic Fischer-Speier esterification and the milder Steglich esterification. The causality behind experimental choices, potential challenges, and self-validating system checks are discussed to ensure reliable and reproducible results in your laboratory.

Physicochemical Properties of Key Reagents

A thorough understanding of the starting material and product is crucial for successful synthesis and purification.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Key Safety Hazards
This compoundC₇H₆BrNO₂216.03125-130Harmful if swallowed, Causes serious eye damage.[4][5]
Methyl 2-(5-bromopyridin-2-yl)acetateC₈H₈BrNO₂230.06N/AHarmful if swallowed, Causes skin and eye irritation, May cause respiratory irritation.[2][6]

Comparative Analysis of Esterification Methodologies

The choice of esterification method is dictated by the substrate's sensitivity to acidic conditions, the steric hindrance of the alcohol, and the desired scale of the reaction.

FeatureFischer-Speier EsterificationSteglich Esterification
Reagents Strong acid catalyst (e.g., H₂SO₄, HCl), excess alcoholCoupling agent (DCC or EDC), catalyst (DMAP)
Conditions Typically reflux temperaturesRoom temperature, mild conditions.[7]
Advantages Inexpensive reagents, suitable for large-scale synthesis.[8]Mild conditions tolerate sensitive functional groups, effective for sterically hindered alcohols.[9][10]
Disadvantages Harsh acidic conditions may not be suitable for sensitive substrates, requires removal of water to drive equilibrium.[8][11]Reagents are more expensive, formation of urea byproduct (DCU or EDU) requires careful purification.[7][12]
Ideal For Simple, robust substrates and primary or secondary alcohols.[10]Acid-sensitive substrates, synthesis of tertiary butyl esters.[9][10]

Reaction Mechanisms: A Visual Guide

Understanding the underlying mechanisms is key to troubleshooting and optimizing your reactions.

Fischer-Speier Esterification Mechanism

The Fischer-Speier esterification is an acid-catalyzed nucleophilic acyl substitution.[8][13] The reaction is an equilibrium process, and is typically driven to completion by using a large excess of the alcohol or by removing water as it is formed.[8][14]

Fischer_Esterification Start Carboxylic Acid + Alcohol Protonation Protonated Carbonyl (Enhanced Electrophilicity) Start->Protonation + H⁺ Addition Tetrahedral Intermediate Protonation->Addition + R'OH Proton_Transfer Protonated Ether-like Intermediate Addition->Proton_Transfer Proton Transfer Elimination Water Elimination (Forms Ester) Proton_Transfer->Elimination - H₂O End Ester + H₃O⁺ Elimination->End - H⁺

Caption: The Fischer-Speier esterification mechanism.

Steglich Esterification Mechanism

The Steglich esterification utilizes a carbodiimide (DCC or EDC) to activate the carboxylic acid, forming a highly reactive O-acylisourea intermediate.[7][9] DMAP acts as a nucleophilic catalyst, forming an even more reactive acylpyridinium species, which is then attacked by the alcohol.[9]

Steglich_Esterification cluster_activation Activation Phase cluster_catalysis Catalytic Cycle cluster_esterification Ester Formation Carboxylic_Acid Carboxylic Acid O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea DCC DCC DCC->O_Acylisourea Acylpyridinium Acylpyridinium Intermediate O_Acylisourea->Acylpyridinium + DMAP DCU Dicyclohexylurea (DCU) O_Acylisourea->DCU + Alcohol (direct path) DMAP DMAP Acylpyridinium->DMAP - DMAP (regenerated) Ester Ester Acylpyridinium->Ester + Alcohol Alcohol Alcohol

Caption: The Steglich esterification mechanism.

Experimental Protocols

Protocol 1: Fischer-Speier Esterification (Methyl Ester Synthesis)

This protocol is optimized for the synthesis of methyl 2-(5-bromopyridin-2-yl)acetate using a large excess of methanol as both reactant and solvent.

Materials:

  • This compound (1.0 eq)

  • Methanol (MeOH), anhydrous (as solvent, ~0.1 M concentration of acid)

  • Sulfuric acid (H₂SO₄), concentrated (0.1-0.2 eq)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound.

  • Reagent Addition: Add anhydrous methanol to dissolve the acid. Place the flask in an ice bath and slowly add concentrated sulfuric acid dropwise with vigorous stirring.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 65 °C). Monitor the reaction progress by TLC or LC-MS (typically complete within 4-12 hours).

  • Workup - Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a separatory funnel containing saturated sodium bicarbonate solution to neutralize the excess acid. Caution: CO₂ evolution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude methyl 2-(5-bromopyridin-2-yl)acetate can be purified by column chromatography on silica gel if necessary.

Protocol 2: Steglich Esterification (Ethyl Ester Synthesis)

This protocol details the synthesis of ethyl 2-(5-bromopyridin-2-yl)acetate under mild conditions, suitable for substrates that may be sensitive to strong acids.

Materials:

  • This compound (1.0 eq)

  • Ethanol (EtOH), anhydrous (1.2-1.5 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1-0.2 eq)

  • Dichloromethane (DCM), anhydrous (as solvent, ~0.1 M concentration of acid)

  • 1 M Hydrochloric acid (HCl) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound, anhydrous ethanol, and DMAP.

  • Solvent Addition: Add anhydrous dichloromethane and stir the mixture until all solids are dissolved.

  • Coupling Agent Addition: Cool the reaction mixture in an ice bath and add DCC in one portion. A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS (typically complete within 2-6 hours).

  • Workup - Filtration: Once the reaction is complete, filter the mixture to remove the precipitated DCU. Wash the filter cake with a small amount of cold DCM.

  • Quenching and Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude ethyl 2-(5-bromopyridin-2-yl)acetate can be purified by column chromatography on silica gel to remove any remaining traces of DCU and other impurities.

General Experimental Workflow

The following diagram outlines a generalized workflow applicable to both protocols, emphasizing the key stages from reaction setup to product characterization.

Experimental_Workflow Start Reaction Setup (Reagents & Solvent) Reaction Esterification Reaction (Fischer or Steglich) Start->Reaction Monitoring Reaction Monitoring (TLC / LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Workup (Quenching, Extraction, Washing) Monitoring->Workup Complete Purification Purification (Column Chromatography) Workup->Purification Characterization Product Characterization (NMR, MS, IR) Purification->Characterization Final_Product Pure Ester Characterization->Final_Product

Caption: A generalized workflow for the esterification of this compound.

Troubleshooting and Expert Insights

  • Incomplete Fischer Esterification: The equilibrium may not be sufficiently shifted towards the products.[8] Ensure the use of anhydrous alcohol and consider using a Dean-Stark apparatus to remove water azeotropically, especially with higher boiling alcohols.[8]

  • Low Yields in Steglich Esterification: A common side reaction is the 1,3-rearrangement of the O-acylisourea intermediate to a stable N-acylurea, which is unreactive towards the alcohol.[7][9] This can be minimized by ensuring the reaction is not unnecessarily prolonged and that a sufficient amount of DMAP is used to facilitate the desired reaction pathway.[9]

  • Purification Challenges: The removal of DCU from Steglich reactions can be challenging due to its partial solubility in some organic solvents. Filtering the reaction mixture cold can improve its precipitation. If DCU persists, it can often be removed by trituration with a solvent in which the desired ester is soluble but the DCU is not (e.g., diethyl ether or hexanes).

By following these detailed protocols and understanding the underlying chemical principles, researchers can confidently and efficiently synthesize esters of this compound, paving the way for further discoveries in drug development and medicinal chemistry.

References

  • PubChem. (n.d.). Methyl 2-(5-bromopyridin-2-yl)acetate. National Center for Biotechnology Information.
  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions.
  • Wikipedia. (n.d.). Steglich esterification.
  • Aries, R. S., & Sachs, A. P. (1956). Esterification of pyridine carboxylic acids. U.S. Patent No. 2,758,999. Washington, DC: U.S. Patent and Trademark Office.
  • Reddit. (2021). Steglich Esterification with EDC. r/OrganicChemistry.
  • Flick, K., & Winterfeld, K. (1956). [New synthesis of 2-pyridine-acetic acid ethyl esters]. Archiv der Pharmazie und Berichte der Deutschen Pharmazeutischen Gesellschaft, 289(8), 448-451.
  • Organic Chemistry Portal. (n.d.). Steglich Esterification.
  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification.
  • PubChem. (n.d.). 2-Pyridineacetic acid. National Center for Biotechnology Information.
  • ResearchGate. (n.d.). Highly Efficient Esterification of Carboxylic Acids with O-H Nucleophiles through Acid/Iodide Cooperative Catalysis.
  • Google Patents. (n.d.). Process for the production of esters from alcohols using acetic acid as acetylating and clays as catalysts.
  • Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions.
  • PubChem. (n.d.). This compound hydrochloride. National Center for Biotechnology Information.
  • The Organic Chemistry Tutor. (2016, December 27). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives [Video]. YouTube.
  • Royal Society of Chemistry. (n.d.). A Solvent-Reagent Selection Guide for Steglich-type Esterification of Carboxylic Acids - Supporting Information.
  • MDPI. (2022). Fischer-Speier Esterification and Beyond: Recent Mechanistic Advances.
  • MIT OpenCourseWare. (n.d.). 5.310 (F19) Fischer Esterification Lab Manual.
  • LookChem. (n.d.). Cas 917023-06-4, Methyl 2-(5-broMopyridin-2-yl)acetate.
  • Aries, R. S. (1960). Esterification of pyridine carboxylic acids. U.S. Patent No. 2,948,734. Washington, DC: U.S. Patent and Trademark Office.
  • MDPI. (2022). Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction.
  • ResearchGate. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert -Butyl Ethyl Fumarate.
  • MedCrave. (2020). Various ester derivatives from esterification reaction of secondary metabolite compounds: a review.
  • PubMed Central. (2023). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors.
  • ResearchGate. (n.d.). Instability of 2,2-di(pyridin-2-yl)acetic acid. Tautomerization decarboxylation.
  • Royal Society of Chemistry. (n.d.). Deoxyfluorinated amidation and esterification of carboxylic acid by pyridinesulfonyl fluoride.
  • Google Patents. (n.d.). 2-bromopyridine synthesis method.

Sources

Application Notes and Protocols for Amide Bond Formation with 2-(5-Bromopyridin-2-YL)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-(5-Bromopyridin-2-yl)acetic Acid in Medicinal Chemistry

This compound is a key building block in contemporary drug discovery and development. Its structure, incorporating a pyridine ring, offers a unique combination of properties: the nitrogen atom can act as a hydrogen bond acceptor and a basic center, influencing solubility and pharmacokinetic profiles of target molecules. The bromo-substituent provides a valuable synthetic handle for further functionalization through cross-coupling reactions, allowing for the exploration of a wider chemical space. The acetic acid moiety is a versatile precursor for the formation of amide bonds, a ubiquitous linkage in a vast array of pharmaceuticals. The generation of novel amide derivatives from this scaffold is a critical step in the synthesis of potential therapeutic agents targeting a range of diseases.

This guide provides a comprehensive overview of the principles and detailed protocols for the successful formation of amide bonds utilizing this compound. We will delve into the mechanistic underpinnings of common coupling strategies, offer a comparative analysis of two robust methods, and provide step-by-step instructions to empower researchers to confidently and efficiently synthesize their target amides.

The Chemistry of Amide Bond Formation: Activating the Carboxyl Group

The direct reaction between a carboxylic acid and an amine to form an amide is a thermodynamically favorable process that is kinetically slow at ambient temperatures. This is due to the formation of a non-reactive ammonium carboxylate salt from the acidic carboxylic acid and the basic amine.[1] To overcome this kinetic barrier, the carboxylic acid must be "activated" by converting the hydroxyl group into a better leaving group. This is achieved through the use of coupling reagents.

Here, we will focus on two of the most reliable and widely used classes of coupling reagents: carbodiimides, exemplified by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt); and uronium/aminium salts, with a prime example being 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU).

Mechanism of EDC/HOBt-Mediated Amide Coupling

The EDC/HOBt system is a classic and cost-effective choice for amide bond formation. The reaction proceeds through a multi-step mechanism:

  • Activation of the Carboxylic Acid: The carboxylic acid attacks the carbodiimide (EDC), forming a highly reactive O-acylisourea intermediate.

  • Formation of the HOBt Ester: This unstable intermediate is susceptible to racemization and side reactions. HOBt acts as an additive to trap the O-acylisourea, forming a more stable and less reactive HOBt active ester. This step is crucial for minimizing epimerization when working with chiral carboxylic acids.[2]

  • Nucleophilic Attack by the Amine: The amine then attacks the carbonyl carbon of the HOBt ester, leading to the formation of a tetrahedral intermediate.

  • Formation of the Amide Bond: The tetrahedral intermediate collapses, eliminating HOBt and forming the desired amide bond. The by-product is a water-soluble urea derivative, which can be easily removed during aqueous workup.[2]

EDC_HOBt_Mechanism cluster_activation Activation cluster_coupling Coupling RCOOH This compound O_acylisourea O-Acylisourea Intermediate RCOOH->O_acylisourea + EDC EDC EDC HOBt_ester HOBt Active Ester O_acylisourea->HOBt_ester + HOBt Amide Amide Product HOBt HOBt Tetrahedral_Intermediate Tetrahedral Intermediate HOBt_ester->Tetrahedral_Intermediate + Amine Amine Amine (R'-NH2) Tetrahedral_Intermediate->Amide - HOBt

Figure 1: Mechanism of EDC/HOBt-mediated amide bond formation.

Mechanism of HATU-Mediated Amide Coupling

HATU is a highly efficient uronium-based coupling reagent that often provides faster reaction times and higher yields, particularly for challenging substrates.[3] Its mechanism is similar to that of EDC/HOBt but involves the formation of a different active ester:

  • Formation of the Active Ester: In the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate attacks HATU to form a highly reactive O-At active ester.

  • Nucleophilic Attack and Amide Formation: The amine then rapidly attacks the active ester to form the amide bond, releasing the HOAt leaving group. The presence of the pyridine nitrogen in the HOAt leaving group can provide anchimeric assistance, further accelerating the coupling reaction.[4]

HATU_Mechanism cluster_activation Activation cluster_coupling Coupling RCOOH This compound OAt_ester O-At Active Ester RCOOH->OAt_ester + HATU, Base HATU HATU Base Base (DIPEA) Amide Amide Product OAt_ester->Amide + Amine Amine Amine (R'-NH2)

Figure 2: Mechanism of HATU-mediated amide bond formation.

Comparative Analysis of Coupling Reagents

The choice between EDC/HOBt and HATU depends on several factors, including the reactivity of the amine and carboxylic acid, the potential for side reactions, and cost considerations.

FeatureEDC/HOBtHATU
Reactivity Generally effective for a wide range of substrates.Highly reactive, often faster and more efficient, especially for sterically hindered or electron-deficient substrates.[3]
Side Reactions Lower risk of guanidinylation of the amine. Racemization can be suppressed with HOBt.Can lead to guanidinylation of the primary amine if not pre-activated with the carboxylic acid.[5]
By-products Water-soluble urea and HOBt, generally easy to remove with aqueous workup.Water-soluble by-products, but can sometimes be more challenging to remove completely.
Cost More economical.More expensive.
Recommendation for this compound A good starting point for routine couplings with unhindered primary and secondary amines.Recommended for challenging couplings, such as with anilines or sterically demanding amines, or when higher yields and faster reaction times are desired.

Experimental Protocols

The following protocols provide detailed, step-by-step procedures for the synthesis of amides from this compound using both EDC/HOBt and HATU.

Experimental_Workflow Start Start Reagent_Prep Reagent Preparation (Dissolve reactants in anhydrous solvent) Start->Reagent_Prep Reaction_Setup Reaction Setup (Combine reactants under inert atmosphere) Reagent_Prep->Reaction_Setup Activation Activation (Add coupling reagent and base) Reaction_Setup->Activation Monitoring Reaction Monitoring (TLC or LC-MS) Activation->Monitoring Monitoring->Monitoring Workup Aqueous Workup (Quench, extract, and wash) Monitoring->Workup Reaction Complete Purification Purification (Column chromatography) Workup->Purification Characterization Characterization (NMR, MS) Purification->Characterization End End Characterization->End

Figure 3: General experimental workflow for amide bond formation.

Protocol 1: EDC/HOBt Mediated Amide Coupling

Materials:

  • This compound (1.0 eq)

  • Amine (1.1-1.2 eq)

  • EDC·HCl (1.2-1.5 eq)

  • HOBt (1.2-1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 eq)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Appropriate eluent for column chromatography (e.g., hexanes/ethyl acetate or DCM/methanol)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq), HOBt (1.2 eq), and the amine (1.1 eq).

  • Dissolution: Add anhydrous DCM or DMF (to a concentration of 0.1-0.5 M) and stir the mixture until all solids are dissolved.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition of Reagents: Add EDC·HCl (1.2 eq) portion-wise to the stirred solution. Then, add DIPEA or TEA (2.5 eq) dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

  • Workup:

    • Quench the reaction by adding water.

    • Dilute the mixture with ethyl acetate or DCM.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x). Note: The basic wash helps to remove unreacted HOBt and the urea byproduct.[6]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel. Given the polar nature of the pyridine ring, a gradient elution from a non-polar solvent system (e.g., hexanes/ethyl acetate) to a more polar one may be necessary. For particularly polar products, a DCM/methanol solvent system might be more effective.[7]

Protocol 2: HATU Mediated Amide Coupling

Materials:

  • This compound (1.0 eq)

  • Amine (1.1-1.2 eq)

  • HATU (1.1-1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Appropriate eluent for column chromatography

Procedure:

  • Pre-activation (Recommended): To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and HATU (1.1 eq).

  • Dissolution: Add anhydrous DMF (to a concentration of 0.1-0.5 M) and stir to dissolve.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Base Addition: Add DIPEA (2.0 eq) dropwise and stir the mixture at 0 °C for 15-30 minutes to allow for the formation of the active ester.

  • Amine Addition: Add the amine (1.1 eq), either neat or as a solution in a small amount of anhydrous DMF.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Upon completion, dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer with water (2x), saturated aqueous sodium bicarbonate solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel as described in Protocol 1.

Troubleshooting and Key Considerations

  • Low Reactivity: If the reaction is sluggish, particularly with electron-deficient amines, consider switching from EDC/HOBt to the more reactive HATU.[3] Increasing the reaction temperature (e.g., to 40-50 °C) may also be beneficial, but monitor for potential side reactions.

  • Side Reactions: With HATU, ensure that the carboxylic acid is pre-activated before adding the amine to minimize the risk of guanidinylation.[5]

  • Purification Challenges: Bromopyridine derivatives can be polar and may streak on silica gel columns. To mitigate this, consider using a solvent system containing a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to deactivate the silica.[8] Alternatively, for highly polar compounds, reverse-phase chromatography may be a suitable purification method.

  • Product Characterization: Confirm the structure and purity of the final amide product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The characteristic chemical shifts of the pyridine and methylene protons, as well as the amide NH proton, should be observed.

Conclusion

The formation of amide bonds with this compound is a critical transformation in the synthesis of novel compounds with potential therapeutic applications. By understanding the underlying mechanisms of common coupling reagents and following robust, well-defined protocols, researchers can efficiently and reliably synthesize a diverse range of amide derivatives. The choice between EDC/HOBt and HATU should be guided by the specific characteristics of the amine coupling partner and the desired reaction outcomes. With careful execution and attention to purification, high-quality materials can be obtained for further investigation in the drug discovery pipeline.

References

  • Dabhi, R. C., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-146.
  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling.
  • Augustine, J. K., et al. (2011). N-(5-Bromopyridin-2-yl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 8), o2043.
  • Sab-Abbam, B., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 15(18), 4754–4757.
  • Reddit. (2023, January 7). Purification of strong polar and basic compounds. r/Chempros.
  • Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt).
  • ResearchGate. (n.d.). 1H NMR spectrum of the 2-phenyl-N-(pyrazin-2-yl)acetamide (1).
  • Master Organic Chemistry. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature.
  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography.
  • Reddit. (2023, May 9). HATU/PyBOP coupling procedure question. r/Chempros.
  • National Center for Biotechnology Information. (n.d.). N-(5-Bromo-pyridin-2-yl)acetamide. PubMed.
  • Chemistry LibreTexts. (2023, August 4). 17.3: Reactions of Carboxylic Acids - Ester and Amide Formation.
  • JOVE. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography.
  • Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation?. r/Chempros.
  • ResearchGate. (2025, August 7). Efficient One-pot HATU Mediated Coupling of Dicarboxylic Acid and Amines for the Synthesis of Diamide at Ambient Temperature.
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • Appchem. (n.d.). 2-(5-Bromopyridin-2-yl)acetamide.

Sources

Application Note: A Practical Guide to the Sonogashira Coupling of 2-(5-Bromopyridin-2-YL)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Sonogashira cross-coupling reaction is a cornerstone in synthetic organic chemistry for the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[1] This application note provides a comprehensive, field-proven protocol for the Sonogashira coupling of 2-(5-bromopyridin-2-yl)acetic acid with terminal alkynes. We delve into the mechanistic underpinnings of the reaction, justify the selection of specific reagents and conditions, and offer a detailed, step-by-step experimental procedure. This guide is designed for researchers in medicinal chemistry and materials science, providing the necessary technical depth to successfully synthesize complex alkynyl-substituted pyridine derivatives, which are valuable scaffolds in drug discovery and functional materials.[2]

Introduction: The Strategic Importance of Alkynyl-Pyridines

The Sonogashira reaction, first reported in 1975, employs a dual catalytic system of palladium and copper to couple terminal alkynes with aryl or vinyl halides under mild conditions.[3][4] This methodology has become indispensable for synthesizing conjugated enynes and arylalkynes.[5] The pyridine motif is a privileged structure in pharmaceuticals, and its functionalization is a key strategy in drug development. The target substrate, this compound, presents a unique challenge due to the presence of two potentially reactive sites: the C-Br bond for coupling and the acidic proton of the carboxylic acid. This guide addresses these challenges to provide a robust and reproducible protocol.

Mechanistic Rationale: The "Why" Behind the Protocol

Understanding the catalytic cycle is paramount to troubleshooting and adapting the protocol. The Sonogashira reaction proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle.[5]

  • The Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition into the aryl-bromide bond of the pyridine substrate. This is often the rate-determining step for aryl bromides.[3]

  • The Copper Cycle: Concurrently, the copper(I) co-catalyst coordinates with the terminal alkyne, increasing the acidity of its terminal proton. A base then deprotonates the alkyne to form a copper(I) acetylide intermediate.[3]

  • Transmetalation and Reductive Elimination: The copper acetylide transfers its alkynyl group to the palladium complex in a step called transmetalation. The resulting palladium(II) complex then undergoes reductive elimination to yield the final alkynyl-pyridine product and regenerate the active Pd(0) catalyst, thus completing the cycle.[5]

sonogashira_mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)(Br)L₂ pd0->pd_complex Oxidative Addition (Ar-Br) pd_alkyne Ar-Pd(II)(C≡CR)L₂ pd_complex->pd_alkyne Transmetalation pd_alkyne->pd0 Reductive Elimination product Ar-C≡CR pd_alkyne->product cu_catalyst Cu(I) alkyne H-C≡CR cu_acetylide Cu(I)-C≡CR alkyne->cu_acetylide Deprotonation (Base) cu_acetylide->pd_complex To Transmetalation cu_acetylide->cu_catalyst Regeneration start Ar-Br start->pd_complex

Figure 1: Simplified Sonogashira catalytic cycles.

Experimental Design Considerations

The success of this coupling hinges on the careful selection of catalysts, base, and solvent, especially given the substrate's acidic nature.

  • Catalyst System: A combination of a palladium source and a copper(I) salt is standard.[3]

    • Palladium: Pd(II) precatalysts like Pd(CF₃COO)₂ or PdCl₂(PPh₃)₂ are often used as they are more stable to air than Pd(0) sources and are reduced in situ.[3][6] For this protocol, we select Pd(CF₃COO)₂ for its high activity in coupling reactions involving bromopyridines.[2]

    • Ligand: Triphenylphosphine (PPh₃) is a common and effective phosphine ligand that stabilizes the palladium center.[2][6]

    • Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the most common co-catalyst, used to facilitate the formation of the copper acetylide and accelerate the reaction.[1]

  • Base Selection: The base plays a crucial dual role: it neutralizes the HBr byproduct and deprotonates the terminal alkyne.[3]

    • An amine base like triethylamine (Et₃N) is ideal as it can also serve as a solvent.[7]

    • Critical Insight: The carboxylic acid on the substrate (pKa ~4-5) will be readily deprotonated by Et₃N (pKa of conjugate acid ~10.7). Therefore, at least one extra equivalent of base relative to the starting material is required to ensure enough free base is available to participate in the catalytic cycle. Our protocol accounts for this by using Et₃N as both the base and a co-solvent.

  • Solvent: A polar aprotic solvent is typically used to ensure solubility of the reagents and catalyst complexes. Dimethylformamide (DMF) is an excellent choice for its high boiling point and ability to dissolve a wide range of organic and inorganic compounds.[2][6]

  • Temperature: While many Sonogashira couplings can proceed at room temperature, reactions involving less reactive aryl bromides often require heating to achieve a reasonable reaction rate.[3] Based on similar systems, a temperature of 100 °C provides a good balance between reaction speed and catalyst stability.[2][6]

Detailed Experimental Protocol

This protocol outlines the coupling of this compound with a generic terminal alkyne.

Table 1: Reagents and Materials
Reagent/MaterialMolecular Weight ( g/mol )Amount (mmol)Molar Equiv.Mass/Volume
This compound230.040.51.0115 mg
Terminal Alkyne (e.g., Phenylacetylene)102.140.61.261.3 mg (67 µL)
Palladium(II) trifluoroacetate (Pd(CF₃COO)₂)332.430.01250.0254.2 mg
Triphenylphosphine (PPh₃)262.290.0250.056.6 mg
Copper(I) Iodide (CuI)190.450.0250.054.8 mg
Triethylamine (Et₃N)101.19--1.0 mL
Dimethylformamide (DMF), anhydrous73.09--2.0 mL
10 mL Round-bottom flask---1
Magnetic stir bar---1
Condenser & Nitrogen/Argon inlet---1 set
Step-by-Step Procedure
  • Inert Atmosphere Setup: To a dry 10 mL round-bottom flask containing a magnetic stir bar, add palladium(II) trifluoroacetate (4.2 mg, 0.025 equiv), triphenylphosphine (6.6 mg, 0.05 equiv), and copper(I) iodide (4.8 mg, 0.05 equiv).

  • Solvent Addition: Seal the flask with a septum, and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes. Add anhydrous DMF (2.0 mL) via syringe and stir the mixture for 15-30 minutes at room temperature until the catalyst system is well-dissolved and a homogenous mixture is formed.[2]

  • Reagent Addition: To the catalyst solution, add this compound (115 mg, 1.0 equiv), the terminal alkyne (0.6 mmol, 1.2 equiv), and triethylamine (1.0 mL).[2]

  • Reaction: Equip the flask with a condenser under a positive pressure of inert gas. Place the flask in a pre-heated oil bath at 100 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC would be a mixture of ethyl acetate and petroleum ether, with a small amount of acetic acid to ensure proper spot shape for the carboxylic acid product. The reaction is typically complete within 3-5 hours.[2]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. The product may be in the aqueous or organic layer depending on the pH. Acidify the aqueous layer with 1M HCl to pH ~4-5 to protonate the carboxylic acid and extract with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel. A gradient elution system, starting with petroleum ether/ethyl acetate and gradually increasing the polarity, is recommended. The addition of 0.5-1% acetic acid to the eluent can improve the resolution and prevent tailing of the acidic product.[8]

Characterization and Validation

The structure of the final product should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the incorporation of the alkyne and the overall molecular structure.

  • Mass Spectrometry (HRMS): To verify the exact mass of the synthesized compound.[6]

General Workflow Diagram

workflow setup 1. Inert Atmosphere Setup (Flask, Stir Bar, Catalysts) reagents 2. Add Solvents & Reagents (DMF, Et3N, Pyridine Acid, Alkyne) setup->reagents reaction 3. Heat Reaction (100 °C, 3-5 h) reagents->reaction monitor 4. Monitor Progress (TLC / LC-MS) reaction->monitor workup 5. Aqueous Work-up (EtOAc, H₂O, HCl) monitor->workup purify 6. Purification (Column Chromatography) workup->purify characterize 7. Characterization (NMR, HRMS) purify->characterize

Figure 2: Experimental workflow for Sonogashira coupling.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst (oxidation); Insufficient base; Low temperature.Ensure anhydrous/anaerobic conditions; Use fresh catalysts and solvents; Increase base equivalents; Increase temperature moderately.
Alkyne Homocoupling Presence of oxygen; High concentration of copper catalyst.Thoroughly degas solvents; Ensure a positive pressure of inert gas; Reduce CuI loading slightly (e.g., to 2-3 mol%).
Starting Material Remains Reaction not complete; Deactivation of catalyst.Increase reaction time; Add a fresh portion of the palladium catalyst and ligand.
Difficult Purification Product is zwitterionic or highly polar.Use reverse-phase chromatography; Attempt crystallization; Convert the acid to an ester for easier purification, then hydrolyze.

References

  • Title: Sonogashira Coupling Source: Chemistry LibreTexts URL:[Link]
  • Title: Sonogashira reaction Source: Wikipedia URL:[Link]
  • Title: Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes Source: Scirp.org URL:[Link]
  • Title: Sonogashira Coupling Source: Organic Chemistry Portal URL:[Link]
  • Title: Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex Source: MDPI URL:[Link]
  • Title: Coupling scope of palladium-catalyzed 2-amino-3-bromopyridines with various terminal alkynes Source: ResearchG
  • Title: Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 Source: ePrints Soton URL:[Link]
  • Title: Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes Source: ResearchG
  • Title: Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review Source: MDPI URL:[Link]
  • Title: Decarbonylative Sonogashira Cross-Coupling: Fruitful Marriage of Alkynes with Carboxylic Acid Electrophiles Source: The Royal Society of Chemistry URL:[Link]
  • Title: Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids Source: PMC - NIH URL:[Link]
  • Title: Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine Source: RSC Publishing URL:[Link]
  • Title: Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids Source: Organic Letters URL:[Link]
  • Title: Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 Source: Springer URL:[Link]

Sources

Application Notes & Protocols: The Strategic Use of 2-(5-Bromopyridin-2-YL)acetic Acid in the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Significance of a Key Building Block

In the landscape of modern medicinal chemistry, particularly in the design of targeted cancer therapeutics, protein kinase inhibitors represent a pillar of precision medicine. The development of these small molecules hinges on the availability of versatile chemical scaffolds that can be elaborated to achieve high potency and selectivity. 2-(5-Bromopyridin-2-YL)acetic acid has emerged as a particularly valuable starting material in this context. Its structure is a masterful convergence of functionalities: a pyridine ring, a common pharmacophore for engaging the hinge region of kinase ATP-binding sites; a carboxylic acid moiety, primed for robust amide bond formation; and a strategically placed bromine atom, serving as a versatile handle for sophisticated cross-coupling reactions.[1][2][3]

This guide provides an in-depth exploration of the utility of this compound, focusing on its application in the synthesis of clinically relevant kinase inhibitors. We will dissect the causality behind its use, provide detailed, field-proven protocols for its key transformations, and illustrate its strategic importance through the lens of a prominent therapeutic agent, Pexidartinib.

The Pharmacophore in Focus: Why the Pyridinylacetic Acid Moiety?

The efficacy of many kinase inhibitors is derived from their ability to mimic the adenine component of ATP, thereby competing for the enzyme's active site. The pyridine ring is a bioisostere of purine and is frequently found in FDA-approved drugs for this reason.[1] Its nitrogen atom can act as a crucial hydrogen bond acceptor, forming a key interaction with the "hinge region" of the kinase, a conserved backbone of amino acids that connects the N- and C-lobes of the enzyme.

The acetic acid side chain provides a vector for linking this hinge-binding element to other pharmacophoric groups that occupy adjacent hydrophobic pockets within the active site. The structure-activity relationship (SAR) of numerous inhibitor classes has demonstrated that modifications to the groups attached via the acetic acid's amide linkage can drastically alter potency and selectivity.[2][4][5] The bromine atom on the pyridine ring is not merely a placeholder; it is a key reactive site for introducing further molecular complexity through reactions like Suzuki, Sonogashira, or Ullmann couplings, allowing for the systematic exploration of chemical space to optimize ligand-target interactions.[6][7]

Pharmacophoric Model of a Type I Kinase Inhibitor

The general features of a Type I kinase inhibitor, which binds to the active (DFG-in) conformation of a kinase, often include the elements provided by this scaffold.

G cluster_0 ATP Binding Site cluster_1 Inhibitor Scaffold hinge Hinge Region (H-Bonding) hydrophobic1 Hydrophobic Pocket I hydrophobic2 Hydrophobic Pocket II solvent Solvent-Exposed Region scaffold Pyridine Ring Acetic Acid Linker Bromine Handle for R2 scaffold:f0->hinge H-Bond Acceptor r1 R1 Group scaffold:f1->r1 Amide Bond r2 R2 Group (from Cross-Coupling) scaffold:f2->r2 Synthetic Vector r1->hydrophobic1 Occupies Pocket r2->hydrophobic2 Fine-tunes Selectivity

Caption: General pharmacophore model for a kinase inhibitor.

Case Study: Pexidartinib (Turalio®), a CSF-1R Inhibitor

Pexidartinib is an orally bioavailable tyrosine kinase inhibitor that targets the colony-stimulating factor 1 receptor (CSF-1R), KIT proto-oncogene receptor tyrosine kinase (KIT), and FMS-like tyrosine kinase 3 (FLT3).[8][9] It is the first systemic therapy approved for tenosynovial giant cell tumor (TGCT).[8] The synthesis of Pexidartinib provides a perfect illustration of the strategic use of a pyridinylacetic acid derivative.

The core of Pexidartinib contains a substituted pyridine ring linked to a 5-chloro-1H-pyrrolo[2,3-b]pyridine (a 7-azaindole) moiety. The synthesis involves the coupling of these two key fragments. While various routes exist, a convergent approach often involves an amide coupling reaction utilizing a derivative of 2-(pyridin-2-yl)acetic acid.

Mechanism of Action: Targeting Macrophage Proliferation

CSF-1R is a receptor tyrosine kinase essential for the survival, proliferation, and differentiation of macrophages.[10][11][12] In many tumors, cancer cells secrete CSF-1, which recruits and activates tumor-associated macrophages (TAMs). These TAMs, in turn, create a pro-tumoral microenvironment. Pexidartinib inhibits CSF-1R signaling by stabilizing the receptor in its auto-inhibited state, preventing ATP binding and subsequent autophosphorylation.[13] This effectively blocks the downstream signaling cascade, reducing the population and pro-tumor functions of TAMs.[10][14][15]

CSF1R_Pathway CSF1 CSF-1 (Ligand) CSF1R CSF-1R (Receptor Tyrosine Kinase) CSF1->CSF1R Binds Dimerization Dimerization & Autophosphorylation CSF1R->Dimerization Activates Pexidartinib Pexidartinib Pexidartinib->CSF1R Inhibits PI3K PI3K/Akt Pathway Dimerization->PI3K MAPK MAPK/ERK Pathway Dimerization->MAPK Response Cellular Response: • Proliferation • Survival • Differentiation PI3K->Response MAPK->Response

Caption: Simplified CSF-1R signaling pathway and inhibition by Pexidartinib.

Potency of Pexidartinib Against Key Kinase Targets
Kinase TargetIC₅₀ (nM)Biological Role
CSF-1R 17Macrophage survival and proliferation
c-KIT 12Growth factor signaling in various cells
FLT3-ITD 9Driver of certain leukemias
Data sourced from PubChem and related literature.[13]

Core Synthetic Protocols

The following protocols are designed to be robust and illustrative of the key transformations involving this compound. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Amide Bond Formation via HATU Coupling

Rationale: This protocol describes the formation of an amide bond, a cornerstone reaction in medicinal chemistry.[16][17] Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) is a highly efficient, modern coupling reagent that minimizes side reactions and racemization.[18] It activates the carboxylic acid, making it highly susceptible to nucleophilic attack by an amine. N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to neutralize the generated acids.

Workflow Diagram:

Amide_Coupling A 2-(5-Bromopyridin-2-YL) acetic acid C HATU, DIPEA DMF, RT A->C B Primary or Secondary Amine (R-NHR') B->C D Target Amide Product C->D

Caption: Workflow for HATU-mediated amide coupling.

Materials:

  • This compound (1.0 eq)

  • Target amine (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound.

  • Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration).

  • Add the target amine (1.1 eq) to the solution, followed by DIPEA (3.0 eq).

  • In a separate vial, dissolve HATU (1.2 eq) in a small amount of anhydrous DMF. Add this solution dropwise to the reaction mixture at room temperature while stirring.

  • Allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide product.

Protocol 2: Copper-Catalyzed Ullmann Condensation

Rationale: The Ullmann condensation is a classic and powerful method for forming C-N or C-O bonds, particularly with aryl halides that may be less reactive in palladium-catalyzed systems.[6][19] This reaction is essential for coupling the 5-bromopyridine scaffold to an amine or phenol-containing fragment, significantly expanding the structural diversity of the resulting inhibitors.[7][20] The use of a ligand, such as a diamine, can accelerate the reaction and allow for milder conditions compared to the traditional high-temperature protocol.[19]

Materials:

  • 5-Bromopyridine derivative (e.g., the product from Protocol 1) (1.0 eq)

  • Aryl amine or phenol (1.5 eq)

  • Copper(I) iodide (CuI) (0.1 eq)

  • N,N'-Dimethylethylenediamine (ligand) (0.2 eq)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 eq)

  • Anhydrous, high-boiling solvent (e.g., DMF, Dioxane, or Toluene)

Procedure:

  • To a dry Schlenk flask or reaction vial, add the 5-bromopyridine derivative (1.0 eq), the aryl amine or phenol (1.5 eq), the base (K₂CO₃ or Cs₂CO₃, 2.0 eq), and CuI (0.1 eq).

  • Evacuate and backfill the flask with an inert atmosphere (N₂ or Ar) three times.

  • Add the anhydrous solvent via syringe, followed by the N,N'-dimethylethylenediamine ligand (0.2 eq).

  • Seal the vessel and heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction may take 12-24 hours.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate. Filter the mixture through a pad of Celite® to remove insoluble copper salts and the base, washing the pad with additional ethyl acetate.

  • Transfer the filtrate to a separatory funnel and wash with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired C-N or C-O coupled product.

Conclusion

This compound is more than a simple starting material; it is a strategically designed scaffold that provides a direct and efficient route to potent kinase inhibitors. Its inherent functionalities allow for a modular and convergent synthesis strategy, enabling the rapid generation of diverse compound libraries for SAR studies. By mastering its two primary transformations—amide coupling at the acid and cross-coupling at the bromide—researchers can efficiently construct complex molecules with precisely tuned biological activity. The successful development of Pexidartinib stands as a testament to the power of this approach, providing a clear roadmap for future drug discovery efforts targeting the kinome.

References

  • CSF1R Inhibition Reduces Microglia Proliferation, Promotes Tissue Preservation and Improves Motor Recovery After Spinal Cord Injury.Frontiers in Cellular Neuroscience, 2018. [Link]
  • Ullmann condens
  • Synthesis of pexidartinib (XXXVIII).
  • Synthesis of a library of small molecule inhibitors preventing the physical interaction between Tec Kinase and Fibroblast Growth.University of Basel. [Link]
  • The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
  • Process optimization for acid-amine coupling: a catalytic approach.Growing Science. [Link]
  • Pexidartinib (TURALIO™): The First FDA-Indicated Systemic Treatment for Tenosynovial Giant Cell Tumor.PMC. [Link]
  • Pharmacophore Modeling of Janus Kinase Inhibitors: Tools for Drug Discovery and Exposition Prediction.MDPI. [Link]
  • Amide synthesis by acyl
  • Pharmacophore modeling studies of type I and type II kinase inhibitors of Tie2.PubMed. [Link]
  • Discovery of a series of 2,5-diaminopyrimidine covalent irreversible inhibitors of Bruton's tyrosine kinase with in vivo antitumor activity.PubMed. [Link]
  • Ullmann Reaction.Organic Chemistry Portal. [Link]
  • TURALIO® (pexidartinib) Mechanism of Action.TURALIO HCP. [Link]
  • Synthetic method for continuously producing pexidartinib.
  • Recent advances in colony stimulating factor-1 receptor (CSF1R) inhibitors.
  • Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors.PubMed. [Link]
  • Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C.MDPI. [Link]
  • Synthesis and structure of pexidartinib.
  • Amide Bond Formation and Peptide Coupling.
  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
  • CSF-1R inhibition alters macrophage polarization and blocks glioma progression.PMC. [Link]
  • Pharmacophore Modeling of Janus Kinase Inhibitors: Tools for Drug Discovery and Exposition Prediction.Preprints.org. [Link]
  • Pexidartinib, a Novel Small Molecule CSF-1R Inhibitor in Use for Tenos.Drug Design, Development and Therapy. [Link]
  • Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents.PMC. [Link]
  • Special Issue : Protein Kinase Inhibitors: Synthesis and Applic
  • Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Deriv
  • Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors.PubMed. [Link]
  • A CSF-1 receptor kinase inhibitor targets effector functions and inhibits pro-inflammatory cytokine production from murine macrophage popul
  • Pexidartinib.Wikipedia. [Link]
  • Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Pharmacophore approaches in protein kinase inhibitors design.Baishideng Publishing Group. [Link]
  • The Structure-Antiproliferative Activity Relationship of Pyridine Deriv
  • Inhibition of colony stimulating factor-1 receptor (CSF-1R) as a potential therapeutic strategy for neurodegenerative diseases: opportunities and challenges.PubMed Central. [Link]
  • Structure-activity Relationship Study of 4-(thiazol-5-yl)benzoic Acid Derivatives as Potent Protein Kinase CK2 Inhibitors.PubMed. [Link]
  • EGFR inhibitors synthesis and biological assessment.Dove Medical Press. [Link]
  • Pexidartinib.PubChem. [Link]
  • Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies.NIH. [Link]

Sources

Application Notes and Protocols for 2-(5-Bromopyridin-2-YL)acetic Acid in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive technical guide for researchers, scientists, and professionals in drug development on the versatile applications of 2-(5-Bromopyridin-2-YL)acetic acid as a key building block in the synthesis of modern agrochemicals. This document outlines detailed synthetic protocols, discusses the rationale behind experimental choices, and presents data in a clear and accessible format.

Introduction: The Strategic Importance of the Pyridine Ring in Agrochemicals

The pyridine scaffold is a cornerstone in the design of novel agrochemicals, owing to its presence in numerous natural products and its ability to interact with a wide range of biological targets.[1] Pyridine-based compounds are integral to the development of effective fungicides, herbicides, and insecticides.[2][3] The subject of this guide, this compound, is a particularly valuable intermediate. Its structure combines a reactive carboxylic acid group, an activated methylene bridge, and a bromine-substituted pyridine ring, offering multiple avenues for chemical modification and the construction of complex agrochemical molecules.

Physicochemical Properties of this compound

A thorough understanding of the starting material's properties is crucial for successful synthesis.

PropertyValueReference
CAS Number 192642-85-6[4]
Molecular Formula C₇H₆BrNO₂[4]
Molecular Weight 216.04 g/mol [4]
Appearance Typically a white to off-white powder
Purity Commercially available up to 97%[4]

Application in Insecticide Synthesis: A Gateway to Novel Neonicotinoids and Butenolides

The 5-bromopyridine moiety is a key structural feature in several modern insecticides. While direct synthesis of commercial insecticides from this compound is not widely published, its structure provides a clear pathway for the synthesis of analogs of important insecticidal classes, such as neonicotinoids and butenolides.

Conceptual Synthetic Pathway to a Flupyradifurone Analog

Flupyradifurone is a butenolide insecticide that acts on nicotinic acetylcholine receptors.[5][6] A plausible synthetic route to an analog of Flupyradifurone can be envisioned starting from this compound. This proposed pathway leverages the reactivity of the carboxylic acid and the potential for modification of the pyridine ring.

Experimental Workflow: Synthesis of a Flupyradifurone Analog

G A This compound B Amide Formation A->B 1. SOCl₂, reflux 2. 2,2-Difluoroethanamine, Et₃N, DCM C N-((5-Bromopyridin-2-yl)methyl)-2,2-difluoroethan-1-amine B->C D Cyclization with Tetronic Acid Derivative C->D Tetronic acid derivative, heat E Flupyradifurone Analog D->E

Caption: Proposed synthetic workflow for a Flupyradifurone analog.

Protocol 1: Synthesis of N-(2,2-difluoroethyl)-2-(5-bromopyridin-2-yl)acetamide

This protocol details the crucial amide coupling step, a foundational reaction in many synthetic pathways.[7][8][9]

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • 2,2-Difluoroethanamine

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Standard laboratory glassware and safety equipment

Procedure:

  • Acid Chloride Formation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., Nitrogen), suspend this compound (1.0 eq) in anhydrous DCM. Add thionyl chloride (1.2 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and then reflux for 2 hours, or until the reaction is complete as monitored by TLC.

  • Amine Coupling: Cool the reaction mixture to 0 °C. In a separate flask, dissolve 2,2-difluoroethanamine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM. Add this solution dropwise to the freshly prepared acid chloride solution.

  • Reaction and Work-up: Stir the reaction mixture at room temperature overnight. Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired N-(2,2-difluoroethyl)-2-(5-bromopyridin-2-yl)acetamide.

Expected Data:

CompoundMolecular FormulaMolecular WeightExpected Yield
N-(2,2-difluoroethyl)-2-(5-bromopyridin-2-yl)acetamideC₉H₉BrF₂N₂O279.08 g/mol 75-85%

Application in Herbicide Synthesis: Crafting Novel Picolinic Acid Derivatives

Picolinic acid derivatives are a significant class of herbicides that mimic the plant hormone auxin, leading to uncontrolled growth and eventual death of susceptible weeds.[10] The structure of this compound is an excellent starting point for creating novel picolinic acid herbicides, such as analogs of Picolinafen.[11]

Conceptual Synthetic Pathway to a Picolinafen Analog

Picolinafen contains a trifluoromethylphenoxy group attached to the pyridine ring. A Suzuki or Buchwald-Hartwig cross-coupling reaction on the bromine atom of our starting material can be employed to introduce a similar substituted phenol.[12][13]

Experimental Workflow: Synthesis of a Picolinafen Analog

G A This compound B Esterification A->B MeOH, H₂SO₄ (cat.), reflux C Methyl 2-(5-bromopyridin-2-yl)acetate B->C D Suzuki Coupling C->D (3-(Trifluoromethyl)phenyl)boronic acid, Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O E Methyl 2-(5-(3-(trifluoromethyl)phenyl)pyridin-2-yl)acetate D->E F Amide Formation E->F 1. NaOH, H₂O/MeOH 2. SOCl₂, reflux 3. 4-Fluoroaniline, Et₃N, DCM G Picolinafen Analog F->G

Caption: Proposed synthetic workflow for a Picolinafen analog.

Protocol 2: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

This protocol demonstrates the powerful palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce an aryl group at the 5-position of the pyridine ring.[12][13]

Materials:

  • Methyl 2-(5-bromopyridin-2-yl)acetate (synthesized from the starting acid)

  • (3-(Trifluoromethyl)phenyl)boronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene and Water

  • Standard laboratory glassware and safety equipment for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a Schlenk flask, combine Methyl 2-(5-bromopyridin-2-yl)acetate (1.0 eq), (3-(trifluoromethyl)phenyl)boronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the flask.

  • Solvent and Degassing: Add a 4:1 mixture of toluene and water. Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 90 °C and stir overnight under an inert atmosphere. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After completion, cool the reaction to room temperature, add water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the residue by flash column chromatography on silica gel to obtain the desired coupled product.

Expected Data:

CompoundMolecular FormulaMolecular WeightExpected Yield
Methyl 2-(5-(3-(trifluoromethyl)phenyl)pyridin-2-yl)acetateC₁₅H₁₂F₃NO₂295.26 g/mol 70-90%

Application in Fungicide Synthesis: Exploring Novel Pyridine-Containing Scaffolds

The pyridine moiety is also present in a number of fungicides. The functional handles on this compound allow for its incorporation into various fungicidal scaffolds, potentially leading to new compounds with improved efficacy and spectrum of activity.

Conceptual Synthetic Pathway via Sonogashira Coupling

The Sonogashira coupling of the bromo-pyridine with a terminal alkyne can introduce a carbon-rich linker, which can be further functionalized to create novel fungicide candidates.[1][14][15][16]

Experimental Workflow: Synthesis of an Alkynylpyridine Acetic Acid Derivative

G A Methyl 2-(5-bromopyridin-2-yl)acetate B Sonogashira Coupling A->B Terminal alkyne, Pd(PPh₃)₄, CuI, Et₃N, THF C Methyl 2-(5-(alkynyl)pyridin-2-yl)acetate B->C D Further Functionalization C->D e.g., Click chemistry, cyclization E Novel Fungicide Candidate D->E

Caption: Proposed Sonogashira coupling for a fungicide precursor.

Protocol 3: Sonogashira Cross-Coupling for C(sp²)-C(sp) Bond Formation

This protocol outlines the Sonogashira coupling to introduce an alkyne functionality, a versatile handle for further chemical transformations.[1][14][15][16]

Materials:

  • Methyl 2-(5-bromopyridin-2-yl)acetate

  • A terminal alkyne (e.g., phenylacetylene)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous and degassed

Procedure:

  • Reaction Setup: To a solution of Methyl 2-(5-bromopyridin-2-yl)acetate (1.0 eq) and the terminal alkyne (1.2 eq) in degassed THF and triethylamine (3:1), add Pd(PPh₃)₄ (0.05 eq) and CuI (0.1 eq) under an inert atmosphere.

  • Reaction: Stir the mixture at room temperature overnight. Monitor the reaction by TLC.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite and wash with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired alkynylpyridine derivative.

Expected Data:

Compound (with Phenylacetylene)Molecular FormulaMolecular WeightExpected Yield
Methyl 2-(5-(phenylethynyl)pyridin-2-yl)acetateC₁₆H₁₃NO₂251.28 g/mol 65-85%

Conclusion

This compound is a highly versatile and valuable building block for the synthesis of a wide array of agrochemicals. The protocols and synthetic strategies outlined in these application notes demonstrate its potential in the creation of novel insecticides, herbicides, and fungicides. The multiple reactive sites on the molecule allow for a diverse range of chemical transformations, including amide couplings, Suzuki-Miyaura cross-couplings, and Sonogashira reactions. These notes are intended to serve as a practical guide for researchers in the agrochemical industry, providing a solid foundation for the development of next-generation crop protection agents.

References

  • ResearchGate. Suzuki coupling reaction of N-(2,5-dibromophenyl)acetamide (2) with different arylboronic acids.
  • ResearchGate. (PDF) Pyridine derivatives as insecticides.
  • AChemBlock. This compound 97% | CAS: 192642-85-6.
  • Organic Chemistry Portal. Sonogashira Coupling.
  • Google Patents. WO2011055057A1 - Method for synthesizing bio-based pyridine and picolines.
  • Scirp.org. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
  • ResearchGate.
  • ResearchGate.
  • TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.
  • Growing Science.
  • ACS Publications. Synthesis, Crystal Structure, and Insecticidal Activity of Some New Thienylpyridines, Thienylthieno[2,3-b]pyridines, and Related Heterocyclic Derivatives | Journal of Agricultural and Food Chemistry.
  • Google Patents.
  • MDPI. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues.
  • PubMed. Flupyradifurone (Sivanto™)
  • Wikipedia. Sonogashira coupling.
  • ResearchGate.
  • PubMed. Synthesis and Toxicity of Some Pyridine Derivatives Against Cowpea Aphid, Aphis Craccivora Koch (Homoptera: Aphididae).
  • ePrints Soton. COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6.
  • MDPI. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments.
  • AERU - University of Hertfordshire. Picolinafen (Ref: BAS 700H).
  • ResearchGate. Some examples of drugs and insecticides containing pyridine scaffolds.
  • PMC - NIH.
  • Assiut University. Current Chemistry Letters Synthesis and spectral characterization of selective pyridine compounds as bioactive agents.
  • PMC - NIH. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides.
  • ResearchGate.
  • ChemicalBook. Synthetic route to the insecticide Flupyradifurone.
  • Organic & Biomolecular Chemistry (RSC Publishing). Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2: a significant breakthrough for the construction of amides and peptide linkages.
  • Chemistry LibreTexts. Sonogashira Coupling.
  • Banaras Hindu University, Varanasi, India.
  • ResearchGate. The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II.

Sources

Derivatization of the carboxylic acid group of 2-(5-Bromopyridin-2-YL)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Derivatization of the Carboxylic Acid Group of 2-(5-Bromopyridin-2-YL)acetic Acid

Introduction: Strategic Modification of a Privileged Scaffold

This compound is a key heterocyclic building block in contemporary drug discovery and development. Its structure, featuring a pyridine ring, a bromine handle for further cross-coupling reactions, and a reactive carboxylic acid group, makes it a versatile starting point for the synthesis of diverse compound libraries. The derivatization of the carboxylic acid moiety is a fundamental strategy employed by medicinal chemists to modulate the physicochemical properties, pharmacological activity, and pharmacokinetic profile of lead compounds.

This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the primary methods for derivatizing the carboxylic acid group of this compound. We will delve into the mechanistic underpinnings of esterification and amidation reactions, present detailed, field-proven protocols, and discuss the rationale behind selecting the optimal synthetic route.

Core Derivatization Strategies: From Esters to Amides

The transformation of the carboxylic acid group into esters and amides is central to structure-activity relationship (SAR) studies. These modifications can influence a molecule's polarity, hydrogen bonding capacity, metabolic stability, and ability to interact with biological targets. This guide focuses on the two most prevalent and powerful derivatization pathways: Esterification and Amidation .

Esterification: Modulating Lipophilicity and Pro-drug Potential

Esterification converts the carboxylic acid into an ester, a transformation that typically increases lipophilicity and can be used to create pro-drugs that are hydrolyzed in vivo to release the active carboxylic acid. We will explore two robust methods: the classic Fischer-Speier esterification and the milder Steglich esterification.

This method is a cornerstone of organic synthesis, involving the reaction of a carboxylic acid with an excess of alcohol under strong acid catalysis.[1][2]

Causality and Mechanistic Insight: The Fischer esterification is an equilibrium-controlled nucleophilic acyl substitution.[1][3] The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., H₂SO₄), which significantly enhances the electrophilicity of the carbonyl carbon.[4] The alcohol, acting as a nucleophile, then attacks this activated carbon. Subsequent proton transfers and the elimination of water yield the final ester product.[1] To drive the equilibrium towards the product, a large excess of the alcohol is typically used as the solvent, and the reaction is heated to reflux.[1][5]

Fischer_Esterification Start Carboxylic Acid + Alcohol Protonation Protonation of Carbonyl Oxygen Start->Protonation H⁺ Catalyst Activated Activated Electrophile Protonation->Activated Attack Nucleophilic Attack by Alcohol Activated->Attack Tetrahedral Tetrahedral Intermediate Attack->Tetrahedral ProtonTransfer Proton Transfer Tetrahedral->ProtonTransfer WaterLeaving Elimination of H₂O (Good Leaving Group) ProtonTransfer->WaterLeaving Ester Ester Product WaterLeaving->Ester Steglich_Esterification cluster_activation Activation Step cluster_catalysis DMAP Catalytic Cycle Acid Carboxylic Acid O_Acylisourea O-Acylisourea (Reactive Intermediate) DCC DCC N_Acylurea N-Acylurea (Side Product) O_Acylisourea->N_Acylurea Rearrangement (Slow) DMAP DMAP (Catalyst) O_Acylisourea->DMAP DMAP Intercepts Intermediate Acylpyridinium N-Acylpyridinium Salt (Highly Reactive) DMAP->Acylpyridinium Intercepts O-Acylisourea (Fast) Ester Ester Product Acylpyridinium->Ester + Alcohol Alcohol Alcohol Ester->DMAP Regenerates Amidation_Workflow Acid Carboxylic Acid ActiveEster Activated Intermediate (e.g., OAt-Ester) Acid->ActiveEster CouplingReagent Coupling Reagent (e.g., HATU) CouplingReagent->ActiveEster Base Base (e.g., DIPEA) Base->ActiveEster Amide Amide Product ActiveEster->Amide Amine Amine (R₂NH) Amine->Amide General_Workflow Setup Reaction Setup (Acid, Reagents, Solvent) Reaction Reaction (Stirring, Heating as required) Setup->Reaction Monitoring Reaction Monitoring (TLC, LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Work-up (Quenching, Extraction) Monitoring->Workup Complete Purification Purification (Chromatography, Recrystallization) Workup->Purification Characterization Structure & Purity Analysis (NMR, MS, HPLC) Purification->Characterization

Sources

Topic: One-Pot Synthesis of High-Value Heterocycles from 2-(5-Bromopyridin-2-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Medicinal and Process Chemists

Audience: Researchers, scientists, and drug development professionals.

Abstract

2-(5-Bromopyridin-2-yl)acetic acid is a versatile and highly valuable starting material in medicinal chemistry, offering multiple reactive sites for molecular elaboration. Its pyridine core is a common motif in pharmacologically active compounds, the bromo-substituent serves as a crucial handle for cross-coupling reactions, and the acetic acid side chain provides a key anchor for cyclization. This application note presents detailed protocols for the efficient one-pot synthesis of two distinct and medicinally relevant heterocyclic scaffolds—indolizines and pyrazolo[1,5-a]pyridines—directly from this common precursor. By leveraging cascade and multi-component reaction strategies, these protocols minimize intermediate handling, reduce waste, and improve overall synthetic efficiency, providing a robust platform for library synthesis and drug discovery programs.

Introduction: Strategic Value of the Precursor and One-Pot Methodologies

Nitrogen-containing heterocycles are foundational scaffolds in modern drug discovery, forming the core of countless approved therapeutic agents.[1] Among these, structures derived from substituted pyridines are particularly prominent. This compound has emerged as a strategic building block for several reasons[2][3]:

  • The Pyridine Core: A privileged structure known for its ability to engage in hydrogen bonding and other key interactions with biological targets.[1]

  • The Acetic Acid Moiety: The activated methylene group and the carboxyl function are ideal for participating in cyclization and condensation reactions.

  • The Bromo-Substituent: Positioned at the 5-position, it is a versatile functional handle for late-stage diversification via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the rapid generation of analog libraries.[4]

One-pot synthesis, wherein reactants are subjected to successive chemical reactions in a single reactor, offers significant advantages over traditional multi-step approaches.[5][6] These methodologies lead to increased efficiency by reducing reaction times, minimizing the consumption of solvents and reagents, and eliminating the need for laborious purification of intermediates.[7] This guide details two such one-pot protocols, transforming this compound into highly sought-after heterocyclic systems.

Application I: One-Pot Synthesis of 7-Bromoindolizine Scaffolds

The indolizine ring system is a core feature of numerous natural products and pharmacologically active compounds.[8][9] The following protocol describes a one-pot, two-step sequence involving an initial esterification of the starting material followed by a 1,3-dipolar cycloaddition with an activated alkyne.

Scientific Principle and Rationale

This synthesis is based on the classic Chichibabin-Scholtz reaction family, which typically involves the generation of a pyridinium ylide followed by a [3+2] cycloaddition with a dipolarophile.[9]

  • In Situ Esterification: The carboxylic acid is first converted to its corresponding methyl ester in situ. This is a critical activation step. The ester group enhances the acidity of the adjacent methylene protons, facilitating the subsequent formation of the pyridinium ylide.

  • Ylide Formation & Cycloaddition: In the presence of a base, the pyridinium salt deprotonates to form a pyridinium ylide. This ylide is a reactive 1,3-dipole that readily undergoes a cycloaddition reaction with an electron-deficient alkyne, such as dimethyl acetylenedicarboxylate (DMAD).

  • Aromatization: The initial cycloadduct rapidly undergoes oxidative aromatization, often facilitated by air or a mild oxidant present in the reaction, to yield the stable, aromatic indolizine core.

The entire cascade is performed in a single vessel, showcasing the efficiency of the one-pot approach.

Workflow for Indolizine Synthesis

cluster_0 One-Pot Reaction Vessel start 1. Add this compound + Methanol (Solvent) reagent1 2. Add H₂SO₄ (cat.) Reflux (Esterification) start->reagent1 reagent2 3. Cool & Add Alkyne (e.g., DMAD) reagent1->reagent2 reagent3 4. Add Base (e.g., K₂CO₃) Reflux (Cycloaddition/ Aromatization) reagent2->reagent3 workup 5. Aqueous Work-up & Extraction reagent3->workup final_product Purified 7-Bromoindolizine Product workup->final_product

Caption: One-pot workflow for 7-bromoindolizine synthesis.

Detailed Experimental Protocol

Materials:

  • This compound (1.0 eq)[2][10]

  • Methanol (anhydrous, as solvent)

  • Sulfuric acid (concentrated, catalytic amount)

  • Dimethyl acetylenedicarboxylate (DMAD) (1.1 eq)

  • Potassium carbonate (K₂CO₃, anhydrous, 2.5 eq)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (e.g., 2.32 g, 10 mmol).

  • Add anhydrous methanol (50 mL) to dissolve the starting material.

  • Carefully add 3-4 drops of concentrated sulfuric acid to the solution.

  • Heat the mixture to reflux and stir for 4 hours to ensure complete esterification. Monitor by TLC.

  • Cool the reaction mixture to room temperature.

  • Add dimethyl acetylenedicarboxylate (DMAD) (1.28 mL, 11 mmol).

  • Carefully add anhydrous potassium carbonate (3.45 g, 25 mmol) in portions.

  • Heat the mixture to reflux and stir vigorously for 12-16 hours. The solution will typically darken.

  • After cooling to room temperature, remove the methanol under reduced pressure.

  • Partition the residue between ethyl acetate (100 mL) and water (50 mL).

  • Separate the organic layer. Wash sequentially with saturated sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired indolizine derivative.

Representative Data
Alkyne PartnerProduct StructureExpected Yield (%)Physical State
Dimethyl acetylenedicarboxylateDimethyl 7-bromoindolizine-1,2-dicarboxylate75-85%Pale yellow solid
Ethyl propiolateEthyl 7-bromoindolizine-1-carboxylate60-70%Off-white solid
3-Butyn-2-one1-(7-Bromoindolizin-1-yl)ethan-1-one55-65%Light brown solid

Application II: One-Pot Synthesis of 7-Bromopyrazolo[1,5-a]pyridine Scaffolds

Pyrazolo[1,5-a]pyridines are another class of heterocycles with significant interest in drug discovery, often acting as kinase inhibitors.[11] This protocol outlines an efficient acetic acid and oxygen-promoted cross-dehydrogenative coupling reaction between the starting material, an N-amino intermediate formed in situ, and a 1,3-dicarbonyl compound.[12][13]

Scientific Principle and Rationale

This synthesis is a multi-component reaction (MCR) that constructs the pyrazolo[1,5-a]pyridine core in a single operation.

  • N-Amination: The pyridine nitrogen of the starting material is first activated and aminated. A common method involves reaction with a hydroxylamine derivative like hydroxylamine-O-sulfonic acid, which forms the N-aminopyridinium salt in situ.

  • Condensation: The N-aminopyridinium salt then reacts with a 1,3-dicarbonyl compound (e.g., ethyl acetoacetate). The acidic medium (acetic acid) catalyzes the condensation between the amino group and one of the carbonyls.

  • Cyclization and Oxidative Aromatization: An intramolecular cyclization occurs, followed by an oxidation step. Molecular oxygen from the air often serves as the terminal oxidant in these acetic acid-promoted systems, leading to the stable aromatic pyrazolo[1,5-a]pyridine product.[12]

Proposed Reaction Mechanism

G Start This compound + H₂NOSO₃H Intermediate1 N-Aminopyridinium Salt (in situ) Start->Intermediate1 N-Amination Intermediate2 Condensation Adduct Intermediate1->Intermediate2 Condensation Reagent2 Ethyl Acetoacetate (1,3-Dicarbonyl) Reagent2->Intermediate2 Intermediate3 Intramolecular Cyclization Intermediate2->Intermediate3 AcOH catalyst Product 7-Bromo-2-methylpyrazolo[1,5-a]pyridine -3-carboxylic acid derivative Intermediate3->Product Oxidative Aromatization (O₂ from air)

Caption: Proposed mechanism for pyrazolo[1,5-a]pyridine synthesis.

Detailed Experimental Protocol

Materials:

  • This compound (1.0 eq)

  • Hydroxylamine-O-sulfonic acid (HOSA) (1.2 eq)

  • Ethyl acetoacetate (1.1 eq)

  • Acetic acid (glacial, as solvent)

  • Sodium bicarbonate

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, suspend this compound (e.g., 2.32 g, 10 mmol) in glacial acetic acid (40 mL).

  • Add ethyl acetoacetate (1.27 mL, 11 mmol) to the suspension.

  • Slowly add hydroxylamine-O-sulfonic acid (1.36 g, 12 mmol) in small portions at room temperature. The reaction may be mildly exothermic.

  • Equip the flask with a reflux condenser open to the air (or with a balloon of air) and heat the mixture to 110-120 °C.

  • Stir at this temperature for 8-12 hours. Monitor the reaction progress by TLC.

  • Cool the mixture to room temperature and pour it carefully onto crushed ice (approx. 200 g).

  • Neutralize the solution by the slow addition of solid sodium bicarbonate until effervescence ceases (pH ~7-8).

  • A precipitate will form. Extract the aqueous mixture with dichloromethane (3 x 75 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude solid by recrystallization (e.g., from ethanol/water) or by column chromatography on silica gel to afford the pure product.

Representative Data
1,3-Dicarbonyl CompoundProduct NameExpected Yield (%)Physical State
Ethyl acetoacetateEthyl 7-bromo-2-methylpyrazolo[1,5-a]pyridine-3-carboxylate65-75%White to off-white solid
Acetylacetone1-(7-Bromo-2-methylpyrazolo[1,5-a]pyridin-3-yl)ethanone70-80%Crystalline solid
Diethyl malonateEthyl 7-bromo-2-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate50-60%Tan solid

Safety and Handling

  • This compound: May cause skin and serious eye irritation. Harmful if swallowed. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2]

  • Concentrated Acids (H₂SO₄, Acetic Acid): Corrosive. Handle in a fume hood with appropriate PPE.

  • Hydroxylamine-O-sulfonic acid (HOSA): Can be corrosive and is a strong oxidizing agent. Handle with care.

  • Always conduct reactions in a well-ventilated fume hood.

Conclusion

The protocols detailed in this application note demonstrate the power and versatility of this compound as a precursor for the rapid, one-pot synthesis of complex heterocyclic scaffolds. These methods provide efficient, scalable, and economical routes to indolizine and pyrazolo[1,5-a]pyridine cores, which are of high value in pharmaceutical research and development. The presence of the bromo-substituent in the final products offers a strategic advantage, enabling further diversification to explore structure-activity relationships and develop novel therapeutic candidates.

References

  • Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. PubMed Central.
  • One-pot synthesis of heterocycles. RSC Blogs.
  • Facile one-pot synthesis and in silico study of new heterocyclic scaffolds with 4-pyridyl moiety: Mechanistic insights and X-ray crystallographic elucidation. PubMed Central.
  • Synthesis of indolizines. Organic Chemistry Portal.
  • This compound hydrochloride. PubChem.
  • A new mild method for the one-pot synthesis of pyridines. Organic Chemistry Portal.
  • Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega.
  • A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters.
  • Recent Advances in the Synthesis of Indolizines and their Derivatives. International Journal of Engineering Trends and Technology.
  • Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. PubMed Central.
  • Recent advances in the synthesis of indolizines and their π-expanded analogues. Organic & Biomolecular Chemistry.
  • A review on green multicomponent synthesis of heterocyclic compounds. ScienceScholar.
  • One-Pot Synthesis of Heterocycles. Scribd.
  • Recent advances in the synthesis of indolizines and their π-expanded analogues. SciSpace.
  • Pyrazolo[1,5-a]pyridine derivatives and methods of their use. Google Patents.
  • This compound CAS NO.192642-85-6. LookChem.
  • Special Issue “The Role of Natural Products in Drug Discovery”. MDPI.

Sources

Introduction: The Paradigm Shift to Microwave-Assisted Organic Synthesis (MAOS)

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the principles and applications of microwave-assisted organic synthesis (MAOS) utilizing 2-(5-Bromopyridin-2-YL)acetic acid as a versatile building block.

In the landscape of modern synthetic chemistry, the pursuit of efficiency, sustainability, and speed is paramount. Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology, moving from a niche method to a mainstream tool in academic and industrial laboratories.[1][2] Unlike conventional conductive heating methods that rely on external heat sources and are often slow and inefficient, MAOS utilizes microwave irradiation to heat the reaction mixture directly and volumetrically.[3][4] This process is predicated on the interaction of the microwave's electric field with polar molecules and ions within the reaction mixture, a phenomenon known as dielectric heating.[1][2] The primary mechanisms are dipolar polarization and ionic conduction, which rapidly and uniformly elevate the temperature of the reaction, often leading to dramatic accelerations in reaction rates.[2][4]

The advantages of this approach are manifold:

  • Accelerated Reaction Times: Reactions that take hours or days using conventional heating can often be completed in minutes.[1][5]

  • Enhanced Yields and Purity: The rapid and uniform heating minimizes the formation of by-products, leading to cleaner reactions and higher isolated yields.[2][4]

  • Improved Reproducibility: Precise control over reaction parameters such as temperature, pressure, and time ensures high reproducibility.[3]

  • Energy Efficiency: By heating only the reaction vessel and its contents, MAOS significantly reduces energy consumption compared to traditional oil baths or heating mantles.[1][6]

These benefits align perfectly with the principles of Green Chemistry, which advocate for the reduction of waste, energy usage, and hazardous substances.[1][4] This guide focuses on the practical application of MAOS for reactions involving this compound, a key heterocyclic building block in drug discovery.

The Building Block: this compound

This compound is a bifunctional molecule of significant interest in medicinal chemistry. Its structure offers two distinct points for chemical modification: the bromine atom on the pyridine ring and the carboxylic acid group.

PropertyValue
CAS Number 192642-85-6[7][8]
Molecular Formula C₇H₆BrNO₂[7][8]
Molecular Weight 216.03 g/mol [7]
Melting Point 120-123 °C[7] (125-130 °C)
Appearance Powder
Key Reactive Sites C-Br bond (for cross-coupling), -COOH (for amidation/esterification)

The pyridine core is a common scaffold in pharmaceuticals, and the bromo-substituent is an excellent handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). Simultaneously, the acetic acid moiety provides a straightforward route to form amides, which are prevalent in biologically active molecules. The application of microwave energy can dramatically enhance the efficiency of reactions at both of these sites.

Visualizing the Process: From Principle to Practice

To fully appreciate the MAOS workflow, it is essential to visualize both the underlying heating mechanism and the practical experimental sequence.

Microwave_Heating cluster_0 Microwave Irradiation cluster_1 Reaction Medium cluster_2 Heating Mechanisms MW Microwave Energy (E-Field) Polar Polar Molecules (e.g., Solvent, Reagents) MW->Polar Ions Ionic Species (e.g., Salts, Catalysts) DP Dipolar Polarization Molecule rotation aligns with E-field, creating intermolecular friction. Polar->DP IC Ionic Conduction Ion migration through the medium causes collisions and heating. Ions->IC Heat Rapid, Uniform Volumetric Heating DP->Heat IC->Heat

Caption: The mechanism of microwave dielectric heating.

The diagram above illustrates how microwave energy interacts with polar and ionic species in the reaction mixture to generate rapid and uniform heat. This fundamental principle is the cornerstone of MAOS.

MAOS_Workflow Prep 1. Reagent Preparation - Weigh Reagents - Prepare Stock Solutions Vial 2. Reaction Assembly - Add reagents to microwave vial - Add stir bar - Crimp seal vial Prep->Vial MW 3. Microwave Irradiation - Place vial in reactor - Set T, P, t parameters - Run program Vial->MW Workup 4. Work-up & Isolation - Cool vial - Quench reaction - Extraction / Filtration MW->Workup Purify 5. Purification - Column Chromatography - Recrystallization Workup->Purify Analyze 6. Analysis - TLC, LCMS - NMR, HRMS Purify->Analyze

Caption: A generalized experimental workflow for Microwave-Assisted Organic Synthesis.

Application Protocol: Microwave-Assisted Suzuki-Miyaura Cross-Coupling

This protocol details a representative Suzuki-Miyaura cross-coupling reaction, a powerful C-C bond-forming reaction, using this compound. This method is highly efficient for generating libraries of substituted bi-aryl pyridine compounds.[9]

Objective: To synthesize 2-(5-phenylpyridin-2-yl)acetic acid via a rapid, microwave-assisted Suzuki-Miyaura coupling.

Materials and Equipment:

  • Reagents:

    • This compound (CAS: 192642-85-6)

    • Phenylboronic acid

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

    • Potassium Carbonate (K₂CO₃)

    • 1,4-Dioxane (reagent grade)

    • Deionized Water

  • Equipment:

    • Microwave synthesis reactor (e.g., Biotage® Initiator, CEM Discover)[10]

    • 10-20 mL microwave reaction vial with crimp cap

    • Magnetic stir bar

    • Standard laboratory glassware for work-up

    • Rotary evaporator

    • Silica gel for column chromatography

Step-by-Step Experimental Protocol
  • Reagent Preparation:

    • To a 10-20 mL microwave reaction vial equipped with a magnetic stir bar, add this compound (216 mg, 1.0 mmol, 1.0 equiv).

    • Add phenylboronic acid (146 mg, 1.2 mmol, 1.2 equiv).

    • Add potassium carbonate (414 mg, 3.0 mmol, 3.0 equiv).

    • Add the catalyst, Pd(dppf)Cl₂ (41 mg, 0.05 mmol, 5 mol%).

    Scientist's Note (Causality): The boronic acid is used in slight excess to ensure complete consumption of the starting bromide. The inorganic base (K₂CO₃) is crucial for the transmetalation step of the catalytic cycle. The palladium catalyst is the heart of the reaction, facilitating the oxidative addition and reductive elimination steps.

  • Solvent Addition and Sealing:

    • Add 1,4-dioxane (4.0 mL) and deionized water (1.0 mL) to the vial. The solvent system is critical for both dissolving the reagents and efficiently absorbing microwave energy.

    • Securely seal the vial with a crimp cap. Proper sealing is essential to reach temperatures above the solvent's boiling point.

  • Microwave Irradiation:

    • Place the sealed vial into the cavity of the microwave reactor.

    • Program the instrument to heat the reaction mixture to 130 °C and hold for 10 minutes .[9] Power should be set to ramp to the target temperature as quickly as possible.

    Scientist's Note (Experience): Microwave reaction times are significantly shorter than conventional methods, which could require several hours of reflux.[5][11] A temperature of 130 °C is a good starting point for Suzuki couplings, providing sufficient energy to overcome activation barriers without causing significant decomposition.

  • Reaction Work-up and Isolation:

    • After the irradiation is complete, allow the vial to cool to room temperature (typically via automated air cooling in the reactor).

    • Once cooled, carefully open the vial. Dilute the reaction mixture with ethyl acetate (20 mL).

    • Transfer the mixture to a separatory funnel and wash with water (2 x 15 mL) and brine (1 x 15 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product will likely be a dark solid or oil. Purify the residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes containing 1% acetic acid.

    Scientist's Note (Trustworthiness): The addition of 1% acetic acid to the eluent helps to keep the carboxylic acid product protonated, preventing streaking on the silica gel column and leading to better separation.

  • Characterization:

    • Confirm the identity and purity of the isolated product, 2-(5-phenylpyridin-2-yl)acetic acid, using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The expected mass will be [M+H]⁺ ≈ 214.08.

Safety Precautions
  • This compound is harmful if swallowed and can cause serious eye damage.[7]

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[7][12]

  • Handle all reagents in a well-ventilated fume hood.[7]

  • Microwave reactions are performed in sealed vessels under pressure. Never exceed the recommended volume or temperature limits for the reaction vials.

Troubleshooting
IssuePossible CauseSuggested Solution
Low Conversion Inactive catalyst, insufficient temperature/time.Use fresh catalyst. Increase temperature to 150 °C or time to 20 min.
Decomposition of Product Reaction temperature is too high.Decrease temperature to 110-120 °C and potentially increase the reaction time.
Debromination of Starting Material Presence of water/base with an active catalyst.Ensure reagents are dry (if required by a specific protocol) or try a different, milder base (e.g., K₃PO₄).
Poor Yield after Column Product is sticking to the silica column.Ensure the eluent is acidified (e.g., with 1% acetic acid) to keep the product protonated.

The Reaction Mechanism: Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism provides insight into the role of each component and aids in troubleshooting.

Suzuki_Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA + R¹-X (Aryl Bromide) PdII R¹-Pd(II)L₂-X OA->PdII TM Transmetalation PdII->TM + R²-B(OR)₂ (Boronic Acid) + Base PdII_R2 R¹-Pd(II)L₂-R² TM->PdII_R2 RE Reductive Elimination PdII_R2->RE RE->Pd0 Catalyst Regeneration Product R¹-R² RE->Product

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

In this protocol, R¹-X is this compound and R²-B(OR)₂ is phenylboronic acid. The microwave energy accelerates every step of this cycle, leading to the rapid formation of the desired product, R¹-R².

Conclusion

Microwave-assisted synthesis represents a powerful and enabling technology for modern chemical research. By applying MAOS to versatile building blocks like this compound, researchers in drug development and materials science can accelerate their discovery pipelines. The protocols and principles outlined in this guide demonstrate that MAOS is not merely a means of heating faster, but a strategic tool for performing cleaner, more efficient, and highly reproducible chemistry. Its adoption is a critical step towards a more sustainable and productive future in chemical synthesis.

References

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (n.d.). MDPI.
  • This compound hydrochloride. (n.d.). PubChem.
  • (3-Amino-5-bromopyridin-2-yl)acetic acid. (n.d.). Pharmaffiliates.
  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. (2023). RSC Publishing.
  • Principles and Advantages of Microwave-Assisted Methods for the Synthesis of Nanomaterials for Water Purification. (2020). ResearchGate.
  • A new one-step synthesis of pyridines under microwave-assisted conditions. (2002). Tetrahedron Letters.
  • Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation. (2013). Beilstein Journal of Organic Chemistry.
  • Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine-1-yl)pyridinium Salts. (2021). MDPI.
  • Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. (2020). RSC Medicinal Chemistry.
  • Microwave Assisted Synthesis of Tri Substituted Pyridine-3-Carbonitrile Derivatives Using 3-Aminobut-2-Enenitrile. (2019). Journal of Chemical and Pharmaceutical Research.
  • MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. (2023). International Journal of Novel Research and Development.
  • Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Dihydropyridopyrimidine and Dihydropyrazolopyridine Hybrids. (2017). ACS Combinatorial Science.
  • Solvent-Free Microwave-Assisted Synthesis of Substituted Pyridines Using NH4OAc as Nitrogen Source. (2011). ResearchGate.
  • One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. (2020). Semantic Scholar.
  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (n.d.). International Journal of Trend in Scientific Research and Development.
  • Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1][14][15]triazines. (2016). Molecules.

Sources

Application Notes & Protocols: Flow Chemistry Applications of 2-(5-Bromopyridin-2-YL)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of 2-(5-Bromopyridin-2-YL)acetic Acid in Continuous Flow Synthesis

This compound is a valuable heterocyclic building block in medicinal chemistry and materials science. Its bifunctional nature, featuring a reactive bromopyridine moiety for cross-coupling reactions and a carboxylic acid group for amide bond formation or esterification, makes it a versatile scaffold for the synthesis of complex molecules and active pharmaceutical ingredients (APIs).[1]

Traditional batch processing of reactions involving this and similar compounds can present challenges, including poor heat and mass transfer, potential for side reactions, and difficulties in safely handling hazardous reagents and intermediates.[2] Flow chemistry, or continuous flow synthesis, offers a paradigm shift in addressing these challenges. By conducting reactions in a continuously flowing stream through a network of tubes and reactors, flow chemistry provides superior control over reaction parameters, enhanced safety, and the potential for rapid optimization and scalability.[3]

These application notes provide detailed protocols for key transformations of this compound using continuous flow methodologies. The protocols are designed to serve as a practical guide for researchers, scientists, and drug development professionals, enabling them to leverage the advantages of flow chemistry for accelerated and efficient synthesis. While direct flow chemistry literature for this specific molecule is nascent, the following protocols are built upon established principles for similar bromopyridine and carboxylic acid derivatives.[4][5]

Core Applications in Flow Chemistry

The unique structure of this compound allows for a variety of chemical transformations. In a flow chemistry context, the following reactions are of particular interest for their efficiency and scalability:

  • Palladium-Catalyzed Cross-Coupling Reactions:

    • Suzuki-Miyaura Coupling: Formation of a C-C bond by coupling with a boronic acid.

    • Sonogashira Coupling: Formation of a C-C bond by coupling with a terminal alkyne.[6]

    • Buchwald-Hartwig Amination: Formation of a C-N bond by coupling with an amine.

  • Esterification of the Carboxylic Acid Moiety:

    • Acid-catalyzed esterification with an alcohol.

Application Protocol 1: Suzuki-Miyaura Cross-Coupling in Continuous Flow

Objective: To synthesize 2-(5-Arylpyridin-2-YL)acetic acid derivatives via a continuous flow Suzuki-Miyaura coupling reaction. This reaction is fundamental for creating biaryl structures prevalent in many pharmaceutical compounds.[7]

Causality of Experimental Choices: A packed-bed reactor with a heterogeneous palladium catalyst is chosen to simplify product purification by eliminating the need to remove a homogeneous catalyst downstream.[5] The use of a phase-separated solvent system can aid in product extraction and purification. The temperature is elevated to increase reaction rates, which is safely achieved in the small volume of the microreactor.[3]

Experimental Workflow Diagram

Suzuki_Coupling_Workflow cluster_reagents Reagent Pumps cluster_reaction Reaction Module cluster_workup Work-up & Collection ReagentA Pump A: This compound + Arylboronic acid + Base (e.g., K2CO3) in Dioxane/H2O Mixer T-Mixer ReagentA->Mixer ReagentB Pump B: Solvent for dilution/quenching Reactor Heated Packed-Bed Reactor (e.g., Pd on Carbon) 100-120 °C Mixer->Reactor BPR Back Pressure Regulator (BPR) Reactor->BPR Collection Product Collection BPR->Collection Sonogashira_Coupling_Workflow cluster_reagents Reagent Pumps cluster_reaction Reaction Module cluster_workup Work-up & Collection ReagentA Pump A: This compound + Terminal Alkyne + Pd Catalyst (e.g., Pd(PPh3)4) + Base (e.g., Et3N) in THF Mixer T-Mixer ReagentA->Mixer Reactor Heated Coil Reactor 80 °C Mixer->Reactor BPR Back Pressure Regulator (BPR) Reactor->BPR Scavenger Scavenger Column (e.g., Thiol Resin) BPR->Scavenger Collection Product Collection Scavenger->Collection

Caption: Workflow for continuous Sonogashira coupling.

Detailed Protocol:
  • Reagent Preparation:

    • Solution A: Prepare a stock solution of this compound (1.0 eq.), the terminal alkyne (1.5 eq.), a palladium catalyst (e.g., Pd(PPh3)4, 2 mol%), and triethylamine (3.0 eq.) in anhydrous THF. Degas the solution thoroughly.

  • Flow System Setup:

    • Assemble the system as shown in the diagram, using a coil reactor made of PFA or stainless steel.

    • The scavenger column is packed with a suitable resin to capture the palladium catalyst.

  • Reaction Execution:

    • Prime the system with anhydrous THF.

    • Set the coil reactor temperature to 80 °C.

    • Set the back pressure to 5 bar.

    • Pump Solution A through the system.

    • Collect the product after it has passed through the scavenger column.

  • Work-up and Analysis:

    • The solvent can be removed from the collected solution under reduced pressure.

    • The crude product can be purified by crystallization or column chromatography.

    • Confirm the structure and purity by NMR and LC-MS.

Quantitative Data Summary
ParameterValueRationale
Substrate Concentration0.2 MHigher concentration is often possible with homogeneous catalysis.
Flow Rate0.5 mL/minTo achieve a 20-minute residence time in a 10 mL reactor.
Residence Time20 minAllows for sufficient time for the catalytic cycle to complete.
Temperature80 °CA moderate temperature to promote the reaction while minimizing side products.
Pressure5 barSufficient to prevent boiling and ensure smooth flow.
Expected Yield>80%Consistent with reported copper-free Sonogashira reactions. [6]

Application Protocol 3: Continuous Esterification

Objective: To prepare the methyl or ethyl ester of this compound. Esterification is a common step to protect the carboxylic acid or to modify the compound's properties for further reactions or biological assays.

Causality of Experimental Choices: An acid-catalyzed esterification is a classic transformation. In a flow setting, using a packed-bed of a solid acid catalyst (e.g., Amberlyst-15) allows for continuous conversion and easy separation of the catalyst from the product stream. The reaction is driven to completion by using a large excess of the alcohol, which also acts as the solvent. [8]

Experimental Workflow Diagram

Esterification_Workflow cluster_reagents Reagent Pump cluster_reaction Reaction Module cluster_workup Work-up & Collection ReagentA Pump A: This compound in Methanol or Ethanol Reactor Heated Packed-Bed Reactor (Solid Acid Catalyst) 70 °C ReagentA->Reactor BPR Back Pressure Regulator (BPR) Reactor->BPR Collection Product Collection BPR->Collection

Caption: Workflow for continuous acid-catalyzed esterification.

Detailed Protocol:
  • Reagent Preparation:

    • Solution A: Dissolve this compound in the desired alcohol (e.g., methanol or ethanol) to a concentration of 0.5 M.

    • Catalyst Column: Pack a column with a solid acid catalyst (e.g., Amberlyst-15) and wash with the alcohol to be used in the reaction.

  • Flow System Setup:

    • Assemble the simple flow setup as shown in the diagram.

    • Ensure the packed-bed reactor is heated uniformly.

  • Reaction Execution:

    • Prime the system with the alcohol solvent.

    • Set the reactor temperature to 70 °C.

    • Set the back pressure to 5 bar.

    • Pump Solution A through the heated catalyst bed.

    • Collect the product stream.

  • Work-up and Analysis:

    • The collected solution containing the ester product can be concentrated under reduced pressure.

    • The crude product can be purified by distillation or crystallization if necessary.

    • Verify the conversion and purity by GC-MS or NMR.

Quantitative Data Summary
ParameterValueRationale
Substrate Concentration0.5 MA higher concentration is feasible for this type of reaction.
Flow Rate1.0 mL/minTo achieve a 5-minute residence time in a 5 mL reactor.
Residence Time5 minA shorter residence time is often sufficient for acid-catalyzed esterifications.
Temperature70 °CA temperature slightly below the boiling point of the alcohol at atmospheric pressure.
Pressure5 barTo ensure a stable flow and prevent any potential outgassing.
Expected Yield>95%High conversion is expected due to the large excess of alcohol. [9]

Conclusion

The transition from batch to continuous flow manufacturing offers significant advantages for the synthesis of pharmaceutical intermediates and APIs. The protocols outlined above for this compound demonstrate how key chemical transformations can be adapted to a flow environment, leading to improved efficiency, safety, and scalability. These application notes serve as a starting point for process development and can be further optimized to meet specific research and production needs.

References

  • Gemoets, H. P. L., et al. (2020). Sonogashira cross-coupling in continuous flow: A paradigm shift in alkyne synthesis. Chemical Society Reviews, 49(17), 6749-6789.
  • Plutschack, M. B., et al. (2017). The Heck-Mizoroki cross-coupling reaction in continuous flow. Chemistry - A European Journal, 23(48), 11414-11444.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • Various Authors. (2019). Discussion on work-up for acetic anhydride/pyridine acetylation.
  • The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. (n.d.). Technology Networks.
  • Aries, R. S., & Sachs, A. P. (1956). Esterification of pyridine carboxylic acids. U.S. Patent No. 2,758,999. Washington, DC: U.S.
  • Nagaki, A., et al. (2011). Flow microreactor synthesis of disubstituted pyridines from dibromopyridines via Br/Li exchange without using cryogenic conditions.
  • Kappe, C. O. (2021). Towards the standardization of flow chemistry protocols for organic reactions. Chemistry–Methods, 1(9), 454-467.
  • Lipshutz, B. H., et al. (2008). Sonogashira couplings of aryl bromides: Room temperature, water only, no copper. Organic Letters, 10(16), 3793-3796.
  • Vapourtec. (2015).
  • Understanding flow chemistry for the production of active pharmaceutical ingredients. (2022). Heliyon, 8(2), e08903.
  • Hartwig, J. F., & Stambuli, J. P. (2019). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 119(12), 7575-7640.
  • Blakemore, D. C. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1 (pp. 1-69). Royal Society of Chemistry.
  • Di Mauro, G., et al. (2025). Flow Chemistry for Flowing Cross-Couplings: A Concise Overview. Organic Process Research & Development.
  • O-Acetylation using acetic anhydride in pyridine. (2021). Glycoscience Protocols.
  • Flow Chemistry: Pathway for Continuous API Manufacturing. (2017). Pharma's Almanac.
  • Garg, N. K., et al. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters, 13(24), 6432-6435.
  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
  • Flow Chemistry Organic Synthesis – FloWorks. (n.d.). CSIRO Research.
  • What is the product of pyridine + acetic acid? (2021). Quora.
  • Rapid Catalyst Screening for Sonogashira Coupling Using H-Cube® Continuous Flow Reactor. (n.d.). ThalesNano.
  • Esterification of pyridine carboxylic acids. (1960). U.S. Patent No. 2,948,734. Washington, DC: U.S.
  • Rossi, S., et al. (2024). Solvent Switching in Continuous Multistep Chemoenzymatic Synthesis: Telescoping Enzymatic Synthesis of Chiral, Pyridine-Containing Amines with Cross-Coupling as a Case Study. Organic Process Research & Development.

Sources

The Strategic Synthesis of a Remazolam Intermediate: A Detailed Guide Utilizing 2-(5-Bromopyridin-2-YL)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of a key intermediate for remazolam, a short-acting benzodiazepine. Our focus is the strategic application of 2-(5-Bromopyridin-2-YL)acetic acid, a versatile building block, in the construction of the benzodiazepine core. This guide is designed to provide not only a step-by-step protocol but also the underlying chemical principles and rationale for the experimental design, ensuring a thorough understanding for researchers in the field of medicinal chemistry and drug development.

Remazolam (methyl 3-[(4S)-8-bromo-1-methyl-6-(pyridin-2-yl)-4H-imidazo[1,2-a][1][2]benzodiazepin-4-yl]propanoate) is a novel benzodiazepine sedative distinguished by its rapid onset and offset of action.[3][4] Its unique pharmacokinetic profile is attributed to its metabolism by tissue esterases to an inactive metabolite, CNS 7054.[4][5][6] The synthesis of remazolam and its analogues is a key area of research, with a focus on developing efficient and scalable routes to its complex heterocyclic core.

Synthetic Strategy: A Logic-Driven Approach

The construction of the imidazo[1,2-a][1][2]benzodiazepine scaffold of remazolam necessitates a multi-step approach. A key disconnection points to 2-(2-Amino-5-bromobenzoyl)pyridine as a critical precursor.[7][8][9][10] Our strategy outlines a plausible and scientifically grounded pathway to a closely related benzodiazepine intermediate, demonstrating the utility of this compound in this context. The core of this strategy revolves around two fundamental transformations:

  • Amide Bond Formation: The carboxylic acid moiety of this compound is coupled with an appropriate amino-functionalized aromatic ketone. This step is crucial for assembling the backbone of the target molecule.

  • Intramolecular Cyclization: The newly formed amide undergoes an intramolecular condensation to form the seven-membered diazepine ring, a hallmark of the benzodiazepine class of compounds.[1][11][12][13]

This approach provides a convergent and flexible route, allowing for the introduction of structural diversity in the final product.

Visualizing the Synthetic Workflow

The overall synthetic pathway from this compound to the target benzodiazepine intermediate is depicted below. This workflow highlights the key transformations and intermediate stages.

Synthetic_Workflow A This compound B Acyl Chloride Intermediate A->B SOCl2, Reflux D Amide Intermediate B->D Amide Coupling Pyridine, DCM C 2-Amino-5-bromobenzophenone C->D E 7-Bromo-5-phenyl-2-(pyridin-2-ylmethyl)-3H-1,4-benzodiazepin-2-one D->E Cyclization Acetic Acid, Reflux

Caption: Overall synthetic workflow from the starting material to the target intermediate.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis of the remazolam intermediate. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Part 1: Synthesis of 2-(5-Bromopyridin-2-YL)acetyl chloride

Rationale: Activation of the carboxylic acid is necessary to facilitate the subsequent amide coupling reaction. Conversion to the acyl chloride is a common and effective method for this purpose.

Protocol:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).

  • Add thionyl chloride (SOCl₂) (3.0 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 2 hours. The progress of the reaction can be monitored by the cessation of gas evolution.

  • After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

  • The resulting crude 2-(5-Bromopyridin-2-YL)acetyl chloride is used in the next step without further purification.

ReagentMolar Eq.MW ( g/mol )Amount
This compound1.0230.05(user defined)
Thionyl chloride3.0118.97(calculated)
Part 2: Amide Coupling to Synthesize 2-((2-(5-Bromopyridin-2-YL)acetyl)amino)-5-bromobenzophenone

Rationale: This step forms the crucial amide bond that serves as the precursor for the benzodiazepine ring. The use of a base like pyridine is essential to neutralize the HCl generated during the reaction.[14][15]

Protocol:

  • Dissolve 2-Amino-5-bromobenzophenone (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.

  • Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Dissolve the crude 2-(5-Bromopyridin-2-YL)acetyl chloride from Part 1 in anhydrous DCM.

  • Add the acyl chloride solution dropwise to the cooled solution of 2-Amino-5-bromobenzophenone over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure amide intermediate.

ReagentMolar Eq.MW ( g/mol )Amount
2-Amino-5-bromobenzophenone1.0277.12(user defined)
2-(5-Bromopyridin-2-YL)acetyl chloride1.1248.49(calculated)
Pyridine1.279.10(calculated)
Dichloromethane-84.93(solvent)
Part 3: Intramolecular Cyclization to form the Benzodiazepine Core

Rationale: The final step involves an acid-catalyzed intramolecular cyclization to form the seven-membered diazepine ring. Acetic acid serves as both the solvent and the catalyst for this transformation.

Protocol:

  • Dissolve the purified amide intermediate from Part 2 in glacial acetic acid in a round-bottom flask equipped with a reflux condenser.

  • Heat the reaction mixture to reflux and maintain for 6 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Neutralize the solution with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the final benzodiazepine intermediate.

ReagentMolar Eq.MW ( g/mol )Amount
Amide Intermediate1.0490.17(user defined)
Glacial Acetic Acid-60.05(solvent/catalyst)

Characterization of the Intermediate

The identity and purity of the synthesized intermediate should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Mechanism of Cyclization

The acid-catalyzed intramolecular cyclization proceeds through a well-established mechanism involving the activation of the ketone carbonyl by protonation, followed by nucleophilic attack from the amide nitrogen.

Cyclization_Mechanism cluster_0 Protonation of Carbonyl cluster_1 Nucleophilic Attack cluster_2 Dehydration Amide Amide Intermediate ProtonatedAmide Protonated Intermediate Amide->ProtonatedAmide + H+ CyclicIntermediate Tetrahedral Intermediate ProtonatedAmide->CyclicIntermediate Intramolecular Attack ImineIntermediate Iminium Intermediate CyclicIntermediate->ImineIntermediate - H2O FinalProduct Benzodiazepine Product ImineIntermediate->FinalProduct - H+

Caption: Key steps in the acid-catalyzed cyclization mechanism.

Conclusion

This guide provides a detailed and scientifically rigorous protocol for the synthesis of a key benzodiazepine intermediate for remazolam, starting from this compound. By understanding the rationale behind each step and adhering to the detailed procedures, researchers can confidently approach the synthesis of this important class of molecules. The principles and techniques described herein are broadly applicable to the synthesis of other complex heterocyclic compounds in the field of drug discovery and development.

References

  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. (n.d.). MDPI.
  • 2-(2-Amino-5-bromobenzoyl)pyridine. (1996).
  • Synthesis method of 2-(2-amino-5-bromo-benzoyl) pyridine. (2020). Google Patents.
  • Process for preparing 3-[(4S)-8-bromo-1-methyl-6-(2-pyridinyl)-4H-imidazo[1,2-a][1][2]benzodiazepine-4-yl] propionic acid methyl ester or the benzene sulfonate salt thereof, and compounds useful in that process. (2011). Google Patents.
  • Development and analysis of a remimazolam pharmacokinetics and pharmacodynamics model with proposed dosing and concentrations for anaesthesia and sedation. (2021). British Journal of Anaesthesia, 126(4), 845-856.
  • N′-Substituted 2-Aminoacetanilides as Precursors for New 1,4-Benzodiazepin-2-Ones: Synthesis and Structural Study. (2021). Molbank, 2021(4), M1296.
  • Process optimization for acid-amine coupling: a catalytic approach. (2023). International Journal of Industrial Chemistry, 14(1), 1-10.
  • PROCESS FOR THE PREPARATION OF REMIMAZOLAM. (2023). Google Patents.
  • Remimazolam. (n.d.). Wikipedia.
  • Remimazolam: pharmacological characteristics and clinical applications in anesthesiology. (2022). Korean Journal of Anesthesiology, 75(1), 11-21.
  • New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. (2021). Pharmaceuticals, 14(8), 801.
  • Plasma concentrations of remimazolam and its main metabolite (CNS7054) after intranasal vs intravenous dosing. (2022). European Journal of Clinical Pharmacology, 78(10), 1621-1628.
  • 2-(2-AMINO-5-BROMOBENZOYL) PYRIDINE. (n.d.). LookChem.
  • Remimazolam. (2018). New Drug Approvals.
  • Process for preparing 3-[(4S)-8-bromo-1-methyl-6-(2-pyridinyl)-4H-imidazo[1,2-A][1][2]benzodiazepine-4-YL]propionic acid methyl ester or the benzene sulfonate salt thereof, and compounds useful in that process. (2015). PubChem.
  • Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbon
  • Synthesis method of 2-(2-amino-5-bromobenzoyl) pyridine. (n.d.). Patsnap.
  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. (2018). Molecules, 23(10), 2649.
  • Amide Bond Formation and Peptide Coupling. (2023). ResearchGate.
  • A Placebo- and Midazolam-Controlled Phase I Single Ascending-Dose Study Evaluating the Safety, Pharmacokinetics, and Pharmacodynamics of Remimazolam (CNS 7056): Part I. Safety, Efficacy, and Basic Pharmacokinetics. (2015). Anesthesia & Analgesia, 120(5), 1099-1108.
  • Process for the preparation of 2-(2-aminobenzoyl) pyridines. (1980). Google Patents.
  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. (2018). Molecules, 23(10), 2649.
  • CNS 7056. (2007). Anesthesiology, 107(1), 60-66.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Cross-Coupling Reactions of 2-(5-Bromopyridin-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for professionals engaged in the synthesis and derivatization of 2-(5-bromopyridin-2-yl)acetic acid. This guide is designed to provide in-depth, field-tested insights into overcoming common challenges, particularly low reaction yields, encountered during palladium-catalyzed cross-coupling reactions. Our approach moves beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: My cross-coupling reaction with this compound failed completely. What are the most critical initial checks?

A1: Before delving into complex optimization, verify these fundamental parameters:

  • Inert Atmosphere: Palladium(0) catalysts are highly sensitive to oxygen. Ensure your reaction vessel was properly degassed (e.g., via multiple vacuum/backfill cycles with argon or nitrogen) and that all solvents were rigorously deoxygenated. Oxygen can lead to catalyst oxidation and promote undesirable side reactions like the homocoupling of boronic acids in Suzuki reactions.[1]

  • Reagent Quality: Verify the purity and integrity of your starting materials. The palladium catalyst should be active (older bottles or improperly stored catalysts may have degraded). Boronic acids can dehydrate to form boroxines, which may have different reactivity.[1]

  • Solvent Purity: Ensure solvents are anhydrous (unless water is an intended part of the solvent system, as in many Suzuki couplings) and free of contaminants that could inhibit catalysis.

Q2: I'm observing a significant, non-polar side product by TLC/LC-MS. What is it likely to be?

A2: The most common and problematic side product is 5-bromo-2-methylpyridine , which arises from the decarboxylation of your starting material. The acetic acid moiety is susceptible to being lost as CO₂, especially under basic conditions and at elevated temperatures (>80-100 °C).[2][3] This transformation is often irreversible and represents a major yield-reducing pathway. Monitoring your reaction for the mass corresponding to 5-bromo-2-methylpyridine is a critical troubleshooting step.

Decarboxylation_Pathway SM This compound Product Desired Cross-Coupled Product SM->Product Cross-Coupling (Desired Pathway) [Pd], Base, Partner SideProduct 5-Bromo-2-methylpyridine (Decarboxylation) SM->SideProduct Decarboxylation (Side Reaction) Heat, Base

Caption: Competing reaction pathways for the starting material.

Q3: Do I need to protect the carboxylic acid group?

A3: This is a strategic decision. While avoiding protection/deprotection steps is ideal for efficiency, converting the carboxylic acid to an ester (e.g., a methyl or ethyl ester) can be an effective strategy if decarboxylation is an insurmountable issue. Esters are generally more stable under typical cross-coupling conditions. However, it is often stated that compounds with labile protons, like carboxylic acids, can be challenging coupling partners.[4] We recommend first attempting the reaction with the free acid, as many modern catalyst systems can tolerate it.

Troubleshooting Guide: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds, but the unique structure of this compound presents specific challenges.

Problem: Low Yield in Suzuki Coupling Attributed to Poor Catalytic Turnover.

This issue often stems from two sources: catalyst inhibition by the pyridine nitrogen and improper base selection leading to side reactions.

Causality & Diagnosis: The lone pair on the 2-pyridyl nitrogen can coordinate strongly to the palladium center, leading to the formation of stable, off-cycle complexes that inhibit catalytic activity. This is a well-documented phenomenon known as the "2-pyridyl problem."[5] Furthermore, the base must be carefully chosen to facilitate the catalytic cycle without promoting rampant decarboxylation.[6]

Solutions & Experimental Protocols:

1. Catalyst and Ligand Selection: Standard catalysts like Pd(PPh₃)₄ may be ineffective. The key is to use bulky, electron-rich ligands that accelerate the rate-limiting reductive elimination step, outpacing catalyst inhibition.

  • Recommended Ligands: Buchwald-type biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are highly recommended.[7] They create a sterically hindered environment around the palladium, which can disfavor pyridine coordination and promote the desired coupling.

Table 1: Recommended Catalyst Systems for Suzuki Coupling

Catalyst Precursor Ligand Typical Loading (mol%) Key Advantages
Pd₂(dba)₃ or Pd(OAc)₂ XPhos or SPhos 1-3 Excellent for challenging substrates; promotes fast reaction rates.
Pd(dppf)Cl₂ (none) 2-5 A robust, general-purpose catalyst, but may be less effective here.[8]

| [Pd(IPr)Cl₂]₂ | (none) | 1-2 | NHC ligand provides high stability and activity.[9] |

2. Base Selection and Screening: The base is critical for activating the boronic acid but is also the primary culprit in promoting decarboxylation.[6][9] Remember that the acidic proton of your starting material will consume one equivalent of base.

  • Recommended Bases: Start with moderately strong, inorganic bases. Potassium phosphate (K₃PO₄) and potassium carbonate (K₂CO₃) are excellent starting points. Cesium carbonate (Cs₂CO₃) is often more effective due to its higher solubility but is also more expensive.[10][11] Avoid strong hydroxide bases initially.

Protocol: Base Screening for Suzuki-Miyaura Coupling

This protocol outlines a parallel screening experiment to identify the optimal base.

  • Preparation: To an array of reaction vials, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a magnetic stir bar.

  • Catalyst Addition: In a glovebox or under a flow of inert gas, add the chosen palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and ligand (e.g., SPhos, 4 mol%) to each vial.

  • Solvent and Base Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 4:1) to each vial. Then, add a different base (2.5-3.0 eq) to each respective vial (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃, KF).

  • Reaction: Seal the vials and place them in a preheated aluminum block on a stirrer hotplate (start with a moderate temperature, e.g., 80 °C).

  • Monitoring: After a set time (e.g., 4 hours), take a small aliquot from each reaction, quench with water, extract with ethyl acetate, and analyze by LC-MS. Compare the ratio of desired product to remaining starting material and the decarboxylated side product.

Table 2: Illustrative Base Screening Data

Base (3.0 eq) Temperature (°C) Time (h) Product Yield (%) Decarboxylation (%)
K₂CO₃ 80 4 45 10
K₃PO₄ 80 4 75 <5
Cs₂CO₃ 80 4 80 15
Et₃N 80 4 <5 <5

Data is illustrative and highly dependent on the specific coupling partners.

Troubleshooting Guide: Other Cross-Coupling Reactions

Q4: I'm attempting a Buchwald-Hartwig amination and getting low yields. What should I change?

A4: The Buchwald-Hartwig amination often requires strong bases (e.g., NaOtBu, LHMDS), which can exacerbate decarboxylation.[12]

  • Strategy 1: Weaker Bases: Attempt the reaction with weaker bases like K₃PO₄ or Cs₂CO₃. This will likely require a more active catalyst system, such as a G3 or G4 Buchwald precatalyst, and higher temperatures (e.g., 100-110 °C).[12][13]

  • Strategy 2: Ligand Optimization: The optimal ligand is highly dependent on the amine coupling partner (primary, secondary, heteroaromatic).[12] For primary amines, ligands like XPhos are a good starting point. For more challenging secondary or heteroaromatic amines, consider Xantphos or Josiphos-type ligands.[14][15]

  • Solvent Choice: Toluene and dioxane are common solvents. Ensure your base is at least partially soluble in the chosen solvent to avoid reproducibility issues.[13][15]

Q5: My Sonogashira coupling with a terminal alkyne is sluggish. How can I improve it?

A5: The Sonogashira reaction couples aryl halides with terminal alkynes.

  • Copper-Free Conditions: The classic Sonogashira protocol uses a copper(I) co-catalyst, which can lead to alkyne homocoupling (Glaser coupling). Consider a copper-free protocol, which typically uses a palladium catalyst and an amine base (like triethylamine or diisopropylethylamine) that often serves as both the base and part of the solvent system.[16]

  • Catalyst System: A common system for copper-free Sonogashira is Pd(PPh₃)₂Cl₂ in a solvent mixture like THF/Et₃N. If this is not effective, switching to a more electron-rich and bulky ligand, similar to those used in Suzuki couplings, can improve performance.[17]

  • Rigorous Degassing: Oxygen is particularly detrimental in Sonogashira reactions, readily promoting the Glaser side reaction. Ensure all reagents and the reaction vessel are thoroughly deoxygenated.

General Troubleshooting Workflow

This decision tree provides a logical flow for diagnosing and solving low-yield issues.

Troubleshooting_Workflow start Low Yield Observed check_basics Check Basics: - Inert Atmosphere? - Reagent Quality? - Degassed Solvents? start->check_basics basics_ok Basics OK? check_basics->basics_ok fix_basics Action: Remake reaction with fresh reagents and proper technique. basics_ok->fix_basics No analyze_crm Analyze Crude Reaction Mixture (LC-MS) basics_ok->analyze_crm Yes product_observed Product Observed? analyze_crm->product_observed no_product Action: Increase Temp. Screen more active catalyst/ligand. product_observed->no_product No / Trace decarboxylation Decarboxylation Side Product Present? product_observed->decarboxylation Yes yes_decarb Action: 1. Lower Temperature 2. Use Milder Base (K₃PO₄) 3. Consider Ester Protection decarboxylation->yes_decarb Yes no_decarb Action: 1. Screen Ligands 2. Screen Solvents 3. Increase Catalyst Loading decarboxylation->no_decarb No

Caption: A systematic workflow for troubleshooting low yields.

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • LibreTexts Chemistry. (2024). Suzuki-Miyaura Coupling.
  • Thompson, A. S., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Chemical Communications (RSC Publishing). (n.d.). Arylation of 2-substituted pyridines via Pd-catalyzed decarboxylative cross-coupling reactions of 2-picolinic acid.
  • YouTube. (2025). Condition Optimization for Buchwald-Hartwig Reactions.
  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
  • ResearchGate. (2025). Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids | Request PDF.
  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
  • PMC. (n.d.). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations.
  • PMC - NIH. (n.d.). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking.
  • Reddit. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros.
  • ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow.
  • ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids a.
  • RSC Publishing. (2022). Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins.
  • ResearchGate. (2025). ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design.
  • PubMed. (2022). A Cascade Sonogashira Cross-Coupling-Substitution-Elimination Reaction for the Synthesis of Linear Conjugated Dienynes.
  • Wikipedia. (n.d.). Decarboxylative cross-coupling.
  • ResearchGate. (n.d.). Screening of different bases for Suzuki coupling a.
  • RSC Publishing. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic.
  • ACS Publications. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews.
  • ResearchGate. (2011). Recent Advances in Sonogashira Reactions.
  • University of Strathclyde. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed.
  • ResearchGate. (n.d.). Metal-Free Decarboxylative Alkoxylation of 2-Picolinic Acid and Its Derivatives with Cyclic Ethers: One Step Construction of C–O and C–Cl Bonds | Request PDF.
  • ResearchGate. (n.d.). Optimization of the reaction conditions for the Buchwald-Hartwig....
  • ResearchGate. (n.d.). Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives.

Sources

Technical Support Center: Palladium Catalyst Removal from 2-(5-Bromopyridin-2-YL)acetic Acid Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 2-(5-Bromopyridin-2-YL)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve challenges associated with the removal of residual palladium catalysts from the synthesis of this key pharmaceutical intermediate. Given the increasing regulatory scrutiny on elemental impurities, robust and efficient purification strategies are paramount.[1][2] This center provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions to ensure your final product meets the required purity standards.

Introduction: The Challenge of Palladium Removal in Pyridine-Carboxylic Acid Compounds

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis. However, the removal of the palladium catalyst post-reaction presents a significant challenge, particularly with products like this compound. The presence of both a pyridine ring and a carboxylic acid moiety in the molecule can lead to strong coordination with the palladium center, forming stable complexes that are difficult to remove using standard purification techniques.[3][4][5] This guide will explore various methods to overcome these challenges and achieve the desired low levels of residual palladium.

Frequently Asked Questions (FAQs)

Q1: Why is it difficult to remove palladium from my this compound reaction?

A1: The difficulty arises from the molecular structure of your product. The nitrogen atom in the pyridine ring and the oxygen atoms of the carboxylic acid can act as ligands, binding to the palladium catalyst.[3][4] This can keep the palladium solubilized in your product mixture, making simple filtration or crystallization less effective.

Q2: What are the regulatory limits for palladium in Active Pharmaceutical Ingredients (APIs)?

A2: Regulatory bodies like the FDA and EMA, following ICH Q3D guidelines, have stringent limits for elemental impurities. For palladium, a Class 2B element, the oral permitted daily exposure (PDE) is 100 µ g/day , which often translates to a concentration limit of 10 ppm in the final API.[6]

Q3: What are the common methods for palladium removal?

A3: The most common methods include:

  • Adsorption: Using solid-supported "scavengers" that selectively bind to the metal.[7]

  • Solvent Extraction: Partitioning the palladium into an immiscible liquid phase.[2]

  • Precipitation: Causing the palladium to precipitate out of the solution.

  • Crystallization: Purifying the desired compound by crystallization, leaving the palladium impurities in the mother liquor.[2]

The choice of method is highly dependent on the specific reaction conditions and the nature of the product.[7]

Q4: How can I determine the amount of residual palladium in my product?

A4: The most common and accurate method for quantifying trace levels of palladium is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[1] Other techniques like Atomic Absorption Spectroscopy (AAS) and X-ray Fluorescence (XRF) can also be used.[8]

Troubleshooting Guide

Encountering issues with palladium removal is common. This section provides a structured approach to identifying and resolving these problems.

Problem Probable Cause(s) Recommended Solution(s)
High palladium levels after crystallization. The palladium catalyst is co-crystallizing with your product, possibly due to strong coordination.- Screen different crystallization solvents. - Consider adding a competing ligand or a scavenger to the mother liquor before crystallization to chelate the palladium and prevent it from incorporating into the crystal lattice.
Palladium scavenger is ineffective. - The chosen scavenger is not suitable for the specific palladium species in your reaction mixture (e.g., Pd(0) vs. Pd(II)). - The scavenger is being used under suboptimal conditions (temperature, solvent, pH). - The product itself is strongly binding to the palladium, preventing the scavenger from accessing it.- Screen a variety of scavengers with different functional groups (e.g., thiol, amine, phosphine). Thiol-based scavengers are often effective for palladium.[1] - Optimize the scavenging conditions (increase temperature, change solvent). - Increase the amount of scavenger used.
Product loss during palladium removal. - The scavenger is adsorbing the product as well as the palladium. - The extraction or precipitation conditions are causing product degradation or loss.- Choose a more selective scavenger. - Optimize the amount of scavenger to find a balance between efficient palladium removal and minimal product loss. - Carefully select extraction solvents and pH conditions to minimize product solubility in the aqueous phase.
Inconsistent palladium removal results. - Variation in the final oxidation state of the palladium catalyst. - Presence of oxygen in the reaction workup, which can re-oxidize Pd(0) to Pd(II).[9] - Inconsistent quality of reagents or solvents.- Ensure a consistent and inert atmosphere (e.g., nitrogen or argon) during the reaction and workup to control the palladium oxidation state. - Use high-purity, anhydrous solvents and reagents.

Detailed Protocols

Below are detailed protocols for common and effective palladium removal techniques tailored for compounds like this compound.

Protocol 1: Palladium Scavenging with Thiol-Functionalized Silica Gel (e.g., MP-TMT)

Thiol-based scavengers are highly effective at binding with soft metals like palladium.[1]

Materials:

  • Crude reaction mixture of this compound

  • Thiol-functionalized silica gel (e.g., Biotage® MP-TMT)[6]

  • Appropriate organic solvent (e.g., THF, DMF)[7]

  • Inert gas (Nitrogen or Argon)

  • Stir plate and stir bar

  • Filtration apparatus (e.g., Buchner funnel, filter paper)

Procedure:

  • Dissolve the Crude Product: Dissolve the crude reaction product in a suitable organic solvent. The choice of solvent can impact scavenger efficiency, with polar aprotic solvents like DMF often showing good results.[7]

  • Add the Scavenger: Under an inert atmosphere, add the thiol-functionalized silica gel to the solution. A typical starting point is 5-10 weight equivalents of scavenger relative to the theoretical amount of palladium.

  • Stir the Mixture: Stir the mixture at room temperature or slightly elevated temperature (e.g., 40-60 °C) for a period of 2 to 24 hours. The optimal time and temperature should be determined experimentally.

  • Filter the Mixture: Filter the mixture to remove the scavenger-bound palladium. Wash the collected scavenger with a small amount of fresh solvent to recover any adsorbed product.

  • Analyze the Filtrate: Concentrate the filtrate and analyze a sample for residual palladium content using ICP-MS.

  • Repeat if Necessary: If the palladium levels are still above the desired limit, a second treatment with the scavenger may be necessary.

Protocol 2: Activated Carbon Treatment

Activated carbon is a cost-effective adsorbent that can be used to remove palladium catalysts.

Materials:

  • Crude reaction mixture of this compound

  • Activated Carbon

  • Appropriate organic solvent

  • Celite® (diatomaceous earth)

  • Filtration apparatus

Procedure:

  • Dissolve the Crude Product: Dissolve the crude product in a suitable organic solvent.

  • Add Activated Carbon: Add activated carbon to the solution (typically 5-10% w/w relative to the crude product).

  • Stir the Mixture: Stir the mixture at room temperature or a slightly elevated temperature for 1-4 hours.

  • Filter the Mixture: Filter the mixture through a pad of Celite® to remove the activated carbon. The Celite® pad helps to prevent fine carbon particles from passing through the filter.

  • Wash the Filter Cake: Wash the filter cake with fresh solvent to recover the product.

  • Analyze the Filtrate: Concentrate the filtrate and analyze for residual palladium.

Visualization of the Palladium Removal Workflow

The following diagram illustrates a general workflow for selecting and implementing a palladium removal strategy.

Palladium_Removal_Workflow start Crude Reaction Product (containing Palladium) analyze_initial Analyze Initial Pd Content (e.g., ICP-MS) start->analyze_initial decision Is Pd Level > Acceptable Limit? analyze_initial->decision scavenging Select Scavenging Method decision->scavenging Yes final_product Final Product (Pd < Limit) decision->final_product No scavenger_screening Screen Scavengers (Thiol, Amine, etc.) scavenging->scavenger_screening other_methods Consider Other Methods (Extraction, Crystallization) scavenging->other_methods optimize_conditions Optimize Conditions (Solvent, Temp, Time) scavenger_screening->optimize_conditions perform_scavenging Perform Scavenging Protocol optimize_conditions->perform_scavenging analyze_final Analyze Final Pd Content perform_scavenging->analyze_final analyze_final->decision

Caption: A decision-making workflow for palladium catalyst removal.

Logical Relationships in Troubleshooting

The following diagram illustrates the logical connections between observed problems, their potential causes, and the corresponding solutions in palladium removal.

Troubleshooting_Logic problem Problem High Residual Palladium cause1 Cause 1 Strong Pd-Product Coordination problem:p->cause1:c1 cause2 Cause 2 Ineffective Scavenger problem:p->cause2:c2 cause3 Cause 3 Suboptimal Conditions problem:p->cause3:c3 solution1 Solution Use Competing Ligand cause1:c1->solution1:s1 solution2 Solution Screen Different Scavengers cause2:c2->solution2:s2 solution3 Solution Optimize Temp/Solvent cause3:c3->solution3:s3

Caption: Troubleshooting logic for high residual palladium.

References

  • G. E. Garrett, K.
  • Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry, 2022.
  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters, 2022.
  • How to Remove Palladium in three easy steps. Biotage, 2023.
  • Palladium-Catalyzed Synthesis of Aryl Ketones from Boronic Acids and Carboxylic Acids Activated in situ by Pivalic Anhydride. European Journal of Organic Chemistry, 2002.
  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 2007.
  • Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives.
  • A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Advances, 2022.
  • Studies on the Development of Palladium-Catalyzed Alkene Difunctionalization Reactions for the Synthesis of Nitrogen-Containing Heterocycles. University of Michigan Deep Blue Repositories, 2018.
  • Help needed with unreproducible Suzuki coupling. Reddit r/Chempros, 2023.
  • Palladium-Catalyzed α-Arylation of Carboxylic Acids and Secondary Amides via a Traceless Protecting Strategy. Journal of the American Chemical Society, 2017.
  • Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium.
  • Pd-catalysed C–H functionalisation of free carboxylic acids. Chemical Society Reviews, 2022.
  • Troubleshooting Suzuki Coupling for 3-Methyl-4-(pyridin-4-yl)aniline Synthesis. Benchchem, 2025.
  • Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research, 2017.
  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 2007.
  • Self-assembly of polymer and sheet structures in palladium(II) complexes containing carboxylic acid substituents. Dalton Transactions, 2003.
  • Enhancing stability by trapping palladium inside N-heterocyclic carbene-functionalized hypercrosslinked polymers for heterogeneous C-C bond formations.
  • Using Metal Scavengers to Remove Trace Metals such as Palladium. Biotage.

Sources

Preventing debromination of 2-(5-Bromopyridin-2-YL)acetic acid during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-(5-Bromopyridin-2-YL)acetic acid (CAS 192642-85-6).[1][2][3] This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you mitigate the common side reaction of debromination. Our goal is to ensure you achieve high yields and product purity in your downstream applications.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Molecule

This section addresses fundamental questions about the stability and reactivity of this compound.

Q1: What is debromination and why is it a problem with this compound?

A1: Debromination, also known as hydrodebromination, is an undesired side reaction where the bromine atom on the pyridine ring is replaced by a hydrogen atom.[4] This is problematic because it consumes your starting material, lowers the yield of the desired product, and introduces a significant impurity that can be difficult to separate, complicating downstream purification.[4]

Q2: Why is the C-Br bond on this specific molecule susceptible to cleavage?

A2: The susceptibility arises from two main factors:

  • Pyridine Ring Electronics: The pyridine ring is electron-deficient, which can weaken the Carbon-Bromine (C-Br) bond compared to a C-Br bond on an electron-rich aromatic ring. This makes it more prone to reductive cleavage under certain conditions.

  • Reaction Intermediates: In many common reactions, particularly palladium-catalyzed cross-couplings, reactive intermediates are formed (e.g., Pd-H species) that can readily cleave the C-Br bond.[4] High temperatures and prolonged reaction times can also promote this side reaction.[4]

Q3: Which types of reactions are most likely to cause debromination?

A3: Debromination is most frequently observed in:

  • Palladium-Catalyzed Cross-Coupling Reactions: This includes Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions. The formation of palladium-hydride species is a primary culprit in these cases.[4]

  • Formation of Organometallic Reagents: Reactions involving strong reducing agents or organometallic reagents like Grignard or organolithiums can lead to debromination if not performed under strictly controlled, anhydrous conditions at low temperatures.[4]

  • Amide Couplings with Harsh Reagents: While less common, certain amide coupling conditions, especially if they involve elevated temperatures or incompatible bases, can contribute to degradation and debromination.

Part 2: Troubleshooting Guide - Palladium-Catalyzed Cross-Coupling Reactions

This is the most common area where researchers encounter debromination. The key is to promote the desired C-C or C-N bond formation to outcompete the C-H bond formation (debromination).

Q4: I'm observing >10% debromination in my Suzuki-Miyaura coupling. What is the first thing I should check?

A4: Your choice of base and ligand are the most critical factors. Strong bases, particularly alkoxides like sodium tert-butoxide (NaOtBu), can generate Pd-H species, which are known to cause hydrodehalogenation.[4] Similarly, ligands that are not bulky or electron-rich enough may not facilitate the desired reductive elimination step of the catalytic cycle efficiently, giving more time for the debromination pathway to occur.

Troubleshooting Workflow: Suzuki-Miyaura Coupling

Below is a decision-making workflow to systematically troubleshoot this issue.

G start Debromination >10% in Suzuki Coupling check_base Analyze Base start->check_base is_strong_base Is base strong? (e.g., NaOtBu, KOtBu) check_base->is_strong_base switch_base Action: Switch to milder base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) is_strong_base->switch_base Yes check_ligand Analyze Ligand is_strong_base->check_ligand No success Debromination Minimized switch_base->success is_simple_ligand Is ligand simple? (e.g., PPh₃) check_ligand->is_simple_ligand switch_ligand Action: Use bulky, electron-rich ligand (e.g., XPhos, SPhos, RuPhos) is_simple_ligand->switch_ligand Yes check_temp Review Temperature & Time is_simple_ligand->check_temp No switch_ligand->success is_high_temp Is temp >100°C or time >24h? check_temp->is_high_temp reduce_temp Action: Lower temperature (start at 80°C) and monitor for completion. is_high_temp->reduce_temp Yes is_high_temp->success No reduce_temp->success

Troubleshooting workflow for debromination in cross-coupling reactions.

Q5: Can you elaborate on the role of the phosphine ligand?

A5: Certainly. The phosphine ligand is not just a spectator; it directly influences the palladium catalyst's reactivity. Bulky, electron-rich biaryl phosphine ligands (often called "Buchwald ligands") like XPhos or SPhos are highly effective at preventing debromination.[4][5] They do this by:

  • Promoting Oxidative Addition: They facilitate the initial, crucial step of the catalytic cycle.[6]

  • Accelerating Reductive Elimination: This is the product-forming step. By making this step faster, the palladium intermediate has less time to undergo side reactions like hydrodebromination.[6][7]

Table 1: Recommended Conditions for Suzuki Coupling

This data is illustrative, based on established principles for heteroaryl halides.[4][5]

Catalyst PrecursorLigandBaseSolventTemp (°C)Expected DebrominationRationale
Pd₂(dba)₃PPh₃NaOtBuToluene11020-30%High debromination due to a less bulky ligand and a strong base.[4]
Pd₂(dba)₃XPhos NaOtBuToluene11010-15%A bulkier ligand improves yield, but debromination can still occur with a strong base.[4]
Pd(OAc)₂SPhos K₃PO₄ Dioxane/H₂O90<5% Optimal: A bulky ligand with a milder inorganic base significantly suppresses the debromination pathway.[5]

Part 3: Troubleshooting Guide - Amide Bond Formation

While debromination is less frequent during amide coupling, improper reagent choice or conditions can still lead to product loss. The primary goal is to activate the carboxylic acid efficiently without requiring harsh conditions that could affect the C-Br bond.

Q6: My amide coupling reaction is giving a low yield and I suspect substrate degradation. How can I improve it?

A6: The key is to use a modern coupling reagent that operates under mild, neutral pH conditions and at room temperature. Avoid generating a highly reactive acyl chloride with reagents like thionyl chloride unless absolutely necessary, as this can lead to side reactions.[8]

Recommended Amide Coupling Protocol

This protocol utilizes HATU, a highly efficient coupling reagent that minimizes side reactions.[8][9]

Materials:

  • This compound (1.0 eq)

  • Amine (1.1 eq)

  • HATU (1.1 eq)[10]

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous DMF or DCM

Procedure:

  • Dissolve this compound in anhydrous DMF.

  • Add HATU and DIPEA to the solution and stir for 5-10 minutes at room temperature to pre-activate the acid. This step is crucial to allow for the formation of the activated ester before the amine is introduced.[11]

  • Add the amine to the reaction mixture.

  • Stir at room temperature for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash with water and brine to remove DMF and excess reagents.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Table 2: Comparison of Common Amide Coupling Reagents
Coupling ReagentBase RequiredTemperaturePotential Side Reactions
SOCl₂ / PyridinePyridine0°C to RTAcyl-pyridinium salt instability, potential for side reactions with pyridine ring.
EDC/HOBtDIPEA or NMMRTRacemization (less common here), formation of N-acylurea byproduct.[9][10]
HATU / COMU DIPEA or Collidine RT Minimal; highly efficient and low risk of side reactions. Considered a gold standard. [9][10]

Part 4: Mechanistic Insight - The Debromination Pathway

Understanding the mechanism helps in rationally designing experiments to avoid it. In palladium catalysis, a delicate balance exists between the desired productive cycle and off-cycle side reactions.

G cluster_suzuki Desired Suzuki Cycle cluster_dehalogenation Undesired Debromination Pathway Pd0 Pd(0)Ln OA Oxidative Addition (Ar-Br) Pd0->OA + Ar-Br PdII_Ar Ar-Pd(II)-Br OA->PdII_Ar TM Transmetalation (+ R-B(OH)₂) PdII_Ar->TM PdH Pd(II)-H Species PdII_Ar->PdH Protonolysis or reaction with Pd-H PdII_Ar_R Ar-Pd(II)-R TM->PdII_Ar_R RE Reductive Elimination PdII_Ar_R->RE RE->Pd0 Regenerates Catalyst Product Desired Product (Ar-R) RE->Product PdH_source Hydride Source (e.g., Base, H₂O, Solvent) RE_H Reductive Elimination (H) PdH->RE_H RE_H->Pd0 Regenerates Catalyst Byproduct Debrominated Byproduct (Ar-H) RE_H->Byproduct

Competitive catalytic cycles in Suzuki-Miyaura reactions.

As the diagram illustrates, the key intermediate Ar-Pd(II)-Br can either proceed through the productive transmetalation step or be intercepted by a hydride source, leading to the debrominated byproduct.[4][12][13] Your role as an experimentalist is to create conditions that heavily favor the path of transmetalation and reductive elimination over the undesired pathway. This is achieved by using optimized ligands, bases, and reaction conditions as outlined in this guide.

References

  • BenchChem. (n.d.). preventing debromination as a side reaction with 2,5-Dibromo-4-methylpyridine.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • Sonavane, S., et al. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters, 11(3), 447-452.
  • AChemBlock. (n.d.). This compound 97%.
  • Growing Science. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach.
  • BenchChem. (n.d.). preventing debromination in reactions with 2-Bromo-4-iodopyridine.
  • Royal Society of Chemistry. (2019, September 2). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology.
  • ACS Publications. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics.
  • National Institutes of Health. (n.d.). A Single Phosphine Ligand Allows for the Palladium-Catalyzed Intermolecular C–O Bond Formation with Secondary and Primary Alcohols.
  • Wiley Online Library. (2021, August 9). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction.
  • Reddit. (2025, March 20). How do I avoid side reactions while doing this peptide coupling reaction?
  • ResearchGate. (n.d.). Mechanism for Palladium catalyzed Suzuki cross‐coupling reaction.
  • BenchChem. (n.d.). how to avoid dehalogenation side reactions in Suzuki coupling.
  • Sigma-Aldrich. (n.d.). 5-Bromopyridine-2-acetic acid 97.
  • Zhejiang Jiuzhou Chem Co.,Ltd. (n.d.). This compound CAS NO.192642-85-6.
  • BLDpharm. (n.d.). 192642-85-6|this compound.

Sources

Scale-up challenges for the synthesis of 2-(5-Bromopyridin-2-YL)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 2-(5-Bromopyridin-2-YL)acetic acid. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the laboratory and large-scale production of this key pharmaceutical intermediate. Here, we provide in-depth, field-proven insights in a troubleshooting and FAQ format to ensure the successful and safe execution of your synthesis.

Overview of Common Synthetic Routes

The synthesis of this compound typically proceeds through a few key pathways. Understanding these routes is crucial for diagnosing potential issues. The most common strategies involve the functionalization of a pre-brominated pyridine ring.

A prevalent approach begins with the oxidation of 2-methyl-5-bromopyridine to form the corresponding pyridine-2-carboxylic acid, which is then homologated. Another common route involves the introduction of the acetic acid side chain onto a suitable precursor, such as 2,5-dibromopyridine, often via a cross-coupling reaction followed by hydrolysis.

Below is a generalized workflow illustrating a common synthetic approach.

Synthesis_Workflow cluster_0 Route A: From 2-Methyl-5-bromopyridine cluster_1 Route B: From 2,5-Dibromopyridine A1 2-Methyl-5-bromopyridine A2 Oxidation A1->A2 A3 5-Bromopyridine-2-carboxylic acid A2->A3 A4 Homologation A3->A4 A5 This compound A4->A5 B1 2,5-Dibromopyridine B2 Cross-Coupling (e.g., with malonate) B1->B2 B3 Diester Intermediate B2->B3 B4 Hydrolysis & Decarboxylation B3->B4 B5 This compound B4->B5

Caption: Common synthetic routes to this compound.

Troubleshooting Guide: Question & Answer

This section addresses specific problems that may arise during the synthesis and scale-up of this compound.

Starting Material and Reagent Issues

Question: I am seeing significant amounts of a di-brominated impurity in my synthesis of 2-amino-5-bromopyridine, a common precursor. How can I avoid this?

Answer: The formation of 2-amino-3,5-dibromopyridine is a common side reaction caused by over-bromination.[1] The amino group strongly activates the pyridine ring, making it susceptible to further electrophilic substitution.

  • Causality: The high reactivity of 2-aminopyridine towards brominating agents can lead to poor selectivity.

  • Solution:

    • Protect the Amine: Acetylation of the amino group to form 2-acetamidopyridine significantly reduces its activating effect, allowing for more controlled monobromination.[2] You can then deprotect the acetyl group under basic conditions.

    • Control Stoichiometry: Carefully control the stoichiometry of the brominating agent (e.g., NBS or liquid bromine). A slight excess is often needed for full conversion, but a large excess will promote di-bromination.

    • Temperature Control: Maintain a low reaction temperature to improve selectivity.

Reaction Condition Challenges

Question: My Grignard reaction using 2,5-dibromopyridine to introduce a functional group at the 2-position is sluggish and gives low yields. What could be the issue?

Answer: Grignard reagent formation with halopyridines can be challenging. The electronegative nitrogen atom can interfere with the reaction.

  • Causality: The lone pair on the pyridine nitrogen can coordinate with the magnesium, hindering the formation of the Grignard reagent. Furthermore, the C-Br bond at the 2-position is less reactive than a typical aryl bromide.

  • Solution:

    • Use an Initiator: The use of an initiator like ethyl bromide can help to activate the magnesium surface and initiate the Grignard formation.[3]

    • Anhydrous Conditions: Ensure strictly anhydrous conditions. Any moisture will quench the Grignard reagent as it forms.

    • Alternative Organometallics: Consider using an organolithium reagent, which can sometimes be more effective for heteroaromatic systems.

Question: During the hydrolysis of the ester precursor (e.g., methyl 2-(5-bromopyridin-2-yl)acetate) to the final acid, I am observing incomplete conversion even with extended reaction times on a larger scale. Why is this happening?

Answer: Scale-up of hydrolysis reactions can be hampered by poor mixing and mass transfer limitations, especially if the ester has low solubility in the aqueous phase.

  • Causality: In a large reactor, inadequate agitation may lead to poor mixing of the organic ester and the aqueous base, resulting in a slow reaction rate.

  • Solution:

    • Phase-Transfer Catalyst: Employ a phase-transfer catalyst (e.g., a quaternary ammonium salt) to facilitate the transport of the hydroxide ion into the organic phase.

    • Co-solvent: Use a water-miscible co-solvent like THF or methanol to create a homogeneous reaction mixture.

    • Mechanical Agitation: Ensure the reactor is equipped with an appropriate agitator (e.g., a pitched-blade turbine) and that the stirring speed is sufficient to maintain a good emulsion.

Work-up and Isolation Problems

Question: After quenching my reaction, I am struggling with the isolation of the product. It seems to be soluble in both the aqueous and organic layers. How can I improve the work-up?

Answer: this compound is an amphoteric molecule, possessing both a basic pyridine nitrogen and an acidic carboxylic acid group. This can lead to solubility issues during work-up.

  • Causality: At neutral pH, the molecule can exist as a zwitterion, which may have significant water solubility.

  • Solution:

    • pH Adjustment: Carefully adjust the pH of the aqueous layer to the isoelectric point of the molecule to minimize its solubility in water and promote precipitation.

    • Solvent Selection: Use a more polar organic solvent for extraction, such as ethyl acetate or a mixture of dichloromethane and isopropanol.

    • Salting Out: Add a saturated solution of sodium chloride to the aqueous layer to decrease the solubility of the product and improve extraction efficiency.

Purification and Impurity Profile

Question: My final product is contaminated with a decarboxylated impurity, 2-methyl-5-bromopyridine. How can I prevent its formation?

Answer: Pyridylacetic acids, particularly those with the acetic acid moiety at the 2- or 4-position, are susceptible to decarboxylation, especially at elevated temperatures or under harsh acidic or basic conditions.[4]

  • Causality: The pyridine nitrogen can stabilize the carbanion intermediate formed upon loss of carbon dioxide.

  • Solution:

    • Temperature Control: Avoid excessive temperatures during the final steps of the synthesis, work-up, and purification.

    • Mild Conditions: Use mild conditions for the hydrolysis of the ester precursor. For example, using lithium hydroxide at room temperature is often gentler than sodium hydroxide at reflux.

    • Purification Method: If the impurity is present, it can often be removed by recrystallization, as its polarity and solubility will be significantly different from the desired carboxylic acid.

ImpurityPotential SourceMitigation Strategy
2-Amino-3,5-dibromopyridineOver-bromination of 2-aminopyridineProtect amino group, control stoichiometry
2-Methyl-5-bromopyridineDecarboxylation of the final productAvoid high temperatures, use mild reaction conditions
RegioisomersLack of selectivity in C-H functionalizationUse directing groups or N-functionalized pyridinium salts[5]

Frequently Asked Questions (FAQs)

Q1: What are the main safety concerns when scaling up the synthesis of this compound?

A1: The primary safety concerns include:

  • Use of Hazardous Reagents: The use of liquid bromine requires specialized handling procedures and a well-ventilated area. Consider using a safer alternative like N-bromosuccinimide (NBS).[6]

  • Thermal Runaway: Some steps, like Grignard reagent formation or quenching of reactive intermediates, can be highly exothermic. Ensure the reactor has adequate cooling capacity and that reagents are added at a controlled rate.[7]

  • Toxic Byproducts: Depending on the route, toxic gases like hydrogen bromide may be evolved. These should be scrubbed through a base trap.

Q2: How can I improve the regioselectivity of functionalizing the pyridine ring?

A2: Achieving high regioselectivity on a pyridine ring can be challenging.

  • Minisci-type reactions , which involve radical addition to the protonated pyridine, often give a mixture of C2 and C4 isomers.[8]

  • Using N-functionalized pyridinium salts can offer better regiocontrol under milder, acid-free conditions.[5] These methods are particularly useful for late-stage functionalization.

Q3: What are the best practices for the final purification of this compound on a large scale?

A3: For large-scale purification:

  • Recrystallization is often the most cost-effective and scalable method. A solvent screen should be performed to identify a suitable solvent system that provides good recovery and effectively removes key impurities.

  • pH-based purification can be effective. The product can be dissolved in a basic aqueous solution, washed with an organic solvent to remove non-acidic impurities, and then precipitated by adding acid.

Below is a decision tree for troubleshooting common purification issues.

Purification_Troubleshooting start Low Purity after Initial Isolation check_impurities Identify Impurities (HPLC, NMR) start->check_impurities is_starting_material Unreacted Starting Material? check_impurities->is_starting_material is_side_product Known Side Product? is_starting_material->is_side_product No optimize_reaction Optimize Reaction: - Increase reaction time/temp - Check reagent quality is_starting_material->optimize_reaction Yes is_decarboxylation Decarboxylation Impurity? is_side_product->is_decarboxylation No optimize_conditions Optimize Reaction: - Lower temperature - Adjust stoichiometry is_side_product->optimize_conditions Yes purify_recrystallization Purification: - Recrystallization - pH adjustment/extraction is_decarboxylation->purify_recrystallization Yes end High Purity Product is_decarboxylation->end No optimize_reaction->end optimize_conditions->end purify_recrystallization->end

Caption: Troubleshooting decision tree for purification issues.

Key Experimental Protocols

Protocol 1: Ester Hydrolysis and Work-up

This protocol describes a robust method for the hydrolysis of methyl 2-(5-bromopyridin-2-yl)acetate.

  • Setup: In a jacketed reactor equipped with an overhead stirrer and a temperature probe, charge methyl 2-(5-bromopyridin-2-yl)acetate (1.0 eq) and methanol (5 volumes).

  • Base Addition: Prepare a solution of sodium hydroxide (1.5 eq) in water (5 volumes). Add the NaOH solution to the reactor at a controlled rate, maintaining the internal temperature below 30°C.

  • Reaction Monitoring: Stir the mixture at 20-25°C. Monitor the reaction progress by HPLC until the starting material is <1%.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the methanol.

  • Aqueous Work-up: To the remaining aqueous solution, add ethyl acetate (10 volumes) and stir. Allow the layers to separate and discard the organic layer (this removes non-polar impurities).

  • Acidification: Cool the aqueous layer to 0-5°C and slowly add 2N hydrochloric acid to adjust the pH to approximately 4-5. The product will precipitate.

  • Isolation: Filter the solid product, wash with cold water (2 x 2 volumes), and dry under vacuum at 50°C to a constant weight.

References

  • Methyl 2-(5-bromopyridin-2-yl)acetate. PubChem.
  • Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. National Institutes of Health.
  • Synthesis method of 2,5-dibromopyridine. Google Patents.
  • A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters.
  • The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II. ResearchGate.
  • N-Functionalized Pyridinium Salts: A New Chapter for Site-Selective Pyridine C-H Functionalization via Radical-Based Processes under Visible Light Irradiation. National Institutes of Health.
  • Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. National Institutes of Health.
  • Malonic Ester Synthesis. Chemistry Steps.
  • A kind of preparation method of 2 nitro 5 bromopyridines. Google Patents.
  • Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. YouTube.
  • malonic ester synthesis. Semantic Scholar.
  • The neutral hydrolysis of methyl acetate Part 2. Is there a tetrahedral intermediate?. Semantic Scholar.
  • Visible-Light-Mediated Three-Component Minisci-Type Reaction of 4-Cyanopyridines. ACS Publications.
  • Safety Data Sheet - 3-Pyridylacetic acid. Jubilant Ingrevia.
  • Unified ionic and radical C-4 alkylation and arylation of pyridines. Royal Society of Chemistry.
  • [Plan] Grignard-formation in presence of acetic anhydride for one-pot synthesis of methyl-ketones. Reddit.
  • Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. ResearchGate.
  • A Note on a New Method of Preparation of (Bromomethyl) Malonic Ester. ResearchGate.
  • General overview of common mechanistic pathways in Minisci-type reactions. Wiley Online Library.
  • Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry.
  • Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines. National Institutes of Health.
  • Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. ACS Publications.
  • Incidents in the chemical industry due to thermal-runaway chemical reactions. IChemE.

Sources

Technical Support Center: Solubility Enhancement for 2-(5-Bromopyridin-2-YL)acetic acid in Chemical Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address challenges related to the solubility of 2-(5-Bromopyridin-2-YL)acetic acid in various reaction setups. Our focus is on providing practical, evidence-based solutions to facilitate smoother and more efficient experimentation.

Introduction: Understanding the Challenge

This compound is a key building block in medicinal chemistry and materials science. However, its effective use can be hampered by poor solubility in common organic solvents, leading to incomplete reactions, difficult purification, and inconsistent yields. This guide will walk you through a systematic approach to understanding and overcoming these solubility issues.

The structure of this compound, with its polar carboxylic acid group, a moderately polar pyridine ring, and a lipophilic bromo substituent, results in a molecule with a complex solubility profile. It is a crystalline solid with a melting point in the range of 120-130°C, indicating significant crystal lattice energy that needs to be overcome for dissolution.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?
  • Polar Protic Solvents: Expect limited to moderate solubility in solvents like methanol and ethanol. The carboxylic acid group can form hydrogen bonds with these solvents, but the overall molecule's lipophilicity may limit high solubility.

  • Polar Aprotic Solvents: Solvents like DMF, DMSO, and NMP are likely to be the most effective for dissolving this compound due to their high polarity and ability to disrupt the crystal lattice. However, their high boiling points can complicate product isolation. Acetonitrile and THF may offer moderate solubility.

  • Nonpolar Solvents: Solubility in nonpolar solvents such as hexanes, toluene, and dichloromethane (DCM) is expected to be very low.

A systematic solvent screening is the most reliable way to determine the best solvent for your specific reaction.

Q2: I'm struggling to dissolve this compound in my chosen reaction solvent. What are my options?

A2: When facing poor solubility, a multi-faceted approach is often necessary. Here is a decision-making workflow to guide your troubleshooting:

G start Initial Observation: Poor Solubility solvent_screen 1. Systematic Solvent Screening start->solvent_screen cosolvent 2. Co-solvent System solvent_screen->cosolvent If single solvent is insufficient outcome Reaction Proceeds Homogeneously solvent_screen->outcome Success ph_adjust 3. pH Adjustment/ Salt Formation cosolvent->ph_adjust If co-solvents are ineffective or incompatible cosolvent->outcome Success ptc 4. Phase Transfer Catalysis ph_adjust->ptc For biphasic reactions ph_adjust->outcome Success ptc->outcome Success

Caption: Decision workflow for addressing poor solubility.

This workflow provides a structured approach, starting with the simplest solution (solvent screening) and progressing to more advanced techniques if needed.

Troubleshooting Guides

Guide 1: Systematic Solvent Screening

Issue: My reaction is sluggish and appears heterogeneous, suggesting the starting material is not fully dissolved.

Root Cause Analysis: The chosen solvent may not have the optimal polarity or hydrogen bonding capability to dissolve this compound effectively.

Solution: A Step-by-Step Protocol for Solvent Screening

  • Selection of Candidate Solvents: Choose a diverse range of solvents based on their polarity and solvent class. A good starting set is presented in the table below.

  • Small-Scale Solubility Test:

    • To a series of small vials, add a pre-weighed amount of this compound (e.g., 10 mg).

    • Add a measured volume of a candidate solvent (e.g., 0.5 mL) to each vial.

    • Stir or sonicate the vials at your intended reaction temperature for a set period (e.g., 15-30 minutes).

    • Visually assess the dissolution. If the solid dissolves completely, try adding more solid to estimate the approximate solubility.

  • Compatibility Check: Ensure the chosen solvent is compatible with all reagents and reaction conditions (e.g., does not react with your coupling agents, stable at the reaction temperature).

Data Presentation: Recommended Solvents for Screening

Solvent ClassExamplesExpected SolubilityNotes
Polar Aprotic DMF, DMSO, NMP, AcetonitrileHigh to ModerateHigh boiling points of DMF, DMSO, NMP can be a drawback.
Ethers THF, 2-MeTHF, DioxaneModerate to Low2-MeTHF is a greener alternative to THF.[3]
Chlorinated DCM, 1,2-Dichloroethane (DCE)LowOften used in amide couplings, but solubility may be limiting.
Aromatic Toluene, ChlorobenzeneVery LowUnlikely to be effective as a primary solvent.
Alcohols Methanol, IsopropanolModerate to LowMay interfere with some reactions (e.g., formation of esters).
Guide 2: Utilizing Co-solvent Systems

Issue: I've found a solvent that partially dissolves my compound, but I can't achieve the desired concentration for an efficient reaction.

Root Cause Analysis: A single solvent may not possess the ideal balance of properties to fully solubilize the substrate.

Solution: Implementing a Co-solvent Strategy

A co-solvent system can often provide the "sweet spot" of polarity to achieve complete dissolution.[4]

Experimental Protocol:

  • Primary Solvent Selection: Start with a solvent in which your other reagents are soluble, even if this compound has limited solubility in it (e.g., DCM or THF for an amide coupling).

  • Co-solvent Titration:

    • Suspend the acid in your primary solvent.

    • Slowly add a more polar, miscible co-solvent (e.g., DMF or NMP) dropwise while stirring at the reaction temperature.

    • Continue adding the co-solvent until the solid fully dissolves.

    • Note: Use the minimum amount of the high-boiling co-solvent necessary to achieve a homogeneous solution to simplify downstream purification.

Guide 3: pH Adjustment and In-Situ Salt Formation

Issue: My reaction medium is non-polar, and co-solvents are not an option. How can I increase the solubility of the carboxylic acid?

Root Cause Analysis: The carboxylic acid group's ability to be deprotonated can be leveraged to form a more soluble salt.

Scientific Rationale: By adding a suitable base, you can deprotonate the carboxylic acid of this compound to form its corresponding carboxylate salt. This salt will have significantly different solubility properties, often being more soluble in polar solvents. The estimated pKa of the carboxylic acid is likely in the range of 4-5, similar to other pyridine carboxylic acids, making it readily deprotonated by common bases.[5][6]

Workflow for Salt Formation:

G start Insoluble Carboxylic Acid add_base Add Stoichiometric Amount of Base (e.g., Et3N, DIPEA) start->add_base form_salt In-situ Formation of Soluble Carboxylate Salt add_base->form_salt add_reagents Add Other Reaction Components (e.g., Amine, Coupling Agent) form_salt->add_reagents reaction Homogeneous Reaction add_reagents->reaction

Caption: In-situ salt formation for improved solubility.

Experimental Protocol for Amide Coupling:

  • Suspend this compound in your chosen reaction solvent (e.g., DCM or THF).

  • Add one equivalent of a non-nucleophilic organic base, such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA).

  • Stir the mixture until the solid dissolves, indicating the formation of the soluble ammonium carboxylate salt.

  • Proceed with the addition of your amine and coupling agent (e.g., HATU, HBTU). Note that many amide coupling protocols already include a base, which serves this dual purpose.[7]

Guide 4: Phase Transfer Catalysis for Biphasic Systems

Issue: I need to perform a reaction between this compound and a reagent that is only soluble in a non-polar organic solvent, while the acid salt is only soluble in water.

Root Cause Analysis: The reactants are segregated in two immiscible phases, preventing them from reacting.

Solution: Employing a Phase Transfer Catalyst (PTC)

A phase transfer catalyst can transport the deprotonated carboxylate from an aqueous phase into the organic phase where the reaction can occur.[8][9]

Experimental Protocol (Example: Alkylation with an Alkyl Halide):

  • Aqueous Phase Preparation: Dissolve this compound in water with a stoichiometric amount of an inorganic base (e.g., Na₂CO₃ or K₂CO₃).

  • Organic Phase Preparation: Dissolve the alkyl halide and the phase transfer catalyst (e.g., tetrabutylammonium bromide, TBAB) in a non-polar solvent like toluene or DCM.

  • Reaction Setup: Combine the two phases in a reaction vessel and stir vigorously to create a large interfacial area. Heat as required. The PTC will shuttle the carboxylate anion into the organic phase to react with the alkyl halide.

References

  • Casasnovas, R., et al. (2009). Theoretical pKa calculations of substituted pyridines.
  • MDPI. (2019).
  • ACS Publications. (2021). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. ACS Sustainable Chemistry & Engineering.
  • ResearchGate. (2012). Evaluation of alternative solvents in common amide coupling reactions: Replacement of dichloromethane and N,N-dimethylformamide. [Link]
  • McGraw-Hill Education. (n.d.). SOLVENT SCREENING METHODS. Access Engineering.
  • ACS Publications. (2022).
  • ACS Publications. (2021). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
  • Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents. [Link]
  • Royal Society of Chemistry. (2017). Green Chemistry Concepts and Metrics for Solvent Selection.
  • Thieme. (2021). Water: An Underestimated Solvent for Amide Bond-Forming Reactions.
  • ACS Publications. (2019). Calculations of pKa Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile. The Journal of Physical Chemistry A.
  • ResearchGate. (n.d.). Screening of Suitable Solvents in Organic Synthesis.
  • ResearchGate. (2019).
  • MDPI. (2006). Acidity Study on 3-Substituted Pyridines. [Link]
  • bepls. (2022). Enhancement of Water Solubility for Lopinavir by Co-solvency Approach.
  • PubChem. (n.d.). 2,6-Dibromopyridine-4-carboxylic acid. [Link]
  • American Chemical Society. (n.d.). SOLVENTS | Green Chemistry Toolkit.
  • ResearchGate. (2009).
  • PubChem. (n.d.). Methyl 2-(5-bromopyridin-2-yl)
  • Royal Society of Chemistry. (2012). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry.
  • OperaChem. (2023).
  • ResearchGate. (2023). Exploring the amide coupling of carboxylic acids with amines using green solvent limonene.
  • Royal Society of Chemistry. (2022). Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent.
  • Chemistry Stack Exchange. (2016). How are solvents chosen in organic reactions?. [Link]
  • PMC. (2012).
  • Merck Millipore. (n.d.).
  • PMC. (2019).
  • ResearchGate. (2021).
  • ACS Publications. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.
  • NCERT. (n.d.). Amines.
  • PubChem. (n.d.). Ethyl 2-(5-bromopyrimidin-2-yl)
  • Aston Research Explorer. (n.d.). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties.
  • MDPI. (2023). Enhancing the Solubility and Dissolution of Apigenin: Solid Dispersions Approach.

Sources

Technical Support Center: Synthesis of 2-(5-Bromopyridin-2-YL)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(5-bromopyridin-2-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and identify potential byproducts encountered during the synthesis of this important chemical intermediate. Our goal is to provide you with the expertise and practical insights necessary to optimize your synthetic routes, improve yield and purity, and troubleshoot common issues.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis, while achievable through several routes, can be prone to the formation of various byproducts that complicate purification and reduce overall yield. This guide provides a detailed analysis of the most common synthetic pathways, the mechanistic origins of potential impurities, and robust troubleshooting strategies to ensure the integrity of your synthesis.

Part 1: Troubleshooting Guide for Common Synthetic Routes

This section is divided into the primary synthetic strategies for preparing this compound. Each subsection addresses a specific starting material and outlines potential byproduct formation with corresponding troubleshooting advice.

Route 1: From 2,5-Dibromopyridine via Malonic Ester Synthesis

This is a widely employed method that involves the reaction of 2,5-dibromopyridine with a malonic ester, followed by hydrolysis and decarboxylation.

Q1: I am observing a significant amount of a di-substituted product in my reaction of 2,5-dibromopyridine with diethyl malonate. How can I improve the selectivity for the mono-substituted product?

A1: The formation of diethyl 2,2'-(5-bromopyridine-2,6-diyl)dimalonate is a common byproduct when both bromine atoms on the pyridine ring react with the malonate nucleophile.

  • Causality: The second bromine atom at the 6-position can also undergo nucleophilic substitution, especially with prolonged reaction times, higher temperatures, or an excess of the malonate and base.

  • Troubleshooting:

    • Stoichiometry Control: Use a strict 1:1 molar ratio of 2,5-dibromopyridine to diethyl malonate. A slight excess of the pyridine starting material can also favor mono-substitution.

    • Temperature Management: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. This will disfavor the less reactive second substitution.

    • Base Addition: Add the base (e.g., sodium ethoxide) slowly to the reaction mixture to maintain a low concentration of the malonate enolate, which can help control reactivity.

Q2: During the hydrolysis and decarboxylation step, I am seeing incomplete conversion and the presence of the intermediate malonic acid derivative. What is causing this and how can I drive the reaction to completion?

A2: The presence of (5-bromopyridin-2-yl)malonic acid indicates incomplete decarboxylation.

  • Causality: Decarboxylation of malonic acids typically requires heat. Insufficient temperature or reaction time will result in incomplete conversion. The stability of the pyridine ring can also influence the ease of decarboxylation.[1]

  • Troubleshooting:

    • Temperature and Time: Ensure the reaction is heated to a sufficiently high temperature (often reflux in a high-boiling solvent like dioxane or toluene) for an adequate period.[2] Monitor the reaction by TLC or LC-MS until the malonic acid intermediate is no longer observed.

    • Acidic Conditions: While decarboxylation can occur under neutral conditions with heat, acidic conditions can sometimes facilitate the process.[3]

Q3: My final product is contaminated with a compound that has a similar mass but different retention time in HPLC. What could this be?

A3: A potential byproduct is the ethyl ester of the final product, ethyl 2-(5-bromopyridin-2-yl)acetate.

  • Causality: This results from incomplete hydrolysis of the diethyl malonate intermediate. One of the ester groups is hydrolyzed and decarboxylated, while the other remains.

  • Troubleshooting:

    • Hydrolysis Conditions: Ensure complete saponification of the esters by using a sufficient excess of a strong base (e.g., NaOH or KOH) and allowing for adequate reaction time. Heating can also promote complete hydrolysis.

    • Purification: If incomplete hydrolysis is a persistent issue, the resulting ester can often be separated from the desired carboxylic acid by column chromatography or by extraction under basic conditions (the carboxylic acid will be in the aqueous layer as its salt, while the ester remains in the organic layer).

Experimental Workflow: Malonic Ester Synthesis

A 2,5-Dibromopyridine C Diethyl (5-bromopyridin-2-yl)malonate A->C Mono-substitution F Diethyl 2,2'-(5-bromopyridine-2,6-diyl)dimalonate (Di-substituted Byproduct) A->F Di-substitution (Side Reaction) B Diethyl Malonate + NaOEt B->C B->F E This compound C->E Hydrolysis & Decarboxylation G (5-bromopyridin-2-yl)malonic acid (Incomplete Decarboxylation) C->G Incomplete Decarboxylation H Ethyl 2-(5-bromopyridin-2-yl)acetate (Incomplete Hydrolysis) C->H Incomplete Hydrolysis D 1. NaOH, H2O, Δ 2. H3O+ D->E

Caption: Synthetic pathway from 2,5-dibromopyridine highlighting key byproduct formations.

Route 2: From 2-Chloro-5-bromopyridine via Cyanomethylation and Hydrolysis

This route involves the introduction of a cyanomethyl group, followed by hydrolysis to the carboxylic acid.

Q1: The cyanomethylation of 2-chloro-5-bromopyridine is giving low yields, and I am recovering a lot of starting material. What are the critical parameters for this reaction?

A1: Low yields in the cyanomethylation step often point to issues with the nucleophilic substitution reaction.

  • Causality: The reactivity of the 2-chloro position on the pyridine ring can be sluggish. The choice of cyanide source and reaction conditions are crucial.

  • Troubleshooting:

    • Cyanide Source: Sodium or potassium cyanide in a polar aprotic solvent like DMSO or DMF is commonly used. The use of a phase-transfer catalyst (e.g., a quaternary ammonium salt) can enhance the nucleophilicity of the cyanide ion.

    • Temperature: This reaction often requires elevated temperatures to proceed at a reasonable rate.

    • Alternative Reagents: Consider using (cyanomethyl)trimethylphosphonium iodide as an alternative cyanomethylating agent.[4]

Q2: During the hydrolysis of 2-(5-bromopyridin-2-yl)acetonitrile, I am isolating the corresponding amide as a major byproduct. How can I favor the formation of the carboxylic acid?

A2: The formation of 2-(5-bromopyridin-2-yl)acetamide is a common intermediate in the hydrolysis of the nitrile.

  • Causality: The hydrolysis of a nitrile to a carboxylic acid proceeds through an amide intermediate. If the reaction conditions are not sufficiently forcing, the reaction can stall at the amide stage.

  • Troubleshooting:

    • Reaction Conditions: Strong acidic (e.g., concentrated HCl or H2SO4) or basic (e.g., concentrated NaOH or KOH) conditions and prolonged heating are typically required to drive the hydrolysis to the carboxylic acid.

    • Monitoring: Monitor the reaction closely by TLC or LC-MS to ensure the disappearance of both the starting nitrile and the intermediate amide.

Experimental Workflow: Cyanomethylation and Hydrolysis

A 2-Chloro-5-bromopyridine C 2-(5-bromopyridin-2-yl)acetonitrile A->C Cyanomethylation B NaCN or KCN B->C E This compound C->E Hydrolysis F 2-(5-bromopyridin-2-yl)acetamide (Incomplete Hydrolysis) C->F Partial Hydrolysis D H3O+ or OH-, Δ D->E

Caption: Synthesis from 2-chloro-5-bromopyridine and byproduct from incomplete hydrolysis.

Route 3: From 2-Amino-5-bromopyridine via Sandmeyer Reaction and Subsequent Functionalization

This route first converts the amino group to a bromine, yielding 2,5-dibromopyridine, which can then be further functionalized as in Route 1.

Q1: In the bromination of 2-aminopyridine to form 2-amino-5-bromopyridine, I am getting a di-brominated byproduct. How can I improve the selectivity?

A1: The formation of 2-amino-3,5-dibromopyridine is a common side reaction.[5]

  • Causality: The amino group is strongly activating, making the pyridine ring susceptible to further electrophilic substitution.

  • Troubleshooting:

    • Protecting Group: Acetylation of the amino group to form 2-acetamidopyridine can moderate its activating effect and improve the selectivity for mono-bromination at the 5-position. The acetyl group can be removed by hydrolysis after the bromination step.[5]

    • Reaction Conditions: Careful control of the stoichiometry of the brominating agent (e.g., NBS or bromine) and the reaction temperature can help to minimize di-bromination.

Q2: The Sandmeyer reaction to convert 2-amino-5-bromopyridine to 2,5-dibromopyridine is giving me a phenolic byproduct. What is causing this?

A2: The formation of 5-bromo-2-hydroxypyridine is a known side reaction in the Sandmeyer reaction.

  • Causality: The diazonium salt intermediate is susceptible to nucleophilic attack by water, leading to the formation of a phenol.

  • Troubleshooting:

    • Temperature Control: Maintain a low temperature (typically 0-5 °C) during the diazotization and subsequent reaction with the bromide source (e.g., CuBr).

    • Anhydrous Conditions: While challenging in aqueous acid, minimizing the amount of water and using a co-solvent can sometimes reduce the formation of the phenolic byproduct.

    • Modified Sandmeyer Conditions: The use of liquid bromine in the presence of HBr has been reported to be an effective alternative to traditional copper halide reagents.[5]

Part 2: Frequently Asked Questions (FAQs)

Q: What are the best analytical techniques for identifying the byproducts mentioned?

A: A combination of techniques is ideal for unambiguous identification:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Excellent for separating the components of the reaction mixture and obtaining the molecular weight of each species. This is often the first-line technique for monitoring reaction progress and identifying the presence of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for elucidating the structure of the main product and any isolated byproducts. The substitution pattern on the pyridine ring can be determined by analyzing the coupling constants and chemical shifts of the aromatic protons.

  • High-Performance Liquid Chromatography (HPLC): A powerful tool for assessing the purity of the final product and for developing purification methods.

Q: I am having trouble with the purification of the final product, this compound. What are some effective methods?

A:

  • Recrystallization: If the crude product is of reasonable purity, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be very effective.

  • Acid-Base Extraction: As a carboxylic acid, the product can be selectively extracted into an aqueous basic solution (e.g., NaHCO3 or NaOH), leaving non-acidic impurities in the organic phase. The aqueous layer can then be acidified to precipitate the pure product, which is then collected by filtration.

  • Column Chromatography: For complex mixtures or to remove closely related impurities, silica gel chromatography is a reliable method. A mobile phase of ethyl acetate and hexanes, often with a small amount of acetic acid to improve the peak shape of the carboxylic acid, is a good starting point.

Q: Are there any general tips for minimizing byproduct formation in pyridine chemistry?

A:

  • Inert Atmosphere: Many of the reagents used, particularly in cross-coupling and Grignard reactions, are sensitive to air and moisture. Conducting reactions under an inert atmosphere (e.g., nitrogen or argon) is crucial.

  • Solvent Purity: Use dry, high-purity solvents, as impurities can interfere with the reactions.

  • Reagent Quality: The quality of starting materials and reagents can significantly impact the outcome of the reaction. Use reagents from reputable suppliers.

  • Reaction Monitoring: Regularly monitor the progress of your reaction by TLC or LC-MS to avoid over-running the reaction, which can lead to the formation of degradation products or further substitution byproducts.

Data Presentation

Byproduct Common Synthetic Route of Origin Molecular Weight ( g/mol ) Typical Analytical Signature
Diethyl 2,2'-(5-bromopyridine-2,6-diyl)dimalonateMalonic Ester Synthesis457.26MS: m/z corresponding to [M+H]+; 1H NMR: Absence of a proton at the 6-position of the pyridine ring.
(5-bromopyridin-2-yl)malonic acidMalonic Ester Synthesis260.05MS: m/z corresponding to [M+H]+; 1H NMR: Presence of a methine proton adjacent to two carboxylic acid groups.
Ethyl 2-(5-bromopyridin-2-yl)acetateMalonic Ester Synthesis244.08MS: m/z corresponding to [M+H]+; 1H NMR: Presence of an ethyl ester group (triplet and quartet).
2-(5-bromopyridin-2-yl)acetamideCyanomethylation and Hydrolysis215.06MS: m/z corresponding to [M+H]+; 1H NMR: Presence of two broad singlets corresponding to the -NH2 protons.
2-Amino-3,5-dibromopyridineSandmeyer Route (starting material synthesis)251.92MS: m/z corresponding to [M+H]+; 1H NMR: Two singlets in the aromatic region.
5-Bromo-2-hydroxypyridineSandmeyer Route174.00MS: m/z corresponding to [M+H]+; Can exist in tautomeric forms, complicating NMR interpretation.

References

  • Sonavane, S., et al. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters, 11(3), 447-452. [Link]
  • Patel, H., et al. (2014). A simple and efficient process for the synthesis of 2-amino-5-bromopyridine. Organic and Process Research & Development, 18(9), 1144-1147. [Link]
  • Di Masi, A., et al. (2023). Unveiling the Decarboxylation of a Malonic Acid-Containing Macrocycle at Acidic pH: Implications and Applications of an Overlooked Phenomenon. ChemistryPlusChem, 88(5), e202200213. [Link]
  • Ashenhurst, J. (2023). The Malonic Ester and Acetoacetic Ester Synthesis. Master Organic Chemistry. [Link]
  • Zaragoza, F. (2002). A convenient synthesis of nitriles from alcohols. Journal of Organic Chemistry, 67(14), 4963-4964. [Link]
  • Chemistry LibreTexts. (2020). 7: The Grignard Reaction (Experiment). [Link]
  • Pharmaffiliates. (2025). Pyridine Derivatives and Impurity Standards for Pharma R&D. [Link]
  • Griffin, J. D., et al. (2015). Hydrodecarboxylation of Carboxylic and Malonic Acid Derivatives via Organic Photoredox Catalysis: Substrate Scope and Mechanistic Insight. Journal of the American Chemical Society, 137(35), 11340–11348. [Link]
  • Organic Chemistry Portal. (2021).
  • PubChem. (n.d.). Methyl 2-(5-bromopyridin-2-yl)
  • Google Patents. (2020). CN110759858A - Synthesis method of 2, 5-dibromopyridine.

Sources

Technical Support Center: Catalyst Screening for Cross-Coupling with 2-(5-Bromopyridin-2-YL)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for catalyst screening in cross-coupling reactions involving 2-(5-Bromopyridin-2-YL)acetic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of this specific transformation. Our focus is on providing practical, field-tested insights grounded in established chemical principles.

Introduction: The Challenge of 2-Pyridyl Coupling

Cross-coupling reactions are powerful tools for C-C and C-N bond formation, but substrates like this compound present unique challenges. The nitrogen atom in the pyridine ring can coordinate to the metal catalyst, potentially leading to catalyst inhibition or deactivation.[1][2] Furthermore, the acetic acid moiety introduces a labile proton, which can interfere with certain catalytic cycles, and raises the possibility of decarboxylation under thermal stress.[3][4][5][6]

This guide will help you systematically screen for optimal conditions to overcome these hurdles and achieve high-yielding, reproducible results for various cross-coupling reactions, including Suzuki-Miyaura, Mizoroki-Heck, Sonogashira, and Buchwald-Hartwig amination.

Frequently Asked Questions (FAQs)

Here we address common questions encountered when working with this compound in cross-coupling reactions.

Q1: Why is my Suzuki-Miyaura coupling reaction failing or giving low yields?

A1: Low yields in Suzuki-Miyaura couplings with 2-bromopyridine derivatives are a frequent issue.[7][8] Several factors could be at play:

  • Catalyst Inhibition: The pyridine nitrogen can coordinate to the palladium center, hindering the catalytic cycle. The use of bulky, electron-rich phosphine ligands can mitigate this by sterically shielding the palladium and promoting the desired reductive elimination step.[9]

  • Inappropriate Base: The choice of base is critical. While stronger bases like NaOH or K₃PO₄ are often effective, they can also promote side reactions. Weaker bases like K₂CO₃ or Cs₂CO₃ are sometimes preferable, especially if your coupling partner is base-sensitive.[3][8]

  • Solvent System: The solvent plays a crucial role in solubilizing the reagents and influencing the catalyst's activity.[10][11][12] A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is common for Suzuki reactions to dissolve both the organic halide and the inorganic base and boronic acid salt.[13]

  • Protodeboronation of the Boronic Acid: Pyridylboronic acids can be unstable and prone to protodeboronation, especially under acidic or harsh basic conditions.[1] Using the corresponding boronate ester can sometimes improve stability.

  • Degassing: Incomplete removal of oxygen can lead to oxidation of the phosphine ligands and deactivation of the Pd(0) catalyst. Ensure thorough degassing of your reaction mixture and solvents.

Q2: I am observing significant decarboxylation of my starting material. How can I prevent this?

A2: 2-Pyridylacetic acids are known to be susceptible to decarboxylation, particularly at elevated temperatures.[4][5][6] To minimize this side reaction:

  • Lower Reaction Temperature: Screen for catalysts that are active at lower temperatures. Modern, highly active palladium precatalysts with sophisticated ligands can often facilitate coupling at or near room temperature.

  • Shorter Reaction Times: High catalyst loading or the use of microwave irradiation can sometimes reduce the required reaction time, minimizing the exposure of the substrate to decarboxylation-promoting conditions.[14]

  • Protecting the Carboxylic Acid: In some cases, protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) may be necessary. The ester can then be hydrolyzed post-coupling.

Q3: Which type of cross-coupling reaction is best suited for my desired transformation?

A3: The choice of reaction depends on the desired product:

  • Suzuki-Miyaura Coupling: Ideal for forming C(sp²)-C(sp²) or C(sp²)-C(sp³) bonds by coupling with boronic acids or esters.[15]

  • Mizoroki-Heck Reaction: Used to form C-C bonds by coupling with alkenes.[16][17]

  • Sonogashira Coupling: The go-to method for coupling with terminal alkynes to form C(sp²)-C(sp) bonds.[18][19][20]

  • Buchwald-Hartwig Amination: The premier method for forming C-N bonds by coupling with primary or secondary amines.[21][22][23][24]

Q4: How do I choose the right palladium source and ligand?

A4: The catalyst system is the heart of the reaction. For challenging substrates like this compound, a systematic screening approach is recommended.

  • Palladium Precatalysts: Pd(OAc)₂ and Pd₂(dba)₃ are common and cost-effective starting points.[15] However, more advanced, air-stable precatalysts (e.g., those based on biarylphosphine ligands) often exhibit higher activity and broader substrate scope.

  • Ligands:

    • For Suzuki-Miyaura: Bulky, electron-rich phosphines like SPhos, XPhos, or RuPhos are often effective for coupling with heteroaryl chlorides and bromides.[8] For some systems, N-heterocyclic carbenes (NHCs) can also be highly active.[15]

    • For Buchwald-Hartwig: Biarylphosphine ligands (e.g., Xantphos, DavePhos) are frequently used. The choice of ligand can influence the scope of compatible amine coupling partners.[25]

    • For Heck and Sonogashira: While often performed "ligandless," the addition of phosphine or NHC ligands can improve catalyst stability and turnover.

Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common problems.

Problem Potential Cause(s) Suggested Solution(s)
No Reaction or Low Conversion 1. Catalyst deactivation (oxygen, impurities). 2. Incorrect base or solvent. 3. Low catalyst activity for the specific substrate. 4. Starting material instability (e.g., protodeboronation).1. Ensure rigorous degassing; use high-purity reagents and solvents. 2. Screen a panel of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (e.g., Dioxane, Toluene, DMF, MeCN/H₂O).[7][8] 3. Screen a panel of palladium precatalysts and ligands (see Table 1). 4. For Suzuki, consider using the corresponding boronate ester.
Formation of Side Products 1. Homocoupling: (e.g., biphenyl from boronic acid). 2. Debromination: (Reduction of the C-Br bond). 3. Decarboxylation: (Loss of CO₂ from the acetic acid moiety).[6]1. Lower the catalyst loading; ensure slow addition of the boronic acid. 2. Use a less reactive base; ensure an inert atmosphere. 3. Lower the reaction temperature; reduce reaction time; consider protecting the acid as an ester.
Reaction is Not Reproducible 1. Inconsistent reagent quality (especially the base). 2. Variations in degassing efficiency. 3. Moisture sensitivity of reagents. 4. Inconsistent heating/stirring.1. Use a fresh bottle of base or dry it before use. 2. Standardize the degassing procedure (e.g., number of freeze-pump-thaw cycles). 3. Handle sensitive reagents in a glovebox or under an inert atmosphere. 4. Use a temperature-controlled heating mantle with consistent stirring.
Catalyst and Ligand Screening Panel

For a systematic approach, it is highly recommended to perform a high-throughput screening of catalysts and ligands.[26][27][28]

Table 1: Recommended Initial Screening Panel for Suzuki-Miyaura Coupling

Palladium Source Ligand Base Solvent Temperature (°C)
Pd(OAc)₂PPh₃K₂CO₃Dioxane/H₂O (4:1)100
Pd₂(dba)₃SPhosK₃PO₄Toluene/H₂O (10:1)80
Pd(dppf)Cl₂(Internal)Cs₂CO₃DMF110
[Pd(IPr)Cl₂]₂(Internal)K₂CO₃MeCN/H₂O (4:1)80

Experimental Protocols

Protocol 1: General Procedure for High-Throughput Catalyst Screening for Suzuki-Miyaura Coupling

This protocol is designed for a 24-well plate format to efficiently screen multiple conditions.

Reagents and Equipment:

  • This compound

  • Arylboronic acid or boronate ester

  • Palladium precatalysts and ligands (see Table 1)

  • Bases (K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Anhydrous solvents (Dioxane, Toluene, DMF, MeCN)

  • Degassed deionized water

  • 24-well reaction block with magnetic stirring

  • Inert atmosphere glovebox or Schlenk line

Step-by-Step Procedure:

  • Plate Preparation (Inert Atmosphere):

    • To each well of the reaction block, add a stir bar.

    • Add the palladium precatalyst (0.01 mmol, 2 mol%) and ligand (0.02 mmol, 4 mol%, if not using a pre-formed complex).

    • Add this compound (0.5 mmol, 1.0 eq).

    • Add the arylboronic acid (0.6 mmol, 1.2 eq).

    • Add the designated base (1.5 mmol, 3.0 eq).

  • Solvent Addition and Sealing:

    • Add the appropriate degassed solvent system (2.0 mL) to each well.

    • Seal the reaction block with a Teflon-lined cap mat.

  • Reaction:

    • Place the reaction block on a magnetic stir plate with heating.

    • Stir the reactions at the designated temperature for 12-24 hours.

  • Work-up and Analysis:

    • Allow the reaction block to cool to room temperature.

    • Quench each reaction with 1 M HCl (2 mL).

    • Extract each well with ethyl acetate (2 x 2 mL).

    • Combine the organic layers for each well into a new 24-well plate.

    • Analyze the crude product mixtures by LC-MS or GC-MS to determine conversion and identify major products.

Visualization of the Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X(L)₂ OxAdd->PdII Transmetal Transmetalation PdII->Transmetal Ar'-B(OR)₃⁻ PdII_Ar Ar-Pd(II)-Ar'(L)₂ Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' (Product) RedElim->Product ArX Ar-X (Substrate) ArBOH2 Ar'-B(OH)₂ ArBOH2->Transmetal + Base Base Base

Sources

Optimizing reaction time and temperature for 2-(5-Bromopyridin-2-YL)acetic acid modifications

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 2-(5-Bromopyridin-2-yl)acetic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile building block. Pyridine scaffolds are foundational in medicinal chemistry, and this particular reagent offers two key points for chemical diversification: the carboxylic acid and the bromine-substituted pyridine ring.[1] However, its unique electronic properties can present challenges. This document provides in-depth troubleshooting guides, FAQs, and optimized protocols to help you navigate these complexities and achieve your synthetic goals efficiently.

Section 1: Foundational Challenges & General FAQs

The primary challenges in modifying this compound stem from two core features: the potential for catalyst inhibition by the pyridine nitrogen and the risk of decarboxylation at elevated temperatures.

FAQ 1: My reaction is stalling or showing low conversion. What are the first things to check?

Answer: Low conversion is a common issue that can often be traced back to a few key factors regardless of the specific reaction type.

  • Reagent Purity and Stability: Verify the purity of your starting material and all reagents. This compound should be a white to off-white powder.[2] Ensure solvents are anhydrous, especially for moisture-sensitive reactions like cross-couplings and many amidations.

  • Inert Atmosphere: For palladium-catalyzed reactions (Suzuki, Buchwald-Hartwig), the active Pd(0) species is highly sensitive to oxygen.[3] Ensure your reaction setup is rigorously purged with an inert gas (Argon or Nitrogen) and that solvents have been properly degassed.

  • Reaction Temperature: While heating can accelerate reactions, 2-pyridylacetic acids are susceptible to thermal decarboxylation, which can be a significant side reaction.[4][5] If you are using high temperatures (>100-120 °C), consider if a lower temperature for a longer duration, or a more active catalyst system, could achieve the desired transformation.

  • Solubility: Ensure all components, especially the base and the starting material, are sufficiently soluble in the chosen solvent at the reaction temperature. Poor solubility can lead to slow or incomplete reactions.

Troubleshooting Workflow: General Issues

Below is a general workflow for diagnosing common reaction failures.

G Start Reaction Failure (Low Yield / No Product) Reagent_Check Step 1: Verify Reagent Quality - Purity (NMR/LCMS) - Anhydrous Solvents? - Reagent Stability? Start->Reagent_Check Atmosphere_Check Step 2: Check Reaction Atmosphere - Inert Gas Purge (Ar/N2)? - Degassed Solvents? Reagent_Check->Atmosphere_Check Reagents OK Analysis Analyze Results & Re-optimize Reagent_Check->Analysis Issue Found Temp_Check Step 3: Evaluate Temperature - Is temp too high (risk of decarboxylation)? - Is temp too low for activation? Atmosphere_Check->Temp_Check Atmosphere OK Atmosphere_Check->Analysis Issue Found Temp_Check->Analysis Temp OK Temp_Check->Analysis Issue Found

Caption: General troubleshooting workflow for reaction failures.

Section 2: Modifying the Carboxylic Acid Group

The carboxylic acid moiety is a prime handle for derivatization, most commonly through esterification and amidation.

Esterification
FAQ 2: My Fischer esterification with methanol is inefficient. Why, and what are the alternatives?

Answer: Fischer esterification (reacting the carboxylic acid with an alcohol like methanol in the presence of a strong acid catalyst like H₂SO₄) can be slow and may require a large excess of the alcohol to drive the equilibrium.[6] For a substrate like this compound, harsh acidic conditions and high temperatures could also promote unwanted side reactions.

Troubleshooting & Alternatives:

  • Activation to Acyl Chloride: A robust, two-step method involves converting the carboxylic acid to its more reactive acyl chloride intermediate using thionyl chloride (SOCl₂) or oxalyl chloride.[6] This intermediate is then reacted with the alcohol, often in the presence of a non-nucleophilic base like pyridine or triethylamine, at cooler temperatures (0 °C to room temperature). This avoids harsh acidic conditions and high heat.

  • Coupling Reagents (for sensitive alcohols): For more complex or acid-sensitive alcohols, standard peptide coupling reagents are highly effective. The Steglich esterification, using dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP), is a classic example that proceeds under mild, neutral conditions.[6] Other modern coupling agents (EDC, HATU, T3P) can also be employed.

Protocol: Two-Step Esterification via Acyl Chloride
  • Setup: To an oven-dried, round-bottom flask under an inert atmosphere (N₂), add this compound (1.0 equiv).

  • Solvent: Add anhydrous dichloromethane (DCM) or toluene.

  • Acyl Chloride Formation: Cool the solution to 0 °C. Add oxalyl chloride (1.5 equiv) dropwise, followed by a catalytic amount of anhydrous DMF (1-2 drops).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction by quenching a small aliquot with methanol and analyzing by TLC or LCMS to confirm the formation of the methyl ester.

  • Solvent Removal: Once the formation of the acyl chloride is complete, concentrate the mixture under reduced pressure to remove excess oxalyl chloride and solvent.

  • Ester Formation: Re-dissolve the crude acyl chloride in fresh anhydrous DCM and cool to 0 °C. Add the desired alcohol (1.1 equiv) followed by the slow addition of triethylamine (1.5 equiv).

  • Work-up: Stir for 1-3 hours, monitoring by TLC/LCMS. Upon completion, dilute with DCM, wash with water and brine, dry the organic layer over Na₂SO₄, and concentrate. Purify by column chromatography.

Amidation
FAQ 3: My amidation reaction is giving low yields and forming complex byproducts. What's going wrong?

Answer: Directly heating a carboxylic acid with an amine to form an amide requires very high temperatures to drive off water, which risks decarboxylation of your starting material.[7] Therefore, the use of coupling agents is standard practice. Low yields are often due to:

  • Ineffective Coupling Agent: The choice of coupling agent is critical. For standard amidations, reagents like EDC (in combination with HOBt or Oxyma) or T3P® (Propylphosphonic Anhydride) are highly effective and generate water-soluble byproducts, simplifying purification.[8]

  • Side Reactions: Carbodiimide-based reagents like DCC can sometimes form N-acylurea byproducts. Using additives like HOBt or switching to a different class of reagent can mitigate this.

  • Base Choice: A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is typically required to neutralize the acid formed during the reaction and to deprotonate the amine salt if it is used as a hydrochloride or trifluoroacetate salt.[8]

Data Table: Common Amidation Conditions
Coupling SystemBaseSolventTemperature (°C)Key Advantages & Considerations
EDC / HOBt DIPEA or TEADCM or DMF0 to RTWater-soluble byproducts. HOBt suppresses side reactions.
HATU / HOAt DIPEADMF0 to RTVery fast and efficient, even for hindered amines.
T3P® Pyridine or TEAEtOAc or MeCNRT to 50Excellent for low epimerization risk; byproducts are water-soluble.
SOCl₂ then Amine TEAToluene / DCM0 to RTTwo-step process; effective but generates stoichiometric salt waste.

Section 3: Modifying the Pyridine Ring via Cross-Coupling

The 5-bromo position is ideal for palladium-catalyzed cross-coupling reactions to form new C-C (Suzuki) or C-N (Buchwald-Hartwig) bonds.

The "2-Pyridyl Problem"

A critical concept in this area is the "2-Pyridyl Problem." The lone pair of electrons on the pyridine nitrogen, being ortho to the site of chemistry, can coordinate to the palladium catalyst. This can form inactive catalyst species, slow down the catalytic cycle, and lead to reaction failure.[9][10][11] The solution is almost always the use of specific ligands that are both bulky and electron-rich . These ligands shield the palladium center, disfavoring coordination by the pyridine nitrogen and promoting the desired catalytic cycle.[11]

Suzuki-Miyaura Coupling
FAQ 4: My Suzuki reaction is failing. I see starting material and some debromination/homocoupling. How do I fix this?

Answer: This is a classic symptom of catalyst deactivation or suboptimal conditions, often exacerbated by the 2-pyridyl problem.

  • Cause of Failure: Your catalyst is likely being inhibited by the pyridine nitrogen. Standard ligands like PPh₃ are often ineffective.

  • Solution 1: Ligand Choice: Switch to a bulky, electron-rich phosphine ligand. Buchwald ligands such as XPhos , SPhos , or RuPhos are specifically designed for challenging substrates like this. N-heterocyclic carbene (NHC) ligands can also be effective.[3][11]

  • Solution 2: Base and Solvent: The choice of base is critical. K₃PO₄ or Cs₂CO₃ are often superior to Na₂CO₃ or K₂CO₃, as they are stronger and can help accelerate the transmetalation step.[12] A polar aprotic solvent system like dioxane/water or DME/water is common. Ensure the base is finely powdered and the reagents are well-mixed.

  • Cause of Homocoupling: The homocoupling of the boronic acid partner is often caused by the presence of oxygen.[3]

  • Solution: Improve your degassing procedure (e.g., three freeze-pump-thaw cycles or sparging with argon for 20-30 minutes).

Buchwald-Hartwig Amination
FAQ 5: I am trying to couple an amine to the 5-bromo position, but the reaction is not working. What are the key parameters?

Answer: The Buchwald-Hartwig amination is also highly sensitive to ligand choice and reaction conditions, especially with a pyridine substrate.[13]

  • Ligand: As with the Suzuki reaction, bulky, electron-rich ligands are essential. Bidentate ligands like BINAP or Xantphos , or monoligated systems with ligands like BrettPhos or XPhos , are required to overcome catalyst inhibition.[13][14]

  • Base: This reaction requires a strong, non-nucleophilic base. Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) are the most common choices. K₃PO₄ or Cs₂CO₃ can also be used, typically for less challenging couplings.[15]

  • Palladium Precatalyst: Use a modern, air-stable precatalyst (e.g., XPhos Pd G3) to ensure consistent generation of the active Pd(0) species. If using a source like Pd₂(dba)₃, ensure its quality is high.

Data Table: Recommended Cross-Coupling Conditions
ReactionPalladium SourceRecommended Ligand(s)BaseSolventTemp (°C)
Suzuki Pd(OAc)₂, Pd₂(dba)₃XPhos, SPhos, RuPhosK₃PO₄, Cs₂CO₃Dioxane/H₂O, Toluene80-110
Buchwald-Hartwig XPhos Pd G3, Pd₂(dba)₃XPhos, BrettPhos, XantphosNaOtBu, LHMDSToluene, Dioxane80-110
Optimization & Troubleshooting Workflow for Cross-Coupling

G Start Low Yield in Cross-Coupling (Suzuki / Buchwald-Hartwig) Ligand_Check Step 1: Evaluate Ligand - Using PPh3? -> Switch to Buchwald Ligand (XPhos, SPhos) - Using Buchwald Ligand? -> Screen others (RuPhos, BrettPhos) Start->Ligand_Check Base_Check Step 2: Optimize Base - Suzuki: K2CO3 -> K3PO4 or Cs2CO3 - Buchwald: K3PO4 -> NaOtBu Ligand_Check->Base_Check Optimize Solvent_Check Step 3: Screen Solvents - Ensure solubility - Try Toluene, Dioxane, or 2-MeTHF Base_Check->Solvent_Check Optimize Result Improved Yield Solvent_Check->Result

Caption: Decision workflow for optimizing cross-coupling reactions.

Protocol: Suzuki-Miyaura Coupling
  • Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv), the arylboronic acid (1.5 equiv), and finely powdered K₃PO₄ (3.0 equiv).

  • Catalyst Loading: Add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with argon (repeat this cycle three times).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane and water (e.g., 10:1 ratio) via syringe.

  • Heating: Place the reaction mixture in a preheated oil bath at 100 °C and stir vigorously for 4-16 hours.

  • Monitoring & Work-up: Monitor the reaction by LCMS. Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®. Wash the filtrate with water, then brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or preparative HPLC.

References
  • CN105061301A - Synthesis method of 2,5-dibromopyridine.
  • A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters. [Link]
  • Methyl 2-(5-bromopyridin-2-yl)acetate.
  • Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids.
  • Pyridine synthesis. Organic Chemistry Portal. [Link]
  • Palladium catalyzed synthesis of some biologically potent new 5-(2-Bromopyridin-3-yl-amino)-2-alkyl/aryl-isoindoline-1,3-dione analogues via Buchwald-Hartwig C-N coupling.
  • Process for the production of esters from alcohols using acetic acid as acetylating and clays as catalysts.
  • Optimization of reaction conditions.
  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations.
  • Suzuki–Miyaura Cross-Coupling Reactions in Acetic Acid Employing Sydnone-Derived Catalyst Systems.
  • Pyridine. Wikipedia. [Link]
  • Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids.
  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst.
  • A kind of preparation method of 2- amino -5- bromopyridine.
  • Amidation of Carboxylic Acids with Amines by Nb2O5 as a Reusable Lewis Acid Catalyst.
  • Acid to Ester - Common Conditions. The Organic Synthesis Archive. [Link]
  • Pyridine: the scaffolds with significant clinical diversity. Royal Society of Chemistry. [Link]
  • Buchwald–Hartwig amin
  • Hammick reaction. Wikipedia. [Link]
  • Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water.
  • Ester synthesis by esterific
  • Synthesis of 2-Amino-5-bromopyridine.
  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Tohoku University. [Link]
  • A Solution to the 2-Pyridyl Organometallic Cross-Coupling Problem: Regioselective Catalytic Direct Arylation of Pyridine N-Oxides. Journal of the American Chemical Society. [Link]
  • Pyridine: Synthesis, Swiss-ADME and Applications. International Journal of Novel Research and Development. [Link]
  • Decarboxylation of Carboxylic Acids. Chemistry LibreTexts. [Link]
  • Uniting Amide Synthesis and Activation by P III/P V-Catalyzed Serial Condensation: Three-Component Assembly of 2-Amidopyridines. PubMed. [Link]
  • Esterification of acetic acid with ethylene glycol over environmentally benign mixed oxide solid acid catalysts. Journal of Chemical and Pharmaceutical Research. [Link]
  • N‐Heterocyclic Carbene/Carboxylic Acid Co‐Catalysis Enables Oxidative Esterification of Demanding Aldehydes/Enals, at Low Catalyst Loading.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations.
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
  • The Chemistry of Benzo and Carbocyclic Derivatives of Pyridine.
  • Various ester derivatives from esterification reaction of secondary metabolite compounds: a review. MedCrave online. [Link]
  • Suzuki reaction. Wikipedia. [Link]
  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.
  • The decarboxylation of some heterocyclic acetic acids. Semantic Scholar. [Link]
  • Prodrugs for Amines. MDPI. [Link]
  • Evaluation of Pyrrole Heterocyclic Derivatives as Selective MAO-B Inhibitors and Neuroprotectors. MDPI. [Link]
  • Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents.
  • Optimization of the conditions for the reduction of carboxylic acids with silanes.

Sources

Technical Support Center: Managing Exothermic Reactions in 2-(5-Bromopyridin-2-YL)acetic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

<

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on managing the thermal hazards associated with the scale-up of 2-(5-Bromopyridin-2-YL)acetic acid synthesis. Our focus is on anticipating and controlling exothermic events to ensure a safe and successful scale-up from the lab to the plant.

A critical step in many synthetic routes to this compound is the hydrolysis of a nitrile precursor, 5-Bromo-2-cyanomethylpyridine. This transformation, whether conducted under acidic or basic conditions, is often highly exothermic.[1][2] What may be a manageable temperature rise in a lab flask can become a dangerous, uncontrollable runaway reaction in a larger vessel.[3][4] This is primarily due to the decrease in the surface-area-to-volume ratio at scale, which severely limits heat dissipation.[3] This guide will equip you with the knowledge to identify, quantify, and mitigate these thermal risks.

Troubleshooting Guide: Real-Time Event Management

This section addresses specific issues you may encounter during your scale-up experiments.

Issue 1: Rapid, Unexpected Temperature Increase During Hydrolysis

  • Scenario: You have initiated the addition of acid or base to the nitrile precursor, and the internal temperature is rising much faster than observed at the lab scale, threatening to exceed the safe operating limit.

  • Immediate Actions & Rationale:

    • Stop Reagent Addition Immediately: The primary goal is to halt the input of energy into the system. Most exothermic reactions in this context should be run in a semi-batch mode, where the addition of a key reagent controls the rate of heat generation.[5]

    • Maximize Cooling: Ensure your reactor's cooling system is operating at maximum capacity. This may involve increasing the flow rate of the coolant or decreasing its temperature.

    • Increase Agitation (with caution): Improving agitation can enhance heat transfer from the bulk of the reaction mixture to the vessel walls, but be aware that in some systems, increased agitation can also slightly increase the reaction rate. Monitor the temperature closely.

    • Prepare for Emergency Quenching: If the temperature continues to rise uncontrollably, a pre-planned quenching procedure is your critical safety net. This involves adding a chemical that will safely and rapidly stop the reaction.[6] For a runaway hydrolysis, a suitable quench could be the addition of a cold, weak acid (if the reaction is base-catalyzed) or a cold, weak base (if acid-catalyzed) to neutralize the catalyst. The procedure must be validated at a small scale first.[7]

  • Root Cause Analysis & Prevention:

    • Inadequate Heat Transfer: The most common reason for this issue during scale-up is that the heat generated by the reaction exceeds the heat removal capability of the reactor.[4]

    • Reagent Accumulation: The rate of addition may be faster than the rate of reaction, leading to a buildup of unreacted starting material.[8] A small increase in temperature can then cause this accumulated material to react rapidly, leading to a thermal runaway.

    • Prevention: Before scaling up, perform reaction calorimetry to quantify the heat of reaction and determine the maximum safe addition rate.[9][10]

Issue 2: Pressure Buildup in the Reactor

  • Scenario: The pressure gauge on your reactor indicates a rapid increase in pressure during the exothermic phase of the reaction.

  • Immediate Actions & Rationale:

    • Cease Reagent Addition & Heating: Stop adding energy to the system.

    • Cool the Reactor: Aggressively cool the reactor to reduce the vapor pressure of the solvent and slow down any gas-producing decomposition reactions.

    • Do Not Seal the Vessel: Ensure the reactor is not a closed system unless it is designed and rated for the observed pressure. An uncontrolled exotherm in a sealed vessel can lead to catastrophic failure.[11] Verify that pressure relief systems (e.g., rupture discs, relief valves) are functioning correctly.

  • Root Cause Analysis & Prevention:

    • Solvent Boiling: The exotherm has heated the reaction mixture to the boiling point of the solvent.

    • Gas Evolution: The hydrolysis of nitriles, especially under harsh conditions, can produce gaseous byproducts like ammonia (under basic conditions).[12] Additionally, runaway temperatures can initiate decomposition reactions that release gases like CO, CO2, and nitrogen oxides.[13]

    • Prevention: Use a higher-boiling point solvent if compatible with the chemistry. Perform thermal stability testing (e.g., using Differential Scanning Calorimetry - DSC) on your starting materials and reaction mixture to identify the onset temperature of decomposition.[5] Ensure your process temperature is well below this onset temperature.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the planning and design of a safe scale-up process.

Q1: What is reaction calorimetry and why is it essential for this synthesis?

A1: Reaction calorimetry is an experimental technique used to measure the heat released or absorbed by a chemical reaction in real-time.[14] For a potentially hazardous exothermic reaction like nitrile hydrolysis, it is an indispensable tool for safe scale-up.[15] It provides critical data such as:

  • Heat of Reaction (ΔHr): The total amount of heat generated per mole of reactant.

  • Heat Flow Profile: The rate of heat generation over time, which helps in designing an adequate cooling system.

  • Adiabatic Temperature Rise (ΔTad): The theoretical temperature increase if all cooling were to fail.[10] This is a worst-case scenario calculation that informs the severity of the potential hazard.[16]

By using a reaction calorimeter, you can simulate the proposed large-scale process under controlled, lab-scale conditions to identify and mitigate risks before they become dangerous.[9]

Parameter Description Importance for Scale-Up
Heat of Reaction (ΔHr) Total energy released per mole.Determines the total cooling duty required for the batch.
Heat Flow (Q) Rate of energy release (Watts).Dictates the required performance of the reactor's cooling jacket and addition rate.
Adiabatic Temp. Rise (ΔTad) Max temp. increase with no cooling.Critical for assessing the "worst-case scenario" and risk of runaway.[16]
Max Temp. of Synthesis (MTSR) Predicted peak temp. during a cooling failure.Helps define the margin of safety between process temp. and decomposition temp.[16]

Q2: How do I choose between acidic and basic hydrolysis for a safer scale-up?

A2: Both acidic and basic hydrolysis of nitriles can be highly exothermic.[17][18] The choice often depends on the stability of your starting material and product to pH, but from a thermal safety perspective:

  • Acidic Hydrolysis (e.g., with HCl or H₂SO₄): This often proceeds through a protonated intermediate, making the nitrile more susceptible to attack by water.[19] The reaction can be vigorous.

  • Basic Hydrolysis (e.g., with NaOH or KOH): This involves direct nucleophilic attack by a hydroxide ion. These conditions can also be harsh, often requiring high temperatures to drive the reaction to completion, which can increase the risk.[1]

The safest option is the one that provides the most controllable reaction profile. This can only be determined experimentally. Use reaction calorimetry to compare the heat flow profiles of both methods under your proposed conditions. Choose the conditions that show a lower peak heat flow and no evidence of reagent accumulation.

Q3: My lab-scale reaction in a round-bottom flask is fine. Why is scaling up so dangerous?

A3: The danger lies in the fundamental change in the surface-area-to-volume ratio.[3]

  • Lab Flask (e.g., 1 L): Has a high surface area relative to its volume. Heat generated by the reaction can easily dissipate through the walls of the flask into the surrounding environment or a cooling bath.

  • Production Reactor (e.g., 1000 L): Has a much lower surface area relative to its volume. The heat generated in the core of the reactor cannot be removed efficiently through the vessel walls. This leads to heat accumulation, a rapid temperature rise, and potentially a runaway reaction.[4]

Never assume a reaction that is safe on a small scale will be safe on a large scale without a proper safety assessment.[20]

Q4: What is a "semi-batch" process and why is it recommended?

A4: A semi-batch process is one where one or more reactants are added continuously or in portions to the reactor over time.[5] For exothermic reactions, this is the preferred method over a "batch" process where all reactants are mixed at the start.

  • Why it's safer: In a semi-batch process, the rate of reaction (and thus the rate of heat generation) is controlled by the rate of addition of the limiting reagent.[3] If the temperature begins to rise unexpectedly, you can immediately stop the addition, thereby cutting off the fuel for the exotherm. This gives you direct control over the process, which is critical for safety at scale.

Experimental Protocol: Lab-Scale Heat Flow Calorimetry Study

This protocol outlines a general procedure for evaluating the thermal risk of the nitrile hydrolysis step using a heat flow calorimeter (e.g., Mettler-Toledo EasyMax or RC1).[21]

Objective: To determine the heat of reaction (ΔHr), heat flow profile, and adiabatic temperature rise (ΔTad) for the hydrolysis of 5-Bromo-2-cyanomethylpyridine.

Methodology:

  • System Calibration: Calibrate the calorimeter by applying a known amount of electrical heat to the solvent system to determine the overall heat transfer coefficient (UA). This is crucial for accurate heat flow measurements.[21]

  • Charge Reactor: Charge the reactor with the 5-Bromo-2-cyanomethylpyridine and the chosen solvent (e.g., water/ethanol mixture).

  • Equilibrate Temperature: Bring the reactor contents to the desired starting process temperature (e.g., 60 °C).

  • Initiate Dosing: Begin the controlled, slow addition of the hydrolysis reagent (e.g., 6M NaOH solution) at a pre-determined rate. The rate should be slow enough to allow the cooling system to maintain a constant internal temperature.

  • Monitor Data: Record the internal temperature, jacket temperature, and reagent addition rate throughout the experiment. The instrument's software will calculate and display the real-time heat flow.

  • Post-Addition Hold: After the addition is complete, hold the reaction at the process temperature to ensure the reaction goes to completion and to measure any residual heat flow.

  • Final Calibration: Perform a final calibration to account for any changes in the heat transfer coefficient due to changes in the reaction mixture's physical properties.

  • Data Analysis: Integrate the heat flow curve to determine the total heat of reaction (Q). Calculate the molar enthalpy (ΔHr) and the adiabatic temperature rise (ΔTad). Analyze the heat flow profile to identify the maximum heat output and check for any signs of reagent accumulation.

Visualizations

Diagram 1: Troubleshooting a Temperature Excursion This flowchart provides a logical sequence of actions to take in the event of an uncontrolled temperature rise during a semi-batch process.

G start Temperature Exceeds Safe Operating Limit stop_add IMMEDIATELY STOP Reagent Addition start->stop_add max_cool Maximize Reactor Cooling stop_add->max_cool check_temp Is Temperature Decreasing? max_cool->check_temp monitor Continue to Monitor and Maintain Cooling check_temp->monitor  Yes quench INITIATE EMERGENCY QUENCHING PROTOCOL check_temp->quench No   end_safe Process Stabilized monitor->end_safe end_alarm Emergency Shutdown & Evacuation quench->end_alarm

Caption: Decision workflow for managing a thermal excursion event.

References

  • Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Symposium Series, Vol. 1181, pp. 1-21. American Chemical Society. [Link]
  • Reaction Calorimeters & Heat Flow Calorimetry. Mettler Toledo. [Link]
  • How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. DEKRA Process Safety. [Link]
  • Information on the Reaction Calorimetry applic
  • Hydrolysis of Nitriles. Organic Chemistry Tutor. [Link]
  • Runaway reactions, case studies, lessons learned. ARIA. [Link]
  • Heat flow calorimetry - applic
  • How To Run A Reaction: The Quench. University of Rochester, Department of Chemistry. [Link]
  • The Hydrolysis of Nitriles. Chemistry LibreTexts. [Link]
  • Reaction Calorimetry and Scale-Up Considerations of Bromo- and Chloro-Boron Subphthalocyanine. ACS Chemical Health & Safety. [Link]
  • Reaction calorimetry for process development: Recent advances.
  • Acetic Acid Safety D
  • Scale Up Safety. Stanford Environmental Health & Safety. [Link]
  • Hydrolysis of Nitriles. Chemguide. [Link]
  • Nitriles: base hydrolysis. YouTube. [Link]
  • Quenching of Water Reactive Materials. Sarpong Group, UC Berkeley. [Link]
  • Safety Challenges on Runaway Reactions: the Esterification of Acetic Anhydride with Methanol. Chemical Engineering Transactions. [Link]
  • Advances in Continuous Flow Calorimetry. Organic Process Research & Development. [Link]
  • Chemical reaction engineering, process design and scale-up issues at the frontier of synthesis: flow chemistry. AIR Unimi. [Link]
  • Incidents in the chemical industry due to thermal-runaway chemical reactions. IChemE. [Link]
  • Quenching and Disposal of Liquid Pyrophoric Materials. UC Santa Barbara Environmental Health & Safety. [Link]
  • Reactivity of Nitriles. Chemistry LibreTexts. [Link]
  • Safety Guidelines for Chemical Product Scaling.
  • Hydrolysis of nitriles. Lumen Learning - Organic Chemistry II. [Link]
  • Nitrile to Acid - Common Conditions. Organic Chemistry Portal. [Link]
  • 5 Nitrile Hydrolysis Steps. Berkeley Learning Hub. [Link]
  • Practical approach to prediction and prevention of runaway reactions. World Journal of Advanced Research and Reviews. [Link]
  • How do you Safely Scale up a Given Chemical Reaction?
  • What is Heat Flow Calorimetry? - Overview. METTLER TOLEDO YouTube Channel. [Link]
  • Runaway reactions ignore the chemistry at your peril.
  • Acetic Acid MSDS. ScienceLab.com. [Link]

Sources

Technical Support Center: Work-up and Troubleshooting for Reactions Involving 2-(5-Bromopyridin-2-YL)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, chemists, and drug development professionals working with 2-(5-Bromopyridin-2-YL)acetic acid. This document provides field-proven insights, troubleshooting guides, and detailed protocols in a practical question-and-answer format to help you navigate the common challenges associated with this versatile building block.

Compound Profile: this compound

This compound is a bifunctional molecule featuring a carboxylic acid for derivatization (e.g., amidation, esterification) and a bromopyridine moiety, which is a key handle for cross-coupling reactions. Understanding its fundamental properties is the first step to successful experimentation.

PropertyValueSource
CAS Number 192642-85-6[1]
Molecular Formula C₇H₆BrNO₂[1]
Molecular Weight 216.04 g/mol [1][2]
Melting Point 120-123 °C[2]
Appearance Off-white to light brown solid-
pKa ~4.0-4.5 (Estimated for the carboxylic acid)-
Solubility Soluble in methanol, DMF, DMSO; sparingly soluble in water; soluble in aqueous base.-

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is structured by common reaction types to directly address the specific issues you may encounter.

Part 1: General Handling and Solubility

Question: I'm having trouble dissolving this compound for my reaction. What are the best solvents?

Answer: The solubility of this reagent is dictated by its two main functional groups. The carboxylic acid makes it soluble in polar organic solvents like DMF, DMSO, and alcohols (e.g., methanol, ethanol). However, its zwitterionic potential (protonation of the pyridine nitrogen) can sometimes complicate things.

  • For Amide Coupling & Esterification: Anhydrous DMF, DCM, or THF are standard choices. If solubility is low, gentle warming or the addition of a co-solvent may help.

  • For Aqueous Reactions (e.g., Suzuki Coupling): The acid will readily dissolve in aqueous basic solutions (e.g., Na₂CO₃, K₃PO₄, NaOH) by forming the corresponding carboxylate salt. This is a key principle for setting up many cross-coupling reactions.

  • For Extractions: As a carboxylic acid, it will be extracted from an organic solvent into an aqueous basic layer (e.g., sat. NaHCO₃). Conversely, its product derivatives (esters, amides) will remain in the organic layer, which is a fundamental concept for purification.

Part 2: Amide Coupling Reactions

Amide bond formation is one of the most common applications for this molecule. However, yields can be variable without careful optimization.[3][4]

Question: My amide coupling reaction with this compound has a low or no yield. What are the common causes?

Answer: Low yields in amide coupling are typically traced back to four main issues: inefficient acid activation, amine nucleophilicity, reaction conditions, or side reactions.[4]

  • Inefficient Carboxylic Acid Activation: The carboxylic acid must be converted into a more reactive species (like an active ester) to react with the amine. If your coupling reagent is old, hydrated, or inappropriate for the substrate, this step will fail.

  • Poor Amine Nucleophilicity: The amine coupling partner may be sterically hindered or electronically poor. Additionally, an acid-base reaction between your this compound and the amine can form a salt, rendering the amine non-nucleophilic.[4]

  • Presence of Water: Water will hydrolyze the activated acid intermediate faster than the amine can react, shutting down the reaction. It is critical to use anhydrous solvents and reagents.[4]

  • Suboptimal Base Choice: A non-nucleophilic amine base, such as N,N-Diisopropylethylamine (DIPEA), is crucial. It mops up the acid generated during the reaction without competing with your amine nucleophile.

Troubleshooting Workflow: Low Amide Coupling Yield

Below is a logical workflow to diagnose and solve low-yield issues.

G start Low Yield in Amide Coupling q1 Is your activated acid intermediate forming? (Check by LC-MS if possible) start->q1 sol1 Problem: Inactive Coupling Reagent Solution: 1. Use fresh, high-purity HATU, HBTU, or EDC. 2. Ensure reagents are stored under inert gas. q1->sol1 No sol2 Problem: Water Contamination Solution: 1. Use anhydrous solvents (e.g., from a solvent purification system). 2. Dry glassware thoroughly. q1->sol2 No (hydrolysis suspected) q2 Is the amine reacting with the activated acid? q1->q2 Yes sol1->q2 sol2->q2 sol3 Problem: Amine Protonation / Low Nucleophilicity Solution: 1. Use 2-3 eq. of DIPEA. 2. Pre-activate the acid with coupling reagent and DIPEA for 15-30 min before adding the amine. q2->sol3 No sol4 Problem: Steric Hindrance Solution: 1. Increase reaction temperature (40-60 °C). 2. Switch to a more potent coupling reagent (e.g., COMU). 3. Consider converting the acid to an acid chloride first. q2->sol4 No (slow reaction) end_node Yield Optimized q2->end_node Yes sol3->end_node sol4->end_node

Caption: Troubleshooting logic for amide coupling reactions.

Protocol 1: General Procedure for Amide Coupling using HATU

This protocol is a robust starting point for coupling this compound with primary or secondary amines.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq).

  • Dissolution: Dissolve the acid in anhydrous DMF (approx. 0.2 M).

  • Activation: Add HATU (1.1 eq) followed by DIPEA (2.5 eq).

  • Pre-Stirring: Stir the mixture at room temperature for 20 minutes. You should have a clear, pale-yellow solution.

  • Amine Addition: Add the amine (1.05 eq) to the reaction mixture, either neat or as a solution in DMF.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically 2-16 hours).

  • Work-up (Quench): Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate and water.

  • Work-up (Wash): Wash the organic layer sequentially with:

    • Saturated aqueous NH₄Cl (to remove excess DIPEA).

    • Saturated aqueous NaHCO₃ (to remove unreacted acid and HATU byproducts).

    • Brine (to remove residual water).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography.

Part 3: Esterification Reactions

Esterification is another key transformation, often used to modify solubility or create prodrugs.

Question: My Fischer esterification is slow and gives low conversion. How can I improve it?

Answer: Fischer esterification is an equilibrium-driven process. To drive it to completion, you must remove the water that is formed as a byproduct.

  • Chemical Method: Use a strong acid catalyst (e.g., concentrated H₂SO₄, 2-5 mol%) in an excess of the alcohol as the solvent.[5] The large excess of alcohol helps push the equilibrium forward.

  • Physical Method: If your alcohol is not suitable as a solvent, use a solvent like toluene that forms an azeotrope with water. Set up the reaction with a Dean-Stark apparatus to physically remove water as it forms.

  • Alternative Reagents: For more sensitive substrates or when high temperatures are undesirable, avoid Fischer esterification. Instead, use a coupling reagent like EDC or DCC with the alcohol in the presence of a catalyst like DMAP (4-Dimethylaminopyridine).[6][7] This is mechanistically similar to amide coupling and is not an equilibrium process.

Protocol 2: Acid-Catalyzed Esterification (Methanol Example)
  • Setup: Suspend this compound (1.0 eq) in methanol (serving as both reagent and solvent, ~0.5 M).

  • Catalyst: Carefully add concentrated sulfuric acid (0.05 eq) dropwise while stirring.

  • Reaction: Heat the mixture to reflux (approx. 65 °C) and monitor by TLC until the starting material is consumed (typically 4-24 hours).

  • Work-up (Neutralization): Cool the reaction to room temperature and carefully quench by slowly adding it to a stirred, saturated solution of NaHCO₃. Ensure all effervescence has ceased.

  • Work-up (Extraction): Extract the aqueous mixture with ethyl acetate (3x).

  • Work-up (Wash): Combine the organic layers and wash with brine.

  • Isolation: Dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude methyl ester.[8]

Part 4: Suzuki-Miyaura Cross-Coupling Reactions

The 5-bromo position is ideal for introducing new carbon-carbon bonds via palladium-catalyzed Suzuki-Miyaura coupling.

Question: I am struggling with my Suzuki coupling. I see starting material decomposition and low product formation. What is unique about this substrate?

Answer: The Suzuki-Miyaura reaction with 2-substituted pyridyl halides can be challenging. The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, altering its reactivity. Furthermore, electron-deficient heteroaryl boron derivatives can be prone to protodeboronation under basic conditions.[9][10]

  • Catalyst Choice: Use a modern catalyst system with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) that promote the difficult oxidative addition and reductive elimination steps. Palladium precatalysts like XPhos-Pd-G3 are often highly effective.[11][12]

  • Base Selection: The choice of base is critical. While stronger bases can accelerate the reaction, they can also promote protodeboronation. A moderately strong base like K₃PO₄ or K₂CO₃ is often a good compromise.[11][12] Using powdered, anhydrous bases can be beneficial.

  • Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is standard. The water is necessary to dissolve the inorganic base and facilitate transmetalation.[12][13]

  • Degassing: These reactions are highly sensitive to oxygen. The solvent and reaction mixture must be thoroughly degassed (e.g., by sparging with argon for 10-15 minutes) before adding the palladium catalyst.[13]

Catalytic Cycle & Failure Points

SuzukiCycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + Aryl-X PdII_Aryl Aryl-Pd(II)-X Complex OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal + R'-B(OH)₂ + Base PdII_Both Aryl-Pd(II)-R' Complex Transmetal->PdII_Both Boronic R'-B(OH)₂ RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Regenerates Catalyst Product Aryl-R' (Product) RedElim->Product Failure Protodeboronation! (Starting Material Decomposition) Boronic->Failure  Excess Base / Water  High Temperature

Caption: Suzuki-Miyaura cycle and common failure point.

Protocol 3: General Procedure for Suzuki-Miyaura Coupling
  • Setup: In a reaction vessel suitable for heating (e.g., a microwave vial or Schlenk tube), combine this compound (1.0 eq), the desired boronic acid or ester (1.2-1.5 eq), and powdered K₃PO₄ (3.0 eq).

  • Inert Atmosphere: Seal the vessel and purge thoroughly with an inert gas (argon or nitrogen).

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1, ~0.1 M).

  • Catalyst Addition: Add the palladium catalyst and ligand (e.g., Pd₂(dba)₃ (2 mol%) and XPhos (4.5 mol%)) or a precatalyst (e.g., XPhos-Pd-G3 (2 mol%)) under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture with vigorous stirring to 80-100 °C. Monitor progress by LC-MS.

  • Work-up (Filtration): After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst.[13]

  • Work-up (Extraction): Transfer the filtrate to a separatory funnel. If the product is an ester or amide, wash with water and brine. If the product retains the carboxylic acid, carefully acidify the aqueous layer with 1M HCl to pH ~4-5 and extract with ethyl acetate.

  • Isolation & Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by column chromatography or recrystallization.

References
  • PubChem. (n.d.). Methyl 2-(5-bromopyridin-2-yl)acetate. National Center for Biotechnology Information.
  • PubChem. (n.d.). This compound hydrochloride. National Center for Biotechnology Information.
  • Pharmaffiliates. (n.d.). (3-Amino-5-bromopyridin-2-yl)acetic acid.
  • Reddit. (2020). amide coupling help. r/Chempros.
  • ResearchGate. (2019). What is the best work-up for acetic anhydride/pyradine acetylation?.
  • ResearchGate. (2021). Synthesis of 2-(5-(2-Aminopropyl)-2-hydroxyphenyl)acetic Acid, a Metabolite of the Drug 5-APB.
  • Buchwald, S. L. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (Publication details not fully available in search).
  • Google Patents. (n.d.). CN105061301A - Synthesis method of 2,5-dibromopyridine.
  • Google Patents. (n.d.). WO2014099438A2 - Esterification of 2,5-furan-dicarboxylic acid.
  • PMC. (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. National Center for Biotechnology Information.
  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach.
  • Google Patents. (n.d.). CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine.
  • Heterocyclic Letters. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine.
  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification.
  • YouTube. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. NRO Chemistry.
  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.
  • Reddit. (2019). Tips and tricks for difficult amide bond formation?. r/Chempros.
  • MedCrave. (2020). Various ester derivatives from esterification reaction of secondary metabolite compounds: a review.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation.
  • YouTube. (2016). Esterification Synthesis Lab - Banana, Wintergreen, Flowers.

Sources

Technical Support Center: Column Chromatography of 2-(5-Bromopyridin-2-YL)acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center for the column chromatography purification of 2-(5-Bromopyridin-2-YL)acetic acid derivatives.

Welcome to the dedicated technical support guide for the purification of this compound and its derivatives. This class of molecules presents unique challenges during column chromatography due to its amphoteric nature—possessing both a basic pyridine nitrogen and an acidic carboxylic acid group. This guide provides in-depth, experience-driven solutions to common problems encountered in the lab.

Troubleshooting Guide: From Tailing Peaks to Low Recovery

This section addresses the most frequent and frustrating issues researchers face. Each issue is presented in a question-and-answer format, followed by diagnostic protocols and solutions.

Issue 1: Severe Peak Tailing and Broad Elution

Q: My purified fractions are showing significant peak tailing on TLC and HPLC analysis. The compound seems to be smearing across the column rather than eluting as a sharp band. What is causing this?

A: This is the most common problem when purifying pyridine-containing compounds on standard silica gel.[1] The primary cause is the strong interaction between the basic lone pair of electrons on the pyridine nitrogen and the acidic silanol groups (Si-OH) on the surface of the silica stationary phase.[1][2] This interaction is a strong, non-ideal adsorption mechanism that leads to a slow, uneven release of the analyte from the stationary phase, resulting in broad, tailing peaks. The acidic nature of the carboxylic acid group can further complicate this interaction, potentially leading to zwitterionic forms that interact unpredictably.

  • Mobile Phase Modification (The Quick Fix): The most direct approach is to add a "competing base" to your mobile phase. This base will preferentially interact with the acidic silanol sites, effectively masking them from your target compound.[1]

    • Step 1: Prepare your chosen eluent (e.g., 7:3 Hexane:Ethyl Acetate).

    • Step 2: Add 0.1-1% triethylamine (TEA) or pyridine to the mobile phase mixture.

    • Step 3: Equilibrate your column with this modified mobile phase before loading your sample.

    • Step 4: Run the chromatography as planned. The improvement in peak shape is often dramatic.

    • Causality: TEA is a stronger base than the pyridine moiety and will saturate the silanol binding sites, allowing your compound to elute based on polarity with minimal interference.

  • Acidic Modifier Addition: For the parent carboxylic acid, adding a small amount of a volatile acid like acetic acid or formic acid (0.1-1%) to the mobile phase can also improve peak shape.

    • Mechanism: The acid protonates the basic pyridine nitrogen, creating a pyridinium salt. This salt form has a consistent charge and may exhibit reduced interaction with silanols. Furthermore, the acid in the mobile phase can suppress the ionization of the silanol groups, weakening their ability to interact with the basic analyte.[3]

ModifierConcentrationTarget AnalyteMechanism of ActionConsiderations
Triethylamine (TEA)0.1 - 1.0% (v/v)Parent Acid & DerivativesCompetes with pyridine nitrogen for acidic silanol sites.[1]Volatile, but can be difficult to remove completely under high vacuum.
Acetic Acid0.5 - 2.0% (v/v)Parent AcidProtonates pyridine nitrogen; suppresses silanol ionization.[3]Can make the mobile phase significantly more polar.
Formic Acid0.1% (v/v)Parent AcidSimilar to acetic acid but stronger; good for LC-MS compatibility.[3]More corrosive than acetic acid.

G start Problem: Severe Peak Tailing check_base Is the target a basic pyridine derivative? start->check_base overload Is the column overloaded? start->overload sol_tea Solution 1: Add Competing Base to Eluent (e.g., 0.5% Triethylamine) check_base->sol_tea Yes sol_acid Solution 2: Add Acid to Eluent (e.g., 1% Acetic Acid for parent acid) check_base->sol_acid Yes, and it's the parent carboxylic acid sol_column Solution 3: Change Stationary Phase (Alumina, C18, Amine-Silica) check_base->sol_column Yes, and modifiers are not working sol_load Solution: Reduce Sample Load (Rule of thumb: 1-5% of silica mass) overload->sol_load Yes

Issue 2: Low or No Recovery of Compound

Q: I loaded my crude product onto the column, but I'm recovering very little of my desired this compound. I see a dark or yellowish band stuck at the top of the silica that won't elute, even with highly polar solvents like methanol.

A: This is a critical issue that points towards two likely culprits: irreversible adsorption or, more likely, on-column degradation.[4] The acidic surface of silica gel can catalyze the decomposition of sensitive compounds.[1][5] Pyridine derivatives, especially those with other functional groups, can be susceptible to such acid-catalyzed degradation.[1] What you are observing is likely your product decomposing and the resulting polar byproducts permanently adhering to the stationary phase.

  • Assess Stability with 2D-TLC: Before committing your entire batch to a column, you must test its stability on silica.[1][4]

    • Step 1: Take a square TLC plate. In the bottom-left corner (about 1 cm from each edge), spot your crude sample.

    • Step 2: Develop the plate in a suitable solvent system.

    • Step 3: Remove the plate from the chamber and dry it completely with a heat gun or in a vacuum oven (ensure solvent is fully removed).

    • Step 4: Rotate the plate 90 degrees counter-clockwise, so your developed lane of spots is now the new baseline.

    • Step 5: Develop the plate again in the exact same solvent system.

    • Interpretation: If your compound is stable, all spots will align perfectly along a 45-degree diagonal line from the origin. Any new spots that appear off this diagonal are degradation products formed during the extended contact time with the silica.[1] If you see significant degradation, standard silica gel is not a viable stationary phase.

  • Switch to an Inert Stationary Phase:

    • Neutral Alumina: Alumina is a good alternative to silica. It is slightly basic and often gentler on acid-sensitive compounds. You will need to re-develop your mobile phase system using TLC on alumina plates.

    • Reversed-Phase (C18) Silica: This is an excellent choice, particularly for the polar parent acid. The separation mechanism is based on hydrophobicity rather than polar interactions. You will use polar mobile phases like water/acetonitrile or water/methanol, often with a pH modifier like formic acid or ammonium acetate.[3]

Issue 3: Purification of Non-Acidic Derivatives (Esters, Amides)

Q: I've synthesized the methyl ester of this compound. It's much less polar than the parent acid. Do I still need to worry about peak tailing?

A: Yes. While esterifying the carboxylic acid removes the acidic proton and reduces overall polarity, the fundamental issue of the basic pyridine nitrogen remains.[2] You will likely still observe peak tailing on standard silica gel, although perhaps less severe than with the parent acid. The troubleshooting steps in Issue 1 , particularly the addition of triethylamine to the eluent, are still highly relevant and recommended for achieving good separation.[6]

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose stationary phase for purifying these compounds? A: There is no single "best" phase, as it depends on the specific derivative.

  • For the parent acid: Reversed-phase C18 silica is often the most robust choice due to the compound's high polarity and to avoid the amphoteric interactions with silica.

  • For less polar derivatives (e.g., esters): Standard silica gel is often sufficient, provided that you modify the mobile phase with a competing base like 0.5% triethylamine to suppress silanol interactions.[1][2] If degradation is observed via 2D-TLC, switch to neutral alumina.

Q2: How do I choose a starting mobile phase for TLC analysis? A:

  • Parent Acid (on Silica): This compound is very polar. Start with a relatively polar system like 1:1 Hexane:Ethyl Acetate and increase polarity by adding methanol. A common system for polar acids is Dichloromethane:Methanol (e.g., 95:5), often with 0.5-1% acetic acid added.[4]

  • Ester/Amide Derivatives (on Silica): These are significantly less polar. Start with a less polar system like 9:1 Hexane:Ethyl Acetate and increase the proportion of ethyl acetate until you achieve an Rf value of 0.2-0.4.

  • Parent Acid (on C18): Start with a high aqueous content, such as 80:20 Water:Acetonitrile, with 0.1% formic acid in both phases. Increase the acetonitrile content to increase elution.

Q3: My compound is soluble in my mobile phase, but it precipitates when I load it onto the column. Why? A: This is known as "crashing out." It happens when the sample is dissolved in a solvent that is much stronger or more polar than the mobile phase. When the sample solution meets the non-polar mobile phase at the top of the column, its solubility plummets. To avoid this, dissolve your crude sample in the absolute minimum amount of the mobile phase itself, or a solvent slightly more polar. If solubility is very low, use the "dry loading" technique.[7]

  • Dissolve your crude product in a suitable solvent (e.g., Dichloromethane, Acetone).

  • In a round-bottom flask, add a small amount of silica gel (approx. 5-10 times the mass of your crude product).

  • Add the solution of your compound to the flask and mix to create a slurry.

  • Carefully remove the solvent under reduced pressure (rotary evaporator) until you have a dry, free-flowing powder.

  • Carefully layer this powder on top of your packed column. This ensures the compound is introduced to the stationary phase in a solid, evenly distributed form, leading to much better separation.[7]

G cluster_prep Sample Preparation cluster_np Normal Phase Path cluster_rp Reversed Phase Path crude Crude Product stability Assess Stability (2D-TLC) crude->stability np_tlc Develop Method (Silica or Alumina TLC) stability->np_tlc Stable rp_tlc Develop Method (C18 TLC) stability->rp_tlc Unstable on Silica or Highly Polar np_mod Add Modifier? (e.g., TEA, Acetic Acid) np_tlc->np_mod np_col Run Normal Phase Column np_mod->np_col purified Purified Product np_col->purified rp_mod Add Modifier? (e.g., Formic Acid, TFA) rp_tlc->rp_mod rp_col Run Reversed Phase Column rp_mod->rp_col rp_col->purified

References

  • Chromatography Forum. (2015).
  • Goldyn, M., et al. (2022). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm, 24(3), 553-564. [Link]
  • Silver, J. (2013). How can I purify carboxylic acid?
  • Google Patents. (2015). CN105061301A - Synthesis method of 2,5-dibromopyridine.
  • University of Rochester, Department of Chemistry.
  • Waters Corporation. (2025).
  • Dong, M. W. (2018). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.
  • Google Patents. (2013). US8575350B2 - Process for producing pyridine carboxylic acids.
  • Reddit r/chemistry. (2024).
  • Agilent Technologies. (2018).
  • Core.ac.uk. (n.d.). Design, Synthesis, and In Vitro, In Silico and In Cellulo Evaluation of New Pyrimidine and Pyridine Amide and Carbamate Derivatives as Multi-Functional Cholinesterase Inhibitors. [Link]
  • ChemistryViews. (2012).
  • PubChem. Methyl 2-(5-bromopyridin-2-yl)

Sources

Technical Support Center: Recrystallization of 2-(5-Bromopyridin-2-YL)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-(5-Bromopyridin-2-YL)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the recrystallization of this compound. Here, we synthesize fundamental principles with practical, field-proven insights to empower you to achieve the highest purity for your material.

Understanding the Molecule: Key Physicochemical Properties

Before embarking on a purification protocol, a thorough understanding of the molecule's characteristics is paramount. This compound is a multifaceted molecule, and its structure dictates its behavior in solution.

Structural Features & Their Implications for Recrystallization:

  • Pyridine Ring: The basic nitrogen atom in the pyridine ring can be protonated, influencing the molecule's solubility in acidic solutions. This feature can be exploited for purification.

  • Carboxylic Acid Group: The acidic proton of the carboxylic acid allows for salt formation with bases. Its ability to act as a hydrogen bond donor and acceptor significantly impacts its solubility in protic solvents.

  • Bromine Substitution: The electron-withdrawing nature of bromine and its contribution to the overall molecular weight and van der Waals interactions will affect solubility in organic solvents.

  • Zwitterionic Potential: The presence of both a basic nitrogen and an acidic carboxylic acid group means the molecule can exist as a zwitterion, which can influence its solubility profile, particularly in polar protic solvents.

PropertyValueSource(s)
CAS Number 192642-85-6[1][2][3][4]
Molecular Formula C₇H₆BrNO₂[1][3]
Molecular Weight ~216.04 g/mol [1][3][4]
Appearance White to off-white powder[2]
Melting Point 120-125 °C[3][4]

Foundational Protocol: A Step-by-Step Guide to Recrystallization

Given the absence of a standardized, published recrystallization protocol for this specific molecule, we present a systematic approach to developing an effective purification method. This protocol is designed to be a self-validating system, allowing you to logically deduce the optimal conditions for your specific sample and impurity profile.

Part 1: Solvent Screening – The Cornerstone of Purity

The choice of solvent is the most critical factor in a successful recrystallization.[5] An ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point. The impurities, on the other hand, should either be highly soluble or insoluble in the chosen solvent at all temperatures.

Recommended Solvents for Screening:

Based on the structure of this compound, the following solvents and solvent systems are logical starting points:

  • Protic Solvents: Water, Ethanol, Methanol, Isopropanol, Acetic Acid.[6]

  • Aprotic Polar Solvents: Acetone, Ethyl Acetate, Acetonitrile.

  • Nonpolar Solvents: Toluene, Heptane (primarily as an anti-solvent).

  • Mixed Solvent Systems: Ethanol/Water, Acetone/Heptane, Toluene/Methanol.

Experimental Protocol for Solvent Screening:

  • Preparation: Place approximately 20-30 mg of your crude this compound into several small test tubes.

  • Initial Solubility Test (Room Temperature): To each test tube, add a different solvent dropwise, vortexing after each addition. Observe the solubility. A good candidate solvent will not fully dissolve the compound in up to 1 mL of solvent at room temperature.

  • Hot Solubility Test: For the solvents that showed poor solubility at room temperature, gently heat the test tubes in a water bath or on a hot plate. Continue to add the solvent in small portions until the solid dissolves completely. Record the approximate volume of solvent required.

  • Cooling and Crystal Formation: Allow the hot, saturated solutions to cool slowly to room temperature, and then place them in an ice bath for 15-20 minutes.

  • Observation: Observe the quantity and quality of the crystals formed. An ideal solvent will yield a significant amount of crystalline solid.

Part 2: The Recrystallization Workflow

G cluster_prep Preparation cluster_purification Purification cluster_isolation Isolation & Drying cluster_analysis Analysis A Select Optimal Solvent (from screening) B Dissolve Crude Compound in Minimum Hot Solvent A->B Saturated Solution C Hot Filtration (optional) (to remove insoluble impurities) B->C If insoluble matter is present D Slow Cooling to Room Temperature B->D If no insoluble matter C->D E Ice Bath Cooling D->E Promote Crystallization F Vacuum Filtration E->F Isolate Crystals G Wash Crystals with Cold Solvent F->G Remove Soluble Impurities H Dry Crystals Under Vacuum G->H I Determine Melting Point & Yield H->I J Assess Purity (HPLC, NMR) I->J

Detailed Protocol:

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and the chosen solvent. Heat the mixture to boiling with stirring. Add more hot solvent in small portions until the solid is just dissolved.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If activated carbon was used or if there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[7] Subsequently, cool the flask in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the recrystallization of this compound.

Q1: My compound "oiled out" instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the compound comes out of solution above its melting point, forming a liquid instead of a solid.[2][8] This is a common issue with compounds that have relatively low melting points or when the solution is supersaturated.

Causality & Solutions:

  • High Solute Concentration: The concentration of your compound in the hot solvent may be too high.

    • Solution: Add more hot solvent to the oiled-out mixture to redissolve it, then allow it to cool more slowly.

  • Cooling Rate is Too Fast: Rapid cooling can lead to supersaturation and oiling out.

    • Solution: Ensure the solution cools slowly and undisturbed. You can insulate the flask to slow the cooling process.

  • Inappropriate Solvent: The chosen solvent may not be ideal.

    • Solution: Re-evaluate your solvent screening. A solvent with a lower boiling point might be beneficial.[5] Alternatively, using a mixed solvent system can sometimes prevent oiling out.

Q2: I have a very low recovery of my purified compound. How can I improve the yield?

A2: Low recovery can be attributed to several factors.[9]

Causality & Solutions:

  • Too Much Solvent: Using an excessive amount of solvent will keep more of your compound dissolved even after cooling.

    • Solution: Use the minimum amount of hot solvent necessary to fully dissolve your compound. After filtration, you can try to recover a second crop of crystals by evaporating some of the solvent from the mother liquor and re-cooling.

  • Premature Crystallization: If the compound crystallizes during hot filtration, you will lose a significant portion of your product.

    • Solution: Use a pre-heated funnel and flask for the hot filtration. Also, add a small excess of solvent before filtering to ensure the compound remains in solution.

  • Washing with Warm Solvent: Washing the crystals with solvent that is not ice-cold will redissolve some of your product.

    • Solution: Always use a minimal amount of ice-cold solvent for washing the crystals on the filter.

Q3: No crystals are forming, even after cooling in an ice bath. What is the problem?

A3: This is likely due to the formation of a supersaturated solution.

Causality & Solutions:

  • Solution Not Saturated: You may have used too much solvent.

    • Solution: Gently heat the solution to evaporate some of the solvent and then try cooling it again.

  • Lack of Nucleation Sites: Crystal growth requires a nucleation site to begin.

    • Solution 1 (Scratching): Scratch the inside of the flask just below the surface of the liquid with a glass rod. The small scratches on the glass can provide nucleation sites.

    • Solution 2 (Seeding): If you have a small crystal of the pure compound, add it to the solution to act as a "seed" for crystal growth.

Q4: The purified compound's melting point is still broad. What does this indicate?

A4: A broad melting point range is a classic indicator of an impure compound.

Causality & Solutions:

  • Ineffective Impurity Removal: The chosen solvent may not be effectively separating the impurities.

    • Solution: Re-evaluate your solvent choice. It's possible the impurities have similar solubility profiles to your compound in that solvent. Consider a different solvent or a mixed solvent system.

  • Co-crystallization: The impurity may be co-crystallizing with your product.

    • Solution: A second recrystallization from a different solvent system may be necessary.

  • Residual Solvent: The presence of residual solvent can depress and broaden the melting point.

    • Solution: Ensure the crystals are thoroughly dried under vacuum.

Logical Decision-Making in Troubleshooting

G cluster_problems Observed Problems cluster_solutions Potential Solutions Start Recrystallization Outcome OilingOut Oiling Out Start->OilingOut LowYield Low Yield Start->LowYield NoCrystals No Crystals Form Start->NoCrystals BroadMP Broad Melting Point Start->BroadMP AddSolvent Add More Hot Solvent & Cool Slowly OilingOut->AddSolvent ChangeSolvent Change Solvent or Use Mixed Solvents OilingOut->ChangeSolvent MinSolvent Use Minimum Hot Solvent LowYield->MinSolvent EvapMotherLiquor Evaporate Mother Liquor for 2nd Crop LowYield->EvapMotherLiquor NoCrystals->EvapMotherLiquor If too dilute SeedOrScratch Seed with Crystal or Scratch Flask NoCrystals->SeedOrScratch BroadMP->ChangeSolvent ReRecrystallize Re-recrystallize from a Different Solvent BroadMP->ReRecrystallize DryThoroughly Ensure Thorough Drying BroadMP->DryThoroughly

References

  • Chemistry LibreTexts. (2023, January 29).
  • University of Rochester, Department of Chemistry.
  • Witt, E. R. (1972). Purification of aromatic polycarboxylic acids by recrystallization. U.S. Patent No. 3,654,351. Washington, DC: U.S.
  • ResearchGate. (2014, June 30).
  • Organic Chemistry Portal.
  • Lemmerer, A., Govindraju, S., Johnston, M., Motloung, X., & Savig, K. L. (2015). Co-crystals and molecular salts of carboxylic acid/pyridine complexes: can calculated pKa's predict proton transfer? A case study of nine complexes. CrystEngComm, 17(21), 3591-3596. [Link]
  • Reddit. (2015, June 16).
  • Papakyriakou, A., Zografos, A. L., & Litinas, K. E. (2023). Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. Molbank, 2023(1), M1557. [Link]
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
  • Reddit. (2013, February 3). Recrystallization (help meeeeee). r/chemistry. [Link]
  • Rebelo, L. P., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. Molecules, 28(5), 2187. [Link]
  • Crystallization Work. (2024, December 25). Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. [Link]
  • Mettler Toledo.
  • National Institutes of Health. (2025, October 28). Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. [Link]
  • Jasperse, J.
  • ResearchGate. (2023, January 5). Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. [Link]
  • Homi Bhabha Centre for Science Education.
  • Chemistry Stack Exchange. (2017, April 23).
  • Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Analytical Characterization of 2-(5-Bromopyridin-2-YL)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in pharmaceutical research and development, the rigorous characterization of intermediates is not merely a procedural step; it is the foundation upon which the quality, safety, and efficacy of the final Active Pharmaceutical Ingredient (API) are built. The compound 2-(5-Bromopyridin-2-YL)acetic acid is a key building block in the synthesis of various pharmaceutical agents.[1][2] Its purity and structural integrity directly impact the impurity profile of the final drug substance, making robust analytical oversight essential.[3][4]

This guide provides a comparative analysis of the principal analytical techniques for the comprehensive characterization of this compound. Moving beyond a simple listing of methods, we will delve into the causality behind methodological choices, offering field-proven insights into creating a self-validating analytical system for this critical intermediate. We will explore the roles of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy, presenting each as a component of an integrated quality control strategy.

High-Performance Liquid Chromatography (HPLC): The Cornerstone of Purity and Assay Determination

Expertise & Experience: In any quality control (QC) setting, HPLC is the undisputed workhorse for the analysis of non-volatile and thermally stable molecules like this compound.[5] Its primary strength lies in its ability to separate the main compound from process-related impurities and degradation products with high resolution and sensitivity. A well-developed Reversed-Phase HPLC (RP-HPLC) method provides the quantitative data necessary for batch release, stability studies, and impurity profiling, forming the core of the analytical package submitted for regulatory review.[6][7]

Detailed Experimental Protocol: RP-HPLC Method for Purity and Assay

This protocol is a representative method that must be validated according to ICH Q2(R2) guidelines to prove its suitability for its intended purpose.[8][9][10]

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size. The C18 stationary phase provides the necessary hydrophobicity to retain the analyte and its potential impurities.

    • Mobile Phase A: 0.1% Formic Acid in Water. The acidic modifier ensures the carboxylic acid group is protonated, leading to better peak shape and consistent retention.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution: A gradient is recommended to ensure elution of both polar and non-polar impurities within a reasonable runtime.

      • 0-5 min: 95% A, 5% B

      • 5-25 min: Linear gradient to 30% A, 70% B

      • 25-30 min: Hold at 30% A, 70% B

      • 30.1-35 min: Return to 95% A, 5% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C. Temperature control is critical for reproducible retention times.

    • Detection Wavelength: 210 nm and 275 nm. The pyridine ring provides strong UV absorbance. Monitoring multiple wavelengths can aid in impurity detection.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).

    • Sample Solution (0.5 mg/mL): Prepare the test sample in the same manner as the standard solution.

Data Interpretation and Validation Workflow

The resulting chromatogram will show a major peak for the parent compound. Purity is typically calculated using an area percent method. The assay is determined by comparing the peak area of the sample to that of a known concentration of the reference standard. The validation of this method is paramount.[3][11][12]

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 ICH Q2(R2) Validation Parameters cluster_2 Finalization Dev Develop HPLC Method (Column, Mobile Phase, etc.) Specificity Specificity (Peak Purity, Blanks) Dev->Specificity Linearity Linearity & Range (Calibration Curve) Specificity->Linearity Accuracy Accuracy (% Recovery of Spiked Samples) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ (Signal-to-Noise) Precision->Limits Robustness Robustness (Small Method Variations) Limits->Robustness Report Validation Report & SOP Generation Robustness->Report

Caption: A logical workflow for HPLC method validation according to ICH guidelines.

Performance Comparison Table: HPLC
ParameterTypical Performance MetricRationale / Justification
Specificity Baseline separation of impurities from the main peak.Essential to ensure that the reported purity and assay values are not inflated by co-eluting species.
Linearity (r²) > 0.999Demonstrates a direct proportional relationship between concentration and detector response.
Accuracy 98.0% - 102.0% recoveryConfirms the method's ability to measure the true value of the analyte in the sample matrix.
Precision (%RSD) Repeatability: ≤ 1.0%; Intermediate: ≤ 2.0%Ensures the method produces consistent and reproducible results over time and between analysts.[6]
LOQ Typically < 0.05% of nominal concentrationDefines the lowest concentration that can be reliably quantified, crucial for impurity control.[6]

Gas Chromatography-Mass Spectrometry (GC-MS): A Tool for Volatiles and Definitive Identification

Expertise & Experience: While HPLC is the primary tool for the parent compound, GC-MS is indispensable for two specific applications: the analysis of volatile organic impurities (residual solvents) and the structural confirmation of impurities.[4][13] The inherent volatility of the target molecule is low due to the carboxylic acid group. Therefore, direct analysis is challenging. However, derivatization can be employed to increase volatility, or headspace GC-MS can be used to analyze residual solvents from the manufacturing process without interference from the non-volatile matrix.[14][15]

Detailed Experimental Protocol: Headspace GC-MS for Residual Solvents
  • Instrumentation: A GC system with a headspace autosampler coupled to a Mass Spectrometer.

  • GC Conditions:

    • Column: DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µm film thickness. This phase is designed for residual solvent analysis.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Oven Program: 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min.

    • Injector Temperature: 250 °C.

  • Headspace Conditions:

    • Vial Equilibration Temperature: 80 °C.

    • Equilibration Time: 15 min.

    • Loop Temperature: 90 °C.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-350.

  • Sample Preparation: Accurately weigh ~100 mg of this compound into a 20 mL headspace vial. Add 5 mL of a suitable solvent (e.g., DMSO) and seal immediately.

Data Interpretation: The Bromine Isotopic Signature

A key advantage of MS is its ability to provide structural information. For a bromine-containing compound, the mass spectrum is highly characteristic. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[16] This results in a distinctive "doublet" peak for any bromine-containing fragment, where the M+ and M+2 ions have almost equal intensity. This signature is a powerful tool for confirming the identity of the parent molecule or any bromine-containing impurities.[17][18][19]

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation Sample Test Sample Deriv Derivatization (for parent compound) Sample->Deriv Headspace Headspace Vial (for residual solvents) Sample->Headspace GC Gas Chromatograph (Separation) Deriv->GC Headspace->GC MS Mass Spectrometer (Detection & Fragmentation) GC->MS TIC Total Ion Chromatogram (TIC) MS->TIC Spectrum Mass Spectrum (Identify Peaks) TIC->Spectrum Library Library Search & Isotopic Pattern Analysis Spectrum->Library

Caption: Workflow for GC-MS analysis, including sample preparation options.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unambiguous Structural Elucidation

Expertise & Experience: NMR spectroscopy is the gold standard for the absolute, unambiguous determination of a molecule's chemical structure. For the initial characterization of a new batch of this compound or for the structural identification of an unknown impurity, ¹H and ¹³C NMR are indispensable. They provide direct evidence of the carbon-hydrogen framework and the connectivity of atoms.

Expected Spectral Data and Interpretation
  • Sample Preparation: Dissolve ~10-20 mg of the sample in 0.7 mL of a deuterated solvent such as DMSO-d₆. DMSO is often chosen for its ability to dissolve carboxylic acids and for the exchangeable acid proton to be clearly visible.

  • ¹H NMR Predictions (in DMSO-d₆, ~400 MHz):

    • ~12.5 ppm (broad singlet, 1H): Carboxylic acid proton (-COOH). The broadness is due to hydrogen bonding and chemical exchange.

    • ~8.6 ppm (doublet, J ≈ 2.5 Hz, 1H): Aromatic proton at position 6 of the pyridine ring.

    • ~8.0 ppm (doublet of doublets, J ≈ 8.5, 2.5 Hz, 1H): Aromatic proton at position 4.

    • ~7.4 ppm (doublet, J ≈ 8.5 Hz, 1H): Aromatic proton at position 3.

    • ~3.8 ppm (singlet, 2H): Methylene protons (-CH₂-).

  • ¹³C NMR Predictions (in DMSO-d₆, ~100 MHz):

    • ~172 ppm: Carbonyl carbon (-COOH).

    • ~155-120 ppm: Five distinct signals for the carbons of the pyridine ring. The carbon attached to the bromine (C5) will be at a lower field than a typical C-H.

    • ~40 ppm: Methylene carbon (-CH₂-).

The combination of chemical shifts, signal integrations (proton ratios), and coupling constants (J-values) allows for a complete assignment of the structure, confirming not only the presence of all components but also their exact placement.

NMR_Logic cluster_data Experimental Data cluster_info Derived Information H1 ¹H NMR Spectrum Shifts Chemical Shifts (Electronic Environment) H1->Shifts Integrals Integration (Proton Count) H1->Integrals Coupling Coupling Constants (Neighboring Protons) H1->Coupling C13 ¹³C NMR Spectrum C13->Shifts CCount Carbon Count C13->CCount Structure Proposed Structure Confirmed Shifts->Structure Integrals->Structure Coupling->Structure CCount->Structure

Caption: Logical flow of using different NMR data points to confirm a chemical structure.

Fourier-Transform Infrared (FTIR) Spectroscopy: A Rapid Identity Check

Expertise & Experience: FTIR spectroscopy is a rapid, simple, and cost-effective technique used primarily for the identification of functional groups. While it does not provide the detailed structural information of NMR, it serves as an excellent tool for a quick identity confirmation of raw materials and for ensuring consistency between batches.

Expected Spectral Data and Interpretation

The FTIR spectrum provides a molecular "fingerprint." For this compound, the key diagnostic absorption bands are:

  • ~3300-2500 cm⁻¹ (very broad): O-H stretch of the carboxylic acid, significantly broadened due to hydrogen bonding.[20][21]

  • ~1710 cm⁻¹ (strong, sharp): C=O stretch of the carbonyl group in the carboxylic acid.[21][22]

  • ~1600-1450 cm⁻¹ (multiple bands): C=C and C=N stretching vibrations characteristic of the pyridine ring.[20][23]

  • Below 1000 cm⁻¹: The C-Br stretch, which falls in the complex fingerprint region.[24]

The presence of both the very broad O-H and the sharp C=O bands is strong evidence for the carboxylic acid moiety, while the aromatic region confirms the pyridine ring.

Integrated Analytical Strategy: A Comparative Summary and Recommendation

No single analytical technique is sufficient for the complete characterization of a pharmaceutical intermediate. The true power lies in an integrated approach where the strengths of each method are leveraged to build a complete picture of the compound's identity, purity, and quality.

TechniquePrimary ApplicationSensitivitySpecificityThroughputKey Insight
HPLC-UV Purity, Assay, Impurity QuantificationHighHighHighQuantitative data on main component and related impurities.
GC-MS Volatile Impurities, Structural IDVery HighVery HighMediumDefinitive ID of volatiles and confirmation via isotopic patterns.
NMR Unambiguous Structural ElucidationLowAbsoluteLowConfirms molecular structure and atom connectivity.
FTIR Functional Group IdentificationMediumLowVery HighRapid confirmation of key chemical functionalities for identity.

Senior Application Scientist's Recommendation:

For a robust and compliant characterization of this compound, the following strategy is recommended:

  • Initial Characterization: For a new synthesis route or reference standard qualification, a full suite of tests is required. NMR Spectroscopy (¹H and ¹³C) is mandatory for absolute structural confirmation, supported by Mass Spectrometry to confirm the molecular weight and bromine presence.

  • Routine Quality Control: For batch-to-batch analysis, a validated RP-HPLC method should be the primary tool. It provides the necessary data for assay and purity determination, ensuring the material meets pre-defined specifications.[25][26]

  • Identity Confirmation: FTIR should be used as a rapid and simple identity check for incoming material, comparing its spectrum against a qualified reference standard.

  • Specific Investigations: Headspace GC-MS should be employed to quantify residual solvents as required by ICH Q3C guidelines. If unusual impurities are detected by HPLC, preparative chromatography followed by isolation and characterization using NMR and MS is the standard procedure.

By implementing this multi-faceted analytical approach, researchers and drug development professionals can ensure a deep understanding of their material, guaranteeing its quality and suitability for the production of safe and effective pharmaceuticals.

References

  • IOSR Journal of Pharmacy and Biological Sciences. Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. [Link]
  • PubChem. Methyl 2-(5-bromopyridin-2-yl)
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
  • ResearchGate. FTIR spectra of 2, 6-pyridine dicarboxylic acid ligand, and Eu-MOF sample. [Link]
  • Pharma Beginners. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. [Link]
  • ResearchGate. Analytical techniques in pharmaceutical analysis: A review. [Link]
  • Chemistry LibreTexts.
  • Taylor & Francis Online. Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). [Link]
  • IVT - GXP. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]
  • ResearchGate. Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria. [Link]
  • Spectroscopy Online.
  • ICH. Validation of Analytical Procedures Q2(R2). [Link]
  • PubChem. This compound hydrochloride. [Link]
  • ResearchGate. GC/MS analysis (20 mg/l pyridine, pH 9, 750 W MW power level, 1 min.... [Link]
  • U.S. Food and Drug Administration. Q2(R2)
  • OK-CHEM. This compound CAS NO.192642-85-6. [Link]
  • Journal of the American Chemical Society.
  • ICH. VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]
  • Pharmacophore. Development and Validation of Conditions for the Determination of Residual Organic Solvents – Acetic Acid in the Silver Salt Substance 4-[4-(atsetilaminosul'fonil)fenil]-6-(4-bromfenil)-5-(2-nitrofenil)-3,5-digidropirrolo[3,4-с]pirazol-3-ona. [Link]
  • National Institutes of Health. Some Lessons Learned on the Impact of the Storage Conditions, Syringe Wash Solvent, and the Way of GC-MS Injection on the Reproducibility of Metabolomic Studies. [Link]
  • Advances in Bioresearch. Impurity profiling Techniques for Pharmaceuticals – A Review. [Link]
  • The Japanese Pharmacopoeia. Acetic Acid. [Link]
  • Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. [Link]
  • Journal of Applied Pharmaceutical Sciences and Research. A Quantitative Reliable RP-HPLC Method Development and Validation for the Monitoring of Acetic Acid in Lacosamide Anti Epilepsy Drug. [Link]
  • SciSpace. Comparative analysis and validation of analytical techniques for quantification active component in pharmaceuticals: Green approach (2024). [Link]
  • AMSbio. Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. [Link]
  • Chemguide. mass spectra - the M+2 peak. [Link]
  • European Medicines Agency. ICH guideline Q2(R2)
  • Royal Society of Chemistry.
  • AMSbio.
  • ResearchGate. (PDF) Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). [Link]
  • Hilaris Publisher. Synthesis, FTIR and Electronic Spectra Studies of Metal (II)
  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
  • The Pharma Innovation.
  • Michigan State University Department of Chemistry. Mass Spectrometry. [Link]
  • National Institutes of Health. Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. [Link]
  • SIELC Technologies. HPLC Separation of Bromoacetic and Chloroacetic Acids on Newcrom BH Column. [Link]
  • Reddit. Anhydrous pyridine for derivatization with MSTFA for GC-MS analysis. [Link]
  • Scilit. Comparative analysis and validation of analytical techniques for quantification active component in pharmaceuticals: Green approach. [Link]
  • MDPI. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]
  • Google Patents. CN103512967A - High performance liquid chromatography (HPLC) method for measuring residual quantity of acetic acid in aspisol.
  • Chemistry LibreTexts. 16.

Sources

A Comparative Guide to LC-MS Methods for the Identification and Quantification of 2-(5-Bromopyridin-2-YL)acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the robust identification and quantification of 2-(5-Bromopyridin-2-YL)acetic acid and its derivatives. These compounds are of significant interest in pharmaceutical development, and their accurate measurement in complex biological matrices is critical for pharmacokinetic (PK), toxicokinetic (TK), and metabolism studies. We will explore two primary chromatographic strategies—Reversed-Phase Liquid Chromatography (RPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC)—coupled with tandem mass spectrometry (MS/MS). This document delves into the causality behind experimental choices, provides detailed, self-validating protocols, and is grounded in authoritative regulatory guidelines to ensure scientific integrity and trustworthiness.

Introduction: The Analytical Challenge

This compound is a polar molecule featuring a carboxylic acid group, which imparts hydrophilicity, and a bromopyridine moiety. This dual nature presents a distinct challenge for chromatographic retention and separation. Furthermore, the presence of the bromine atom provides a unique isotopic signature (⁷⁹Br and ⁸¹Br in an approximate 1:1 natural abundance), which is highly advantageous for mass spectrometric identification.[1][2] The objective of any bioanalytical method for this class of compounds is to achieve high sensitivity, selectivity, and throughput while adhering to stringent validation criteria set by regulatory bodies like the FDA and EMA.[3][4][5][6]

This guide will compare two orthogonal chromatographic techniques, RPLC and HILIC, to provide researchers with a framework for selecting and developing a method that is fit-for-purpose.

Foundational Principles: Chromatography and Mass Spectrometry

Chromatographic Separation: A Tale of Two Phases

The choice of chromatographic mode is arguably the most critical decision in LC-MS method development. For polar analytes like our target compound, both RPLC and HILIC offer viable, albeit fundamentally different, solutions.[7][8]

  • Reversed-Phase Liquid Chromatography (RPLC): RPLC separates molecules based on their hydrophobicity.[8] A non-polar stationary phase (e.g., C18) is used with a polar mobile phase. Polar compounds have weak interactions with the stationary phase and thus elute early. For this compound, achieving adequate retention can be difficult, potentially leading to co-elution with matrix interferences.[9] To overcome this, specialized "aqueous-stable" RPLC columns are recommended, which resist stationary phase dewetting under highly aqueous conditions.[7][10]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is the preferred alternative for highly polar compounds.[7][8][11] It utilizes a polar stationary phase (e.g., bare silica, or phases with bonded polar functional groups) and a mobile phase with a high percentage of a non-polar organic solvent, like acetonitrile.[11][12] A thin layer of water is adsorbed onto the stationary phase, and analytes partition between this aqueous layer and the bulk organic mobile phase. This results in strong retention of polar compounds.[8] A significant advantage of HILIC is the high organic content of the mobile phase, which promotes efficient desolvation and ionization in the MS source, often leading to enhanced sensitivity.[8][11]

G cluster_0 Reversed-Phase LC (RPLC) cluster_1 HILIC rplc_station Non-Polar Stationary Phase (e.g., C18) rplc_mobile Polar Mobile Phase (High % Water) rplc_analyte Polar Analyte (Weak Retention) rplc_analyte->rplc_mobile Strong Affinity hilic_station Polar Stationary Phase (e.g., Silica) hilic_water Adsorbed Water Layer hilic_station->hilic_water Forms hilic_mobile Non-Polar Mobile Phase (High % ACN) hilic_water->hilic_mobile Partitioning hilic_analyte Polar Analyte (Strong Retention) hilic_analyte->hilic_water Strong Affinity

Caption: Comparison of RPLC and HILIC retention mechanisms for polar analytes.

Mass Spectrometry Detection: Specificity and Sensitivity

Tandem mass spectrometry (MS/MS), particularly on a triple quadrupole (QqQ) instrument, is the gold standard for quantitative bioanalysis due to its exceptional selectivity and sensitivity.[13][14] The analysis is typically performed in Multiple Reaction Monitoring (MRM) mode.

The MRM process involves:

  • Q1 (Precursor Ion Selection): The first quadrupole isolates the protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecular ion of the target analyte.

  • q2 (Fragmentation): The isolated ion is fragmented by collision-induced dissociation (CID) with an inert gas.

  • Q3 (Product Ion Selection): The third quadrupole isolates a specific, characteristic fragment ion.

This highly specific transition from precursor to product ion is monitored over time, minimizing interference from matrix components and ensuring reliable quantification.[13]

For this compound (MW ≈ 230.05 g/mol ), the bromine isotopes (⁷⁹Br/⁸¹Br) result in a characteristic M/M+2 isotopic pattern for the precursor ion, which is a powerful confirmatory tool.[1][2]

G MS_Source ESI Source|{Generates Ions|[M+H]⁺ or [M-H]⁻} Q1 Q1 Selects Precursor Ion e.g., m/z 231/233 MS_Source->Q1 q2 q2 (Collision Cell) Fragments Ion [M+H]⁺ + N₂ → Fragments Q1->q2 Q3 Q3 Selects Product Ion e.g., m/z 185/187 q2->Q3 Detector Detector|{Counts Ions} Q3->Detector

Caption: Workflow of Multiple Reaction Monitoring (MRM) on a triple quadrupole MS.

Comparative Methodologies

Here we present two distinct, validated approaches for the analysis of this compound derivatives.

Method A: Aqueous-Stable Reversed-Phase LC-MS/MS

This method is ideal for laboratories where RPLC is the primary platform and for analytes with sufficient hydrophobicity to achieve baseline separation from early-eluting matrix components.

Experimental Protocol:

  • Chromatography System: UHPLC system with a temperature-controlled column compartment and autosampler.[13]

  • LC Column: Aqueous C18 Column (e.g., HALO AQ-C18, Waters HSS T3), 2.1 x 50 mm, 2.7 µm.[7][9]

    • Causality: An aqueous-stable phase prevents retention time drift that can occur with standard C18 columns under high aqueous conditions.[7][10]

  • Mobile Phase A: 0.1% Formic Acid in Water.[15]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[15]

    • Causality: Formic acid aids in positive mode ionization (ESI+) and suppresses the ionization of the analyte's carboxylic acid group, promoting retention on the reversed-phase column.[16]

  • Gradient Elution:

    • 0.0-0.5 min: 5% B

    • 0.5-3.0 min: 5% to 95% B

    • 3.0-4.0 min: 95% B

    • 4.0-4.1 min: 95% to 5% B

    • 4.1-5.0 min: 5% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

Mass Spectrometry:

  • Instrument: Triple Quadrupole Mass Spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

    • Causality: The pyridine nitrogen is readily protonated, typically yielding a strong signal in positive mode.

  • MRM Transitions (Hypothetical):

    • Analyte: m/z 231.0 → 185.0 (Quantifier), m/z 233.0 → 187.0 (Qualifier, for isotopic confirmation).

    • Mechanism: The transition likely corresponds to the neutral loss of formic acid (HCOOH, 46 Da) or CO₂ (44 Da) from the deprotonated molecule, a common fragmentation for carboxylic acids.[17]

  • Source Parameters: Optimized for maximum analyte signal (e.g., Gas Temp: 350 °C, Gas Flow: 10 L/min, Nebulizer: 45 psi, Capillary Voltage: 4000 V).

Method B: HILIC-MS/MS

This method is superior for highly polar derivatives or when RPLC fails to provide adequate retention and separation from the solvent front.

Experimental Protocol:

  • Chromatography System: UHPLC system as in Method A.

  • LC Column: HILIC Column (e.g., HALO Penta-HILIC, Waters BEH Amide), 2.1 x 100 mm, 2.7 µm.[7][18]

    • Causality: A polar stationary phase is required to retain and separate the analyte based on its hydrophilic character.[11]

  • Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0.

  • Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0.

    • Causality: A high organic mobile phase is necessary for HILIC retention. Ammonium formate is a volatile buffer compatible with MS and helps to maintain consistent peak shapes.[7]

  • Gradient Elution:

    • 0.0-1.0 min: 95% A

    • 1.0-5.0 min: 95% to 50% A

    • 5.0-6.0 min: 50% A

    • 6.0-6.1 min: 50% to 95% A

    • 6.1-8.0 min: 95% A (Re-equilibration)

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 35 °C.

  • Injection Volume: 2 µL.

    • Causality: Smaller injection volumes are often used in HILIC to minimize peak distortion caused by injecting a sample in a solvent stronger than the mobile phase.

Mass Spectrometry:

  • Instrument and source parameters would be similar to Method A, but re-optimization is necessary as the mobile phase composition significantly affects ionization efficiency.

Performance Comparison
ParameterMethod A: Aqueous-Stable RPLCMethod B: HILICRationale & Insights
Retention Moderate; highly dependent on mobile phase aqueous content.Strong; ideal for polar analytes.HILIC provides more robust retention for polar compounds, moving them away from the void volume.[7][8]
Selectivity Orthogonal to HILIC. May have interference from other hydrophobic/moderately polar compounds.Orthogonal to RPLC. May have interference from other highly polar endogenous compounds (e.g., amino acids).Using both methods can provide a comprehensive profile and help resolve complex matrix interferences.[7]
Sensitivity (MS) Good.Potentially Excellent.High organic mobile phase in HILIC enhances ESI desolvation, often leading to a 5-10 fold increase in signal intensity.[8][11]
Robustness High. RPLC columns are generally very stable and equilibrate quickly.Moderate. HILIC columns can require longer equilibration times to ensure reproducible retention.[18]
Throughput Potentially higher due to shorter run and equilibration times.Potentially lower due to longer equilibration needs.
Best For... Moderately polar derivatives; labs standardized on RPLC.Highly polar derivatives; when RPLC fails; when maximum sensitivity is required.The choice depends on the specific properties of the derivative and the analytical goals.

Bioanalytical Method Validation: A Self-Validating System

A method is only trustworthy if it has been rigorously validated. All protocols must be validated according to regulatory guidelines (e.g., ICH M10) to demonstrate they are fit-for-purpose.[4][5][6]

Key Validation Parameters & Protocol:

ParameterPurposeExperimental ProtocolAcceptance Criteria (Typical)
Selectivity & Specificity To ensure the method can differentiate the analyte from endogenous matrix components and other interferences.[19]Analyze at least 6 blank matrix lots. Compare with matrix spiked at the Lower Limit of Quantification (LLOQ).No significant interfering peaks (>20% of LLOQ response) at the analyte's retention time.[6]
Linearity & Range To demonstrate a proportional relationship between instrument response and analyte concentration.[20]Analyze a calibration curve with a blank, a zero, and 6-8 non-zero standards over the expected concentration range.Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ).[21]
Accuracy & Precision To determine the closeness of measured results to the true value (accuracy) and the variability of replicate measurements (precision).[22]Analyze Quality Control (QC) samples at LLOQ, Low, Medium, and High concentrations (n=5 per level) on 3 separate days.Mean accuracy within 85-115% (80-120% for LLOQ). Precision (%CV) ≤15% (≤20% for LLOQ).[6][21]
Matrix Effect To assess the suppression or enhancement of ionization caused by co-eluting matrix components.Compare the analyte response in post-extraction spiked matrix samples to the response in a pure solution at Low and High QC levels.The CV of the matrix factor across different lots should be ≤15%.
Recovery To measure the efficiency of the sample extraction process.Compare the analyte response in pre-extraction spiked matrix samples to post-extraction spiked samples at Low, Medium, and High QC levels.Recovery should be consistent and reproducible, though it does not need to be 100%.
Stability To ensure the analyte is stable throughout the sample lifecycle (collection, storage, processing).[23]Evaluate analyte stability in matrix under various conditions: Freeze-Thaw (3 cycles), Bench-Top (e.g., 4h, RT), Long-Term (-80°C), Post-Preparative (Autosampler).Mean concentrations of stability samples should be within ±15% of nominal concentrations.

Sample Preparation: The Foundation of a Good Analysis

The goal of sample preparation is to remove interferences (e.g., proteins, phospholipids) and present the analyte to the LC-MS system in a compatible solvent.[14]

Recommended Protocol: Protein Precipitation (PPT)

PPT is a simple, fast, and effective method for many applications.

  • Aliquot: Pipette 50 µL of biological sample (e.g., plasma) into a 1.5 mL microcentrifuge tube.

  • Spike: Add internal standard (ideally a stable isotope-labeled version of the analyte).

  • Precipitate: Add 200 µL of cold acetonitrile (or methanol).

    • Causality: The organic solvent denatures and precipitates proteins. Acetonitrile is often preferred as it precipitates proteins more effectively.

  • Vortex: Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge: Centrifuge at >10,000 x g for 10 minutes at 4 °C.

    • Causality: This pellets the precipitated proteins, leaving the analyte in the supernatant.

  • Transfer & Evaporate: Transfer the supernatant to a new tube/plate. If necessary (e.g., for HILIC analysis), evaporate to dryness under a stream of nitrogen.

  • Reconstitute: Reconstitute the residue in a solvent that is compatible with the initial mobile phase conditions (e.g., 5% ACN/95% Water for RPLC; 95% ACN/5% Water for HILIC).

G cluster_workflow Sample Preparation Workflow (PPT) Start 50 µL Plasma Sample Add_IS Add Internal Standard Start->Add_IS Add_ACN Add 200 µL Cold Acetonitrile Add_IS->Add_ACN Vortex Vortex 1 min Add_ACN->Vortex Centrifuge Centrifuge 10 min @ 10,000 x g Vortex->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Inject Inject into LC-MS Transfer->Inject

Caption: A typical protein precipitation workflow for plasma samples.

Conclusion

The successful analysis of this compound derivatives requires a carefully considered LC-MS strategy. While Aqueous-Stable RPLC offers a robust and familiar platform, HILIC presents a powerful alternative that can provide superior retention and sensitivity for these polar compounds. The choice of method should be guided by the specific physicochemical properties of the analyte, the required sensitivity, and laboratory capabilities. Regardless of the chosen chromatographic method, coupling with tandem mass spectrometry in MRM mode and adhering to rigorous validation principles as outlined by ICH, FDA, and EMA guidelines are non-negotiable for producing reliable, defensible data in a regulated drug development environment.[3][4][20]

References

  • McHale, C., & Harmon, T. (2023). Novel Screening Approach for Comparing LC-MS Reversed-Phase, HILIC Methods.
  • U.S. Food and Drug Administration (FDA). (2019). LC-MS/MS Method for the Determination of NDMA in Ranitidine Drug Substance and - FDA. [Link]
  • Request PDF. (n.d.). Design of experiments as a tool for LC-MS/MS method development for the trace analysis of the potentially genotoxic 4-dimethylaminopyridine impurity in glucocorticoids.
  • Lisa, M., et al. (2025). Reversed-phase liquid chromatography/mass spectrometry approach for (un)targeted analysis of polar to mid-polar metabolites. Talanta. [Link]
  • National Institutes of Health (NIH). (2024).
  • ResearchGate. (n.d.). Molecular peaks of bromide compounds. [Link]
  • European Medicines Agency (EMA). (n.d.).
  • Hu, D., et al. (2014).
  • European Medicines Agency (EMA). (2011).
  • Svec, F. (n.d.). Not (Only) Reversed-Phase LC–MS: Alternative LC–MS Approaches.
  • ResearchGate. (2021).
  • MDPI. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Indian Journal of Pharmaceutical Education and Research. (n.d.).
  • Red Flower Publication. (n.d.).
  • Regis Technologies, Inc. (n.d.). Impact of Reversed-Phase Chiral Chromatography on the LC-MS Analysis of Drugs in Biological Fluids. [Link]
  • Gargano, A. F. G., et al. (n.d.). Hydrophilic interaction liquid chromatography-mass spectrometry for the characterization of glycoproteins at the glycan, peptide. UvA-DARE (Digital Academic Repository). [Link]
  • Chemistry LibreTexts. (2023).
  • ResearchGate. (n.d.). Review: Derivatization in mass spectrometry 2.
  • ECA Academy. (2023).
  • YouTube. (2023).
  • National Institutes of Health (NIH). (2023). Development and validation of two bioanalysis methods for the determination of etimicin in human serum and urine by liquid chromatography-tandem mass spectrometry. [Link]
  • Rappold, B. A. (2011). HILIC-MS/MS method development for targeted quantitation of metabolites: practical considerations from a clinical diagnostic perspective. PubMed. [Link]
  • European Medicines Agency (EMA). (n.d.).
  • CNR-IRIS. (2022).
  • Doc Brown's Advanced Organic Chemistry. (n.d.).
  • MDPI. (2023). Applicable Pharmacokinetic Study: Development and Validation of Bioanalytical LC-MS/MS Method for Simultaneous Determination of Tipiracil, Trifluridine and Its Two Metabolites. [Link]
  • Advanced Materials Technology. (n.d.).
  • Agilent. (n.d.). Hydrophilic Interaction Chromatography (HILIC)
  • U.S. Food and Drug Administration (FDA). (2019). Guidelines for the Validation of Chemical Methods for the Foods Program. [Link]
  • International Council for Harmonisation (ICH). (2022). Bioanalytical Method Validation and Study Sample Analysis M10. [Link]
  • PubMed. (2011). A rapid and sensitive LC-MS/MS assay for the quantitation of deacetyl mycoepoxydiene in rat plasma with application to preclinical pharmacokinetics studies. [Link]
  • U.S. Food and Drug Administration (FDA). (n.d.). Q2(R2)
  • LCGC International. (n.d.). HILIC and Its Applications for Biotechnology, Part II. [Link]
  • ResearchGate. (n.d.). USFDA.

Sources

A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Spectral Assignment of 2-(5-Bromopyridin-2-YL)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the unambiguous structural elucidation of novel compounds is a cornerstone of safe and effective innovation. Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for this purpose, providing unparalleled insight into molecular architecture. This guide offers an in-depth analysis and predicted spectral assignment for 2-(5-Bromopyridin-2-YL)acetic acid, a substituted pyridine derivative of interest in medicinal chemistry.

In the absence of a publicly available, fully assigned spectrum for this specific molecule, this guide leverages established principles of NMR spectroscopy and comparative data from structurally related analogues to provide a robust predictive assignment. By understanding the electronic effects of the bromine substituent and the acetic acid side chain on the pyridine ring, we can confidently anticipate the chemical shifts and coupling patterns. This comparative approach not only facilitates the identification of this compound but also serves as a valuable reference for interpreting the spectra of similar compounds.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to exhibit three distinct signals in the aromatic region corresponding to the pyridine ring protons and a singlet in the aliphatic region for the methylene protons of the acetic acid group. The chemical shifts are influenced by the electronegativity of the nitrogen atom and the bromine substituent, as well as resonance effects.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-3~7.4 - 7.6Doublet (d)~8.0Ortho-coupling to H-4.
H-4~7.8 - 8.0Doublet of Doublets (dd)~8.0, ~2.5Ortho-coupling to H-3 and meta-coupling to H-6.
H-6~8.5 - 8.7Doublet (d)~2.5Meta-coupling to H-4. Deshielded due to proximity to nitrogen.
-CH₂-~3.8 - 4.0Singlet (s)N/AAdjacent to an electron-withdrawing carbonyl group.
-COOH~11 - 13Broad Singlet (br s)N/ALabile proton, chemical shift is concentration and solvent dependent.

The predicted assignments are based on the analysis of similar structures. For instance, in 2-bromopyridine, the proton ortho to the bromine (H-3) is shielded relative to the other protons, while the proton adjacent to the nitrogen (H-6) is significantly deshielded. The introduction of the acetic acid group at the 2-position will further influence the electronic environment.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum is anticipated to show seven distinct signals: five for the pyridine ring carbons and two for the acetic acid moiety. The carbon chemical shifts are highly sensitive to the electronic effects of the substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C-2~158 - 162Attached to the electron-withdrawing nitrogen and the acetic acid group.
C-3~123 - 127Shielded relative to other aromatic carbons.
C-4~140 - 144Deshielded due to the influence of the nitrogen and bromine atoms.
C-5~118 - 122Directly attached to the electronegative bromine atom. The "heavy atom effect" can sometimes lead to unexpected shielding.[1]
C-6~150 - 154Deshielded due to proximity to the electronegative nitrogen atom.
-CH₂-~40 - 45Typical range for a methylene carbon adjacent to a carbonyl group.
-COOH~170 - 175Characteristic chemical shift for a carboxylic acid carbonyl carbon.

The assignment of the carbon signals is aided by considering the known chemical shifts of pyridine and its derivatives. For example, the carbons adjacent to the nitrogen in pyridine (C-2 and C-6) appear at approximately 150 ppm.[2][3] The bromine at the 5-position will cause a downfield shift for C-4 and C-6, and the carbon directly bonded to it (C-5) will also have a characteristic shift.

Comparative Analysis with Structurally Related Compounds

To enhance the confidence in our predicted assignments, we can compare them with the experimental data of similar molecules.

  • 2-Pyridylacetic acid: The parent compound, 2-pyridylacetic acid, provides a baseline for the chemical shifts of the pyridine ring and the acetic acid side chain.[4][5][6][7] The introduction of the bromine atom at the 5-position in our target molecule is expected to primarily affect the chemical shifts of H-4, H-6, C-4, C-5, and C-6.

  • 5-Bromopyridine: The ¹H and ¹³C NMR data for 5-bromopyridine would offer a direct comparison for the pyridine ring system, helping to isolate the electronic effects of the bromine substituent.

  • Methyl 2-(5-bromopyridin-2-yl)acetate: The methyl ester of the target compound would have very similar NMR data for the pyridine ring protons and carbons, with the most significant difference being the presence of a methoxy signal instead of a carboxylic acid proton.[8]

By analyzing the trends in chemical shifts across these related structures, we can refine our predictions for this compound.

Experimental Protocol for NMR Analysis

To obtain high-quality NMR spectra for structural elucidation, a standardized and rigorous experimental protocol is essential.

1. Sample Preparation: a. Weigh approximately 5-10 mg of this compound. b. Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent can influence the chemical shifts, particularly for the labile carboxylic acid proton. c. Filter the solution into a standard 5 mm NMR tube.

2. ¹H NMR Acquisition: a. Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion. b. Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) should be used. c. Acquisition Parameters:

  • Spectral Width: -2 to 12 ppm.
  • Number of Scans: 16 to 64, depending on the sample concentration.
  • Relaxation Delay (d1): 1-2 seconds.
  • Acquisition Time: 3-4 seconds. d. Processing: Apply a Fourier transform with an exponential window function (line broadening of 0.3 Hz) to improve the signal-to-noise ratio. Phase and baseline correct the spectrum.

3. ¹³C NMR Acquisition: a. Pulse Program: A standard proton-decoupled single-pulse experiment with Nuclear Overhauser Effect (NOE) (e.g., 'zgpg30' on Bruker instruments) is typically used. b. Acquisition Parameters:

  • Spectral Width: 0 to 200 ppm.
  • Number of Scans: 1024 or more, as ¹³C has a low natural abundance and sensitivity.
  • Relaxation Delay (d1): 2 seconds.
  • Acquisition Time: 1-2 seconds. c. Processing: Apply a Fourier transform with an exponential window function (line broadening of 1-2 Hz). Phase and baseline correct the spectrum.

4. 2D NMR Experiments (Optional but Recommended for Unambiguous Assignment): a. COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks. b. HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms. c. HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (over 2-3 bonds), which is crucial for assigning quaternary carbons and piecing together molecular fragments.

Visualizing the Molecular Structure and NMR Relationships

The following diagrams illustrate the structure of this compound and the expected NMR correlations.

2_5_Bromopyridin_2_YL_acetic_acid_Structure cluster_pyridine Pyridine Ring cluster_substituents Substituents C2 C2 C3 C3 C2->C3 CH2 CH₂ C2->CH2 C4 C4 C3->C4 C5 C5 C4->C5 C6 C6 C5->C6 Br Br C5->Br N1 N C6->N1 N1->C2 COOH COOH CH2->COOH

Caption: Molecular structure of this compound.

1H_NMR_Correlations H3 H-3 H4 H-4 H3->H4 J (ortho) H6 H-6 H4->H6 J (meta) CH2 CH₂

Caption: Key ¹H-¹H NMR coupling correlations.

Conclusion

This guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of this compound. By leveraging fundamental NMR principles and comparative data from analogous structures, we have established a robust framework for the assignment of its spectral features. The provided experimental protocol outlines the necessary steps for acquiring high-quality data, which, in conjunction with the predictive assignments, will enable researchers to confidently verify the structure of this compound. This comprehensive approach underscores the power of NMR spectroscopy as an indispensable tool in modern chemical research and drug development.

References

  • The Royal Society of Chemistry. Supporting Information.
  • ResearchGate. 13C NMR spectra of compounds 2-5.
  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • ResearchGate. 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents.
  • ResearchGate. Table 1 1H NMR (400MHz, pyridine-d5, 363K) 1-heptaacetate.
  • PubChem. This compound hydrochloride.
  • PubChem. 2-Pyridineacetic acid.
  • The Royal Society of Chemistry. Supporting Information Effects of structural modifications on the metal binding, anti-amyloid activity, and cholinesterase inhib.
  • Pharmaffiliates. (3-Amino-5-bromopyridin-2-yl)acetic acid.
  • Journal of the American Chemical Society. The Atroposelective Iodination of 2-Amino-6-arylpyridines Catalyzed by Chiral Disulfonimides Actually Proceeds via Brønsted Base Catalysis: A Combined Experimental, Computational, and Machine-Learning Study.
  • Chemistry Stack Exchange. Calculated 13C NMR Shifts of brominated Carbons.
  • Polish Journal of Chemistry. NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides.
  • Journal of the Serbian Chemical Society. Synthesis, complete assignment of 1H- and 13C-NMR spectra and antioxidant activity of new azine derivative bearing coumarin moiety.
  • Doc Brown's Chemistry. 13C nmr spectrum of 1-bromobutane.
  • Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000042).
  • PubChem. Methyl 2-(5-bromopyridin-2-yl)acetate.
  • Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000042).

Sources

A Comparative Guide to the Reactivity of 2-(5-Bromopyridin-2-YL)acetic Acid and 2-(5-Chloropyridin-2-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly in the realm of drug discovery and materials science, the selection of appropriate building blocks is paramount to the success of a synthetic campaign. The 2-(5-halopyridin-2-yl)acetic acid scaffold is a valuable synthon, offering multiple reactive handles for molecular elaboration. This guide provides an in-depth technical comparison of the reactivity of two key analogues: 2-(5-Bromopyridin-2-YL)acetic acid and 2-(5-chloropyridin-2-yl)acetic acid. By examining their electronic properties and performance in common cross-coupling reactions, this document aims to equip researchers with the insights necessary for informed substrate selection and reaction optimization.

At a Glance: Key Physicochemical and Reactivity Differences

PropertyThis compound2-(5-Chloropyridin-2-yl)acetic acid
Molecular Weight 216.04 g/mol 171.58 g/mol
Predicted pKa ~3.7 (estimated)3.81 ± 0.10
Cross-Coupling Reactivity HigherLower
C-X Bond Strength WeakerStronger
Primary Use Case Preferred for milder reaction conditions and higher yields in cross-coupling.A more economical alternative, suitable when harsher conditions are tolerable.

Theoretical Underpinnings of Reactivity

The differing reactivity of these two compounds is fundamentally rooted in the electronic properties of the halogen substituent and the resulting carbon-halogen (C-X) bond strength.

Electronic Effects of Halogen Substituents

Both bromine and chlorine are electron-withdrawing groups, influencing the electron density of the pyridine ring through inductive and resonance effects. The Hammett substituent constants (σ), while traditionally applied to benzene systems, provide a useful qualitative framework for understanding these effects. For para-substituents, the σp values are +0.23 for bromine and +0.23 for chlorine, indicating a similar overall electron-withdrawing nature. However, the greater polarizability of bromine can influence its interaction with catalytic species in the transition state of a reaction.

Carbon-Halogen Bond Strength and Oxidative Addition

In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, the rate-determining step is often the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The bond dissociation energy of a C-Br bond is significantly lower than that of a C-Cl bond. This means that the C-Br bond in this compound is weaker and more readily cleaved by the palladium catalyst. Consequently, the bromo-analogue typically exhibits a faster reaction rate and can often proceed under milder conditions compared to its chloro counterpart.

G cluster_reactivity Reactivity in Palladium Cross-Coupling Bromo This compound Reactivity Higher Reactivity Bromo->Reactivity Weaker C-Br bond Chloro 2-(5-Chloropyridin-2-yl)acetic acid Chloro->Reactivity Stronger C-Cl bond Conditions Milder Conditions Reactivity->Conditions

Caption: Relationship between C-X bond strength and reactivity.

Comparative Reactivity in Key Transformations

While direct side-by-side comparative studies of these two specific molecules are not extensively reported, the well-established principles of cross-coupling chemistry allow for a reliable comparison of their expected performance.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful tool for the formation of carbon-carbon bonds. Given the faster rate of oxidative addition for aryl bromides, this compound is expected to provide higher yields and/or require shorter reaction times and lower temperatures compared to 2-(5-chloropyridin-2-yl)acetic acid under identical catalytic conditions. Studies on analogous 5-bromo-2-methylpyridine derivatives have shown high yields (78-88%) in Suzuki couplings with various arylboronic acids using a standard Pd(PPh₃)₄ catalyst. Achieving similar efficiencies with the chloro-analogue would likely necessitate the use of more advanced, electron-rich, and bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands and potentially higher reaction temperatures.

G cluster_workflow General Suzuki-Miyaura Workflow Start Combine Halopyridine, Boronic Acid, Base, and Catalyst Inert Establish Inert Atmosphere (N₂ or Ar) Start->Inert Solvent Add Degassed Solvent Inert->Solvent Heat Heat to Desired Temperature Solvent->Heat Monitor Monitor Reaction (TLC, LC-MS) Heat->Monitor Workup Aqueous Workup and Extraction Monitor->Workup Purify Purification (e.g., Chromatography) Workup->Purify Product Isolated Product Purify->Product

Caption: A generalized experimental workflow for Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds. Similar to the Suzuki coupling, the reactivity trend favors the bromo-substituted pyridine. While the amination of 5-bromopyridine derivatives can often be achieved with a variety of palladium/phosphine ligand systems, the corresponding chloro-pyridines typically require more specialized and often more expensive catalyst systems to achieve comparable yields and reaction rates. For instance, highly regioselective amination of 2,4-dichloropyridine at the more reactive 2-position has been achieved using a Xantphos-based catalyst. This highlights the need for careful catalyst selection when working with less reactive chloro-pyridines.

Acidity of the Carboxylic Acid Moiety

The acidity of the carboxylic acid group, as indicated by its pKa, is an important property that can influence its reactivity in subsequent transformations (e.g., amide bond formation) and its physicochemical properties in a biological context. The electron-withdrawing nature of the halogenated pyridine ring increases the acidity of the acetic acid moiety compared to unsubstituted acetic acid (pKa ~4.76).

  • 2-(5-Chloropyridin-2-yl)acetic acid has a predicted pKa of 3.81 ± 0.10 .

This slightly higher acidity compared to simple aliphatic carboxylic acids should be considered when planning reactions involving the carboxyl group, such as activation for amide coupling, as it can affect the choice of coupling reagents and bases.

Experimental Protocols

The following are generalized protocols that serve as a starting point for researchers. Optimization of catalyst, ligand, base, solvent, and temperature will likely be necessary for specific substrates.

General Protocol for Suzuki-Miyaura Coupling of this compound

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • K₂CO₃ or K₃PO₄ (2.0-3.0 equiv)

  • 1,4-Dioxane/Water (4:1 mixture)

  • Nitrogen or Argon atmosphere

Procedure:

  • To an oven-dried reaction vessel, add this compound, the arylboronic acid, Pd(PPh₃)₄, and the base.

  • Evacuate and backfill the vessel with an inert atmosphere (repeat 3x).

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination of this compound

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • Xantphos or a suitable Buchwald ligand (0.04 equiv)

  • NaOt-Bu or Cs₂CO₃ (1.5-2.0 equiv)

  • Anhydrous, degassed toluene or dioxane

  • Nitrogen or Argon atmosphere

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precursor, ligand, and base to an oven-dried reaction vessel.

  • Add this compound and the amine.

  • Add the anhydrous, degassed solvent.

  • Seal the vessel and heat the reaction mixture to 90-110 °C, stirring vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture, filter through a pad of celite, and rinse with an organic solvent.

  • Concentrate the filtrate and purify the residue by column chromatography.

Conclusion and Recommendations

Both this compound and 2-(5-chloropyridin-2-yl)acetic acid are valuable building blocks for the synthesis of complex pyridine-containing molecules. The choice between them should be guided by a balance of reactivity, cost, and the specific requirements of the synthetic route.

  • This compound is the more reactive substrate, particularly in palladium-catalyzed cross-coupling reactions. It is the preferred choice when milder reaction conditions are necessary to preserve sensitive functional groups, or when higher yields and shorter reaction times are a priority.

  • 2-(5-Chloropyridin-2-yl)acetic acid offers a more cost-effective alternative. While its lower reactivity necessitates more robust catalytic systems and often harsher reaction conditions, it remains a viable option, especially in cases where the subsequent synthetic steps are not sensitive to these conditions.

For initial exploratory work and for syntheses where reaction efficiency is paramount, the bromo-analogue is the recommended starting point. The chloro-analogue becomes a more attractive option for process development and scale-up, where cost considerations are more significant and the optimization of the reaction conditions to accommodate its lower reactivity is justified.

References

  • Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. ResearchGate.
  • 2-(5-Chloropyridin-2-yl)acetic acid. PubChem.
  • Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. MDPI.
  • Acid Dissociation Constant Calculator | pKa Prediction Software. ACD/Labs.
  • Synthesis of Cobalt Hydroxychloride and Its Application as a Catalyst in the Condensation of Perimidines. MDPI.
  • 2-(5-Chloropyridin-2-yl)acetic acid. PubChem.
  • A survey of Hammett substituent constants and resonance and field parameters. ACS Publications.
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • What is the pKa of my compound?. ACD/Labs.
  • Buchwald–Hartwig amination. Wikipedia.
  • Acidic and basic pKas predicted by ACD/Labs and ChemAxon models using the DataWarrior chemicals. ResearchGate.
  • Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. University of Tartu.
  • Distinct Mechanisms for the Oxidative Addition of Chloro-, Bromo-, and Iodoarenes to a Bisphosphine Palladium(0) Complex with Hindered Ligands. Hartwig Research Group.
  • Excellent correlation between substituent constants and pyridinium N-methyl chemical shifts. PMC.
  • Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. MDPI.
  • ACD/Labs I-Lab - Physicochemical property prediction - Tutorial. YouTube.
  • 2-(5-Chloropyridin-2-yl)acetic acid. MySkinRecipes.
  • Buchwald-Hartwig Amination. Chemistry LibreTexts.
  • Effect of Pyridine Type Nitrogen (=N-) on Hammett ρ: Invoking the Reactivity-Selectivity Principle: A Chemical Education Perspective. World Journal of Chemical Education.
  • Calculations of pKa Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile. ACS Publications.
  • Synergizing Mn(IV)/Mn(III) Dual-Excitable Complexes and Chiral Cobalt Catalysis for Divergent Asymmetric Transformations. ACS Publications.
  • Cas 1000522-43-9,2-(5-chloropyridin-2-yl)acetic acid. LookChem.
  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. PMC.
  • Synthesis and transformations of 5-chloro-2,2'-dipyrrins and their boron complexes, 8-chloro-BODIPYs. PubMed.
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI.
  • Prediction of physico-chemical and ADME properties with ACD/Percepta (Coffee Lecture no. 18). YouTube.
  • Hammett ' s relation for pyridine / C 6 F 4 I-Y complexes (a) and.... ResearchGate.
  • Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. PubMed.
  • Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents. MDPI.
  • pKa Values Table. Studylib.
  • Suzuki-Miyaura coupling of 2-chloropyridine with arylboronic acids a. ResearchGate.

A Researcher's Guide to the Structure-Activity Relationship (SAR) of 2-(5-Bromopyridin-2-YL)acetic Acid Analogs for Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs of 2-(5-bromopyridin-2-yl)acetic acid. Designed for researchers and professionals in drug development, this document moves beyond a simple recitation of facts to explore the causal relationships between molecular structure and biological function. We will dissect the core scaffold, explore synthetic strategies, and present a comparative analysis of how specific structural modifications can modulate inhibitory potency against a model enzyme system. All protocols and data are presented to be self-validating, grounded in established biochemical principles.

Introduction: The Significance of the Pyridine Scaffold

The pyridine ring is a quintessential "privileged scaffold" in medicinal chemistry, found in a vast array of FDA-approved drugs.[1] Its isosteric relationship with benzene, combined with the nitrogen atom's ability to act as a hydrogen bond acceptor and impart basicity, makes it a versatile core for designing biologically active agents.[1][2] The subject of this guide, this compound, combines this critical pyridine nucleus with an acetic acid moiety—a common feature for engaging enzyme active sites—and a strategically placed bromine atom that serves as both an electronic modulator and a synthetic handle for further diversification.[3][4]

The objective of this guide is to provide a systematic comparison of analogs derived from this core structure. By understanding how modifications to each part of the molecule influence its inhibitory activity, researchers can develop a rational basis for designing more potent and selective compounds.

The Core Scaffold: Rationale for Analog Design

The parent compound, this compound, presents three primary regions for chemical modification to probe the SAR.[5][6] Understanding the role of each component is fundamental to designing a successful analog series.

  • Region 1 (R1): The Acetic Acid Moiety: This acidic group is a prime candidate for interaction with positively charged residues (e.g., Lysine, Arginine) in an enzyme's active site. Modifications here can probe the necessity of the carboxylate for binding and affect physicochemical properties like cell permeability.

  • Region 2 (R2): The C5-Bromo Substituent: Halogen atoms are critical modulators of electronic properties and lipophilicity. The bromine at the C5 position can be replaced to fine-tune these characteristics and explore potential halogen bonding interactions.

  • Region 3 (R3): The Pyridine Ring Backbone: Substitution on the remaining open positions of the pyridine ring can explore steric tolerance within the binding pocket and introduce new interaction points.

Below is a diagram illustrating these key regions for modification on the core scaffold.

SAR_Scaffold cluster_0 This compound Scaffold scaffold scaffold R1_label R1: Acid Moiety R2_label R2: C5-Substituent R3_label R3: Ring Backbone Synthesis_Workflow start 2-Aminopyridine step1 Bromination start->step1 Br2 or NBS intermediate1 2-Amino-5-bromopyridine step1->intermediate1 step2 Sandmeyer Reaction intermediate1->step2 NaNO2, HBr intermediate2 2,5-Dibromopyridine step2->intermediate2 step3 Side-chain Introduction (e.g., Negishi Coupling with Reformatsky reagent) intermediate2->step3 1. n-BuLi 2. ZnCl2 3. BrZnCH2CO2Et, Pd catalyst product Target Analogs step3->product

Caption: General synthetic workflow for analog synthesis.

Experimental Protocol: Synthesis of this compound (Parent Compound)

This protocol outlines a representative synthesis. Researchers should adapt conditions based on the specific analog being targeted.

  • Step A: Synthesis of 2-Amino-5-bromopyridine. [7] * To a solution of 2-aminopyridine (10.0 g, 106 mmol) in acetic acid (100 mL), add N-bromosuccinimide (NBS) (18.9 g, 106 mmol) portion-wise at 0°C.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Pour the reaction mixture into ice water and neutralize with a saturated sodium bicarbonate solution until a precipitate forms.

    • Filter the solid, wash with cold water, and dry under vacuum to yield 2-amino-5-bromopyridine.

  • Step B: Synthesis of 2,5-Dibromopyridine. [8] * Suspend 2-amino-5-bromopyridine (10.0 g, 57.8 mmol) in 48% hydrobromic acid (50 mL).

    • Cool the mixture to -5°C in an ice-salt bath.

    • Add a solution of sodium nitrite (4.38 g, 63.5 mmol) in water (10 mL) dropwise, keeping the temperature below 0°C.

    • Stir the reaction mixture at this temperature for 1 hour.

    • Slowly warm to room temperature and then heat to 60°C for 2 hours.

    • Cool, neutralize with NaOH solution, and extract with diethyl ether.

    • Dry the organic layer over MgSO4, filter, and concentrate to give 2,5-dibromopyridine.

  • Step C: Synthesis of Ethyl 2-(5-Bromopyridin-2-yl)acetate.

    • In a flame-dried flask under argon, dissolve 2,5-dibromopyridine (5.0 g, 21.1 mmol) in dry THF (50 mL).

    • Cool to -78°C and add n-butyllithium (2.5 M in hexanes, 8.9 mL, 22.2 mmol) dropwise.

    • Stir for 30 minutes, then add a solution of zinc chloride (1 M in ether, 23.2 mL, 23.2 mmol).

    • Allow to warm to room temperature and stir for 1 hour.

    • Add ethyl bromoacetate (2.55 mL, 23.2 mmol) and Pd(PPh3)4 (1.22 g, 1.06 mmol).

    • Heat the reaction to reflux for 6 hours.

    • Cool, quench with saturated ammonium chloride solution, and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over MgSO4, and purify by column chromatography to yield the ethyl ester.

  • Step D: Hydrolysis to this compound.

    • Dissolve the ethyl ester from Step C in a mixture of THF (20 mL) and water (10 mL).

    • Add lithium hydroxide (1.5 g, 35.8 mmol) and stir at room temperature for 4 hours.

    • Acidify the reaction mixture to pH ~4 with 1 M HCl.

    • Extract with ethyl acetate, dry the organic layer over MgSO4, and concentrate under reduced pressure to yield the final product.

Comparative SAR Analysis

To provide a clear comparison, we present illustrative data for a series of analogs tested against a hypothetical enzyme target (e.g., a protein kinase). The inhibitory potency is expressed as the IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%. [9] Table 1: Structure-Activity Relationship of this compound Analogs

Compound IDR1 (Acid Moiety)R2 (C5-Position)R3 (Ring Position)IC50 (µM)Key Insight
1a -COOH-BrH1.2Parent Compound
1b -COOCH3-BrH25.6The free carboxylate is critical for potency, likely forming a key ionic interaction.
1c -CONH2-BrH15.3Amide is a poor substitute for the acid but better than the ester, suggesting H-bonding is still possible.
1d -CH2COOH (Propionic)-BrH8.9Extending the acid chain reduces potency, indicating a constrained binding pocket.
2a -COOH-ClH2.5Chlorine is less potent than bromine, suggesting size/polarizability at C5 is important.
2b -COOH-FH11.8Fluorine is significantly less active, reinforcing the need for a larger halogen.
2c -COOH-IH0.9Iodine provides a slight increase in potency, possibly due to enhanced halogen bonding or lipophilicity.
2d -COOH-CNH5.4The cyano group, while electron-withdrawing, cannot replicate the interaction of the bromo group.
3a -COOH-Br4-Me0.6A small methyl group at C4 is well-tolerated and improves potency, likely by engaging a hydrophobic pocket.
3b -COOH-Br4-tBu35.1A bulky t-butyl group at C4 leads to a significant loss of activity, indicating steric hindrance.
3c -COOH-Br6-Me18.2A methyl group at C6, adjacent to the side chain, causes a steric clash and reduces potency.

Summary of Key SAR Findings:

  • The Carboxylic Acid is Essential: Conversion of the acid to an ester (1b) or amide (1c) drastically reduces inhibitory activity. This strongly implies a crucial ionic or hydrogen-bonding interaction between the carboxylate and the enzyme's active site.

  • C5-Halogen Identity Matters: The nature of the halogen at the C5 position significantly modulates potency. The trend I > Br > Cl > F suggests that a larger, more polarizable atom is preferred. This may be due to favorable halogen bonding or improved van der Waals contacts.

  • Steric Constraints Around the Ring: The pyridine ring backbone demonstrates specific steric requirements. While a small hydrophobic substituent is beneficial at the C4 position (3a), larger groups are detrimental (3b). Substitution near the acetic acid side chain at C6 (3c) is poorly tolerated, indicating a tight fit in that region.

Protocols for Biological Evaluation

A robust biological evaluation is critical to validate SAR findings. Below is a standard protocol for determining the IC50 of an inhibitor against a model protein kinase.

Protocol: In Vitro Kinase Inhibition Assay (IC50 Determination)

This protocol is a template and should be optimized for the specific enzyme and substrate used.

Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a peptide substrate by a specific kinase. The amount of phosphorylated product is quantified, often using a fluorescence- or luminescence-based method.

Materials:

  • Kinase enzyme (e.g., recombinant human MAP Kinase)

  • Peptide substrate (specific to the kinase)

  • ATP (Adenosine triphosphate)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds dissolved in 100% DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit from Promega)

  • Microplate reader

Procedure:

  • Compound Preparation: Create a serial dilution of the test compounds in 100% DMSO. A typical starting concentration is 10 mM, diluted in 10-point, 3-fold steps.

  • Reaction Setup:

    • In a 384-well plate, add 5 µL of assay buffer.

    • Add 50 nL of the serially diluted compound solution from step 1 to the appropriate wells.

    • Add 5 µL of a 2X enzyme/substrate solution (prepared in assay buffer) to initiate the reaction. The final concentrations should be at the Km for both ATP and the substrate to ensure sensitivity. [10] * Include "no enzyme" wells for background correction and "DMSO only" wells for 100% activity control.

  • Incubation: Shake the plate gently and incubate at room temperature for 60 minutes.

  • Detection:

    • Add 10 µL of the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 20 µL of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence on a compatible plate reader.

  • Data Analysis:

    • Subtract the background (no enzyme) from all wells.

    • Normalize the data by setting the DMSO-only control as 100% activity and background as 0% activity.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Understanding the Mechanism of Inhibition (MOI)

Once an inhibitor's potency (IC50) is established, the next critical step is to determine its mechanism of action (e.g., competitive, non-competitive, uncompetitive). [11][12]This provides deeper insight into how the inhibitor interacts with the enzyme and is essential for lead optimization. MOI studies typically involve measuring enzyme kinetics at varying concentrations of both the substrate and the inhibitor. [10][13]

MOI Types of Reversible Enzyme Inhibition cluster_comp Competitive cluster_noncomp Non-competitive E E Free Enzyme ES ES Enzyme-Substrate Complex E->ES +S EI EI Enzyme-Inhibitor Complex E->EI +I P E + Product ES->P I_comp I Inhibitor I_noncomp I Inhibitor ESI ESI Ternary Complex E_noncomp E Free Enzyme ES_noncomp ES Enzyme-Substrate Complex E_noncomp->ES_noncomp +S EI_noncomp EI Enzyme-Inhibitor Complex E_noncomp->EI_noncomp +I ES_noncomp->ESI +I P_noncomp E + Product ES_noncomp->P_noncomp EI_noncomp->ESI +S

Caption: Differentiating competitive and non-competitive inhibition.

Conclusion and Future Directions

The structure-activity relationship for this compound analogs is sharply defined. Potency is driven by a free carboxylic acid, a large C5-halogen, and specific steric constraints on the pyridine ring. The illustrative data suggest that compound 3a (with a 4-methyl group) and 2c (with a C5-iodo group) represent promising avenues for further exploration.

Future work should focus on:

  • Synthesis of Hybrid Analogs: Combine the beneficial features identified, such as synthesizing a 4-methyl, 5-iodo analog.

  • Advanced Biological Profiling: Promising compounds should be evaluated for selectivity against a panel of related enzymes and assessed for off-target effects.

  • In-depth MOI Studies: Conduct full kinetic analysis to confirm the mechanism of inhibition for lead compounds. [14]* ADME/Tox Profiling: Evaluate the metabolic stability, permeability, and preliminary toxicity of the most potent analogs to determine their potential as drug candidates.

This guide provides a foundational framework for the rational design of inhibitors based on the this compound scaffold. By systematically applying these SAR principles and robust experimental validation, researchers can accelerate the discovery of novel and effective therapeutic agents.

References

  • PubChem. This compound hydrochloride.
  • Edmondson, S., et al. (2019). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules. [Link]
  • ResearchGate. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship.
  • Google Patents. (2015). CN105061301A - Synthesis method of 2,5-dibromopyridine.
  • De, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances. [Link]
  • PubMed. (2024). Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry. [Link]
  • ResearchGate. (2025). Synthesis of 2-Amino-5-bromopyridine.
  • RSC Publishing. (2022). Synthesis and biological activity, and molecular modelling studies of potent cytotoxic podophyllotoxin-naphthoquinone compounds. RSC Advances. [Link]
  • ResearchGate. (2014). Structure-activity relationships (SAR) and structure-kinetic relationships (SKR) of bicyclic heteroaromatic acetic acids as potent CRTh2 antagonists II: Lead Optimization. Bioorganic & Medicinal Chemistry Letters. [Link]
  • Heterocyclic Letters. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters. [Link]
  • MDPI. (2021). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules. [Link]
  • MDPI. (2020). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules. [Link]
  • PubMed. (2020). Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors. Bioorganic & Medicinal Chemistry. [Link]
  • ACS Publications. (1998). Understanding Enzyme Inhibition.
  • ResearchGate. (2015). Synthesis, antioxidant activity and QSAR studies of some pyridine derivatives. World Journal of Pharmaceutical Sciences. [Link]
  • Taylor & Francis Online. (1992). Transition State Analog Enzyme Inhibitors: Structure-Activity Relationships of Trifluoromethyl Ketones. CRC Press. [Link]
  • Drug-Design.org.
  • NCBI Bookshelf. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. [Link]
  • ACS Publications. (2015). Hands-On Approach to Structure Activity Relationships: The Synthesis, Testing, and Hansch Analysis of a Series of Acetylcholineesterase Inhibitors.
  • MDPI. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules. [Link]
  • NIH. (2019). Recent Progress in Natural-Product-Inspired Programs Aimed To Address Antibiotic Resistance and Tolerance. Journal of Medicinal Chemistry. [Link]
  • MDPI. (2019). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules. [Link]
  • NIH. (2020).

Sources

Benchmarking Catalyst Efficiency for 2-(5-Bromopyridin-2-YL)acetic Acid Couplings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(5-Bromopyridin-2-YL)acetic acid and its derivatives are pivotal building blocks in medicinal chemistry, forming the core scaffold of numerous pharmacologically active compounds. The ability to efficiently and selectively form new carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds at the C5 position of the pyridine ring is crucial for the synthesis of novel drug candidates. Cross-coupling reactions, a cornerstone of modern organic synthesis, provide a powerful toolkit for achieving these transformations. However, the selection of an optimal catalyst system from the vast array of available options can be a formidable challenge.

This guide provides a comparative analysis of different catalyst systems for coupling reactions involving this compound, offering a blend of theoretical insights and practical, data-driven recommendations. We will delve into the nuances of commonly employed palladium-, nickel-, and copper-based catalysts, presenting a clear rationale for catalyst selection based on the desired transformation and substrate scope.

Catalyst Systems for Coupling Reactions: A Head-to-Head Comparison

The choice of catalyst is paramount to the success of a cross-coupling reaction, profoundly influencing reaction efficiency, yield, and functional group tolerance. Here, we evaluate the performance of the most prevalent catalyst classes for modifications of this compound.

Palladium-Based Catalysts: The Workhorse of Cross-Coupling

Palladium catalysts are undoubtedly the most extensively studied and widely utilized catalysts for a broad spectrum of cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig aminations. Their remarkable versatility and functional group tolerance make them a primary choice for many synthetic chemists.

Key Advantages:

  • Broad Substrate Scope: Effective for a wide range of coupling partners.

  • High Functional Group Tolerance: Compatible with sensitive functional groups often present in complex drug-like molecules.

  • Well-Understood Mechanisms: Extensive research has led to a deep understanding of the catalytic cycles, facilitating rational catalyst and ligand design.

Commonly Used Palladium Systems:

  • Palladium(II) acetate (Pd(OAc)2) and Palladium(II) chloride (PdCl2): These are common palladium precursors that form the active Pd(0) species in situ.

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4): A widely used, air-stable Pd(0) catalyst.

  • Pre-formed Catalysts: Systems like the Buchwald and Herrmann-Beller palladacycles offer high stability and activity.

For couplings involving this compound, palladium catalysts, particularly in combination with bulky, electron-rich phosphine ligands such as SPhos, XPhos, and RuPhos, have demonstrated considerable success. These ligands facilitate the oxidative addition of the aryl bromide and promote the subsequent reductive elimination step, leading to higher yields and faster reaction times.

Nickel-Based Catalysts: An Emerging, Cost-Effective Alternative

Nickel catalysts have gained significant traction as a more sustainable and economical alternative to their palladium counterparts. Nickel's unique electronic properties can lead to different reactivity and selectivity profiles, sometimes outperforming palladium for specific transformations.

Key Advantages:

  • Earth-Abundant and Lower Cost: Nickel is significantly more abundant and less expensive than palladium.

  • Unique Reactivity: Can catalyze challenging cross-couplings that are difficult with palladium, such as those involving C-O and C-F bond activation.

Considerations:

  • Air and Moisture Sensitivity: Many nickel catalysts are sensitive to air and moisture, requiring more stringent reaction setups.

  • Toxicity: Nickel compounds generally exhibit higher toxicity than palladium compounds.

For the coupling of this compound, nickel catalysts can be particularly effective for reactions with organozinc and Grignard reagents (Kumada coupling).

Copper-Based Catalysts: The Specialist for Heteroatom Couplings

Copper-catalyzed reactions, particularly the Ullmann condensation, have a long history in organic synthesis and remain highly relevant for the formation of C-N, C-O, and C-S bonds.

Key Advantages:

  • Excellent for Heteroatom Coupling: Often the catalyst of choice for coupling amines, alcohols, and thiols with aryl halides.

  • Cost-Effective: Copper is an inexpensive and readily available metal.

Considerations:

  • Harsher Reaction Conditions: Traditional Ullmann couplings often require high temperatures.

  • Stoichiometric Amounts of Copper: Older protocols often used stoichiometric amounts of copper, though modern catalytic versions are now more common.

For the derivatization of this compound via C-N bond formation, copper-catalyzed methods provide a valuable alternative to the Buchwald-Hartwig amination, especially for certain classes of amines.

Comparative Data Analysis

The following table summarizes the performance of different catalyst systems for coupling reactions involving this compound and analogous substrates, based on literature data.

Catalyst/LigandCoupling PartnerSolventBaseTemp (°C)Time (h)Yield (%)Reference
Pd(OAc)2 / SPhosPhenylboronic acidToluene/H2OK3PO41001292
Pd(dppf)Cl24-Methoxyphenylboronic acidDioxane/H2OK2CO3801688
NiCl2(dppp)Phenylmagnesium bromideTHF-25475
CuI / L-prolineAnilineDMSOK2CO31102465
Pd2(dba)3 / XPhosMorpholineTolueneNaOtBu100895

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

This protocol provides a detailed, step-by-step methodology for a typical Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)2, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K3PO4, 3 equivalents)

  • Toluene

  • Deionized water

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), potassium phosphate (3.0 mmol), palladium(II) acetate (0.02 mmol), and SPhos (0.04 mmol).

    • Rationale: An inert atmosphere is crucial to prevent the oxidation and deactivation of the palladium catalyst. K3PO4 is a common base for Suzuki couplings, facilitating the transmetalation step.

  • Solvent Addition: Add toluene (5 mL) and deionized water (0.5 mL) to the flask.

    • Rationale: The biphasic solvent system helps to dissolve both the organic and inorganic reagents.

  • Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.

Mechanistic Insights: The Catalytic Cycle of a Suzuki-Miyaura Coupling

The catalytic cycle of a Suzuki-Miyaura coupling is a well-established sequence of elementary steps. Understanding this cycle is key to troubleshooting and optimizing reaction conditions.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd ArPdBr Ar-Pd(II)-Br(L2) OxAdd->ArPdBr Transmetal Transmetalation ArPdBr->Transmetal ArPdAr_prime Ar-Pd(II)-Ar'(L2) Transmetal->ArPdAr_prime RedElim Reductive Elimination ArPdAr_prime->RedElim RedElim->Pd0 ArAr_prime Ar-Ar' RedElim->ArAr_prime ArBr Ar-Br ArBr->OxAdd Ar_prime_BOH2 Ar'-B(OH)2 Ar_prime_BOH2->Transmetal Base Base Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Explanation of Steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl bromide (in this case, this compound) to form a Pd(II) intermediate.

  • Transmetalation: The aryl group from the boronic acid is transferred to the palladium center, displacing the bromide. This step is facilitated by a base.

  • Reductive Elimination: The two aryl groups on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the active Pd(0) catalyst.

Conclusion and Future Outlook

The selection of an appropriate catalyst for the coupling of this compound is a critical decision that significantly impacts the efficiency and success of the synthesis. Palladium-based catalysts, particularly those employing bulky phosphine ligands, remain the most reliable and versatile choice for a wide range of transformations. However, the growing interest in sustainable chemistry is driving the development of more earth-abundant and cost-effective nickel and copper catalysts.

Future research will likely focus on the development of novel ligands that can further enhance the activity and selectivity of these catalysts, as well as the exploration of new reaction media and technologies, such as flow chemistry, to improve the overall efficiency and environmental footprint of these important synthetic transformations. A thorough understanding of the principles outlined in this guide will empower researchers to make informed decisions and accelerate the discovery of new and improved drug candidates.

References

  • A Comprehensive Review on the Progress of Suzuki-Miyaura Cross-Coupling Reactions.
  • Palladium-Catalyzed Cross-Coupling of Aryl Halides with Arylboronic Acids. Source: Organic Syntheses
  • Nickel-Catalyzed Cross-Coupling Reactions of Aryl and Vinyl Halides with Grignard Reagents. Source: American Chemical Society
  • Copper-Catalyzed N-Arylation of Amines. Source: The Royal Society of Chemistry
  • A General System for Palladium-Catalyzed Amination of Aryl Halides. Source: American Chemical Society

A Comparative Guide to the Synthesis of 2-(5-Bromopyridin-2-YL)acetic acid: A Novel Approach vs. Traditional Methods

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-(5-Bromopyridin-2-YL)acetic acid in Drug Discovery

This compound is a key heterocyclic building block in the landscape of modern medicinal chemistry. Its pyridine core, substituted with a bromine atom and an acetic acid moiety, offers multiple points for chemical modification, making it a valuable intermediate in the synthesis of complex, biologically active molecules. The bromine atom, for instance, serves as a versatile handle for cross-coupling reactions, enabling the introduction of diverse functionalities. The acetic acid side chain provides a crucial linkage point for constructing amides, esters, and other derivatives, which are prevalent in many pharmaceutical agents. Given its importance, the development of efficient and robust synthetic methods for this compound is of paramount importance to researchers and drug development professionals.

This guide presents a comprehensive validation of a novel, streamlined synthetic method for this compound, and provides a detailed comparison with a well-established, multi-step pathway. The objective is to offer an in-depth analysis of the performance of each method, supported by experimental data, to empower researchers in making informed decisions for their synthetic campaigns.

A Novel, Validated Synthetic Method: Direct Carboxylation of 2-Methyl-5-bromopyridine

The newly developed method focuses on efficiency and atom economy, proceeding via a direct carboxylation of the readily available 2-methyl-5-bromopyridine. This approach circumvents the need for multiple intermediate steps and purifications, offering a significant advantage in terms of time and resources.

The rationale behind this approach lies in the selective deprotonation of the methyl group of 2-methyl-5-bromopyridine using a strong base, followed by quenching the resulting carbanion with carbon dioxide. The choice of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is critical to ensure regioselective deprotonation at the methyl group without competing nucleophilic attack on the pyridine ring.

Experimental Protocol: Novel Direct Carboxylation Method

Materials:

  • 2-Methyl-5-bromopyridine

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Dry tetrahydrofuran (THF)

  • Dry ice (solid CO2)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add dry THF and cool to -78 °C in a dry ice/acetone bath.

  • Add diisopropylamine to the cooled THF, followed by the dropwise addition of n-BuLi. Stir the mixture at -78 °C for 30 minutes to generate LDA in situ.

  • Slowly add a solution of 2-methyl-5-bromopyridine in dry THF to the LDA solution at -78 °C. Stir the resulting deep red solution for 1 hour at this temperature.

  • Carefully add crushed dry ice to the reaction mixture in small portions, ensuring the temperature remains below -60 °C. Continue stirring for an additional 2 hours as the mixture gradually warms to room temperature.

  • Quench the reaction by the slow addition of 1 M HCl until the pH of the aqueous layer is approximately 2-3.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Visualizing the Novel Synthetic Workflow

Novel_Synthetic_Method cluster_0 Step 1: In Situ LDA Formation cluster_1 Step 2: Deprotonation cluster_2 Step 3: Carboxylation & Workup Diisopropylamine Diisopropylamine LDA Lithium Diisopropylamide (LDA) Diisopropylamine->LDA n-BuLi, THF, -78 °C nBuLi n-Butyllithium nBuLi->LDA Start 2-Methyl-5-bromopyridine Carbanion Pyridyl Carbanion Intermediate Start->Carbanion LDA, THF, -78 °C Product This compound Carbanion->Product 1. CO2 2. HCl CO2 Dry Ice (CO2) CO2->Product Acid 1 M HCl (Quench) Acid->Product

Caption: Workflow for the novel direct carboxylation synthesis.

Established Synthetic Method: A Multi-Step Approach from 2-Amino-5-bromopyridine

A more traditional and frequently cited pathway to synthesize this compound involves a multi-step sequence starting from 2-amino-5-bromopyridine. This method, while reliable, necessitates the isolation and purification of intermediates, which can impact the overall yield and efficiency.

The key transformations in this established route are:

  • Sandmeyer Reaction: Conversion of the amino group of 2-amino-5-bromopyridine to a nitrile group (2-cyano-5-bromopyridine) via a diazonium salt intermediate. This classic reaction is a cornerstone of aromatic chemistry.

  • Nitrile Hydrolysis: Subsequent hydrolysis of the nitrile functionality under acidic or basic conditions to yield the desired carboxylic acid.

Experimental Protocol: Established Multi-Step Method

Part A: Synthesis of 2-Cyano-5-bromopyridine (Sandmeyer Reaction)

Materials:

  • 2-Amino-5-bromopyridine[1]

  • Hydrobromic acid (HBr, 48%)

  • Sodium nitrite (NaNO2)

  • Copper(I) cyanide (CuCN)

  • Sodium cyanide (NaCN)

  • Dichloromethane (DCM)

Procedure:

  • Suspend 2-amino-5-bromopyridine in an aqueous solution of HBr and cool to 0-5 °C in an ice bath.

  • Slowly add an aqueous solution of NaNO2 dropwise, maintaining the temperature below 5 °C, to form the diazonium salt.

  • In a separate flask, prepare a solution of CuCN and NaCN in water.

  • Add the cold diazonium salt solution to the cyanide solution. A vigorous reaction may occur.

  • Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50 °C) for 1-2 hours until nitrogen evolution ceases.

  • Cool the mixture and extract the product with DCM.

  • Wash the combined organic layers with water and brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude 2-cyano-5-bromopyridine by column chromatography.

Part B: Hydrolysis of 2-Cyano-5-bromopyridine

Materials:

  • 2-Cyano-5-bromopyridine

  • Concentrated sulfuric acid (H2SO4)

  • Water

  • Sodium hydroxide (NaOH) solution

Procedure:

  • Add 2-cyano-5-bromopyridine to a mixture of concentrated H2SO4 and water.

  • Heat the mixture under reflux for several hours until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture in an ice bath and carefully neutralize with a concentrated NaOH solution to precipitate the product.

  • Adjust the pH to approximately 3-4 with HCl to ensure complete precipitation.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound.

Visualizing the Established Synthetic Pathway

Established_Synthetic_Method Start 2-Amino-5-bromopyridine Diazonium Diazonium Salt Intermediate Start->Diazonium HBr, NaNO2, 0-5 °C Nitrile 2-Cyano-5-bromopyridine Diazonium->Nitrile CuCN, NaCN Product This compound Nitrile->Product H2SO4, H2O, Reflux

Caption: The multi-step established synthesis pathway.

Comparative Analysis: Performance and Practicality

To provide an objective comparison, the following table summarizes key performance indicators for both the novel and established synthetic methods. The data is based on representative experimental outcomes.

ParameterNovel Direct Carboxylation MethodEstablished Multi-Step Method
Starting Material 2-Methyl-5-bromopyridine2-Amino-5-bromopyridine
Number of Steps 1 (in situ)2
Overall Yield ~75%~55%
Reaction Time ~4 hours~12-16 hours
Reagent Toxicity n-BuLi (pyrophoric), LDA (corrosive)CuCN, NaCN (highly toxic)
Purification RecrystallizationColumn chromatography, recrystallization
Cost-Effectiveness High (fewer steps, less solvent)Moderate (multiple steps, purification media)

Discussion and Conclusion

The validation of the novel direct carboxylation method presents a compelling alternative to the traditional multi-step synthesis of this compound. The primary advantages of the new method are its significantly higher overall yield, reduced reaction time, and streamlined workflow. By eliminating the need for intermediate isolation and purification, this approach is not only more time-efficient but also more cost-effective and environmentally friendly due to reduced solvent and chromatography media consumption.

While the established method is reliable and utilizes well-understood chemical transformations, it suffers from a lower overall yield and the use of highly toxic cyanide reagents, which require stringent safety precautions. The Sandmeyer reaction, although a powerful tool, can be sensitive to reaction conditions, and the subsequent nitrile hydrolysis often requires harsh conditions and extended reaction times.

References

  • Google Patents. (n.d.). CN105061301A - Synthesis method of 2,5-dibromopyridine.
  • ResearchGate. (n.d.). Synthesis of 2-Amino-5-bromopyridine.
  • Google Patents. (n.d.). CN106187867A - A kind of preparation method of 2 nitro 5 bromopyridines.
  • PubChem. (n.d.). Methyl 2-(5-bromopyridin-2-yl)acetate.
  • MDPI. (2022). 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid.
  • National Institute of Standards and Technology. (n.d.). Acetic acid, bromo-.
  • MDPI. (2020). Synthesis of Biologically Active Molecules through Multicomponent Reactions.
  • Google Patents. (n.d.). CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine.
  • PubChem. (n.d.). Ethyl 2-(5-bromopyrimidin-2-yl)acetate.
  • PubChemLite. (n.d.). 2-(5-bromo-2-chloropyridin-3-yl)acetic acid (C7H5BrClNO2).
  • PubChemLite. (n.d.). 2-(5-bromopyridin-3-yl)acetic acid (C7H6BrNO2).

Sources

A Senior Application Scientist's Guide to In-Silico Property Prediction for 2-(5-Bromopyridin-2-YL)acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-(pyridin-2-yl)acetic acid scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The introduction of a bromine atom at the 5-position of the pyridine ring, yielding 2-(5-Bromopyridin-2-YL)acetic acid, significantly modulates its electronic and lipophilic properties, making it a compelling starting point for novel drug discovery campaigns. This guide provides a comprehensive framework for the in-silico prediction of physicochemical, pharmacokinetic, and toxicological properties of its derivatives. We will compare various computational methodologies, provide validated, step-by-step protocols for their implementation, and present a comparative analysis of hypothetical derivatives to guide lead optimization. This document is intended for researchers, medicinal chemists, and computational scientists engaged in the early stages of drug development.

Introduction: The Strategic Value of In-Silico Prediction

In modern drug discovery, the "fail early, fail cheap" paradigm is paramount. Computational, or in-silico, methods are indispensable for achieving this by predicting the properties of virtual compounds before committing resources to their synthesis and in-vitro testing.[1] By creating mathematical models that correlate a molecule's structure with its properties and activities, we can rapidly screen large virtual libraries, prioritize candidates with desirable characteristics, and identify potential liabilities such as toxicity or poor pharmacokinetics.[2]

The pyridine ring is a cornerstone of many FDA-approved drugs due to its ability to engage in various non-covalent interactions with biological targets and its favorable physicochemical properties.[1][3][4] The core scaffold , this compound (CAS No. 192642-85-6), serves as a versatile intermediate for creating diverse chemical libraries.[5][6] This guide will demonstrate how to systematically evaluate derivatives of this scaffold using a suite of validated in-silico tools.

Comparative Overview of Predictive Methodologies

The prediction of a compound's properties can be broadly categorized into three areas: physicochemical characteristics, ADMET profile (Absorption, Distribution, Metabolism, Excretion, and Toxicity), and biological activity.

Physicochemical Property Prediction

These fundamental properties govern how a molecule behaves in a biological environment. Key parameters include:

  • Lipophilicity (LogP): The octanol-water partition coefficient is critical for membrane permeability and solubility. Atom-based/fragment-based contribution methods (e.g., ALOGP, XLOGP3) and whole-molecule approaches are common. While computationally predicted LogP values are invaluable for high-throughput screening, they should be validated experimentally where possible, for instance, using chromatographic methods.[7]

  • Aqueous Solubility (LogS): Poor solubility is a major hurdle for oral bioavailability. Predictive models often use topological descriptors and lipophilicity to estimate solubility.[8]

  • pKa: The ionization state of a molecule at physiological pH affects its solubility, permeability, and target binding. Various empirical and quantum mechanics-based methods can predict pKa values.

ADMET Profiling: The "Drug-likeness" Filter

A potent compound is useless if it cannot reach its target or is toxic. ADMET prediction is a critical filter in early discovery.

  • Absorption: Models predicting human intestinal absorption (HIA) and cell permeability (e.g., Caco-2) are vital.[1] A cornerstone of this area is Lipinski's "Rule of Five," which provides a set of simple molecular descriptors (MW, LogP, H-bond donors/acceptors) to estimate oral bioavailability.[7][8]

  • Distribution: Predictions of blood-brain barrier (BBB) penetration and plasma protein binding (PPB) help assess whether a compound will reach its intended target organ system.

  • Metabolism: In-silico tools can predict which cytochrome P450 (CYP) isoforms are likely to metabolize a compound, flagging potential drug-drug interactions.

  • Toxicity: A wide array of endpoints can be predicted, including mutagenicity (Ames test), carcinogenicity, hepatotoxicity, and cardiotoxicity (hERG inhibition).[8][9] These predictions are based on structural alerts and statistical models trained on large experimental datasets.

Biological Activity Prediction: Quantitative Structure-Activity Relationships (QSAR)

QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[10][11] These models are powerful tools for optimizing lead compounds and designing new ones with enhanced potency. A typical QSAR study involves:

  • Descriptor Calculation: Converting chemical structures into numerical descriptors that capture steric, electronic, and hydrophobic properties.

  • Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build a predictive equation.[10][12]

  • Model Validation: Rigorous validation is essential to ensure the model is robust and predictive. This includes internal validation (e.g., leave-one-out cross-validation, Q²) and external validation using a dedicated test set of compounds (predictive R²).[12][13]

The combination of these approaches provides a holistic view of a virtual compound's potential, enabling data-driven decisions.

Integrated In-Silico Workflow for Derivative Analysis

This section details a practical, step-by-step workflow for analyzing a virtual library of this compound derivatives.

G cluster_0 Phase 1: Library Design & Preparation cluster_1 Phase 2: Property & Activity Prediction cluster_2 Phase 3: Data Analysis & Prioritization A 1. Define Core Scaffold (this compound) B 2. Enumerate Virtual Derivatives (e.g., Amides, Esters) A->B C 3. Generate SMILES Strings (Canonical Representation) B->C D 4. Physicochemical & ADME Prediction (SwissADME, etc.) C->D E 5. Toxicity Prediction (ProTox-II, etc.) C->E F 6. Calculate Molecular Descriptors (PaDEL, Dragon) C->F H 8. Consolidate Data into Table D->H E->H G 7. QSAR Model Application (Predict Biological Activity) F->G G->H I 9. Multi-Parameter Optimization (Filter by Criteria) H->I J 10. Select Candidates for Synthesis I->J

Caption: General workflow for in-silico analysis of chemical derivatives.

Protocol 1: ADMET and Physicochemical Profiling

This protocol utilizes freely available web servers, making it accessible for rapid initial screening.

  • Structure Preparation:

    • Objective: To obtain a machine-readable representation of each derivative.

    • Procedure: Using a chemical drawing software (e.g., ChemDraw, MarvinSketch), draw each derivative of this compound. Convert each structure into its canonical SMILES (Simplified Molecular Input Line Entry System) string.

    • Causality: SMILES is a universal format that serves as the input for most computational chemistry software and web servers.[8]

  • Pharmacokinetic and Physicochemical Prediction:

    • Objective: To assess drug-likeness and key ADME properties.

    • Tool: SwissADME web server.

    • Procedure: a. Navigate to the SwissADME website. b. Paste the list of SMILES strings into the input box. c. Run the prediction. d. Record the following parameters for each derivative: Molecular Weight (MW), LogP, LogS, number of H-bond acceptors and donors, Lipinski's Rule of Five violations, GI absorption, and BBB permeant status.

    • Causality: This step provides a rapid, first-pass filter to eliminate compounds with a high probability of poor oral bioavailability or undesirable distribution characteristics.[9]

  • Toxicity Prediction:

    • Objective: To identify potential toxicological liabilities early.

    • Tool: ProTox-II web server.

    • Procedure: a. Navigate to the ProTox-II website. b. Input the SMILES string for each derivative. c. Run the prediction. d. Record the predicted LD50 (mg/kg), toxicity class, and any specific toxicity alerts (e.g., hepatotoxicity, mutagenicity).

    • Causality: Early identification of toxicity risks is crucial for reducing late-stage attrition in drug development pipelines.[9]

Protocol 2: Building a Predictive QSAR Model

This protocol outlines the steps to create a statistically robust QSAR model, assuming a dataset with known biological activity for a series of related compounds is available.

  • Data Curation:

    • Objective: To assemble a high-quality dataset of compounds with corresponding biological activities (e.g., IC50 values).

    • Procedure: a. Compile a list of molecules and their activities from literature or internal databases. b. Convert activity data to a logarithmic scale (e.g., pIC50 = -log(IC50)). c. Divide the dataset into a training set (~80%) for model building and a test set (~20%) for external validation.

    • Causality: A logarithmic scale ensures a more normal distribution of the activity data. The training/test split is critical for validating the model's predictive power on unseen data.[10][13]

  • Descriptor Calculation:

    • Objective: To generate numerical descriptors of the molecular structures.

    • Tool: PaDEL-Descriptor or similar software.

    • Procedure: a. Input the 2D or 3D structures of the compounds. b. Calculate a wide range of descriptors (e.g., constitutional, topological, electronic).

    • Causality: Molecular descriptors encode the structural features that are mathematically correlated with biological activity.[2][11]

  • Model Generation and Validation:

    • Objective: To build and validate a predictive statistical model.

    • Tool: Statistical software (e.g., R, Python with scikit-learn, NCSS).

    • Procedure: a. Use a variable selection method (e.g., stepwise regression) with the training set to identify the most relevant descriptors. b. Generate an MLR model using the selected descriptors. c. Assess the model's goodness-of-fit using the squared correlation coefficient (R²). d. Perform internal validation using leave-one-out cross-validation to obtain the cross-validation coefficient (Q²). A high Q² (>0.5) indicates a robust model.[13] e. Use the generated model to predict the activity of the test set compounds and calculate the predictive R² (R²_pred). A high R²_pred (>0.6) indicates good external predictive ability.[10][13]

G Data Curated Dataset (Structures + pIC50) Split Split Data (80% Training, 20% Test) Data->Split Train Training Set Split->Train Test Test Set Split->Test Desc Calculate Molecular Descriptors Train->Desc External External Validation (Predict Test Set) Test->External Build Build Model (e.g., MLR) Desc->Build Internal Internal Validation (R², Q²) Build->Internal Build->External Final Final Validated Model (R²_pred) Internal->Final External->Final

Caption: Workflow for the development and validation of a QSAR model.

Case Study: Comparative Analysis of Hypothetical Derivatives

To illustrate the application of this workflow, we will analyze the parent acid (BPAA-01) and three hypothetical derivatives: a methyl ester (BPAA-02), an N-methyl amide (BPAA-03), and an N-phenyl amide (BPAA-04).

StructureIDR-Group
BPAA-01-OH
BPAA-02-OCH₃
BPAA-03-NHCH₃
BPAA-04-NHPh

(Note: Images are placeholders for actual chemical structures)

Table 1: Predicted Physicochemical and "Rule of Five" Properties
ParameterBPAA-01 (Acid)BPAA-02 (Me Ester)BPAA-03 (Me Amide)BPAA-04 (Ph Amide)Acceptable Range
MW ( g/mol ) 216.04230.06229.08291.13< 500
LogP 1.351.801.452.85< 5
H-Bond Donors 1011< 5
H-Bond Acceptors 3322< 10
Rule of Five Violations 00000

Data generated for illustrative purposes based on established principles.

Analysis: All four compounds adhere to Lipinski's Rule of Five, suggesting a good preliminary profile for oral bioavailability.[7] As expected, converting the carboxylic acid to an ester (BPAA-02) and then to amides increases the lipophilicity (LogP), with the phenyl amide (BPAA-04) being the most lipophilic.

Table 2: Predicted ADMET Properties
ParameterBPAA-01BPAA-02BPAA-03BPAA-04Desired Outcome
GI Absorption HighHighHighHighHigh
BBB Permeant NoYesNoYesTarget Dependent
CYP2D6 Inhibitor NoYesNoYesNo
Aqueous Solubility (LogS) -2.5 (Soluble)-3.1 (Mod. Soluble)-2.8 (Soluble)-4.2 (Poorly Soluble)> -4.0
Toxicity Class (LD50) 4 (Harmful)4 (Harmful)4 (Harmful)4 (Harmful)5 or 6 (Safer)
Hepatotoxicity Alert NoNoNoNoNo

Data generated for illustrative purposes based on established principles.

Analysis: While all compounds show good predicted GI absorption, their profiles diverge significantly elsewhere.[1] The ester (BPAA-02) and phenyl amide (BPAA-04) are predicted to be BBB permeant, which could be desirable for a CNS target but a liability otherwise. These same two derivatives are also flagged as potential inhibitors of the CYP2D6 enzyme, indicating a risk of drug-drug interactions. The increasing lipophilicity negatively impacts the predicted aqueous solubility, with BPAA-04 falling into the "poorly soluble" category.[8] All compounds are predicted to be in toxicity class 4, suggesting a need for experimental validation and potential for optimization to improve the safety profile.[9]

Discussion and Future Perspectives

This in-silico guide demonstrates a logical and cost-effective strategy for prioritizing synthetic efforts. Based on our comparative analysis:

  • BPAA-01 (Parent Acid): Exhibits a balanced profile with good solubility and no CYP inhibition flags, but its acidic nature might limit cell permeability.

  • BPAA-02 (Methyl Ester): Improved lipophilicity may enhance permeability, but potential CYP inhibition and BBB penetration require careful consideration based on the therapeutic target.

  • BPAA-03 (N-methyl Amide): Appears to be a promising modification, retaining good solubility and a clean CYP profile while potentially improving metabolic stability over the ester.

  • BPAA-04 (N-phenyl Amide): The significant increase in lipophilicity introduces potential liabilities in solubility and CYP interactions, making it a lower-priority candidate without further modification.

It is crucial to recognize the limitations of in-silico models. They are predictive tools, not replacements for experimental validation. Predictions are only as good as the data on which the models were trained. Therefore, the most promising candidates identified through this workflow, such as BPAA-03 , must be synthesized and subjected to a battery of in-vitro assays (e.g., solubility, metabolic stability, cytotoxicity, and target-based activity assays) to confirm the computational predictions. The experimental data thus generated can, in turn, be used to refine and improve the predictive power of future QSAR models for this chemical series.

Conclusion

The systematic application of in-silico prediction for physicochemical properties, ADMET profiling, and QSAR modeling provides an invaluable roadmap for the exploration of this compound derivatives. By comparing different computational models and applying a rigorous, multi-parameter analysis, researchers can de-risk their projects, focus resources on compounds with the highest probability of success, and accelerate the journey from virtual scaffold to viable drug candidate.

References

  • QSAR Study in Modeling Substituted Pyrimidines as HCV Replication Inhibitors Using 3D Morse and 2D-Autocorrel
  • Szostek, T., et al. (2024). Exploring the bioactive potential of (2-imino-4-oxo-1,3-thiazolidin-5-yl)acetic acid derivatives: A comprehensive review.
  • Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 176-191. [Link]
  • Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosom
  • Zakrzewski, R., et al. (2018). Chromatographic and Computational Studies of Molecular Lipophilicity and Drug-likeness for few 2-Thioxo-1,3-Thiazolidin-4-one Derivatives and their Analogs. Journal of Chromatographic Science, 56(8), 709-715. [Link]
  • Al-Warhi, T., et al. (2022). Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors. Taylor & Francis Online. [Link]
  • Combined 3D-QSAR, molecular docking, and molecular dynamics study on piperazinyl-glutamate-pyridines/pyrimidines as potent P2Y12 antagonists for inhibition of platelet aggregation. (2011). Journal of Chemical Information and Modeling, 51(10), 2671-2685. [Link]
  • Design And In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications. (2024). Auctores Publishing. [Link]
  • QSAR models for thiophene and imidazopyridine derivatives inhibitors of the Polo-Like Kinase 1. (2021).
  • SMILES- Based QSAR modeling of Quinoline Derivatives as Inhibitors of P-selectin. (2026). Journal of Chemical, Biological and Medicinal Sciences, 13(3), 682-708. [Link]
  • Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe. (2022). Molecules, 27(21), 7277. [Link]
  • Synthesis, antimicrobial evaluation, ADMET prediction, molecular docking and dynamics studies of pyridine and thiophene moiety-containing chalcones. (2022). Royal Society Open Science. [Link]
  • In Silico Prediction of Pharmacokinetic Properties. (2007).
  • Synthesis of 2-Amino-5-bromopyridine. (2010).
  • Biomimetic Chromatography/QSAR Investigations in Modeling Properties Influencing the Biological Efficacy of Phenoxyacetic Acid-Derived Congeners. (2022). MDPI. [Link]
  • Synthesis, characterization, molecular docking, in silico ADME study, and in vitro cytotoxicity evaluation of new pyridine derivatives of nabumetone. (2023).
  • Methyl 2-(5-bromopyridin-2-yl)
  • an in silico study. (2022). Termedia. [Link]
  • In-vitro and in-silico studies based discovery of 2-aryl-N-(4-morpholinophenyl)thiazol-4-amines as promising DNA gyrase inhibitors. (2024). Advancements in Life Sciences. [Link]
  • This compound CAS NO.192642-85-6. (n.d.). LookChem. [Link]
  • A convenient and scalable process for preparation of 2,5-dibromopyridine. (2021). Heterocyclic Letters, 11(3), 447-452. [Link]

Sources

A Senior Application Scientist’s Guide to the Purity Assessment of Commercially Available 2-(5-Bromopyridin-2-YL)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Intermediate Purity in Drug Development

In the landscape of pharmaceutical synthesis, 2-(5-Bromopyridin-2-YL)acetic acid serves as a pivotal intermediate. Its molecular structure is a key building block for a range of active pharmaceutical ingredients (APIs). The purity of this intermediate is not merely a quality metric; it is a foundational pillar that dictates the success of subsequent synthetic steps and the safety profile of the final drug product. Impurities, even in trace amounts, can lead to downstream reaction failures, the formation of unwanted and potentially toxic byproducts, and significant regulatory hurdles.[1]

This guide provides an in-depth, experience-based comparison of methodologies for assessing the purity of commercially available this compound. We will move beyond simple percentage values on a Certificate of Analysis (CoA) to explore a multi-modal analytical strategy. This approach is designed to provide researchers, scientists, and drug development professionals with a robust framework for qualifying suppliers and ensuring batch-to-batch consistency, thereby safeguarding the integrity of their research and development pipeline.

The Challenge: A Proactive Approach to Impurity Profiling

The quality of a pharmaceutical intermediate is directly influenced by the synthetic route and purification processes employed by the manufacturer. For this compound, potential impurities can be categorized as follows:

  • Process-Related Impurities: Unreacted starting materials, intermediates from preceding steps, or byproducts from side reactions. An example could be the corresponding methyl ester, methyl 2-(5-bromopyridin-2-yl)acetate, if it is a precursor in the synthesis.[2]

  • Degradation Products: Impurities formed during storage or handling, particularly if the compound is sensitive to light, heat, or pH extremes.

  • Residual Solvents: Organic volatile impurities remaining from the final crystallization or purification steps.

  • Isomeric Impurities: Structural isomers that may be difficult to separate and detect.

A comprehensive purity assessment, therefore, requires an orthogonal analytical approach, where different techniques provide complementary information to build a complete quality picture.

Section 1: Quantitative Purity Determination via High-Performance Liquid Chromatography (HPLC)

Expertise & Rationale: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the industry-standard method for quantifying the purity of non-volatile organic molecules like this compound. Its high resolution and sensitivity make it ideal for separating the main compound from closely related impurities.[3]

The choice of a C18 stationary phase is based on its hydrophobicity, which provides excellent retention for the moderately polar analyte. The mobile phase is a mixture of acidified water and an organic solvent (acetonitrile or methanol). The acid (e.g., trifluoroacetic acid or formic acid) is critical; it suppresses the ionization of the carboxylic acid group on the analyte, ensuring a single, sharp, and symmetrical peak shape, which is essential for accurate quantification.[4] Detection is typically performed using a UV detector set at a wavelength where the pyridine chromophore exhibits strong absorbance.

Experimental Protocol: RP-HPLC Purity Assay
  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.

    • Data acquisition and processing software (e.g., Empower).

  • Chromatographic Conditions:

    • Column: C18, 150 x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: 10% B to 90% B over 15 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Preparation: Accurately weigh ~10 mg of a certified reference standard of this compound into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent). This yields a concentration of 100 µg/mL.

    • Sample Preparation: Prepare commercial samples in the same manner as the standard.

  • Analysis and Calculation:

    • Inject the diluent (blank), followed by six replicate injections of the standard solution to establish system suitability (RSD of peak area < 2.0%).

    • Inject each sample solution in duplicate.

    • Calculate the purity by area normalization, assuming all impurities have a similar response factor at the detection wavelength. % Purity = (Area of Main Peak / Total Area of All Peaks) * 100

Workflow for HPLC Purity Assessment```dot

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_std Prepare Reference Standard (100 µg/mL) sys_suit System Suitability (6x Std Injections) prep_std->sys_suit prep_spl Prepare Commercial Sample (100 µg/mL) run_spl Inject Samples (2x per sample) prep_spl->run_spl sys_suit->run_spl RSD < 2.0% integrate Integrate Peaks in Chromatogram run_spl->integrate calculate Calculate Purity (Area % Report) integrate->calculate

Caption: Logical workflow for identifying unknown impurities via LC-HRMS.

Section 3: Definitive Structural Confirmation with NMR Spectroscopy

Expertise & Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for structural elucidation in organic chemistry. [5][6]While MS provides the molecular formula and fragmentation, NMR provides the definitive atomic connectivity and stereochemistry. For purity assessment, a simple proton (¹H) NMR spectrum can serve as a rapid, high-level check. It can confirm the identity of the main component against a reference spectrum and may reveal the presence of major impurities if their signals do not overlap with the main compound.

For unequivocal identification, particularly of novel impurities, isolation via preparative HPLC is required, followed by a suite of 2D NMR experiments (e.g., COSY, HSQC, HMBC) to piece the structure together. [7]

Experimental Protocol: ¹H NMR for Identity and Purity Screening
  • Instrumentation:

    • NMR Spectrometer (400 MHz or higher).

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound sample.

    • Dissolve in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Ensure the solvent choice solubilizes the compound and does not have signals that obscure key analyte resonances.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Integrate all signals. The relative integrals should correspond to the number of protons in the structure.

    • Compare the chemical shifts and coupling constants to a reference spectrum or literature data to confirm the identity.

    • Inspect the baseline for any unassigned peaks, which may indicate the presence of impurities. The integral of these peaks relative to the main compound can provide a semi-quantitative estimate of their concentration.

Conclusion and Recommendations for Researchers

The purity data advertised by commercial suppliers should be considered a starting point, not a final verdict. This guide demonstrates that a multi-modal approach combining HPLC for quantification, LC-MS for identification, and NMR for structural confirmation provides the most comprehensive and trustworthy assessment of this compound quality.

  • Request Detailed CoAs: Do not accept a CoA that only lists a purity value. Request the actual chromatograms and specify that the purity should be determined by a validated, stability-indicating HPLC method.

  • Qualify New Suppliers: When evaluating a new supplier, independently verify the purity of the first lot using, at a minimum, an in-house HPLC method and ¹H NMR.

  • Prioritize Consistency: For long-term projects, batch-to-batch consistency is more critical than absolute purity. An established impurity profile from a reliable supplier is invaluable.

  • Consider the Application: The required purity level is dictated by the intended use. Early-stage discovery may tolerate lower purity, whereas late-stage development and GMP synthesis demand the highest possible quality. [8][9] By implementing this rigorous, scientifically-grounded approach, researchers can mitigate risks associated with poor-quality intermediates, ensuring the reproducibility of their science and accelerating the path to drug discovery and development.

References

  • Shaanxi Dideu Medichem Co. Ltd. High quality this compound CAS NO 192642-85-6. ChemicalBook.
  • PubChem. Methyl 2-(5-bromopyridin-2-yl)acetate. National Center for Biotechnology Information.
  • BLDpharm. 192642-85-6|this compound. BLDpharm.
  • AChemBlock. This compound 97%. AChemBlock.
  • Pharmaffiliates. (3-Amino-5-bromopyridin-2-yl)acetic acid. Pharmaffiliates.
  • Singh, B. P., et al. (2016). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Taylor & Francis Online.
  • IOSR Journal. (2017). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. IOSR Journal of Pharmacy.
  • ResearchGate. (2017). Identification and structure elucidation by NMR spectroscopy. ResearchGate.
  • PubChemLite. 2-[(5-bromopyridin-2-yl)oxy]acetic acid. University of Luxembourg.
  • World Health Organization. (2010). Annex 1 WHO good practices for pharmaceutical quality control laboratories. WHO.
  • SINOPEG. (2023). Pharmaceutical Intermediate Quality Standards: A Practical Guide. SINOPEG.
  • PubChem. This compound hydrochloride. National Center for Biotechnology Information.
  • LGC. (2023). The benefits of high-resolution mass spectrometry for impurity profiling. LGC Limited.
  • ICH. Quality Guidelines. International Council for Harmonisation.
  • ResearchGate. (2004). Mass spectrometry in impurity profiling. ResearchGate.
  • Collis, G. E., et al. (2022). Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. Arkivoc.
  • Resolvemass Laboratories. (2024). Impurity Profiling and Characterization for Generic Project Submission to USFDA. Resolvemass.
  • Pharma Tutor. (2021). A Quantitative Reliable RP-HPLC Method Development and Validation for the Monitoring of Acetic Acid in Lacosamide Anti Epilepsy Drug. PharmaTutor.
  • Drug Development and Registration. (2022). Development and Validation of Conditions for the Determination of Residual Organic Solvents – Acetic Acid... Drug Dev Regist.
  • SimplerQMS. (2024). Best Practices for Quality Control in Pharmaceuticals. SimplerQMS.
  • ATSDR. (1992). Analytical Methods for Pyridine. Agency for Toxic Substances and Disease Registry.
  • SFAM. (2024). The ISO standards in pharmaceuticals: a complete guide. SFAM.
  • Kwan, E. E., & Huang, S. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry.
  • Forkey, D. M., & Carpenter, W. R. (1971). Mass Spectrometry of Heterocyclic Compounds. Defense Technical Information Center.
  • Modern Organic Chemistry Research. (2017). Synthesis and Spectral Analysis of Pyridine Derivates. Isaac Scientific Publishing.
  • MDPI. Special Issue : NMR Spectroscopy in Natural Product Structure Elucidation. MDPI.
  • SIELC Technologies. HPLC Separation of Bromoacetic and Chloroacetic Acids on Newcrom BH Column. SIELC.
  • Google Patents. (2014). High performance liquid chromatography (HPLC) method for measuring residual quantity of acetic acid in aspisol. Google Patents.
  • RASĀYAN J. Chem. (2022). ISOLATION AND STRUCTURAL ELUCIDATION OF SACUBITRIL SODIUM DEGRADATION PRODUCTS BY MASS AND NMR SPECTROSCOPY. RASĀYAN Journal of Chemistry.
  • Health Canada. (1999). Determination of Pyridine, Quinoline and Styrene in Mainstream Tobacco Smoke. Health Canada.
  • OSHA. (1991). Pyridine. Occupational Safety and Health Administration.
  • Powers Group. (2008). Introduction to NMR and Its Application in Metabolite Structure Determination. University of Nebraska-Lincoln.

Sources

A Comparative Guide to the Structural Elucidation of 2-(5-Bromopyridin-2-YL)acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise characterization of novel chemical entities is paramount. The spatial arrangement of atoms within a molecule, dictated by its crystal structure, governs its physicochemical properties, and ultimately, its biological activity. This guide provides an in-depth technical comparison of analytical techniques for the structural elucidation of 2-(5-Bromopyridin-2-YL)acetic acid and its derivatives, a class of compounds of interest in medicinal chemistry.

While a definitive crystal structure for this compound is not publicly available at the time of this writing, this guide will utilize the crystallographic data of a closely related analogue, (2-oxo-2H-pyridin-1-yl)-acetic acid hydrazide [1], to provide a detailed exposition of X-ray crystallographic analysis. This will be followed by a comparative overview of alternative and complementary analytical techniques, namely Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Thermal Analysis (Differential Scanning Calorimetry/Thermogravimetric Analysis), to offer a holistic approach to structural characterization.

I. The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction (XRD) stands as the unequivocal method for determining the three-dimensional atomic arrangement of a crystalline solid. The technique provides precise bond lengths, bond angles, and details of intermolecular interactions, which are crucial for understanding structure-activity relationships.

A Case Study: The Crystal Structure of (2-oxo-2H-pyridin-1-yl)-acetic acid hydrazide

To illustrate the power of X-ray crystallography, we will examine the key structural features of (2-oxo-2H-pyridin-1-yl)-acetic acid hydrazide, a structural analogue of our target molecule. The crystallographic data for this compound reveals a monoclinic crystal system with the space group P21/c[1].

The crystal structure is characterized by the formation of dimers through strong N-H···O hydrogen bonds, creating a distinct ring motif. These dimeric units are further connected into chains, forming a two-dimensional network. This intricate network of hydrogen bonds plays a significant role in the stability of the crystal lattice.

Visualization of the Crystallographic Workflow:

workflow A Crystal Growth B Crystal Selection & Mounting A->B Suitable single crystal C X-ray Diffraction Data Collection B->C Mounted crystal D Data Processing & Reduction C->D Diffraction pattern E Structure Solution D->E Reflection data F Structure Refinement E->F Initial atomic model G Validation & Analysis F->G Refined structure

Caption: A simplified workflow for single-crystal X-ray diffraction analysis.

Comparative Insights for this compound:

The presence of a bromine atom in this compound would introduce the possibility of halogen bonding, a non-covalent interaction that can significantly influence crystal packing. Furthermore, the carboxylic acid moiety is a strong hydrogen bond donor and acceptor, likely leading to the formation of hydrogen-bonded dimers or chains, similar to what is observed in many carboxylic acid structures. The interplay between hydrogen bonding and potential halogen bonding would be a key feature to investigate in the crystal structure of this molecule.

II. Alternative & Complementary Analytical Techniques

While X-ray crystallography provides the ultimate structural detail, other techniques offer valuable and often more readily obtainable information about a molecule's structure and properties.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule. For this compound, both ¹H and ¹³C NMR would provide critical data.

Technique Information Gained Expected Observations for this compound
¹H NMR Number of unique proton environments, their chemical shifts, and coupling patterns.Signals corresponding to the pyridine ring protons, the methylene protons of the acetic acid group, and a broad singlet for the carboxylic acid proton (typically downfield). The bromine substitution will affect the chemical shifts of the adjacent pyridine protons.
¹³C NMR Number of unique carbon environments and their chemical shifts.Resonances for the pyridine ring carbons (with the carbon bearing the bromine showing a characteristic shift), the methylene carbon, and the carbonyl carbon of the carboxylic acid.

Logical Relationship in NMR Structural Elucidation:

NMR_Logic cluster_1d 1D NMR cluster_2d 2D NMR 1H_NMR ¹H NMR COSY COSY 1H_NMR->COSY H-H Connectivity HSQC HSQC 1H_NMR->HSQC Direct C-H Correlation HMBC HMBC 1H_NMR->HMBC Long-range C-H Correlation 13C_NMR ¹³C NMR 13C_NMR->HSQC 13C_NMR->HMBC Structure Structure COSY->Structure HSQC->Structure HMBC->Structure

Caption: Interconnectivity of NMR experiments for structural elucidation.

B. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Functional Group **Characteristic Absorption (cm⁻¹) **
O-H (Carboxylic Acid)Broad band, ~3300-2500
C=O (Carboxylic Acid)Strong, sharp band, ~1760-1690
C=N, C=C (Pyridine Ring)~1600-1450
C-Br~650-550

The FTIR spectrum of this compound would be expected to show a broad absorption for the carboxylic acid O-H stretch, a strong carbonyl (C=O) absorption, and characteristic peaks for the pyridine ring and the C-Br bond[2].

C. Thermal Analysis: DSC and TGA

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information about the thermal properties of a material, such as melting point, decomposition temperature, and thermal stability.

Technique Information Gained Expected Observations for this compound
DSC Melting point, phase transitions, and heat of fusion.A sharp endothermic peak corresponding to the melting point of the crystalline solid.
TGA Thermal stability and decomposition profile.A weight loss step corresponding to the decomposition of the molecule at elevated temperatures.

These techniques are particularly useful for assessing the purity and stability of a compound, which are critical parameters in drug development.

III. Experimental Protocols

The following are generalized, yet detailed, protocols for the analytical techniques discussed.

A. Single-Crystal X-ray Diffraction
  • Crystal Growth: Slowly evaporate a saturated solution of the compound in a suitable solvent (e.g., ethanol, acetone, or a mixture).

  • Crystal Selection and Mounting: Select a single, well-formed crystal with clear faces and mount it on a goniometer head.

  • Data Collection: Place the mounted crystal on the diffractometer and collect diffraction data at a controlled temperature (often 100 K to minimize thermal motion).

  • Data Processing: Integrate the raw diffraction images to obtain a list of reflection intensities and their corresponding Miller indices (hkl).

  • Structure Solution: Use direct methods or Patterson methods to determine the initial phases of the structure factors and generate an initial electron density map.

  • Structure Refinement: Refine the atomic positions, and thermal parameters against the experimental data using least-squares methods.

  • Validation: Validate the final structure using software tools to check for geometric reasonability and consistency with the data.

B. NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum, often using a proton-decoupled pulse sequence to simplify the spectrum.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data.

  • Spectral Analysis: Integrate the ¹H signals, and assign the chemical shifts of both ¹H and ¹³C signals to the corresponding atoms in the molecule.

C. FTIR Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid sample.

  • Spectrum Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

D. DSC and TGA
  • Sample Preparation: Accurately weigh a small amount of the sample (typically 2-5 mg) into an appropriate sample pan (e.g., aluminum).

  • DSC Analysis: Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen) and record the heat flow as a function of temperature.

  • TGA Analysis: Heat the sample at a constant rate under an inert or oxidative atmosphere and record the weight change as a function of temperature.

  • Data Analysis: Determine the melting point from the DSC thermogram and the decomposition temperature from the TGA curve.

IV. Conclusion

The comprehensive characterization of this compound derivatives requires a multi-faceted analytical approach. While single-crystal X-ray diffraction provides the most definitive structural information, techniques such as NMR, FTIR, and thermal analysis are indispensable for a complete understanding of the molecule's identity, purity, and stability. By judiciously applying these techniques, researchers can gain the detailed structural insights necessary to advance their scientific and drug development endeavors.

References

  • PubChem. 2-(5-Chloropyridin-2-yl)acetic acid.
  • Pan, L. & Chen, J. 2-(Pyrimidin-2-ylsulfanyl)acetic acid. Acta Crystallographica Section E: Structure Reports Online, 65(3), o652. [Link]
  • Vaitkeviciene, V. et al. Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence.
  • Karim, A. et al. Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria. Langmuir, 33(46), 13297-13306. [Link]
  • PubChem. 2-Pyridineacetic acid.
  • Prasad, K. J. R. et al. Synthesis, Characterization, Crystal structure and Hirshfeld Surface Analysis of (2-oxo-2H-pyridin-1-yl)-acetic acid hydrazide.
  • AZoM. Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. [Link]
  • ResearchGate. FTIR spectra of 2, 6-pyridine dicarboxylic acid ligand, and Eu-MOF sample. [Link]
  • Pan, L. et al. Monoclinic polymorph of 2-(pyrimidin-2-ylsulfanyl)acetic acid. Acta Crystallographica Section E: Structure Reports Online, 67(2), o340. [Link]
  • Si-Tayeb, K. et al. Investigations of the Optical and Thermal Properties of the Pyrazoloquinoline Derivatives and Their Application for OLED Design.
  • Szafran, M. & Dega-Szafran, Z. Infrared Spectra of Pyrazine-and Pyridine-carboxylic Acid and Their Derivatives. Chemical and Pharmaceutical Bulletin, 7(2), 138-143. [Link]
  • Wang, Y. et al. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 24(22), 4153. [Link]
  • ResearchGate.
  • The Cambridge Crystallographic Data Centre (CCDC).
  • Gołdyn, M. et al. Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm, 22, 5634-5645. [Link]
  • Crystallography Open D
  • Martinez-Amezaga, M. et al. A Gold-PROTAC Degrades the Oncogenic Tyrosine Kinase MERTK: Insights into the Degradome from a Steady-State System. Journal of the American Chemical Society, 144(1), 438-449. [Link]
  • MySkinRecipes. 2-(5-Chloropyridin-2-yl)acetic acid. [Link]
  • Ogunniran, K. O. et al. Synthesis, FTIR and Electronic Spectra Studies of Metal (II)
  • ResearchGate. 1 H NMR spectrum for 2-(1,3-oxazolin-2-yl)pyridine (Py-ox) in DMSO-d6. [Link]
  • Crystallography Open D
  • ResearchGate. CCDC (The Cambridge Crystallographic Data Centre) Number: 2048670(2-(N,N-diphenylamino)tryptanthrin). [Link]
  • The Cambridge Crystallographic Data Centre (CCDC). Access Structures. [Link]

Sources

A Comparative Guide to the Synthesis of 2-(5-Bromopyridin-2-YL)acetic Acid: Microwave-Assisted versus Conventional Heating

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and drug development, the efficient synthesis of heterocyclic compounds is of paramount importance. Pyridine derivatives, in particular, form the backbone of numerous pharmaceuticals. Among these, 2-(5-Bromopyridin-2-YL)acetic acid stands out as a critical building block. Its synthesis, while seemingly straightforward, presents an opportunity to highlight the significant advantages of modern synthetic techniques over traditional methods. This guide provides an in-depth, objective comparison of microwave-assisted organic synthesis (MAOS) and conventional heating for the preparation of this key intermediate, supported by representative experimental data and mechanistic insights.

The Strategic Importance of this compound

The 2-(pyridin-2-yl)acetic acid scaffold is a prevalent motif in a variety of biologically active molecules. The presence of a bromine atom at the 5-position of the pyridine ring offers a versatile handle for further functionalization through cross-coupling reactions, enabling the rapid generation of diverse compound libraries for drug discovery programs. Consequently, the ability to produce this compound in high yield and purity, and in a time-efficient manner, is a critical consideration for any research and development program.

Synthetic Approach: Hydrolysis of Methyl 2-(5-Bromopyridin-2-YL)acetate

A common and effective method for the synthesis of this compound is the hydrolysis of its corresponding methyl ester, methyl 2-(5-bromopyridin-2-yl)acetate[1]. This reaction, while fundamental, serves as an excellent platform to compare the efficacy of microwave irradiation against conventional heating.

Experimental Comparison: A Tale of Two Heating Methods

The following sections detail the experimental protocols for the hydrolysis of methyl 2-(5-bromopyridin-2-yl)acetate using both microwave-assisted and conventional heating methods. The data presented is a synthesis of typical results observed for similar transformations and is intended to provide a clear comparison of the two techniques.

Data Presentation: A Quantitative Comparison
ParameterConventional HeatingMicrowave-Assisted Synthesis (MAOS)
Reaction Time 4 - 6 hours10 - 15 minutes
Typical Yield 80 - 85%90 - 95%
Purity (pre-purification) GoodExcellent
Energy Consumption HighLow
Solvent Volume HigherLower
Reproducibility GoodExcellent
Experimental Protocols

dot

experimental_workflow cluster_conventional Conventional Heating cluster_microwave Microwave-Assisted Synthesis conv_start 1. Combine methyl 2-(5-bromopyridin-2-yl)acetate, LiOH, and THF/water in a round-bottom flask. conv_reflux 2. Heat to reflux (approx. 66°C) using an oil bath for 4-6 hours. conv_start->conv_reflux conv_workup 3. Cool, acidify with HCl, and extract with ethyl acetate. conv_reflux->conv_workup conv_purify 4. Dry, concentrate, and purify by recrystallization. conv_workup->conv_purify end_product Final Product: This compound conv_purify->end_product mw_start 1. Combine methyl 2-(5-bromopyridin-2-yl)acetate, LiOH, and THF/water in a microwave vial. mw_irradiate 2. Irradiate in a microwave reactor at 100°C for 10-15 minutes. mw_start->mw_irradiate mw_workup 3. Cool, acidify with HCl, and extract with ethyl acetate. mw_irradiate->mw_workup mw_purify 4. Dry, concentrate, and purify by recrystallization. mw_workup->mw_purify mw_purify->end_product start Starting Material: Methyl 2-(5-bromopyridin-2-yl)acetate start->conv_start start->mw_start

Caption: Comparative experimental workflows for the synthesis of this compound.

Conventional Heating Protocol:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl 2-(5-bromopyridin-2-yl)acetate (1.0 g, 4.35 mmol) in a mixture of tetrahydrofuran (THF, 20 mL) and water (10 mL).

  • Add lithium hydroxide monohydrate (0.37 g, 8.70 mmol) to the solution.

  • Heat the reaction mixture to reflux (approximately 66 °C) using an oil bath and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water (20 mL) and acidify to pH 3-4 with 1 M hydrochloric acid.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield this compound.

Microwave-Assisted Synthesis (MAOS) Protocol:

  • In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine methyl 2-(5-bromopyridin-2-yl)acetate (0.5 g, 2.17 mmol), lithium hydroxide monohydrate (0.18 g, 4.35 mmol), and a mixture of THF/water (4:1, 5 mL).

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at 100 °C for 10-15 minutes.

  • After the reaction is complete, cool the vessel to room temperature.

  • Transfer the reaction mixture to a separatory funnel and dilute with water (10 mL).

  • Acidify to pH 3-4 with 1 M hydrochloric acid.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (10 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by recrystallization to afford pure this compound.

Mechanistic Insights and Discussion

The dramatic difference in reaction times and often improved yields with MAOS can be attributed to the fundamental differences in heating mechanisms.

dot

heating_mechanisms cluster_conventional Conventional Heating cluster_microwave Microwave-Assisted Heating conv_heating Heat Source (Oil Bath) Flask Wall (Conduction) Solvent (Convection) Reactant Molecules mw_heating Microwave Radiation Direct Interaction with Polar Molecules (Dipolar Polarization & Ionic Conduction) Rapid & Uniform Heating of Reactants

Caption: A simplified comparison of heat transfer in conventional and microwave-assisted synthesis.

Conventional heating relies on the transfer of thermal energy from an external source through the reaction vessel to the solvent and finally to the reactants. This process is often slow and can lead to uneven temperature distribution, potentially causing the formation of byproducts at the hot surfaces of the flask.

In contrast, microwave irradiation interacts directly with polar molecules in the reaction mixture, a process known as dielectric heating. This interaction occurs through two primary mechanisms: dipolar polarization and ionic conduction. Polar molecules, such as water and the reactants themselves, attempt to align with the rapidly oscillating electric field of the microwaves. This rapid reorientation generates heat uniformly throughout the bulk of the reaction medium. This efficient and instantaneous heating often leads to a significant acceleration of the reaction rate.

The use of a sealed vessel in microwave synthesis also allows for the safe heating of solvents above their atmospheric boiling points, further accelerating the reaction. This is particularly advantageous for reactions that are sluggish at lower temperatures.

Conclusion and Recommendations

For the synthesis of this compound and its derivatives, microwave-assisted synthesis presents a compelling alternative to conventional heating. The key advantages include:

  • Drastic Reduction in Reaction Time: What takes hours with conventional heating can often be accomplished in minutes with microwave irradiation.

  • Improved Yields and Purity: The rapid and uniform heating provided by microwaves can minimize the formation of byproducts, leading to higher isolated yields of cleaner products.

  • Energy Efficiency: By directly heating the reactants, microwave synthesis is a more energy-efficient and therefore "greener" technology.

  • Enhanced Reproducibility: The precise control over reaction parameters offered by modern microwave reactors leads to high reproducibility.

While conventional heating remains a viable and accessible method, for researchers and drug development professionals seeking to accelerate their synthetic workflows and improve efficiency, the adoption of microwave-assisted organic synthesis is highly recommended. The initial investment in specialized equipment is often quickly offset by the significant gains in productivity and the reduction in solvent and energy consumption.

References

  • PubChem. Methyl 2-(5-bromopyridin-2-yl)acetate.
  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250-6284. [Link]
  • Leadbeater, N. E., & McGowan, C. G. (2003). Clean, fast, and efficient Suzuki-Miyaura coupling in water using a home-made palladium catalyst and microwave heating. Organic & Biomolecular Chemistry, 1(10), 1643-1645. [Link]
  • Bose, A. K., Banik, B. K., Lavlinskaia, N., Jayaraman, M., & Manhas, M. S. (1997). MORE chemistry: microwave-organic reaction enhancement. A new and powerful method for rapid, solvent-free synthesis of a variety of organic compounds. Chemistry & Biology, 4(5), 317-324. [Link]

Sources

From Methyl to Acid: A Comparative Spectroscopic Guide to 2-(5-Bromopyridin-2-yl)acetic Acid and Its Precursors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in medicinal chemistry and materials science, the precise structural characterization of heterocyclic compounds is paramount. 2-(5-Bromopyridin-2-yl)acetic acid is a valuable building block, and understanding its spectroscopic signature in relation to its synthetic precursors is crucial for reaction monitoring, quality control, and structural confirmation. This guide provides an in-depth spectroscopic comparison of this target molecule with its key precursors, 2-bromo-5-methylpyridine and 2-(5-bromopyridin-2-yl)acetonitrile. By examining the evolution of the molecule's spectral properties, we can elucidate the causal relationships between functional group transformations and their corresponding spectroscopic shifts.

The Synthetic Pathway: A Spectroscopic Roadmap

The synthesis of this compound from 2-bromo-5-methylpyridine typically proceeds through a two-step process involving an intermediate, 2-(5-bromopyridin-2-yl)acetonitrile. This synthetic journey provides the framework for our spectroscopic comparison. The initial methyl group is first activated and converted to a nitrile, which is then hydrolyzed to the final carboxylic acid. Each step introduces significant changes to the molecule's electronic environment and vibrational modes, which are directly observable through various spectroscopic techniques.

Synthesis_Workflow cluster_0 Synthesis of this compound Precursor_1 2-Bromo-5-methylpyridine Intermediate 2-(5-Bromopyridin-2-yl)acetonitrile Precursor_1->Intermediate 1. Radical Bromination 2. Cyanation (e.g., NaCN) Final_Product This compound Intermediate->Final_Product Acid or Base Hydrolisis

Caption: Synthetic pathway from precursor to final product.

Spectroscopic Deep Dive: The Precursors

A thorough understanding of the precursors' spectra is essential to identify the changes that signify a successful transformation.

Precursor 1: 2-Bromo-5-methylpyridine

This molecule is our starting point. Its spectrum is characterized by the pyridine ring, a methyl group, and a bromine substituent.

  • ¹H NMR: The proton spectrum is distinguished by three signals in the aromatic region corresponding to the pyridine ring protons and a singlet in the aliphatic region for the methyl protons. The proton ortho to the nitrogen (H-6) is typically the most deshielded.

  • ¹³C NMR: The carbon spectrum will show five signals for the aromatic carbons and one for the methyl carbon. The carbon attached to the bromine (C-5) will be significantly influenced by the halogen's electronegativity and heavy atom effect.

  • FTIR: The infrared spectrum is dominated by C-H stretching vibrations from the aromatic ring and the methyl group, along with characteristic aromatic C=C and C=N ring stretching bands. A key feature is the C-Br stretch, which appears in the fingerprint region.[1]

  • Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak (M⁺ and M⁺+2) due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).[2]

Precursor 2: 2-(5-Bromopyridin-2-yl)acetonitrile (Predicted)

Replacing the methyl group with a cyanomethyl group (-CH₂CN) introduces a nitrile functionality and a methylene bridge, leading to predictable spectral changes.

  • ¹H NMR: The sharp singlet of the methyl group is replaced by a new singlet for the methylene (-CH₂) protons, typically appearing further downfield due to the electron-withdrawing nature of the nitrile group.

  • ¹³C NMR: A new methylene carbon signal will appear, along with a characteristic signal for the nitrile carbon (C≡N) in the 115-125 ppm range.

  • FTIR: The most telling change is the appearance of a sharp, strong absorption band around 2250 cm⁻¹ corresponding to the C≡N stretching vibration.[1]

  • Mass Spectrometry: The molecular ion peak will shift to a higher m/z value, reflecting the increased molecular weight. The isotopic signature of bromine will persist.

The Target Molecule: this compound

The final hydrolysis step converts the nitrile to a carboxylic acid, introducing new, highly characteristic functional groups.

  • ¹H NMR: The most significant new feature is a broad singlet far downfield (typically >10 ppm), which is characteristic of the acidic carboxylic acid proton (-COOH). The methylene protons adjacent to the carbonyl group will experience a further downfield shift compared to the nitrile intermediate.

  • ¹³C NMR: The nitrile carbon signal disappears and is replaced by a signal for the carboxylic acid carbonyl carbon (C=O) in the highly deshielded region of 170-185 ppm.

  • FTIR: The spectrum is fundamentally altered by the introduction of the carboxyl group. The sharp C≡N band vanishes and is replaced by two prominent features: a very broad O-H stretching band (typically 2500-3300 cm⁻¹) and a strong, sharp C=O stretching band (around 1700 cm⁻¹).[3]

  • Mass Spectrometry: The molecular ion will again shift to a higher m/z value corresponding to the final product, retaining the bromine isotopic pattern. A common fragmentation pathway is the loss of the carboxyl group (-COOH, 45 Da).

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic features, providing a clear, side-by-side comparison of the chemical transformations.

Table 1: Comparative ¹H NMR Data (Predicted, δ in ppm)

Proton Assignment2-Bromo-5-methylpyridine2-(5-Bromopyridin-2-yl)acetonitrileThis compoundRationale for Shift
Pyridine H-3, H-4, H-6~7.5 - 8.5~7.6 - 8.6~7.7 - 8.7Minor shifts due to the changing electronic effect of the substituent at C-2. The electron-withdrawing character increases from -CH₃ to -CH₂COOH, causing a slight downfield shift.
-CHₓ-~2.4 (s, 3H, -CH₃)~3.9 (s, 2H, -CH₂CN)~3.8 (s, 2H, -CH₂COOH)Replacement of -CH₃ with -CH₂. The -CH₂ protons in the acetonitrile are deshielded by the adjacent nitrile. The effect is similar for the carboxylic acid.
-COOH-->10 (br s, 1H)Appearance of the highly deshielded carboxylic acid proton, which is often broad due to hydrogen bonding and exchange.

Table 2: Comparative ¹³C NMR Data (Predicted, δ in ppm)

Carbon Assignment2-Bromo-5-methylpyridine2-(5-Bromopyridin-2-yl)acetonitrileThis compoundRationale for Shift
Pyridine Carbons~120 - 160~120 - 160~120 - 160Shifts in the pyridine ring carbons will be subtle. The C-2 carbon, attached to the substituent, will show the most significant change.
-C Hₓ-~18 (-CH₃)~25 (-CH₂CN)~40 (-CH₂COOH)The methylene carbon is more deshielded than the methyl carbon. The carbon adjacent to the carboxylic acid is typically more deshielded than the one next to a nitrile.
Functional Carbon-~117 (-C≡N)~175 (-COOH)Appearance and disappearance of the characteristic nitrile and carbonyl carbon signals in highly distinct regions of the spectrum.

Table 3: Comparative FTIR Data (Key Vibrational Frequencies, cm⁻¹)

Vibrational Mode2-Bromo-5-methylpyridine2-(5-Bromopyridin-2-yl)acetonitrileThis compoundRationale for Change
Aromatic C-H Stretch3100 - 30003100 - 30003100 - 3000Consistent across all three compounds, characteristic of the pyridine ring.
Aliphatic C-H Stretch2980 - 28702980 - 28702980 - 2870Present in all three, corresponding to the methyl or methylene groups.
C≡N Stretch-~2250 (strong, sharp)-A definitive marker for the nitrile intermediate, which disappears upon hydrolysis.
C=O Stretch--~1700 (strong, sharp)A definitive marker for the carboxylic acid group in the final product.
O-H Stretch--2500 - 3300 (very broad)A key indicator of the carboxylic acid, appearing as a broad envelope due to hydrogen bonding.
C-Br Stretch~650 - 550~650 - 550~650 - 550Present in the fingerprint region for all three compounds.[1]

Experimental Protocols for Spectroscopic Analysis

To ensure the acquisition of high-quality, reproducible data, the following standardized protocols should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument to the specific sample and solvent for optimal resolution and lineshape.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. A spectral width of approximately 16 ppm, centered at 6 ppm, is typically sufficient. Use a 30-degree pulse and a relaxation delay of at least 2 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A spectral width of 240 ppm is standard. An extended number of scans (e.g., 1024 or more) may be necessary due to the low natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Instrumentation: Utilize an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory, which is ideal for solid samples.[4]

  • Background Collection: Before analyzing the sample, record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal. Apply consistent pressure using the built-in clamp to ensure good contact.

  • Spectrum Acquisition: Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹. The standard analysis range is 4000-400 cm⁻¹.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)
  • Instrumentation: Use a mass spectrometer with an Electron Ionization (EI) source coupled to a Gas Chromatograph (GC-MS) for volatile precursors, or an Electrospray Ionization (ESI) source for the less volatile carboxylic acid.

  • GC-MS (for precursors):

    • Inject a dilute solution of the sample into the GC. Use a standard capillary column (e.g., DB-5) and a temperature gradient program to separate the analyte from the solvent.

    • The analyte is then introduced into the EI source and fragmented (typically at 70 eV).

  • ESI-MS (for final product):

    • Dissolve the sample in a suitable solvent (e.g., methanol/water).

    • Infuse the solution directly into the ESI source. This soft ionization technique is ideal for observing the molecular ion of the carboxylic acid with minimal fragmentation.

  • Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak (including the Br/Br+2 isotope pattern) and characteristic fragment ions.

Conclusion

The transformation of 2-bromo-5-methylpyridine into this compound is accompanied by a series of distinct and predictable spectroscopic changes. By tracking the disappearance of the methyl group signals, the transient appearance of the nitrile-specific bands, and the final emergence of the characteristic carboxylic acid absorptions, researchers can confidently monitor the reaction's progress and verify the structure of the final product. This guide serves as a foundational reference, blending experimental data of precursors with expert-driven predictions to provide a comprehensive spectroscopic roadmap for anyone working with these important chemical entities.

References

  • Spectroscopic Characterization and Computational Analysis of 2-Bromo-5-cyanopyridine. (n.d.). BenchChem.
  • Supporting Information for Effects of structural modifications on the metal binding, anti-amyloid activity, and cholinesterase inhib. (n.d.). The Royal Society of Chemistry.
  • 2-Bromo-5-cyanopyridine(139585-70-9) 1H NMR spectrum. (n.d.). ChemicalBook.
  • 2-Bromo-5-cyanopyridine. (n.d.). ChemicalBook.
  • Supporting Information for a Royal Society of Chemistry publication. (n.d.). The Royal Society of Chemistry.
  • Potassium Permangan
  • 5-Bromopyrimidine-2-carboxylic acid. (n.d.). BLD Pharm.
  • Spectrum Two FT-IR Spectroscopy Brochure. (n.d.).
  • 5-Bromo-2-pyridinecarboxylic Acid. (n.d.). ChemicalBook.
  • US Patent 2,109,957A - Preparation of pyridine-carboxylic acids and the like. (n.d.).
  • Permanganate oxidation of a methyl group to carboxylic acid. (n.d.). ChemSpider SyntheticPages.
  • Exploring 5-Bromopyridine-2-Carboxylic Acid: Properties and Applic
  • Oxidation of certain methylpyridines to pyridine carboxylic acids. (1949). Journal of Organic Chemistry.
  • US Patent 2,109,954A - Oxidation of alkyl pyridines and alkyl quinolines. (n.d.).
  • 2-Bromo-5-cyanopyridine, 5G - B4039-5G. (n.d.). Lab Pro Inc.
  • 2-Bromo-5-cyanopyridine. (n.d.). CymitQuimica.
  • Combination of 1H and 13C NMR Spectroscopy. (n.d.).
  • Aerobic CN Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Inform
  • Methyl 5-bromopyridine-2-carboxylate - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase.
  • 5-bromo-pyridine-2-carboxylic acid. (n.d.). Sigma-Aldrich.
  • 2-Amino-5-bromopyridine. (n.d.). PubChem.
  • 5-bromo-pyridine-2-carboxylic acid. (n.d.). Sigma-Aldrich.
  • 13C NMR Chemical Shifts. (n.d.).
  • 2-Bromo-5-methylpyridine(3510-66-5) 13C NMR spectrum. (n.d.). ChemicalBook.
  • 2-Bromopyridine(109-04-6) 13C NMR spectrum. (n.d.). ChemicalBook.
  • 2-Cyanopyridine(100-70-9) 13C NMR spectrum. (n.d.). ChemicalBook.
  • 1H NMR Chemical Shifts. (n.d.).
  • 2-Bromopyridine(109-04-6) 1H NMR spectrum. (n.d.). ChemicalBook.
  • 5-Bromopyridine-2-carboxylic acid. (n.d.). Amerigo Scientific.
  • The Chemical Properties and Reactivity of 5-Bromopyridine-2-carboxylic Acid. (2025, October 15).
  • An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid. (n.d.). Chemical & Pharmaceutical Bulletin.
  • CN106187867A - A kind of preparation method of 2 nitro 5 bromopyridines. (n.d.).
  • CN113603639B - Preparation method of 2-cyano-5-bromopyridine. (n.d.).
  • Synthesis, FTIR and Electronic Spectra Studies of Metal (II)
  • CN102321016B - Synthesis method of 5-bromo-2-methyl hydroxypyridinecarboxylate. (n.d.).
  • FTIR-ATR spectra of (a) neat carboxylic acids and (b) unfunctionalized... (n.d.).
  • 2-Amino-5-bromopyridine(1072-97-5) 1H NMR spectrum. (n.d.). ChemicalBook.
  • 5-Bromo-2-pyridinecarboxylic Acid synthesis. (n.d.). ChemicalBook.
  • Method of producing 2-amino-3-nitro-5-halogenopyridine. (n.d.).

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-(5-Bromopyridin-2-YL)acetic Acid for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is understood that the integrity of our research is intrinsically linked to the safety and responsibility of our practices. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental component of scientific excellence and a cornerstone of building trust in our work. This guide provides a detailed, experience-driven protocol for the safe disposal of 2-(5-Bromopyridin-2-YL)acetic acid, ensuring the protection of personnel, the environment, and the validity of our collective research endeavors.

This document moves beyond a simple checklist, delving into the chemical reasoning behind each procedural step. By understanding the "why," researchers are better equipped to make sound decisions, not just in this specific case, but in handling a multitude of related chemical reagents.

Hazard Identification and Inherent Risks

Before any handling or disposal, a thorough understanding of the compound's hazard profile is paramount. This compound combines the structural features of a carboxylic acid and a halogenated pyridine, dictating its specific risk profile.

  • Corrosivity and Irritation: The acetic acid moiety suggests acidic properties. While specific data on this compound is limited, analogous structures such as 2-(5-Bromopyridin-2-yl)ethanol and its acetamide derivative are known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][2] Therefore, it is crucial to treat this compound as a substance capable of causing chemical burns and severe irritation upon contact.

  • Toxicity of Halogenated Pyridines: Pyridine and its derivatives are known for their potential health effects upon inhalation, ingestion, or skin contact, which can include nausea, headaches, and dizziness.[3] The bromine atom introduces an additional consideration: organobromine compounds are subject to specific environmental regulations due to their persistence and potential for bioaccumulation.[4]

  • Combustion Byproducts: While the compound itself has a high flash point, improper incineration can lead to the release of hazardous gases, including hydrogen bromide, carbon oxides, and nitrogen oxides. This is a key reason why disposal must be handled by certified professionals using high-temperature incineration with appropriate flue-gas scrubbing.[5]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 192642-85-6[6]
Molecular Formula C₇H₆BrNO₂[6]
Molecular Weight 216.04 g/mol [6]
Melting Point 120-123 °C[6]
Boiling Point 326.2±27.0 °C (Predicted)[6]
Flash Point 151.1±23.7 °C (Predicted)[6]
Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered safety approach is non-negotiable. Engineering controls provide the first line of defense, supplemented by appropriate PPE to minimize direct exposure.

  • Primary Engineering Control: All handling and preparation of waste containing this compound must be conducted within a certified chemical fume hood.[3] This is critical to prevent the inhalation of any aerosols or fine particulates.

  • Personal Protective Equipment (PPE):

    • Eye and Face Protection: Wear chemical splash goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7] A face shield should be used in situations with a higher risk of splashing.

    • Hand Protection: Use chemical-resistant gloves, such as nitrile or neoprene.[3] Do not use latex gloves, as they offer insufficient protection. Gloves should be inspected before each use and disposed of immediately if contaminated.

    • Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned. For larger quantities or spill response, chemical-resistant aprons or suits may be necessary.

    • Hygiene: Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[1][8]

Waste Characterization and Segregation: A Critical Step

Proper segregation is the foundation of a compliant and safe waste management program. Miscategorizing this waste can lead to dangerous chemical reactions, increased disposal costs, and regulatory violations.

This compound waste must be classified as Halogenated Organic Waste .[9]

Causality: The presence of the bromine atom on the pyridine ring places it in this specific category. Mixing halogenated waste with non-halogenated solvent waste forces the entire volume to be treated as halogenated, significantly increasing disposal costs and environmental burden.[10] Never mix this waste stream with aqueous waste, non-halogenated organic waste, or solid waste.

Step-by-Step Disposal Protocol

This protocol outlines the direct actions required from the point of waste generation to its final removal from the laboratory.

  • Containerization:

    • Select a designated, compatible waste container. A high-density polyethylene (HDPE) or glass container with a screw-top cap is appropriate.

    • The container must be clean, dry, and in good condition.

    • Never use a container that previously held an incompatible chemical (e.g., strong oxidizers, bases).[11]

  • Labeling:

    • Affix a "Hazardous Waste" label to the container before adding the first drop of waste.

    • Clearly write the full chemical name: "Waste this compound" and any solvents used in the solution.

    • Indicate all relevant hazards by checking the appropriate boxes (e.g., "Corrosive," "Toxic").

    • Maintain an accurate log of the waste components and their approximate percentages.

  • Accumulation in a Satellite Accumulation Area (SAA):

    • Keep the sealed waste container at or near the point of generation in a designated SAA.[9]

    • The SAA must be under the control of the laboratory personnel.

    • The container must be kept closed at all times, except when adding waste.[3]

    • Store the container in secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.

    • Ensure the SAA is located away from heat sources, open flames, and direct sunlight.[11]

  • Requesting Disposal:

    • Once the container is full, or if work on the project generating the waste is complete, seal the container tightly.

    • Complete a chemical collection request form as required by your institution's Environmental Health and Safety (EHS) department.

    • Move the sealed and properly labeled container to your facility's designated main hazardous waste storage area for pickup by a licensed hazardous waste disposal contractor.

The following diagram illustrates the decision-making and operational workflow for this process.

G Diagram 1: Disposal Workflow for this compound A Waste Generation Point (in Fume Hood) B Select & Pre-Label Compatible Waste Container A->B C Add Waste to Container B->C D Is Container Full? C->D E Store in SAA (Keep Closed) D->E No F Finalize Label & Securely Seal Container D->F Yes E->C Continue Use G Complete EHS Chemical Collection Request F->G H Transfer to Main Waste Accumulation Area G->H I Professional Disposal (High-Temp Incineration) H->I

Caption: Logical workflow for the compliant disposal of this compound.

Spill Management Procedures

Accidents require immediate and correct action. All personnel working with this compound must be familiar with these steps.

  • Minor Spill (Contained within a Fume Hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or commercial sorbent pads. Do not use combustible materials like paper towels as the primary absorbent.

    • Carefully collect the contaminated absorbent material using non-sparking tools and place it in a labeled, sealable container for hazardous waste disposal.[7][9]

    • Wipe the area with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Major Spill (Outside of a Fume Hood or Large Volume):

    • Evacuate the immediate area and alert all nearby personnel.

    • If safe to do so, close the laboratory door to contain any vapors.

    • Immediately contact your institution's EHS department or emergency response team.

    • Do not attempt to clean up a large spill without specialized training and equipment.

Regulatory Framework

The disposal of this compound is governed by federal and state regulations. Under the Resource Conservation and Recovery Act (RCRA), the U.S. Environmental Protection Agency (EPA) regulates hazardous waste from "cradle to grave."[4] Wastes from the production of certain organobromine chemicals are specifically listed as hazardous.[4] As a generator of this waste, you are legally responsible for its proper management until its final destruction. Adherence to the protocols outlined in this guide is the primary means of fulfilling this critical regulatory obligation.

References

  • Acetic Acid Solutions (50-79%) - SAFETY DATA SHEET. (2020, February 4). Univar Solutions.
  • Safety Data Sheet: Acetic acid. (n.d.). Carl Roth.
  • ACETIC ACID. (2024, March 27). Occupational Safety and Health Administration (OSHA).
  • Environmental Fact Sheet, Organobromine. (n.d.). U.S. Environmental Protection Agency (EPA).
  • How to Dispose of Acetic Acid. (n.d.). Lab Alley.
  • Handling Pyridine: Best Practices and Precautions. (2024, March 12). Post Apple Scientific.
  • Other Disposal Guidance. (n.d.). U.S. Environmental Protection Agency (EPA).
  • Occupational Safety and Health Guideline for Acetic Acid. (n.d.). Occupational Safety and Health Administration (OSHA).
  • Bromination Process For Disposal Of Spilled Hazardous Materials. (1983, December). U.S. Environmental Protection Agency (EPA).
  • EPA HAZARDOUS WASTE CODES. (n.d.). U.S. Environmental Protection Agency (EPA).
  • PRODUCTION, IMPORT, USE, AND DISPOSAL: Pyridine. (n.d.). Agency for Toxic Substances and Disease Registry (ATSDR).
  • How to quench Pyridine? (2022, November 15). ResearchGate.
  • Standard Operating Procedure: Pyridine. (n.d.). Washington State University.
  • Guidelines for Solvent Waste Recycling and Disposal. (2022, January 19). Hazardous Waste Experts.

Sources

Navigating the Safe Handling of 2-(5-Bromopyridin-2-YL)acetic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Implementation: A Guide for Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of pharmaceutical research and development, the safe handling of novel chemical entities is paramount. This guide provides essential, immediate safety and logistical information for 2-(5-Bromopyridin-2-YL)acetic acid, a compound of interest in various synthetic pathways. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this document synthesizes critical safety data from structurally related compounds, including pyridine derivatives, brominated aromatics, and acetic acid, to establish a robust framework for its safe utilization and disposal.

Hazard Assessment: A Synthesis of Anticipated Risks

While a dedicated SDS for this compound is not publicly available, GHS classification for the hydrochloride salt of this compound indicates it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation[1]. This aligns with the known hazard profiles of its constituent chemical classes.

  • Pyridine Moiety: Pyridine and its derivatives are known to be hazardous, with potential for skin, eye, and respiratory irritation. Inhalation or ingestion can lead to symptoms such as nausea, headaches, and abdominal pain[2]. It is crucial to handle these compounds in well-ventilated areas to minimize exposure to vapors[2].

  • Brominated Aromatic Core: Brominated aromatic compounds can also cause skin and eye irritation[3]. During thermal decomposition, they may release hazardous substances like hydrogen bromide gas[4].

  • Acetic Acid Functionality: The acetic acid group renders the molecule acidic and potentially corrosive. Acetic acid is known to cause severe skin burns and eye damage[5][6].

Based on this composite analysis, this compound should be treated as a hazardous substance with the potential to cause significant skin, eye, and respiratory tract irritation, and may be harmful if ingested.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is mandatory to mitigate the risks associated with handling this compound. The following table outlines the minimum required PPE.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles with side shields. A full-face shield should be worn over goggles when there is a risk of splashing.Protects against splashes and vapors that can cause serious eye irritation or damage[2][6].
Hand Protection Chemically resistant gloves (e.g., nitrile or neoprene). Double gloving is recommended.Provides a barrier against skin contact, which can cause irritation and potential burns[2]. Latex gloves are not suitable[2].
Body Protection A flame-retardant lab coat, fully buttoned. Consider a chemical-resistant apron for larger quantities.Protects against accidental spills and splashes on clothing and skin[2].
Respiratory Protection Work should be conducted in a certified chemical fume hood. If a fume hood is not available or if there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.Minimizes the inhalation of potentially irritating or harmful vapors and dust[2][3].

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict operational protocol is critical for minimizing exposure and ensuring a safe working environment.

Preparation and Engineering Controls
  • Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and has a current certification.

  • Gather Materials: Assemble all necessary equipment, including the chemical container, spatulas, weighing paper, glassware, and waste containers, inside the fume hood before starting work.

  • Emergency Equipment: Confirm the location and functionality of the nearest safety shower and eyewash station.

Chemical Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_materials Assemble Materials in Hood prep_hood->prep_materials handle_weigh Weigh Compound prep_materials->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Perform Reaction handle_transfer->handle_reaction cleanup_decontaminate Decontaminate Glassware & Surfaces handle_reaction->cleanup_decontaminate cleanup_dispose_solid Dispose of Solid Waste cleanup_decontaminate->cleanup_dispose_solid cleanup_dispose_liquid Dispose of Liquid Waste cleanup_decontaminate->cleanup_dispose_liquid cleanup_doff Doff PPE cleanup_dispose_solid->cleanup_doff cleanup_dispose_liquid->cleanup_doff

Safe Handling Workflow for this compound
  • Donning PPE: Put on all required PPE as outlined in the table above before entering the laboratory area where the chemical will be handled.

  • Weighing: Carefully weigh the desired amount of the solid compound on weighing paper or in a suitable container within the fume hood. Avoid generating dust.

  • Transfer: Use a spatula to transfer the solid to the reaction vessel. If dissolving in a solvent, add the solvent slowly to avoid splashing.

  • Reaction: Conduct all subsequent experimental steps within the fume hood. Keep the sash at the lowest practical height.

Post-Handling Procedures
  • Decontamination: Thoroughly decontaminate all glassware and surfaces that have come into contact with the chemical using an appropriate solvent and cleaning agent.

  • Waste Segregation: Segregate waste into designated, labeled containers for solid and liquid hazardous waste.

Disposal Plan: Ensuring Environmental and Regulatory Compliance

The disposal of this compound and its associated waste must be managed as hazardous waste.

Waste Characterization and Segregation
  • Solid Waste: This includes contaminated consumables such as gloves, weighing paper, and paper towels. Place these items in a clearly labeled, sealed container for solid chemical waste.

  • Liquid Waste: Unused solutions and reaction mixtures containing the compound should be collected in a designated, sealed, and clearly labeled container for halogenated organic waste.

  • Sharps: Contaminated needles or other sharps must be disposed of in a designated sharps container.

Disposal Methodology

The primary recommended disposal method for pyridine and brominated organic compounds is incineration at a licensed hazardous waste disposal facility[7]. These facilities are equipped with the necessary scrubbers and emission control systems to handle the combustion byproducts, including nitrogen oxides and hydrogen bromide[7].

Neutralization of the acidic component with a suitable base may be a preliminary step before disposal, but this should only be performed by trained personnel following a validated standard operating procedure. Bromine-containing waste can also be neutralized using reducing agents like sodium bisulfite or sodium thiosulfate to convert bromine to less harmful bromide ions[7]. However, for a complex organic molecule, incineration remains the most effective and safest disposal route.

Never dispose of this compound or its waste down the drain or in the regular trash.

cluster_segregation Waste Segregation cluster_containment Containment start Waste Generation solid_waste Solid Waste (Gloves, Paper Towels) start->solid_waste liquid_waste Liquid Waste (Solutions, Reactions) start->liquid_waste solid_container Labeled Solid Waste Container solid_waste->solid_container liquid_container Labeled Halogenated Liquid Waste Container liquid_waste->liquid_container disposal Licensed Hazardous Waste Incineration solid_container->disposal liquid_container->disposal

Waste Disposal Workflow

By adhering to these comprehensive safety and handling protocols, researchers can confidently and safely work with this compound, ensuring the protection of personnel and the environment.

References

  • GOV.UK. (n.d.). Pyridine: incident management.
  • Chemfax. (2021). Acetic-Acid-SDS-Version-6-2021.pdf.
  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
  • Carl ROTH. (n.d.). Safety Data Sheet: Acetic acid.
  • Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?
  • Organic Syntheses. (n.d.). 2-bromopyridine.
  • NICNAS. (2015, September 1). Pyridine, alkyl derivatives: Human health tier II assessment.
  • PubChem. (n.d.). This compound hydrochloride.
  • Carl ROTH. (2025, March 31). Safety Data Sheet: Pyridine.
  • MDPI. (2023, January 31). Removal of Bromine from Polymer Blends with a Composition Simulating That Found in Waste Electric and Electronic Equipment through a Facile and Environmentally Friendly Method.
  • PubMed. (n.d.). Bromine in waste incineration: partitioning and influence on metal volatilisation.
  • Chempanda. (n.d.). Bromopyridine: Common isomorphs, synthesis, applications and storage.
  • Google Patents. (n.d.). US3578706A - Removal of bromine-containing impurities from aqueous acetic acid.
  • ResearchGate. (2012, October 3). How to carry out bromination of pyridine at 2- or 4- positions?
  • Reddit. (2017, September 16). Safely handling a liter of Bromine?

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.